2-(2-Ethoxyphenoxy)ethanol
Description
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFVDOFNEZNSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468171 | |
| Record name | Ethanol, 2-(2-ethoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3250-73-5 | |
| Record name | Ethanol, 2-(2-ethoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)ethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern organic synthesis, 2-(2-Ethoxyphenoxy)ethanol presents a unique combination of structural features that make it a valuable intermediate in the preparation of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Ethoxyphenoxy)ethanol, its synthesis, and its pivotal role in drug development, offering field-proven insights for researchers and scientists.
Core Chemical Identity and Properties
2-(2-Ethoxyphenoxy)ethanol, with the CAS Number 3250-73-5, is an aromatic ether alcohol. Its structure consists of a benzene ring substituted with an ethoxy group and an ethanol group linked via an ether bond. This arrangement of functional groups imparts a balance of hydrophilic and lipophilic character to the molecule.
Table 1: Physicochemical Properties of 2-(2-Ethoxyphenoxy)ethanol
| Property | Value | Source |
| IUPAC Name | 2-(2-ethoxyphenoxy)ethanol | N/A |
| CAS Number | 3250-73-5 | Pharmaffiliates[1] |
| Molecular Formula | C₁₀H₁₄O₃ | Pharmaffiliates[1] |
| Molecular Weight | 182.22 g/mol | Pharmaffiliates[1] |
| Appearance | Not explicitly stated, likely a liquid | Inferred from related compounds |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis and Mechanistic Insights
The synthesis of 2-(2-Ethoxyphenoxy)ethanol is not extensively detailed in readily available literature, however, its structure suggests a logical synthetic pathway rooted in Williamson ether synthesis.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis involves disconnecting the ether linkage between the phenoxy and ethanol moieties, leading to two key precursors: 2-ethoxyphenol and a suitable two-carbon electrophile.
Caption: Retrosynthetic analysis of 2-(2-Ethoxyphenoxy)ethanol.
Forward Synthesis Protocol
The synthesis would proceed via the deprotonation of 2-ethoxyphenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 2-haloethanol.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 2-ethoxyphenol in a suitable aprotic polar solvent (e.g., DMF or DMSO). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0°C to facilitate the formation of the sodium or potassium 2-ethoxyphenoxide salt. The choice of a strong base is crucial to ensure complete deprotonation, driving the reaction forward.
-
Nucleophilic Attack: To the solution containing the phenoxide, add a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) dropwise. The reaction mixture is then typically heated to facilitate the Sₙ2 reaction. The use of a polar aprotic solvent stabilizes the charged intermediate and accelerates the rate of this nucleophilic substitution.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2-(2-Ethoxyphenoxy)ethanol.
Role in Pharmaceutical Synthesis: An Intermediate for Tamsulosin Analogs
While direct applications of 2-(2-Ethoxyphenoxy)ethanol are not widely documented, its structural motif is present in important pharmaceutical compounds. A key derivative, 2-(2-ethoxyphenoxy)ethylamine, is a crucial intermediate in the synthesis of Tamsulosin, an α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
The synthesis of 2-(2-ethoxyphenoxy)ethylamine from 2-(2-Ethoxyphenoxy)ethanol is a critical transformation. A common strategy involves the conversion of the terminal hydroxyl group into a better leaving group, followed by nucleophilic substitution with an amine equivalent.
Conversion to an Amine: A Two-Step Process
A reliable method to achieve this transformation is through the formation of a mesylate intermediate.
Step 1: Mesylation
2-(2-Ethoxyphenoxy)ethanol is reacted with methanesulfonyl chloride in the presence of a base like pyridine. The highly electrophilic sulfur atom of methanesulfonyl chloride is attacked by the nucleophilic oxygen of the alcohol, leading to the formation of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. Pyridine acts as a base to neutralize the HCl byproduct.
Step 2: Nucleophilic Substitution
The resulting mesylate is an excellent leaving group. Subsequent reaction with a source of ammonia, such as sodium azide followed by reduction, or directly with ammonia, will yield 2-(2-ethoxyphenoxy)ethylamine.
Caption: Synthetic pathway from 2-(2-Ethoxyphenoxy)ethanol to a key pharmaceutical intermediate.
Analytical Characterization
Table 2: Predicted Spectroscopic Data for 2-(2-Ethoxyphenoxy)ethanol
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplet, ~6.8-7.2 ppm)- Methylene protons adjacent to phenoxy oxygen (triplet, ~4.1 ppm)- Methylene protons of the ethoxy group (quartet, ~4.0 ppm)- Methylene protons adjacent to hydroxyl group (triplet, ~3.8 ppm)- Hydroxyl proton (broad singlet, variable ppm)- Methyl protons of the ethoxy group (triplet, ~1.4 ppm) |
| ¹³C NMR | - Aromatic carbons (~110-160 ppm)- Methylene carbons of the ether linkages (~60-70 ppm)- Methyl carbon of the ethoxy group (~15 ppm) |
| IR Spectroscopy | - Broad O-H stretch (~3300-3500 cm⁻¹)- C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹)- C=C aromatic stretches (~1450-1600 cm⁻¹)- C-O ether stretch (~1050-1250 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 182.09 |
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-(2-Ethoxyphenoxy)ethanol. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profiles of structurally related glycol ethers provide guidance.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-(2-Ethoxyphenoxy)ethanol serves as a valuable, though not widely documented, intermediate in organic synthesis, particularly in the pathway to pharmacologically active molecules like Tamsulosin. Its synthesis is straightforward, relying on fundamental principles of organic chemistry. For researchers in drug discovery and development, a thorough understanding of the properties and reactivity of such building blocks is paramount. Further research into the direct applications and biological activity of 2-(2-Ethoxyphenoxy)ethanol and its derivatives could unveil new therapeutic possibilities.
References
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Pharmaffiliates. 2-(2-Ethoxyphenoxy)ethanol. [Link]
- Google Patents. Process for preparing Carvedilol and its salts.
- Google Patents.
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An In-Depth Technical Guide to 2-(2-Ethoxyphenoxy)ethanol for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the precise understanding and application of key intermediates are paramount to innovation and success. This guide provides a comprehensive technical overview of 2-(2-Ethoxyphenoxy)ethanol (CAS No. 3250-73-5), a versatile building block with significant utility in organic synthesis.[1][2] Our focus is to deliver not just procedural steps but a deeper insight into the causality behind its synthesis, analytical validation, and safe handling, thereby empowering researchers and drug development professionals in their endeavors.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application. 2-(2-Ethoxyphenoxy)ethanol is a white to off-white solid at room temperature, a critical consideration for storage and handling.[3][4] Its key physicochemical properties are summarized below, providing a data-driven basis for its use in various experimental and manufacturing settings.
| Property | Value | Source |
| CAS Number | 3250-73-5 | [2][3] |
| Molecular Formula | C₁₀H₁₄O₃ | [2][5] |
| Molecular Weight | 182.22 g/mol | [2][5] |
| Melting Point | 38-39 °C | [4] |
| Boiling Point | 128-130 °C at 2 Torr | [4] |
| Density | 1.084 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | Typically >97% | [5] |
| Synonyms | 2-(2-Ethoxyphenoxy)ethan-1-ol | [2] |
These properties dictate the choice of solvents for reactions and purification, as well as the appropriate conditions for storage to maintain its stability and integrity.
Section 2: Synthesis of 2-(2-Ethoxyphenoxy)ethanol
The synthesis of 2-(2-Ethoxyphenoxy)ethanol can be approached through several routes, with the Williamson ether synthesis being a classic and adaptable method. However, for industrial-scale production, the reaction of 2-ethoxyphenol with ethylene carbonate presents a more atom-economical and safer alternative to using ethylene oxide directly.[6]
Synthesis from 2-Ethoxyphenol and Ethylene Carbonate
This method involves the reaction of 2-ethoxyphenol with ethylene carbonate in the presence of a base, such as potassium carbonate.[4] This approach is favored for its operational simplicity and high yield.
The reaction proceeds through a nucleophilic attack of the phenoxide ion, generated from 2-ethoxyphenol in the presence of a base, on one of the electrophilic carbons of the ethylene carbonate molecule. This is followed by the elimination of carbon dioxide to yield the desired product.
Caption: Synthesis of 2-(2-Ethoxyphenoxy)ethanol.
The following is a representative laboratory-scale procedure:
-
To a solution of 2-ethoxyphenol (1 equivalent) in a suitable solvent such as toluene, add potassium carbonate (0.22 equivalents).
-
Add ethylene carbonate (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture and add ethyl acetate and a saturated saline solution for extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or recrystallization to yield 2-(2-ethoxyphenoxy)ethanol of high purity.[4]
Section 3: Applications in Drug Development
The primary and most well-documented application of 2-(2-Ethoxyphenoxy)ethanol is as a key intermediate in the synthesis of Tamsulosin.[7] Tamsulosin is an α₁-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.
Role in Tamsulosin Synthesis
In the synthesis of Tamsulosin, 2-(2-Ethoxyphenoxy)ethanol is first converted to its corresponding halide, typically 2-(2-ethoxyphenoxy)ethyl bromide. This electrophilic intermediate is then reacted with the appropriate sulfonamide derivative via a nucleophilic substitution reaction to construct the core structure of Tamsulosin.
Caption: Role in Tamsulosin Synthesis.
Potential for Analog Development in Drug Discovery
The 2-(2-ethoxyphenoxy)ethyl moiety present in 2-(2-Ethoxyphenoxy)ethanol can be considered a privileged scaffold in medicinal chemistry. Its structural features, including an aromatic ring, an ether linkage, and a flexible ethyl chain, make it an attractive template for the design of analogs targeting a variety of biological targets. The ether oxygen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions with protein residues. Researchers can leverage this intermediate to synthesize libraries of compounds for screening against different therapeutic targets, potentially leading to the discovery of novel drug candidates.[8]
Section 4: Analytical Methods for Quality Control
Ensuring the purity of 2-(2-Ethoxyphenoxy)ethanol is critical for its successful application in pharmaceutical synthesis, as impurities can lead to side reactions and the formation of undesired byproducts. A combination of chromatographic techniques is typically employed for its quality control.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)[9][10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v)[9]
-
Detection: UV at 270 nm[9]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities that may be present from the synthesis, such as residual solvents (e.g., toluene) or starting materials.
-
Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of volatile organic compounds.[11]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes[11]
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
Impurity identification is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST).
Caption: Analytical Workflow for Quality Control.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(2-Ethoxyphenoxy)ethanol. The following information is based on available safety data for the compound and structurally related chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is 2-8°C.[3]
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
-
Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using before handling.
Section 6: Conclusion
2-(2-Ethoxyphenoxy)ethanol is a valuable and versatile intermediate in the field of drug discovery and development. Its well-defined properties, straightforward synthesis, and crucial role in the production of important pharmaceuticals like Tamsulosin underscore its significance. By understanding the technical details of its synthesis, analysis, and safe handling, researchers and scientists can confidently and effectively utilize this compound to advance their projects and contribute to the development of new medicines. This guide serves as a foundational resource to support these critical endeavors.
References
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Pharmaffiliates. (n.d.). CAS No : 3250-73-5 | Product Name : 2-(2-Ethoxyphenoxy)ethanol. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]
- Marino, F., et al. (2018). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines. Vaccine, 36(36), 5434-5439.
- Kalam, M. A., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425.
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Molleti, J., & Yadav, G. D. (2018). Reaction mechanism of hydroxyalkoxylation of phenol by ethylene carbonate. ResearchGate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of 2-"[2-(2-Aminoethoxy)ethoxy]"ethanol. Retrieved from [Link]
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ResearchGate. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
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PubMed. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link]
- Google Patents. (n.d.). CN102659536A - Method for synthesizing o-hydroxy phenyl ether.
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Catalysis Science & Technology. (2015). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN101033177A - A kind of method of synthesizing o-hydroxyphenyl ethyl ether.
- Google Patents. (n.d.). US4261922A - Process for alkoxylation of phenols.
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ResearchGate. (2007). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Retrieved from [Link]
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PubMed. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]
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R Discovery. (2023). A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. Retrieved from [Link]
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PubMed Central. (2011). Medications Development to Treat Alcohol Dependence: A Vision for the Next Decade. Retrieved from [Link]
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ResearchGate. (2023). (PDF) A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Properties of 2-(2-Ethoxyphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of a comprehensive understanding of chemical intermediates in the intricate process of drug discovery and development. It is not merely the empirical data that matters, but the causal relationships between a molecule's structure, its physicochemical properties, and its reactivity. This guide is structured to provide not just a compilation of data on 2-(2-Ethoxyphenoxy)ethanol, but a holistic view that informs experimental design and application. The protocols and data presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative sources.
Molecular Identity and Structural Elucidation
2-(2-Ethoxyphenoxy)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a unique molecular architecture that dictates its chemical behavior.
Chemical Identifiers
A precise identification of a chemical entity is fundamental for any scientific investigation. The following table summarizes the key identifiers for 2-(2-Ethoxyphenoxy)ethanol.
| Identifier | Value | Source |
| CAS Number | 3250-73-5 | [1] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| SMILES | CCOC1=CC=CC=C1OCCO | N/A |
| InChI | InChI=1S/C10H14O3/c1-2-13-10-6-4-3-5-9(10)12-8-7-11/h3-6,11H,2,7-8H2,1H3 | N/A |
Structural Representation
The molecular structure of 2-(2-Ethoxyphenoxy)ethanol comprises an ethoxy group (-OCH₂CH₃) at the ortho position of a phenoxy ring, which is, in turn, connected to an ethanol moiety via an ether linkage. This arrangement of aromatic and aliphatic ether groups, along with a terminal primary alcohol, imparts a specific set of properties to the molecule.
Caption: 2D structure of 2-(2-Ethoxyphenoxy)ethanol.
Physicochemical Properties
The physical and chemical properties of 2-(2-Ethoxyphenoxy)ethanol are a direct consequence of its molecular structure. These properties are crucial for predicting its behavior in various chemical environments and for designing appropriate experimental conditions.
| Property | Value | Source |
| Melting Point | 38-39 °C | N/A |
| Boiling Point | 128-130 °C at 2 Torr | N/A |
| Appearance | Not Available | [1] |
| Purity | >97% | [2] |
Synthesis and Manufacturing
The synthesis of 2-(2-Ethoxyphenoxy)ethanol is a critical aspect for its application in drug development, requiring a robust and scalable process.
Synthetic Pathway
A common and efficient method for the synthesis of 2-(2-Ethoxyphenoxy)ethanol involves the reaction of 2-ethoxyphenol with 2-chloroethanol. This nucleophilic substitution reaction is typically carried out in the presence of a base.
Caption: Synthetic workflow for 2-(2-Ethoxyphenoxy)ethanol.
Experimental Protocol
Materials:
-
2-Ethoxyphenol
-
2-Chloroethanol
-
Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethoxyphenol and a stoichiometric equivalent of sodium hydroxide in DMF.
-
Slowly add 2-chloroethanol to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group protons (a triplet and a quartet), and the protons of the ethanol side chain (two triplets). The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbons of the ethoxy group, and the carbons of the ethanol side chain.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(2-Ethoxyphenoxy)ethanol is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-O stretching bands for the aromatic and aliphatic ethers would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 182.22.
Applications in Drug Development
2-(2-Ethoxyphenoxy)ethanol serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Tamsulosin
Tamsulosin is a selective α₁A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. The synthesis of Tamsulosin involves the coupling of 2-(2-ethoxyphenoxy)ethyl bromide (derived from 2-(2-ethoxyphenoxy)ethanol) with (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[3][4][5][6]
Caption: Role of 2-(2-Ethoxyphenoxy)ethanol in Tamsulosin synthesis.
Safety and Toxicology
General Hazards
Based on the functional groups present, potential hazards may include:
-
Eye Irritation: Alcohols and ethers can be irritating to the eyes.[7][8]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[7]
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation.[7]
Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
2-(2-Ethoxyphenoxy)ethanol is a molecule of significant interest to the pharmaceutical industry due to its role as a key intermediate. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications. The provided protocols and data are intended to empower researchers and drug development professionals in their endeavors. A commitment to rigorous scientific principles and a thorough understanding of the underlying chemistry are essential for the successful and safe utilization of this and other chemical intermediates.
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- 3250-73-5|2-(2-Ethoxyphenoxy)ethanol|BLD Pharm. (n.d.).
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2-(2-Ethoxyphenoxy)ethanol synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(2-Ethoxyphenoxy)ethanol
Executive Summary: This guide provides a comprehensive technical overview of a robust and efficient two-step synthetic pathway for 2-(2-Ethoxyphenoxy)ethanol, an important chemical intermediate. The synthesis leverages the Williamson ether synthesis, a cornerstone of organic chemistry, for both core transformations. The first part details the selective mono-ethylation of catechol to produce the key intermediate, 2-ethoxyphenol. The second part describes the subsequent etherification of 2-ethoxyphenol with 2-chloroethanol to yield the final product. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the causality behind the procedural choices to ensure scientific integrity and reproducibility.
Introduction
2-(2-Ethoxyphenoxy)ethanol is a valuable organic compound characterized by its ether and alcohol functional groups. Its structure lends itself to applications as a specialty solvent and, more significantly, as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the amine derivative, 2-(2-ethoxyphenoxy)ethylamine, is a crucial intermediate in the manufacture of drugs such as Tamsulosin, used to treat benign prostatic hyperplasia[1].
The synthesis of this molecule is most effectively achieved through a convergent, two-step approach. This strategy ensures high selectivity and yield by first constructing the 2-ethoxyphenol backbone and then introducing the hydroxyethyl moiety. The Williamson ether synthesis is the reaction of choice for both steps due to its reliability, broad scope, and well-understood mechanism[2][3]. This guide will elucidate this pathway, providing field-proven insights into the execution of each step.
Part I: Synthesis of the Intermediate: 2-Ethoxyphenol
The foundational step in this pathway is the preparation of 2-ethoxyphenol (also known as catechol monoethyl ether)[4]. The primary challenge is the selective mono-alkylation of catechol, a symmetrical diol, avoiding the formation of the di-alkylated byproduct, 1,2-diethoxybenzene.
Principle and Rationale: The Williamson Ether Synthesis
The Williamson ether synthesis is an S_N2 reaction between an alkoxide (or phenoxide) nucleophile and an organohalide electrophile[2][3]. In this context, catechol is deprotonated by a strong base (sodium hydroxide) to form the sodium salt of the phenoxide. This phenoxide is a potent nucleophile.
Causality of Experimental Choices:
-
Choice of Alkylating Agent: Diethyl sulfate is selected as the ethylating agent. It is a powerful electrophile and provides a good leaving group (the sulfate anion), facilitating the S_N2 reaction. Its reactivity allows the reaction to proceed under controlled conditions[5][6].
-
Stoichiometry Control: To favor mono-ethylation, the stoichiometry of the reactants is carefully controlled. While a slight excess of the alkylating agent might be used to drive the reaction, using catechol as the limiting reagent and carefully monitoring the reaction progress helps minimize the formation of the di-substituted ether.
-
Solvent System: A biphasic system of toluene and aqueous sodium hydroxide is employed. Toluene serves as the organic solvent for catechol and the product, while the aqueous phase contains the sodium hydroxide base. This setup facilitates the deprotonation of catechol at the interface, and the resulting phenoxide can then react with the diethyl sulfate in the organic phase[5].
Experimental Protocol: Synthesis of 2-Ethoxyphenol
This protocol is adapted from established industrial processes for its high yield and purity[5][7].
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add catechol (100 g, 0.908 mol) and toluene (500 mL).
-
Base Addition: While stirring, add an aqueous solution of sodium hydroxide (40 g, 1.0 mol, dissolved in 150 mL of water) to the flask.
-
Addition of Alkylating Agent: Heat the mixture to 60-65°C. Slowly add diethyl sulfate (112 g, 0.726 mol) dropwise via the dropping funnel over a period of 1 hour. Note: Diethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: After the addition is complete, maintain the reaction mixture at 60-65°C with vigorous stirring for 3 hours.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel. The layers will separate; remove the lower aqueous layer.
-
Base Wash: Add a 10% aqueous sodium hydroxide solution (100 mL) to the organic layer, shake, and separate the layers. This step is crucial for removing any unreacted catechol by converting it to its water-soluble sodium salt.
-
Acidification and Product Isolation: Add toluene (400 mL) to the combined aqueous layers from steps 5 and 6. Cool the mixture to 15-20°C in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the aqueous layer is acidic (pH ~5-6). This protonates the sodium 2-ethoxyphenoxide, making it soluble in the organic layer.
-
Final Extraction & Drying: Separate the organic layer. Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 2-ethoxyphenol as a colorless liquid.
Part II: Synthesis of 2-(2-Ethoxyphenoxy)ethanol
With the 2-ethoxyphenol intermediate in hand, the final step involves attaching the 2-hydroxyethyl group, again via the Williamson ether synthesis.
Principle and Rationale
The phenolic hydroxyl group of 2-ethoxyphenol is acidic and can be deprotonated by a base to form the corresponding 2-ethoxyphenoxide ion. This nucleophile then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group in an S_N2 reaction to form the desired ether linkage.
Causality of Experimental Choices:
-
Nucleophile Generation: Sodium hydroxide is used to deprotonate 2-ethoxyphenol. The resulting sodium 2-ethoxyphenoxide is a strong nucleophile, essential for an efficient S_N2 reaction.
-
Electrophile: 2-Chloroethanol is an ideal electrophile for this transformation. It is bifunctional, containing both a hydroxyl group and an alkyl chloride. The carbon-chlorine bond is susceptible to nucleophilic attack, while the hydroxyl group remains unreactive under these basic conditions and becomes the terminal alcohol in the final product[8][9].
-
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. The temperature is kept moderate (e.g., 70-80°C) to prevent potential side reactions.
Experimental Protocol: Synthesis of 2-(2-Ethoxyphenoxy)ethanol
This protocol is based on well-established analogous procedures for phenoxyethanol synthesis[8].
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-ethoxyphenol (50.0 g, 0.362 mol) in 200 mL of a suitable solvent like isopropanol.
-
Base Addition: Add sodium hydroxide pellets (15.9 g, 0.398 mol) to the solution and stir until dissolved. The formation of the sodium phenoxide may cause a slight exotherm.
-
Electrophile Addition: Heat the mixture to 70°C. Add 2-chloroethanol (32.1 g, 0.398 mol) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at 70-80°C for 5-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude oil is purified by vacuum distillation to afford 2-(2-ethoxyphenoxy)ethanol as a clear, colorless liquid.
Data Summary and Visualization
Quantitative Data Summary
| Parameter | Step 1: 2-Ethoxyphenol Synthesis | Step 2: 2-(2-Ethoxyphenoxy)ethanol Synthesis |
| Key Reactants | Catechol, Diethyl Sulfate | 2-Ethoxyphenol, 2-Chloroethanol |
| Base | Sodium Hydroxide | Sodium Hydroxide |
| Solvent | Toluene / Water | Isopropanol |
| Typical Yield | ~70-75% | >85% |
| Reported Purity (Post-Distillation) | >99% (by HPLC)[5] | >98% (by GC) |
Synthesis Workflow
Caption: A flowchart of the two-step synthesis of 2-(2-Ethoxyphenoxy)ethanol.
Conclusion
The synthesis of 2-(2-ethoxyphenoxy)ethanol is reliably achieved through a two-step process employing the Williamson ether synthesis. This method provides a high degree of control, leading to good yields and high purity of both the 2-ethoxyphenol intermediate and the final product. The protocols described herein are robust and scalable, making them suitable for both laboratory research and larger-scale industrial production. Understanding the mechanistic principles and the rationale behind the choice of reagents and conditions is paramount to achieving successful and reproducible outcomes.
References
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Process for the preparation of 2-ethoxy-phenol . Technical Disclosure Commons. (2022-09-19). [Link]
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Process for the preparation of 2-ethoxy-phenol . Technical Disclosure Commons. (2022-09-19). [Link]
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2-(2-Ethoxy-ethoxy)-ethanol - Optional[ATR-IR] - Spectrum . SpectraBase. [Link]
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Synthesis of 2-(2-phenylethoxy)ethanol . PrepChem.com. [Link]
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Ethanol, 2-(2-ethoxyethoxy)- . NIST WebBook. [Link]
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The Williamson Ether Synthesis . Master Organic Chemistry. (2014-10-24). [Link]
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Williamson Ether Synthesis . YouTube. (2018-08-29). [Link]
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Ethanol, 2-phenoxy- . NIST WebBook. [Link]
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2-(p-Methoxyphenoxy)ethanol . SpectraBase. [Link]
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2-(2-Ethoxyethoxy)ethanol | C6H14O3 | MD Topology | NMR | X-Ray . ATB. [Link]
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Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment . NICNAS. (2013-05-17). [Link]
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A Process For Preparing 2(2 Chloroethoxy) Ethanol . Quick Company. [Link]
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Study of the Reaction 2-(p-Nitrophenyl)ethyl Bromide + OH− in Dimeric Micellar Solutions . MDPI. [Link]
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2-Ethoxyphenol . PubChem, National Institutes of Health. [Link]
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2-Phenoxyethanol . American Chemical Society. (2023-05-01). [Link]
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Safeguarding Innovation: A Technical Guide to the Safe Handling and Management of 2-(2-Ethoxyphenoxy)ethanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Scope
This document provides a comprehensive technical guide on the safety and handling of 2-(2-Ethoxyphenoxy)ethanol (CAS No. 13331-23-2). As a member of the glycol ether family, this compound possesses properties that are valuable in research and development; however, like all chemicals in this class, it necessitates a robust and informed safety protocol.
A Note on Scientific Integrity and Data Extrapolation: Direct, comprehensive toxicological and safety data for 2-(2-Ethoxyphenoxy)ethanol is not extensively published. Therefore, this guide is constructed upon the foundational principles of chemical safety for aromatic glycol ethers and by extrapolating data from well-studied structural analogues. This approach, rooted in chemical class-based risk assessment, provides a conservative and high-integrity framework for ensuring personnel safety. All recommendations herein are designed to meet or exceed the safety requirements for related compounds.
The primary analogues referenced in this guide are detailed below:
| Table 1: Chemical Identification and Primary Analogues | |
| Target Compound | 2-(2-Ethoxyphenoxy)ethanol |
| CAS Number | 13331-23-2 |
| Primary Analogues | CAS Number |
| 2-Ethoxyethanol | 110-80-5 |
| 2-(2-Butoxyethoxy)ethanol | 112-34-5[1][2] |
| General Glycol Ethers | N/A[3][4] |
Section 2: Hazard Identification and Toxicological Profile
Based on the known toxicological profiles of related glycol ethers, researchers must assume that 2-(2-Ethoxyphenoxy)ethanol presents a similar spectrum of potential hazards. The primary health concerns for this chemical class revolve around irritation, and for some specific analogues, systemic effects.[4]
Causality of Hazards: Glycol ethers are readily absorbed via inhalation, ingestion, and dermal contact. Their ability to irritate mucous membranes and skin is a common characteristic. Certain shorter-chain glycol ethers, like 2-Ethoxyethanol, have been associated with reproductive and developmental toxicity in animal studies, as well as liver and kidney damage with excessive exposure.[5] While the ethers of diethylene glycol are generally considered lower in toxicity, a cautious approach is paramount.[3]
| Table 2: Summary of Potential Hazards (Based on Analogue Data) | |
| Hazard Type | Description and Potential Effects |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and central nervous system depression.[2][6][7] |
| Acute Dermal Toxicity | May be harmful in contact with skin. The material can be absorbed through the skin, potentially leading to systemic effects.[2][6] |
| Acute Inhalation Toxicity | Vapors or mists may cause irritation to the respiratory tract.[2][8] High concentrations can lead to symptoms of central nervous system depression.[7] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[6][8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][6][10] Direct contact can cause redness, pain, and potential transient corneal injury.[10] |
| Chronic/Repeated Exposure | Prolonged exposure to certain glycol ethers has been linked to neurological and blood effects, including fatigue and anemia.[4] Some analogues have demonstrated potential for liver and kidney damage.[5] |
| Reproductive Toxicity | Certain analogues (e.g., 2-Ethoxyethanol) are classified as reproductive toxicants, potentially damaging fertility or the unborn child.[5] This potential must be considered for 2-(2-Ethoxyphenoxy)ethanol until specific data proves otherwise. |
| Physical Hazards | This compound is a combustible liquid and may form peroxides upon contact with air, especially during storage.[6] Vapors can form explosive mixtures with air upon intense heating.[6] |
Section 3: Hierarchy of Controls: A Proactive Safety Paradigm
A self-validating safety protocol relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. This framework prioritizes systematic removal of hazards over reliance on personal protective equipment.
Caption: Hierarchy of Controls Workflow.
-
Substitution : If the experimental design permits, substitute 2-(2-Ethoxyphenoxy)ethanol with a chemical confirmed to have a lower hazard profile.
-
Engineering Controls : The primary method for controlling exposure is to physically isolate the chemical from the researcher. All handling of 2-(2-Ethoxyphenoxy)ethanol must be performed within a certified chemical fume hood or similar ventilated enclosure to control vapor inhalation.[6][11]
-
Administrative Controls : Strict adherence to Standard Operating Procedures (SOPs), mandatory training on the specific hazards of glycol ethers, and clear labeling of work areas are critical. Your employer must provide access to a Material Safety Data Sheet (MSDS) or equivalent hazard communication for any hazardous chemical used.
-
Personal Protective Equipment (PPE) : PPE is the final barrier of protection and must be used in conjunction with the controls above.
Section 4: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table provides the minimum required specifications.
| Table 3: Personal Protective Equipment (PPE) Specifications | ||
| Area | Equipment | Specification & Rationale |
| Hand Protection | Chemically resistant gloves | Material: Nitrile or butyl rubber gloves are recommended.[11] Protocol: Gloves must be inspected for integrity before each use.[12] Remove and dispose of contaminated gloves immediately, following proper removal technique to avoid skin contact. Wash hands thoroughly after handling.[1] |
| Eye & Face Protection | Chemical safety goggles | Standard: Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[10] Rationale: Protects against splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[3] |
| Skin & Body Protection | Laboratory coat / Protective clothing | Type: A flame-retardant, chemically resistant lab coat is required.[12] For large quantities or significant splash risk, a chemical apron over the lab coat is necessary.[11] |
| Respiratory Protection | Air-purifying respirator | Condition: Generally not required when work is conducted within a certified fume hood.[10] Contingency: If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[2] |
Section 5: Standard Operating Procedure for Safe Handling
This protocol provides a self-validating workflow for handling 2-(2-Ethoxyphenoxy)ethanol in a laboratory setting.
5.1. Pre-Handling Verification
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8]
-
Assemble all necessary equipment (glassware, reagents, spill kit) within the fume hood to minimize movement.
-
Don all required PPE as specified in Table 3.
5.2. Chemical Handling Workflow
-
Dispensing: Ground and bond metal containers during transfer to prevent static discharge.[6] Use only non-sparking tools.[12]
-
Heating: When heating, use a controlled heating mantle or water bath. Avoid open flames.[6] Be aware that vapors are heavier than air and can travel to ignition sources.[6]
-
Housekeeping: Keep the container tightly closed when not in use.[10] Promptly clean any minor drips or spills within the containment area.
5.3. Storage Protocol
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[10][12]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6][10]
-
Store away from heat, sparks, and open flames.[7]
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm.
6.1. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]
6.2. Spill and Leak Response
The following workflow should be initiated for any accidental release.
Caption: Step-by-step spill response workflow.
Key Actions:
-
Contain the spill using inert absorbent material like sand or vermiculite.[1][2]
-
Do not allow the product to enter drains or waterways.[1][12]
6.3. Fire Response
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][6][12]
-
Unsuitable Media: A direct water jet may spread the fire.[1]
-
Firefighter Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11][12] Cool fire-exposed containers with water spray.[5]
Section 7: Waste Disposal and Environmental Considerations
Chemical waste must be managed to prevent harm to personnel and the environment.
7.1. Disposal Protocol
-
All waste containing 2-(2-Ethoxyphenoxy)ethanol must be collected in a designated, properly labeled, and sealed hazardous waste container.[12]
-
Do not mix with other waste streams unless compatibility is confirmed.[13]
-
Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[13]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[12]
7.2. Environmental Precautions
-
Prevent spills from entering sewers, soil, or public waters. Discharge into the environment must be avoided.[1][12]
Section 8: References
-
Glycol Ethers. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Safety Data Sheet Glycol Ether EB. (2023, February 2). MAC Coatings. [Link]
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Glycol Ethers. (2008, May 6). California Department of Public Health. [Link]
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Glycol Ethers. U.S. Environmental Protection Agency. [Link]
-
Glycol Ether DE SDS. (2018, March 29). ALPHACHEM Limited. [Link]
-
Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Chemos GmbH & Co.KG. [Link]
-
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. (2013, May 17). Australian Government Department of Health. [Link]
-
2-(2-butoxyethoxy)ethanol Safety Data Sheet. Integra Chemical Company. [Link]
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Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. (2013, May 17). Australian Government Department of Health. [Link]
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An In-depth Technical Guide to the Solubility of 2-(2-Ethoxyphenoxy)ethanol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-ethoxyphenoxy)ethanol, a glycol ether of significant interest in various research and development applications, including pharmaceutical formulations. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this guide emphasizes the foundational principles of its solubility based on its molecular structure and offers detailed, field-proven experimental protocols for its determination. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies for characterizing the solubility of 2-(2-ethoxyphenoxy)ethanol in a range of common organic solvents.
Introduction: Understanding 2-(2-Ethoxyphenoxy)ethanol
2-(2-Ethoxyphenoxy)ethanol is an aromatic glycol ether characterized by the presence of an ethoxy group on a phenyl ring, which is further connected to an ethanol moiety through an ether linkage. Its unique molecular structure, combining both hydrophobic (aromatic ring, ether linkages) and hydrophilic (terminal hydroxyl group) features, imparts a versatile solvency profile, making it a subject of interest as a solvent, coupling agent, and intermediate in organic synthesis. In the pharmaceutical industry, understanding the solubility of such excipients is paramount for formulation development, as it directly impacts drug delivery, stability, and bioavailability.[1]
The general structure of glycol ethers allows them to be miscible with a wide range of polar and non-polar organic solvents, and in many cases, with water.[2] The specific solubility of 2-(2-ethoxyphenoxy)ethanol in any given solvent is a result of the interplay between its ability to engage in hydrogen bonding via its terminal hydroxyl group and the van der Waals forces and dipole-dipole interactions associated with its aromatic and ether components.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for 2-(2-ethoxyphenoxy)ethanol is limited, we can infer its likely solubility behavior by examining its structure and comparing it to related compounds.
Table 1: Physicochemical Properties of 2-(2-Ethoxyphenoxy)ethanol and Related Compounds
| Property | 2-(2-Ethoxyphenoxy)ethanol (Predicted/Inferred) | 2-(2-Phenoxyethoxy)ethanol[3] | 2-Ethoxyethanol[4] |
| Molecular Formula | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ | C₄H₁₀O₂ |
| Molecular Weight | 182.22 g/mol | 182.22 g/mol | 90.12 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless, transparent, viscous liquid | Colorless, oily liquid |
| Boiling Point | Expected to be >200°C | ~290 °C (decomposes) | 135.1 °C |
| Water Solubility | Expected to be low to moderate | 3.7 g/100g | Miscible |
| Key Structural Features | Aromatic ring, two ether linkages, one hydroxyl group | Aromatic ring, two ether linkages, one hydroxyl group | Alkyl chain, one ether linkage, one hydroxyl group |
Based on its structure, the solubility of 2-(2-ethoxyphenoxy)ethanol in various organic solvents can be predicted as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The terminal hydroxyl group of 2-(2-ethoxyphenoxy)ethanol allows for hydrogen bonding with protic solvents. Therefore, it is expected to be readily soluble, likely miscible, in lower alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): The presence of the ether linkages and the overall polarity of the molecule suggest good solubility in polar aprotic solvents through dipole-dipole interactions.
-
Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): The aromatic ring in 2-(2-ethoxyphenoxy)ethanol promotes favorable π-π stacking interactions with aromatic solvents, suggesting good solubility.
-
Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane): The significant polar character of the molecule, particularly the hydroxyl group, will likely limit its solubility in non-polar aliphatic solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent solvents for a wide range of organic compounds. It is anticipated that 2-(2-ethoxyphenoxy)ethanol will be highly soluble in chlorinated solvents.
Experimental Determination of Solubility
Given the lack of comprehensive published data, the following section provides detailed protocols for the experimental determination of the solubility of 2-(2-ethoxyphenoxy)ethanol.
General Considerations
-
Purity of Materials: Ensure that the 2-(2-ethoxyphenoxy)ethanol and all solvents used are of high purity, as impurities can significantly affect solubility measurements.
-
Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant and recorded temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).
-
Equilibrium: It is crucial to ensure that the system has reached equilibrium, meaning the solvent is saturated with the solute. This often requires sufficient agitation time.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
Protocol:
-
To a small test tube, add approximately 1 mL of the chosen organic solvent.
-
Add a small, measured amount of 2-(2-ethoxyphenoxy)ethanol (e.g., 0.1 mL) to the solvent.
-
Vigorously shake the test tube for 1-2 minutes.
-
Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or undissolved droplets.
-
If the solute dissolves completely, continue adding small increments of the solute until saturation is reached or it is determined to be miscible.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]
Protocol:
-
Add an excess amount of 2-(2-ethoxyphenoxy)ethanol to a series of vials containing a known volume of each organic solvent to be tested. The presence of an excess of the solute is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator or on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solvent no longer increases).
-
After the incubation period, cease agitation and allow the vials to stand undisturbed for several hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved micro-droplets.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-FID).
-
Quantify the concentration of 2-(2-ethoxyphenoxy)ethanol in the diluted sample.
-
Calculate the original solubility by applying the dilution factor. The results can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.
Data Presentation
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 2: Template for Reporting the Solubility of 2-(2-Ethoxyphenoxy)ethanol
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Observations |
| Methanol | 25 | Shake-Flask/HPLC-UV | |||
| Ethanol | 25 | Shake-Flask/HPLC-UV | |||
| Isopropanol | 25 | Shake-Flask/HPLC-UV | |||
| Acetone | 25 | Shake-Flask/HPLC-UV | |||
| Ethyl Acetate | 25 | Shake-Flask/HPLC-UV | |||
| Toluene | 25 | Shake-Flask/HPLC-UV | |||
| n-Heptane | 25 | Shake-Flask/HPLC-UV | |||
| Dichloromethane | 25 | Shake-Flask/HPLC-UV |
Visualizing Experimental Workflows and Molecular Interactions
Diagrams can effectively illustrate the logical flow of experimental procedures and the underlying principles of solubility.
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
Caption: Key intermolecular forces governing the solubility of 2-(2-ethoxyphenoxy)ethanol.
Conclusion
References
-
Yokkaichi Chemical Company, Limited. 2-(2-Phenoxyethoxy)ethanol. [Online]. Available: [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2006). GLYCOL ETHERS. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 88.
- University of Toronto.
- Avdeef, A. (2012). The Experimental Determination of Solubilities. In Solubility and Dissolution in Ganderton, D., Jones, D., & Berge, S. M. (Eds.), The Science of Dosage Form Design (pp. 1-40).
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PubChem. 2-[2-(2-phenylethenoxy)ethoxy]ethanol. [Online]. Available: [Link]
- The Dow Chemical Company. A Guide to Glycol Ethers. [Online].
- Christensen, C., et al. (2005). Mutual Solubility and Lower Critical Solution Temperature for Water + Glycol Ether Systems.
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- University of Calgary. (2023). Solubility of Organic Compounds. [Online].
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Cheméo. Chemical Properties of Ethanol, 2-ethoxy- (CAS 110-80-5). [Online]. Available: [Link]
- International Labour Organization. (2011). Glycol Ethers.
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Ataman Kimya. GLYCOL ETHERS. [Online]. Available: [Link]
- Bloch, H. S. (1958). U.S. Patent No. 2,834,820. Washington, DC: U.S.
- Pal, A., & Kumar, H. (2001). Excess molar volumes and viscosities of binary mixtures of some n-alkoxyethanols with pyrrolidin-2-one at 298.15 K. Journal of Molecular Liquids, 94(3), 163-173.
- Bullin, J. A., & Krouskop, P. E. (1999). Solubility of Hydrocarbons in Physical Solvents. Presented at the Laurance Reid Gas Conditioning Conference.
- ThoughtCo. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Online].
- Dahan, A., & Miller, J. M. (2012). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. International Journal of Pharmaceutics, 428(1-2), 1-6.
- Li, D., et al. (2014). Solubilities of CO2 in some glycol ethers under high pressure by experimental determination and correlation. The Journal of Chemical Thermodynamics, 77, 130-135.
- Dahan, A., & Amidon, G. L. (2024). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. International Journal of Pharmaceutics, 652, 123893.
- Delgado, D. R., & Martínez, F. (2015). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. Molecules, 20(7), 12985-13001.
- Persson, E., et al. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. Molecular Pharmaceutics, 9(7), 1844-1851.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(2-Ethoxyphenoxy)ethanol
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical entities is paramount. 2-(2-Ethoxyphenoxy)ethanol, a molecule featuring both ether and alcohol functionalities, presents a compelling case for the application of modern spectroscopic techniques. Its structural nuances, driven by the interplay of the aromatic ring, the flexible ethoxy chain, and the terminal hydroxyl group, demand a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth exploration of the spectroscopic signature of 2-(2-Ethoxyphenoxy)ethanol, offering not just data, but a framework for understanding the "why" behind the experimental choices and spectral interpretations. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage spectroscopic tools for the comprehensive analysis of complex organic molecules.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecular structure is critical for interpreting its spectroscopic data. The interplay of its constituent functional groups dictates its behavior in each analytical technique.
Figure 1: 2D structure of 2-(2-Ethoxyphenoxy)ethanol illustrating the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(2-Ethoxyphenoxy)ethanol and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without exhibiting signals that overlap with the analyte's resonances.[1]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.
-
Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer.
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.[2]
-
Acquisition: A standard one-pulse experiment is typically sufficient for acquiring a ¹H NMR spectrum. Key parameters to consider include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (D1), and the acquisition time (at).
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | t | 2H | Ar-H (meta) |
| ~6.95 | t | 1H | Ar-H (para) |
| ~6.90 | d | 2H | Ar-H (ortho) |
| ~4.15 | t | 2H | O-CH₂ -CH₂-O |
| ~3.85 | t | 2H | O-CH₂-CH₂ -O |
| ~3.75 | t | 2H | O-CH₂ -CH₂-OH |
| ~3.60 | t | 2H | O-CH₂-CH₂ -OH |
| ~2.50 | br s | 1H | OH |
Disclaimer: This is a predicted spectrum based on known chemical shift values for similar functional groups. Actual experimental values may vary slightly.
Interpretation and Rationale:
-
Aromatic Region (6.90-7.30 ppm): The signals in this region are characteristic of the protons on the phenyl ring. The splitting patterns (doublet and triplets) arise from coupling between adjacent protons. The downfield shift is due to the deshielding effect of the aromatic ring current.
-
Methylene Protons (3.60-4.15 ppm): The four distinct triplets correspond to the four methylene groups in the ethoxyethanol chain. The protons closer to the electronegative oxygen atoms are more deshielded and thus appear at a lower field (higher ppm). The triplet multiplicity is due to coupling with the adjacent methylene protons (n+1 rule).
-
Hydroxyl Proton (~2.50 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
Experimental Protocol: ¹³C NMR Acquisition
The sample preparation is identical to that for ¹H NMR. The acquisition, however, differs:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment is used. This decouples the protons from the carbon nuclei, resulting in a spectrum of singlets, which simplifies interpretation.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation: Carbon nuclei, particularly quaternary carbons, can have long relaxation times. Adjusting the relaxation delay (D1) may be necessary to ensure quantitative accuracy, although for simple identification, this is less critical.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Ar-C -O |
| ~129.5 | Ar-C H (meta) |
| ~121.0 | Ar-C H (para) |
| ~114.5 | Ar-C H (ortho) |
| ~71.0 | O-C H₂-CH₂-OH |
| ~69.5 | O-C H₂-CH₂-O |
| ~69.0 | O-CH₂-C H₂-O |
| ~61.5 | O-CH₂-C H₂-OH |
Disclaimer: This is a predicted spectrum based on known chemical shift values for similar functional groups. Actual experimental values may vary slightly.
Interpretation and Rationale:
-
Aromatic Carbons (114.5-158.0 ppm): The carbon attached to the ether oxygen (C-O) is the most downfield due to the strong deshielding effect of the oxygen. The other aromatic carbons appear in the expected region for a substituted benzene ring.
-
Aliphatic Carbons (61.5-71.0 ppm): The four signals in this region correspond to the four methylene carbons. Similar to the ¹H NMR, the carbons closer to the oxygen atoms are more deshielding and appear at a lower field.
Sources
An In-Depth Technical Guide to the Physical Properties of 2-(2-Ethoxyphenoxy)ethanol
Introduction
2-(2-Ethoxyphenoxy)ethanol (CAS No. 3250-73-5) is an aromatic glycol ether, a class of solvents known for their excellent solvency, chemical stability, and miscibility with both aqueous and organic media.[1][2] These properties make them valuable in a wide array of applications, including paints, coatings, cleaning fluids, and as chemical intermediates.[1] This technical guide provides a comprehensive overview of the core physical properties of 2-(2-Ethoxyphenoxy)ethanol, offering both established data and detailed, field-proven methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical characteristics.
Molecular and General Properties
A foundational understanding of a compound begins with its molecular identity and fundamental properties.
| Property | Value | Source |
| Chemical Name | 2-(2-Ethoxyphenoxy)ethanol | - |
| CAS Number | 3250-73-5 | [3][4][5] |
| Molecular Formula | C₁₀H₁₄O₃ | [3][4] |
| Molecular Weight | 182.22 g/mol | [3][4] |
| Appearance | Solid | [6] |
Thermal Properties
The thermal behavior of a substance is critical for its handling, storage, and application, dictating its physical state under varying temperature conditions.
Melting Point
The melting point is a key indicator of a compound's purity and the strength of its crystal lattice.
| Property | Value | Source |
| Melting Point | 38-39 °C | [3][4] |
The reported melting point of 38-39 °C suggests that 2-(2-Ethoxyphenoxy)ethanol is a solid at standard room temperature. A narrow melting range, as indicated here, is often indicative of high purity. For a compound like this, which has a relatively low melting point, Differential Scanning Calorimetry (DSC) is the gold-standard for precise determination. DSC measures the heat flow required to raise the temperature of a sample compared to a reference.[6][7] This technique is highly sensitive to the thermal transitions of a material, providing not only the melting point but also information on purity and the presence of any polymorphic forms.
-
Sample Preparation: A small amount of the 2-(2-Ethoxyphenoxy)ethanol sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). An empty, sealed aluminum pan is used as the reference.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program would involve:
-
Equilibration at a temperature below the expected melting point (e.g., 25 °C).
-
Heating at a constant rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 60 °C).
-
-
Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.
Boiling Point
The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces.
| Property | Value | Pressure | Source |
| Boiling Point | 128-130 °C | 2 Torr | [3][4] |
The boiling point of 2-(2-Ethoxyphenoxy)ethanol is reported at a reduced pressure of 2 Torr, which is a common practice for high-boiling point compounds to prevent decomposition at atmospheric pressure. The presence of both ether and alcohol functional groups allows for hydrogen bonding, leading to a relatively high boiling point. To determine the boiling point at atmospheric pressure, a nomograph can be used as an estimation tool, or more precise experimental methods under vacuum are required.[8][9]
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a pressure gauge.
-
Sample Introduction: The 2-(2-Ethoxyphenoxy)ethanol sample is placed in the round-bottom flask along with a boiling chip or a magnetic stir bar.
-
Vacuum Application: The system is slowly evacuated to the desired pressure (e.g., 2 Torr).
-
Heating: The sample is gently heated using a heating mantle.
-
Data Collection: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.
Physical Characteristics
Density
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
| Property | Value | Type | Source |
| Density | 1.084 ± 0.06 g/cm³ | Predicted | [3] |
The provided density is a predicted value. For a liquid (once melted), experimental determination of density is straightforward and crucial for many applications, such as formulation calculations and fluid dynamics modeling. A vibrating tube densimeter is a modern and highly accurate method for this measurement.[10][11]
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
Sample Injection: The molten 2-(2-Ethoxyphenoxy)ethanol sample is injected into the U-shaped oscillating tube within the instrument.
-
Temperature Control: The temperature of the measurement cell is precisely controlled to the desired temperature.
-
Measurement: The instrument measures the oscillation frequency of the tube containing the sample. This frequency is directly related to the density of the sample.
-
Data Output: The density is automatically calculated and displayed by the instrument.
Solubility
The solubility of a compound in various solvents is a critical parameter, especially in drug development and formulation science. Glycol ethers are known for their broad solvency.[1][12]
No specific experimental data for the solubility of 2-(2-Ethoxyphenoxy)ethanol was found in the initial search. The following outlines the standard procedure for its determination.
Given its chemical structure, with a polar hydroxyl group and a larger, less polar ethoxyphenoxy group, 2-(2-Ethoxyphenoxy)ethanol is expected to be soluble in a range of organic solvents. Its solubility in water is likely to be limited due to the significant hydrophobic portion of the molecule. A systematic solubility assessment is essential.
-
Solvent Selection: A panel of representative solvents is chosen, including water, ethanol, methanol, acetone, ethyl acetate, toluene, and hexane.
-
Qualitative Assessment:
-
To a small, known volume of solvent (e.g., 1 mL) in a vial, a small, pre-weighed amount of 2-(2-Ethoxyphenoxy)ethanol (e.g., 10 mg) is added.
-
The mixture is vortexed or agitated for a set period.
-
Visual observation is used to classify the solubility as "soluble," "partially soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (for soluble/partially soluble cases):
-
A known mass of the compound is placed in a vial.
-
The solvent is added dropwise from a calibrated pipette or burette with constant agitation until the solid completely dissolves.[13]
-
The volume of solvent required is recorded, and the solubility can be expressed in terms of mg/mL.
-
Refractive Index
The refractive index is a measure of how light propagates through a substance and is a useful property for identification and purity assessment.
No specific experimental data for the refractive index of 2-(2-Ethoxyphenoxy)ethanol was found in the initial search. The following outlines the standard procedure for its determination.
The refractive index is a highly precise physical constant that is sensitive to temperature and the wavelength of light used for measurement. For a liquid, it can be easily and accurately determined using a digital refractometer.
-
Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.
-
Sample Application: A few drops of the molten 2-(2-Ethoxyphenoxy)ethanol are placed on the prism of the refractometer.
-
Temperature Control: The instrument's built-in temperature control system is set to the desired temperature (commonly 20 °C or 25 °C).
-
Measurement: The instrument illuminates the sample and measures the critical angle of total internal reflection to determine the refractive index.
-
Data Recording: The refractive index is displayed digitally, typically to four or five decimal places.
Viscosity
Viscosity describes a fluid's resistance to flow and is a critical parameter in applications involving fluid handling and formulation stability.
No specific experimental data for the viscosity of 2-(2-Ethoxyphenoxy)ethanol was found in the initial search. The following outlines the standard procedure for its determination.
As a glycol ether, 2-(2-Ethoxyphenoxy)ethanol is expected to have a higher viscosity than simple ethers or alcohols of similar molecular weight due to hydrogen bonding. A rotational viscometer is a suitable instrument for measuring the dynamic viscosity of the molten compound.[14][15][16]
-
Instrument Setup: The viscometer is leveled, and an appropriate spindle is selected based on the expected viscosity of the sample.
-
Sample Preparation: A sufficient volume of the molten 2-(2-Ethoxyphenoxy)ethanol is placed in a sample container, and the temperature is maintained at the desired level using a water bath or other temperature control unit.
-
Measurement:
-
The spindle is immersed in the sample to the marked level.
-
The spindle is rotated at a constant speed.
-
The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.
-
-
Data Acquisition: The viscosity is displayed by the instrument, typically in centipoise (cP) or millipascal-seconds (mPa·s).
Synthesis Overview
Understanding the synthesis of a compound can provide insights into potential impurities and handling considerations. A common method for the preparation of 2-(2-Ethoxyphenoxy)ethanol involves the reaction of 2-ethoxyphenol with ethylene carbonate.[3]
Conclusion
References
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Capot Chemical. 3250-73-5 | 2-(2-Ethoxyphenoxy)ethanol. [Link]
-
Wokai Biotechnology. SAFETY DATA SHEET - 2-(2-Ethoxyphenoxy)ethanol. [Link]
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Calnesis. Density measurement of liquids. [Link]
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Ku, H.-C., & Tu, C.-H. (2000). Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. Journal of Chemical & Engineering Data, 45(2), 391–394. [Link]
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Pharmaffiliates. CAS No : 3250-73-5 | Product Name : 2-(2-Ethoxyphenoxy)ethanol. [Link]
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Chemicalbridge. 2-(2-Ethoxyphenoxy)ethanol, 3250-73-5. [Link]
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Westlab Canada. Measuring the Melting Point. (2023). [Link]
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Scribd. MEASUREMENT OF DENSITY. [Link]
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CureFFI.org. Differential scanning calorimetry. (2016). [Link]
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Rhodium.ws. Nomograph for the calculation of boiling points under vacuum. [Link]
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CSC Scientific Company, Inc. How Can I Measure Viscosity?. (2019). [Link]
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TrueDyne Sensors AG. Density measurement basics – part 1. [Link]
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Dynalene. Melting, Freezing, and Phase Transition Analysis. [Link]
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Optical Society of America. Liquid refractive index measured through a refractometer based on diffraction gratings. (2019). [Link]
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Cole-Parmer. Six Types of Devices Used to Measure Viscosity. (2017). [Link]
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ResearchGate. How to determine the solubility of a substance in an organic solvent?. (2024). [Link]
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SenTec. How Does a Viscometer Work?. (2025). [Link]
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Fiber Optic Center. The Principle of Refractive Index and Refractometer. (2017). [Link]
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Scimed. An introduction to viscometers. [Link]
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Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Grasas y Aceites. Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. [Link]
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University of Colorado Boulder. Nomograph for Calculating Boiling Points Under Vacuum. [Link]
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Ataman Kimya. GLYCOL ETHERS. [Link]
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NIH. Calculation of Aqueous Solubility of Organic Compounds. [Link]
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Univar Solutions. Glycol Ether EP. [Link]
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University of Massachusetts Boston. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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ResearchGate. Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. (2025). [Link]
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Quora. Which equation is used to calculate the boiling point under vacuum distillation?. (2020). [Link]
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Ataman Kimya. GLYCOL ETHERS. [Link]
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Pharmaffiliates. CAS No : 3250-73-5 | Product Name : 2-(2-Ethoxyphenoxy)ethanol. [Link]
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CISCO. Versatile Glycol Ethers for Coatings & Cleaners. [Link]
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YouTube. Estimation of Solvent Boiling Points based on Vacuum. (2022). [Link]
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YouTube. Boiling Point Under Vacuum: Detailed Explanations. (2022). [Link]
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ILO Encyclopaedia of Occupational Health and Safety. Glycol Ethers: Physical & Chemical Properties. (2011). [Link]
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SpectraBase. 2-(2-Ethoxy-ethoxy)-ethanol - Optional[ATR-IR] - Spectrum. [Link]
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2-(2-Ethoxyphenoxy)ethanol material safety data sheet (MSDS)
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: Understanding 2-(2-Ethoxyphenoxy)ethanol
2-(2-Ethoxyphenoxy)ethanol, identified by CAS Number 3250-73-5 , is a chemical compound belonging to the glycol ether family.[1] Its structure, featuring an ethanol backbone with an ethoxyphenoxy substituent, suggests its utility as a solvent or intermediate in various research and industrial applications.[1] As with any chemical substance used in a laboratory or manufacturing setting, a thorough understanding of its potential hazards and safe handling protocols is paramount for ensuring the safety of personnel and the integrity of research.
While a comprehensive, publicly available Safety Data Sheet (SDS) for 2-(2-Ethoxyphenoxy)ethanol is not readily found, its structural similarity to other well-characterized glycol ethers, such as 2-Phenoxyethanol and 2-(2-Ethoxyethoxy)ethanol, allows for a scientifically grounded assessment of its likely safety profile. This guide synthesizes data from these analogous compounds to provide a robust framework for the safe handling, storage, and emergency management of 2-(2-Ethoxyphenoxy)ethanol. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Section 1: Hazard Identification and Classification
Based on data from structurally related glycol ethers, 2-(2-Ethoxyphenoxy)ethanol should be treated with caution. The primary hazards associated with analogous compounds are eye irritation and potential harm if swallowed.[2][3] Some related compounds also carry warnings about skin irritation and potential reproductive toxicity at high exposure levels.[2]
Anticipated GHS Classification
A probable Globally Harmonized System (GHS) classification for 2-(2-Ethoxyphenoxy)ethanol, extrapolated from related compounds, is presented below. This classification should be considered provisional and handled with the appropriate level of caution until specific data becomes available.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
This table is an expert synthesis based on data for analogous compounds like 2-Phenoxyethanol and 2-(2-Ethoxyethoxy)ethanol.[2][3][4]
Logical Flow for Hazard Assessment
The following diagram illustrates the decision-making process for assigning the anticipated hazard classification.
Caption: Logic for Anticipated GHS Classification.
Section 2: Physical and Chemical Properties
The physical and chemical properties of 2-(2-Ethoxyphenoxy)ethanol are crucial for understanding its behavior, potential for exposure, and appropriate storage conditions. The following table summarizes key properties, with data inferred from closely related structures.
| Property | Anticipated Value | Source (Analogous Compound) |
| Molecular Formula | C10H14O3 | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Mild, pleasant odor | [2] |
| Boiling Point | ~200-250 °C | [2] |
| Flash Point | > 93 °C (Combustible) | [2] |
| Solubility | Soluble in water | [2] |
| Vapor Pressure | Low; <0.2 mmHg @ 20°C | [2] |
Note: These values are estimates based on structurally similar compounds and should be confirmed with experimental data when available.
Section 3: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The goal is to minimize all potential routes of exposure—inhalation, skin contact, and eye contact.
Engineering Controls
The primary line of defense is to control contaminants at the source.
-
Ventilation: Always handle 2-(2-Ethoxyphenoxy)ethanol in a well-ventilated area.[5] For procedures that may generate aerosols or vapors, a chemical fume hood is required.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before each use.[5]
-
Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a significant splash hazard, a chemically resistant apron over the lab coat is recommended.
-
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring long-term chemical stability.
Detailed Handling Protocol
-
Pre-Handling Assessment: Before beginning work, review this safety guide and any available SDS for analogous compounds. Ensure all necessary PPE is available and in good condition.
-
Work Area Preparation: Designate a specific area for handling the chemical. Ensure the area is clean, uncluttered, and that all required equipment (e.g., fume hood, spill kit) is operational.
-
Chemical Transfer: When transferring the chemical, use appropriate tools (e.g., pipettes, graduated cylinders) to minimize splashing. Avoid generating mists or aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[3]
-
Post-Handling: Securely close the container immediately after use. Decontaminate the work surface and any equipment used. Remove and properly dispose of contaminated gloves.
Storage Requirements
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]
-
Peroxide Formation: Like many ethers, analogous compounds can form explosive peroxides upon prolonged exposure to air and light.[2] While specific data for 2-(2-Ethoxyphenoxy)ethanol is unavailable, it is prudent to store it protected from light and consider testing for peroxides if the container has been open for an extended period or if crystalline material is observed.
Section 5: Emergency Procedures
A clear and practiced emergency plan is critical. All personnel working with this chemical must be familiar with these procedures.
First-Aid Measures
The following first-aid measures are based on protocols for similar glycol ethers.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Accidental Release and Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for chemical waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Burning may produce toxic fumes, including carbon monoxide and carbon dioxide.[4]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5]
Workflow for Emergency Response
The following diagram outlines the critical steps in responding to an emergency involving 2-(2-Ethoxyphenoxy)ethanol.
Caption: Emergency Response Workflow Diagram.
Section 6: Toxicological and Ecological Information
Detailed toxicological and ecological data for 2-(2-Ethoxyphenoxy)ethanol are not available. However, based on analogous compounds, the following can be inferred:
-
Toxicology: The primary concerns are acute oral toxicity and serious eye irritation.[2][3] Some glycol ethers have been associated with reproductive and developmental effects in animal studies at high doses, so exposure should be minimized.[2]
-
Ecotoxicity: Glycol ethers are generally water-soluble and may be mobile in the environment. They should not be released into drains or waterways.[5] Ecotoxicity data for related compounds show varying levels of harm to aquatic life. Therefore, all releases to the environment must be avoided.
Conclusion
As a Senior Application Scientist, it is my responsibility to emphasize that while 2-(2-Ethoxyphenoxy)ethanol is a valuable compound for research and development, its safe use is non-negotiable. The protocols and information presented in this guide, derived from a careful analysis of structurally similar and well-documented chemicals, provide a comprehensive framework for mitigating risks. It is imperative that all personnel adhere to these guidelines, exercise caution, and prioritize safety in all handling and experimental procedures. This self-validating system of engineering controls, diligent personal protection, and robust emergency preparedness will ensure a safe and productive research environment.
References
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Pharmaffiliates. 2-(2-Ethoxyphenoxy)ethanol. [Link]
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LookChem. 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol. [Link]
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Grokipedia. 2-(2-Ethoxyethoxy)ethanol. [Link]
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U.S. Environmental Protection Agency (EPA). Ethanol, 2-[2-[2-[2-(methylphenoxy)ethoxy]ethoxy]ethoxy]- - Substance Details. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. [Link]
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National Institute of Standards and Technology (NIST). Ethanol, 2-phenoxy-. [Link]
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U.S. Environmental Protection Agency (EPA). Ethanol-2,2oxybis. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]
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Australian Government Department of Health. Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. [Link]
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Acme-Hardesty. 2-phenoxyethanol Safety Data Sheet. [Link]
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New Jersey Department of Health. 2-Ethoxyethanol - Hazardous Substance Fact Sheet. [Link]
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A Comprehensive Guide to the Nomenclature and Identification of 2-(2-Ethoxyphenoxy)ethanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical research and pharmaceutical development, precise molecular identification is paramount. Ambiguity in nomenclature can lead to costly errors in synthesis, misinterpretation of analytical results, and complications in regulatory documentation. 2-(2-Ethoxyphenoxy)ethanol, a glycol ether, exists within a landscape of structurally similar compounds, often leading to confusion. The objective of this guide is to provide a definitive resource on the synonyms, identifiers, and analytical differentiation of 2-(2-Ethoxyphenoxy)ethanol. By synthesizing technical data with practical, field-proven insights, this document will serve as an authoritative reference for professionals requiring unambiguous characterization of this compound and its related chemical entities.
Core Compound Profile: 2-(2-Ethoxyphenoxy)ethanol
The foundation of unambiguous communication begins with a clear profile of the target molecule, anchored by its universally recognized identifiers. 2-(2-Ethoxyphenoxy)ethanol is a specific chemical entity with a defined structure and corresponding registry number.
The primary IUPAC name, 2-(2-Ethoxyphenoxy)ethanol, precisely describes its structure: an ethanol backbone substituted at the 2-position with a phenoxy group, which itself is substituted at its 2-position with an ethoxy group. An alternative, yet equally valid, synonym is 2-(2-Ethoxyphenoxy)ethan-1-ol, which explicitly numbers the hydroxyl group on the ethanol chain[1].
| Identifier | Value | Source |
| CAS Number | 3250-73-5 | Pharmaffiliates[1] |
| Molecular Formula | C10H14O3 | Pharmaffiliates[1] |
| Molecular Weight | 182.22 g/mol | Pharmaffiliates[1] |
| IUPAC Name | 2-(2-Ethoxyphenoxy)ethanol | Systematically Derived |
| Synonym | 2-(2-Ethoxyphenoxy)ethan-1-ol | Pharmaffiliates[1] |
Navigating the Nomenclature Landscape: Key Synonyms and Identifiers
The various names and numbers associated with a chemical are not arbitrary; they arise from different systems of classification, each with a specific purpose. Understanding this framework is crucial for comprehensive literature searches and accurate documentation.
Systematic (IUPAC) Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous, systematic method for naming compounds. The name 2-(2-Ethoxyphenoxy)ethanol is derived as follows:
-
-ethanol : The parent chain is a two-carbon alcohol.
-
phenoxy : An oxygen atom connects a phenyl ring to the parent chain.
-
2-(...) : The phenoxy group is attached to the second carbon of the ethanol chain.
-
-ethoxyphenoxy : The phenyl ring itself has an ethoxy (-OCH2CH3) substituent.
-
2-(2-...) : The ethoxy group is on the second carbon of the phenyl ring (the ortho position) relative to its attachment to the ethanol chain.
This systematic approach ensures that the name corresponds to one and only one structure, a cornerstone of chemical communication.
Registry Numbers: The Role of CAS
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS number 3250-73-5 is the definitive identifier for 2-(2-Ethoxyphenoxy)ethanol, transcending language and other naming conventions[1]. When sourcing, researching, or registering this compound, the CAS number is the most reliable identifier to prevent confusion with structurally similar molecules.
The Peril of Ambiguity: Distinguishing from Related Compounds
A significant challenge in working with 2-(2-Ethoxyphenoxy)ethanol is its similarity in name and structure to other commercially important glycol ethers and related molecules. The following table and discussion highlight these key distinctions.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from 2-(2-Ethoxyphenoxy)ethanol |
| 2-(2-Ethoxyphenoxy)ethanol | 3250-73-5 | C10H14O3 | Reference Compound |
| 2-Phenoxyethanol | 122-99-6 | C8H10O2 | Lacks the ethoxy group on the phenyl ring and the additional ethoxy linker.[2][3] |
| 2-(2-Phenoxyethoxy)ethanol | 104-68-7 | C10H14O3 | Lacks the ethoxy group on the phenyl ring; contains a diethylene glycol backbone.[4][5] |
| Guaifenesin (Guaiacol Glyceryl Ether) | 93-14-1 | C10H14O4 | Features a methoxy group (not ethoxy) and a propane-1,2-diol chain (not ethanol).[6][7][8] |
| Phenyl Glycidyl Ether (PGE) | 122-60-1 | C9H10O2 | Contains a reactive epoxide (oxirane) ring instead of a hydroxyethyl chain.[9][10][11] |
Causality of Confusion: The confusion often stems from the shared "phenoxy" and "ethoxy" fragments in the names. For instance, "Phenoxyethanol" is the parent structure in one sense, while "2-(2-Phenoxyethoxy)ethanol" differs only by the position of an ether linkage. Guaifenesin is a common pharmaceutical whose synonym, "Guaiacol glyceryl ether," sounds similar to the broader class of phenyl glyceryl ethers. These subtle but critical differences underscore the need for reliance on CAS numbers for definitive identification.
Visualization of Nomenclature
To clarify the relationships between the compound and its identifiers, the following diagram illustrates the central role of the chemical structure.
Caption: Relationship between the core chemical structure and its primary identifiers.
Analytical Protocol: Differentiating Glycol Ethers via GC-MS
Verifying the identity and purity of 2-(2-Ethoxyphenoxy)ethanol requires a robust analytical method capable of separating it from the closely related compounds discussed previously. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, as it separates volatile and semi-volatile compounds based on their boiling points and polarities, while MS provides definitive structural identification.[12]
Principle of Separation
The choice of a mid-polarity GC column (e.g., a 5% phenyl-methylpolysiloxane) is critical. This stationary phase allows for separation based on both boiling point and subtle differences in polarity imparted by the ether linkages and hydroxyl groups. Compounds will elute in an order generally related to their boiling points, which are influenced by molecular weight and hydrogen bonding capability. The mass spectrometer then fragments the eluting molecules into predictable patterns (fragmentation spectra), which act as molecular fingerprints for positive identification.
Step-by-Step Experimental Workflow
-
Standard and Sample Preparation:
-
Causality: Accurate quantification and identification require pure reference standards.
-
Protocol: Prepare individual stock solutions of 2-(2-Ethoxyphenoxy)ethanol and potential contaminants (e.g., 2-Phenoxyethanol, Guaifenesin) at 1 mg/mL in methanol or isopropanol. Create a mixed standard solution containing all analytes at a working concentration (e.g., 10 µg/mL). Prepare the unknown sample by dissolving it in the same solvent to a similar concentration.
-
-
GC-MS Instrumentation and Conditions:
-
Causality: The parameters are chosen to ensure sufficient separation (resolution) and sensitive detection of all compounds of interest.
-
Protocol:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-450).
-
-
-
Data Analysis and Interpretation:
-
Causality: Identification is a two-factor process: retention time matching and mass spectrum confirmation.
-
Protocol:
-
Retention Time (RT): Inject the mixed standard and determine the RT for each known compound. The elution order should be predictable based on boiling points.
-
Mass Spectrum: Extract the mass spectrum for each peak from the standard run and create a library of reference spectra.
-
Unknown Sample Analysis: Inject the unknown sample. Compare the RT of any peaks to the standards. Confirm identity by matching the full mass spectrum of the unknown peak to the reference spectrum from the library. A match quality score above 90% is typically considered a positive identification.
-
-
Visualization of Analytical Workflow
Caption: Standard workflow for GC-MS based identification and differentiation.
Conclusion
The accurate identification of 2-(2-Ethoxyphenoxy)ethanol is a task that demands precision and an awareness of the common pitfalls associated with its nomenclature. While systematic names provide a logical framework, the CAS number 3250-73-5 remains the single most reliable identifier for this compound. By understanding the distinct structural differences between this molecule and its close chemical relatives—such as 2-Phenoxyethanol, Guaifenesin, and Phenyl Glycidyl Ether—researchers and developers can ensure the integrity of their work. The application of robust analytical techniques like GC-MS provides the necessary empirical validation, transforming potential ambiguity into definitive identification. This guide serves as a foundational resource to uphold the scientific rigor required in modern chemical and pharmaceutical sciences.
References
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California Office of Environmental Health Hazard Assessment (OEHHA). Phenyl Glycidyl Ether. [Link][13]
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LookChem. 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol. [Link][15]
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Ataman Kimya. 2-(2-ETHOXYETHOXY)ETHANOL. [Link]
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Occupational Safety and Health Administration (OSHA). PHENYL GLYCIDYL ETHER (PGE). [Link][9]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phenyl glycidyl ether. [Link][10]
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Connect Chemicals. Phenyl glycidyl ether | CAS 122-60-1. [Link][11]
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National Institute of Standards and Technology (NIST). Ethanol, 2-(2-phenoxyethoxy)-. [Link][5]
-
U.S. Environmental Protection Agency (EPA). Ethanol, 2-[2-[2-[2-(methylphenoxy)ethoxy]ethoxy]ethoxy]-. [Link][19]
-
U.S. Environmental Protection Agency (EPA). Ethanol, 2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]-. [Link][20]
-
PubChem. 2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol. [Link][21]
-
SIELC Technologies. Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column. [Link][22]
-
National Institute of Standards and Technology (NIST). Ethanol, 2-phenoxy-. [Link][2]
-
U.S. Environmental Protection Agency (EPA). Ethanol, 2-(2-ethoxyethoxy)-. [Link][23]
-
National Institute of Standards and Technology (NIST). 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol. [Link][24]
-
Australian Government Department of Health. Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. [Link]
-
PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. [Link][25]
-
ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link][26]
-
Mallak Specialties Pvt Ltd. 2-(2-Diethylaminoethoxy)ethanol. [Link][28]
-
Ataman Kimya. 2-(2-DIMETHYLAMINO ETHOXY)ETHANOL. [Link]
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ASABE. Ethanol production, purification, and analysis techniques: a review. [Link][12]
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Stability and storage conditions for 2-(2-Ethoxyphenoxy)ethanol
An In-Depth Technical Guide to the Stability and Storage of 2-(2-Ethoxyphenoxy)ethanol
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methodologies for assessing the integrity of 2-(2-Ethoxyphenoxy)ethanol (CAS No: 3250-73-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term viability of this important research chemical.
Introduction: Understanding 2-(2-Ethoxyphenoxy)ethanol
2-(2-Ethoxyphenoxy)ethanol is a chemical compound utilized in various research and industrial applications.[1] Its molecular structure, featuring both an ether linkage and a terminal alcohol group, dictates its chemical properties, solubility, and reactivity. For professionals in drug development and research, understanding its stability profile is paramount to ensuring the reproducibility of experimental results and the quality of final formulations.
Chemical Identity:
-
Chemical Name: 2-(2-Ethoxyphenoxy)ethanol[1]
-
Synonyms: 2-(2-Ethoxyphenoxy)ethan-1-ol[1]
-
Molecular Formula: C₁₀H₁₄O₃
-
CAS Number: 3250-73-5[1]
Chemical Stability and Degradation Profile
Under normal conditions, 2-(2-Ethoxyphenoxy)ethanol is a stable compound. However, its stability can be compromised by exposure to specific environmental and chemical factors. The presence of both an ether and an alcohol functional group presents potential sites for degradation, primarily through oxidation.
Key Factors Influencing Stability:
-
Oxidizing Agents: Strong oxidizing agents are incompatible with 2-(2-Ethoxyphenoxy)ethanol.[2][3] Exposure can lead to oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid. The ether linkage can also be susceptible to cleavage under harsh oxidative conditions.
-
Extreme pH: Contact with strong acids and strong bases should be avoided.[2][3][4] Acidic conditions can catalyze the hydrolysis of the ether bond, while strong bases can deprotonate the terminal alcohol, potentially leading to undesired reactions.
-
Heat and Light: Elevated temperatures can accelerate oxidative degradation. While specific photostability data is limited, similar glycol ethers can undergo photooxidation.[5] Therefore, protection from light is a prudent measure to prevent the formation of radical species that could initiate degradation.
Proposed Degradation Pathway
The degradation of 2-(2-Ethoxyphenoxy)ethanol is likely initiated by oxidation. The primary alcohol is the most probable site of initial attack, followed by potential cleavage of the ether bonds under more strenuous conditions.
Caption: Proposed oxidative degradation pathway for 2-(2-Ethoxyphenoxy)ethanol.
Recommended Storage and Handling Conditions
Proper storage is critical to maintain the purity and integrity of 2-(2-Ethoxyphenoxy)ethanol. The following conditions are derived from safety data sheets for closely related glycol ethers and represent best practices for chemical preservation.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Store in a cool, dry place.[4][6][7][8] Recommended range: 10°C - 25°C.[9] | Prevents acceleration of potential degradation reactions. Avoids freezing or excessive heat which can stress the container and impact stability. |
| Atmosphere | Keep container tightly closed.[6][7][8] For long-term storage, consider inerting with nitrogen. | Minimizes exposure to atmospheric oxygen and moisture. Oxygen is a key reactant in oxidative degradation. |
| Light Exposure | Store in a light-resistant container or in a dark location. | Protects against potential photodegradation, which can generate free radicals and initiate unwanted side reactions. |
| Container Material | Use chemically resistant containers (e.g., glass, fluorinated polyethylene). Avoid aluminum, galvanized, or other corrodible metals.[4] | Prevents leaching of container materials and potential catalytic degradation. Material compatibility is crucial for long-term purity. |
| Ventilation | Store in a well-ventilated area.[4][6][7][8] | A standard safety precaution to prevent the buildup of vapors in the storage environment. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[2][3][4] | Prevents direct chemical reactions that would degrade the compound. Segregation is a fundamental principle of safe chemical storage. |
Protocol for Stability Assessment
To empirically determine the shelf-life and degradation profile of 2-(2-Ethoxyphenoxy)ethanol, a structured stability testing program is required. This protocol is a self-validating system designed to provide robust and reliable data. Analytical methods are essential for ensuring the quality and safety of drug substances.[10]
Objective
To evaluate the stability of a batch of 2-(2-Ethoxyphenoxy)ethanol under long-term and accelerated storage conditions by monitoring its purity and the formation of degradation products.
Experimental Workflow
Caption: A comprehensive workflow for stability testing of 2-(2-Ethoxyphenoxy)ethanol.
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Thoroughly characterize the initial batch of 2-(2-Ethoxyphenoxy)ethanol. This serves as the baseline for the entire study.
-
Perform all analytical tests, including visual inspection, HPLC for purity, and water content analysis.
-
-
Sample Preparation and Storage:
-
Aliquot the material into multiple containers of the intended storage material to simulate real-world conditions.
-
Place the samples into controlled environmental chambers for both long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) studies. Accelerated studies provide an early indication of potential degradation pathways.[10]
-
-
Timepoint Pulls:
-
At predefined intervals (e.g., 1, 3, 6, 9, 12, 18, 24, 36 months for long-term; 1, 3, 6 months for accelerated), remove samples from the chambers for analysis.
-
-
Analytical Testing:
-
Visual Inspection: Note any changes in color, clarity, or the presence of particulate matter.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative stability assessment. A validated reverse-phase HPLC method is crucial.[11][12]
-
Column: C8 or C18 column (e.g., Lichrosorb C8, 150 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile, water, and potentially a modifier like tetrahydrofuran, delivered isocratically.[11][12]
-
Detection: UV detection at an appropriate wavelength (e.g., 258 nm).[11][12]
-
Purpose: To determine the purity (assay) of 2-(2-Ethoxyphenoxy)ethanol and to detect, quantify, and identify any degradation products. The appearance of new peaks or the growth of existing impurity peaks over time is a direct measure of instability.
-
-
-
Data Evaluation and Reporting:
-
Compile the data from all timepoints.
-
Analyze trends in purity and the formation of impurities.
-
Based on the data, establish a re-test date or shelf-life for the compound under the specified storage conditions.
-
References
- SAFETY D
- Ethanol, 2-[4-[2-(2-hydroxyethoxy)
- 2-ETHOXYETHANOL EXTRA PURE. (2023). Loba Chemie.
- 2-phenoxyethanol. (2013). Acme-Hardesty.
- 2-(2-Phenoxyethoxy)ethanol | 104-68-7. Biosynth.
- Proposed degradation pathways of 2-(2-ethoxyethoxy)ethanol initiated by H.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 2-[2-(2-Aminoethoxy)
- Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. (2013). NICNAS.
- 2-ETHOXYETHANOL. CAMEO Chemicals, NOAA.
- 2-(2-Ethoxyethoxy)
- 2-(2-Ethoxyethoxy)ethanol. Wikipedia.
- Ethanol, 2-(2-phenoxyethoxy)-. NIST WebBook.
- Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Chemos GmbH & Co.KG.
- 2-(2-Ethoxyphenoxy)ethanol.
- A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel.
- Ethanol Degradation | P
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An In-Depth Technical Guide to the Degradation Products of 2-(2-Ethoxyphenoxy)ethanol
Abstract
This technical guide provides a comprehensive overview of the potential degradation pathways and resulting products of 2-(2-ethoxyphenoxy)ethanol, a compound relevant in pharmaceutical and chemical synthesis. In the absence of extensive direct studies on this specific molecule, this guide synthesizes information from structurally analogous compounds, namely ethoxylated phenols and glycol ethers, to propose scientifically grounded degradation mechanisms under various stress conditions. We present detailed, field-proven protocols for conducting forced degradation studies (hydrolytic, oxidative, photolytic, and thermal) and for the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals to proactively identify and characterize potential impurities and ensure the stability and safety of their products.
Introduction: The Chemical Context of 2-(2-Ethoxyphenoxy)ethanol
2-(2-Ethoxyphenoxy)ethanol belongs to the family of glycol ethers, characterized by the presence of both an ether and an alcohol functional group. Its structure, featuring a phenoxy group, also aligns it with ethoxylated phenols. This dual chemical nature dictates its reactivity and susceptibility to degradation. Understanding the stability of such molecules is a critical aspect of drug development and chemical manufacturing, as degradation products can impact efficacy, safety, and regulatory compliance[1][2][3]. Forced degradation studies are intentionally aggressive investigations designed to predict the degradation products that could form under long-term storage and stress conditions[1][2][4].
Postulated Degradation Pathways
Based on the known degradation mechanisms of related ethoxylated phenols and glycol ethers, the degradation of 2-(2-ethoxyphenoxy)ethanol is anticipated to proceed through two primary pathways: oxidation of the terminal alcohol and cleavage of the ether linkages.
Pathway A: Oxidation of the Ethoxy Side-Chain
The primary alcohol moiety is a common site for oxidative attack. This pathway is analogous to the metabolism and degradation of other glycol ethers, which are known to form corresponding aldehydes and carboxylic acids[5][6].
-
Initial Oxidation: The terminal hydroxyl group is oxidized to form an aldehyde, 2-(2-ethoxyphenoxy)acetaldehyde .
-
Further Oxidation: The aldehyde is subsequently oxidized to a carboxylic acid, yielding 2-(2-ethoxyphenoxy)acetic acid .
Pathway B: Ether Bond Cleavage (Ether Hydrolysis/Oxidative Cleavage)
The ether linkages in the molecule are susceptible to cleavage under hydrolytic (acidic or basic) and oxidative conditions. There are two potential sites for this cleavage.
-
Cleavage of the Ethoxy-Phenoxy Linkage: This would result in the formation of 2-Ethoxyphenol (also known as guaethol) and ethylene glycol . This is a common degradation pathway for alkylphenol ethoxylates[7][8][9][10].
-
Cleavage of the Ethyl-Oxygen Bond: While likely a minor pathway, cleavage at this position would yield 2-Phenoxyethanol and acetaldehyde .
The following diagram illustrates these postulated degradation pathways.
Caption: General workflow for forced degradation studies.
Detailed Protocols
Materials:
-
2-(2-ethoxyphenoxy)ethanol reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (AR grade)
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(2-ethoxyphenoxy)ethanol at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Dilute the aliquots directly for analysis.
-
-
Thermal Degradation:
-
Solution: Heat the stock solution in a sealed vial at 80°C.
-
Solid State: Place the solid 2-(2-ethoxyphenoxy)ethanol in an oven at 80°C.
-
Withdraw samples at 1, 3, and 7 days. For the solid sample, dissolve a known weight in the mobile phase before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to assess the contribution of thermal degradation.
-
Analyze the samples after the exposure period.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the parent compound from its degradation products. A reversed-phase HPLC method with UV detection is a suitable starting point.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength. |
| Gradient Elution | 5% to 95% B over 30 minutes | To ensure elution of both polar and non-polar analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 270 nm (and PDA scan) | The phenoxy group provides strong UV absorbance. A Photo Diode Array (PDA) detector is essential to check for peak purity and to identify the optimal wavelength for each component. |
| Mass Spectrometry | ESI in positive and negative modes | For definitive identification of degradation products by mass-to-charge ratio and fragmentation patterns. |
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by demonstrating that the peaks corresponding to the degradation products are well-resolved from the parent compound peak.
Conclusion
References
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Kelsey, J. R. (2022). Ethylene oxide derived glycol ethers: A review of the alkyl glycol ethers potential to cause endocrine disruption. Regulatory Toxicology and Pharmacology, 129, 105113. Available at: [Link]
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ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
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ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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ECETOC. (2005). The Toxicology of Glycol Ethers and their Relevance to Man (Fourth Edition). Technical Report No. 95. European Centre for Ecotoxicology and Toxicology of Chemicals. Available at: [Link]
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MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
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Al-Obaidy, R. H., Al-Bayati, M. F., & Al-Shammari, A. M. (2021). Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. ACS Omega, 6(20), 13329–13342. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92095, 2-(2-Ethoxyphenoxy)ethanol. Retrieved January 12, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7196, 2-Ethoxyphenol. Retrieved January 12, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174, Ethylene glycol. Retrieved January 12, 2026, from [Link].
- Singh, R., & Raza, K. (2019). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 118, 515-526.
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Ilkaeva, M., Krivtsov, I., Díaz, E., Amghouz, Z., Patiño, Y., Khainakov, S., García, J. R., & Ordóñez, S. (2017). Photocatalytic degradation of 2-(4-methylphenoxy)ethanol over TiO2 spheres. Journal of Hazardous Materials, 332, 144-153. Available at: [Link]
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BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
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G. G. Goourey, P. Wong-Wah-Chung, L. Balan, & Y. Israëli. (2018). Effects of ZnO quantum dots on the photostability of acrylate photopolymers used as recording materials. ResearchGate. Available at: [Link]
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Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]
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A Researcher's Guide to Sourcing 2-(2-Ethoxyphenoxy)ethanol for Drug Development
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The selection of a chemical reagent, such as 2-(2-Ethoxyphenoxy)ethanol, can have cascading effects on experimental outcomes, from early-stage discovery to preclinical evaluation. This in-depth technical guide provides a comprehensive overview of the commercial landscape for 2-(2-Ethoxyphenoxy)ethanol, offering practical insights into supplier qualification, interpretation of technical documentation, and the scientific rationale behind its use in research and development.
Introduction to 2-(2-Ethoxyphenoxy)ethanol: A Versatile Building Block
2-(2-Ethoxyphenoxy)ethanol (CAS No. 3250-73-5) is a bifunctional organic molecule characterized by an ethoxyphenoxy group and a primary alcohol. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules. In the context of drug development, its structural motifs can be strategically employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability of a lead compound. The ether linkages can introduce conformational flexibility, while the aromatic and aliphatic components can participate in various intermolecular interactions with biological targets. One notable application is its use as an intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[1]
The Commercial Landscape: Identifying Reputable Suppliers
Sourcing high-purity 2-(2-Ethoxyphenoxy)ethanol is a critical first step for any research program. The market consists of a mix of large, well-established chemical manufacturers and smaller, specialized suppliers. For the researcher, the key is to identify a supplier that can provide not only the material itself but also comprehensive documentation and technical support.
Below is a comparative table of several commercial suppliers of 2-(2-Ethoxyphenoxy)ethanol. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| Fluorochem | 2-(2-Ethoxyphenoxy)ethanol | 3250-73-5 | >97% | Offers various pack sizes suitable for research and development. |
| Key Organics | 2-(2-Ethoxyphenoxy)ethanol | 3250-73-5 | Not specified | A supplier of screening compounds and intermediates for drug discovery. |
| Protheragen | 2-(2-Ethoxyphenoxy)Ethanol | 3250-73-5 | Not specified | Marketed for research use only. |
| KEYINGCHEM | 2-(2-ethoxyphenoxy)ethanol | 3250-73-5 | Not specified | A China-based manufacturer and supplier. |
| ECHO CHEMICAL CO., LTD. | 2-(2-Ethoxyphenoxy)Ethanol | 3250-73-5 | Not specified | A supplier of a wide range of chemical products. |
| Pharmaffiliates | 2-(2-Ethoxyphenoxy)ethanol | 3250-73-5 | Not specified | Specializes in pharmaceutical impurities and reference standards. |
The Cornerstone of Quality: The Certificate of Analysis (CoA)
A Certificate of Analysis (CoA) is a formal document that provides detailed information about the specific batch of a chemical you have received.[2][3][4] It is the primary tool for verifying the identity, purity, and quality of the material. For researchers in drug development, scrutinizing the CoA is a non-negotiable step in the quality control process.
While a specific, universally formatted CoA for 2-(2-Ethoxyphenoxy)ethanol from all suppliers is not publicly available, a typical CoA for a high-purity research chemical will include the following sections. Understanding these is crucial for assessing the suitability of a particular batch for your experiments.
A Typical Certificate of Analysis for 2-(2-Ethoxyphenoxy)ethanol
| Test | Specification | Result | Method | Rationale and Expert Insight |
| Appearance | Colorless to pale yellow liquid | Conforms | Visual | A simple yet important initial check. Any significant deviation from the expected appearance could indicate contamination or degradation. |
| Identity by ¹H NMR | Conforms to structure | Conforms | ¹H NMR | (Critical) This is a definitive test for structural confirmation. The proton NMR spectrum should show characteristic peaks corresponding to the ethoxy, phenoxy, and ethanol protons, with the correct integrations and splitting patterns. |
| Purity by GC | ≥ 98.0% | 99.2% | Gas Chromatography (GC) | (Critical) GC with a flame ionization detector (FID) is a standard method for assessing the purity of volatile and semi-volatile organic compounds like glycol ethers.[5][6] A high purity value is essential to minimize the introduction of unknown variables into your experiments. |
| Identity by IR | Conforms to structure | Conforms | Infrared Spectroscopy (IR) | IR spectroscopy provides a "fingerprint" of the molecule by identifying its functional groups. Key absorbances to look for would be the O-H stretch of the alcohol, C-O stretches of the ethers, and C-H stretches of the aromatic and aliphatic portions. |
| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration | For moisture-sensitive reactions, a low water content is crucial. The presence of excess water can act as an unwanted nucleophile or quench reagents. |
| Residual Solvents | To be reported | <0.1% Toluene | GC-HS | If the synthesis of the compound involves solvents, it's important to ensure they have been adequately removed. Residual solvents can be toxic or interfere with subsequent reactions. |
A Step-by-Step Guide to Supplier Qualification
Choosing the right supplier involves more than just comparing prices. A robust qualification process ensures a reliable and consistent supply of high-quality material, safeguarding your research from costly delays and irreproducible results.
Caption: A workflow diagram illustrating the key steps in qualifying a commercial supplier for a critical research chemical.
Experimental Protocols: Ensuring Analytical Integrity
To independently verify the quality of a received batch of 2-(2-Ethoxyphenoxy)ethanol, your own analytical testing is invaluable. Below are representative protocols for key analytical techniques.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-(2-Ethoxyphenoxy)ethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and analyze the chemical shifts and coupling constants. The expected spectrum should be consistent with the structure of 2-(2-Ethoxyphenoxy)ethanol.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a stock solution of 2-(2-Ethoxyphenoxy)ethanol in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantitative analysis is required.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is recommended for analyzing glycol ethers.[7]
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion: A Data-Driven Approach to Sourcing
The successful execution of research and development programs in the pharmaceutical industry is intrinsically linked to the quality and reliability of the chemical building blocks employed. For a compound like 2-(2-Ethoxyphenoxy)ethanol, a thorough understanding of the commercial supplier landscape, a critical evaluation of technical documentation, and the implementation of in-house quality control measures are not merely procedural formalities but essential components of sound scientific practice. By adopting a data-driven and rigorous approach to sourcing, researchers can mitigate risks, enhance the reproducibility of their experiments, and ultimately accelerate the journey from discovery to therapeutic innovation.
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Global Chems Depot. (2025, September 8). Research Chemical COA: 5 Steps to Verify Quality. [Link]
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Analytice. (2018, March 2). Determination of glycol ethers. [Link]
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ATSDR. Analytical Methods. In Toxicological Profile for Propylene Glycol. [Link]
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Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]
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MDPI. (2021, November 3). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. [Link]
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Artsyl. Certificate of Analysis: Uses, Definition, Template. [Link]
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NIST. Ethanol, 2-(2-ethoxyethoxy)-. In NIST Chemistry WebBook. [Link]
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MD Topology. 2-(2-Ethoxyethoxy)ethanol | C6H14O3 | MD Topology | NMR | X-Ray. [Link]
-
SpectraBase. 2-[2-[2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol - Optional[13C NMR]. [Link]
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SpectraBase. 2-(2-Ethoxy-ethoxy)-ethanol - Optional[FTIR]. [Link]
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SpectraBase. 2-(2-Ethoxy-ethoxy)-ethanol - Optional[ATR-IR]. [Link]
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-
PrepChem.com. Synthesis of 2-(2-phenylethoxy)ethanol. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Potential of 2-'[2-(2-Aminoethoxy)ethoxy]'ethanol. [Link]
-
KERTTON. The Role of 2-(2-Chloroethoxy)ethanol in Pharmaceutical Synthesis. [Link]
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US EPA. Ethanol, 2-[2-[2-[2-(methylphenoxy)ethoxy]ethoxy]ethoxy]- - Substance Details. [Link]
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PharmaCompass. 2-(2-chloroethoxy)ethanol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]
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The Pivotal Role of the 2-(2-Ethoxyphenoxy)ethanol Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(2-ethoxyphenoxy)ethanol scaffold, a seemingly simple aromatic ether, has emerged as a cornerstone in the design and synthesis of high-value therapeutics. Its unique structural and physicochemical properties have been masterfully exploited to create blockbuster drugs, most notably in the cardiovascular and urological fields. This in-depth technical guide provides a comprehensive analysis of the role of this scaffold in medicinal chemistry, delving into its synthesis, mechanism of action, structure-activity relationships, and pharmacokinetic profile. Through a detailed exploration of its application in the development of alpha-1 adrenoceptor antagonists like tamsulosin and beta-blockers such as carvedilol, this guide illuminates the critical contribution of the 2-(2-ethoxyphenoxy)ethyl moiety to drug efficacy and safety.
Introduction: The Unassuming Power of a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," repeatedly appear in the structures of biologically active compounds. The 2-(2-ethoxyphenoxy)ethanol core is a prime example of such a scaffold. Its inherent flexibility, coupled with the electronic and lipophilic character of the ethoxyphenoxy group, provides a versatile platform for interacting with a variety of biological targets. This guide will dissect the multifaceted contributions of this scaffold, offering a deep dive into its strategic importance for medicinal chemists.
Synthetic Strategies: Building the Core Moiety
The efficient and scalable synthesis of 2-(2-ethoxyphenoxy)ethanol and its key downstream intermediate, 2-(2-ethoxyphenoxy)ethylamine, is paramount for its application in drug development. Several synthetic routes have been established, each with its own advantages and considerations.
Synthesis of 2-(2-Ethoxyphenoxy)ethylamine
A common and effective method for the preparation of 2-(2-ethoxyphenoxy)ethylamine involves a multi-step process starting from guaiacol.[1] This process highlights the transformation of functional groups to build the desired scaffold.
Experimental Protocol: Synthesis of 2-(2-ethoxyphenoxy)ethylamine [1]
-
Step 1: Ethylation of Guaiacol.
-
React guaiacol with an ethylating agent (e.g., diethyl sulfate or ethyl iodide) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF).
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the inorganic salts and evaporate the solvent. The resulting crude 2-ethoxyphenol can be purified by distillation.
-
-
Step 2: Alkylation with a Protected Ethylene Glycol Derivative.
-
React the 2-ethoxyphenol from Step 1 with a suitable 2-carbon synthon bearing a leaving group and a protected amine precursor. A common choice is 2-chloro- or 2-bromoacetonitrile.
-
The reaction is typically carried out in the presence of a base like sodium hydride (NaH) in an aprotic polar solvent such as DMF.[1]
-
-
Step 3: Reduction of the Nitrile to the Amine.
-
The resulting 2-(2-ethoxyphenoxy)acetonitrile is then reduced to the corresponding primary amine.
-
A powerful reducing agent like lithium aluminum hydride (LiAlH4) in a dry ether solvent is often employed for this transformation.[1]
-
Careful workup with water and base is necessary to quench the excess reducing agent and isolate the final product, 2-(2-ethoxyphenoxy)ethylamine.
-
An alternative pathway involves the reaction of 2-ethoxyphenol with 2-chloroethanol, followed by conversion of the resulting alcohol to an amine.
Caption: A common synthetic route to 2-(2-ethoxyphenoxy)ethylamine.
The 2-(2-Ethoxyphenoxy)ethyl Moiety in Action: Case Studies
The true value of the 2-(2-ethoxyphenoxy)ethanol scaffold is best understood by examining its role in marketed drugs.
Tamsulosin: A Selective Alpha-1A Adrenoceptor Antagonist
Tamsulosin is a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH).[2] Its clinical success is attributed to its high selectivity for the alpha-1A adrenergic receptor subtype, which is predominantly found in the prostate. This selectivity minimizes cardiovascular side effects, such as orthostatic hypotension, which are common with less selective alpha-blockers.[2]
Mechanism of Action:
Tamsulosin functions as a competitive antagonist at alpha-1 adrenoceptors, particularly the alpha-1A subtype.[2] By blocking these receptors in the smooth muscle of the prostate and bladder neck, tamsulosin leads to muscle relaxation, thereby improving urinary flow and reducing the symptoms of BPH.[2]
The Role of the 2-(2-Ethoxyphenoxy)ethyl Moiety in Tamsulosin:
The 2-(2-ethoxyphenoxy)ethyl group in tamsulosin plays a crucial role in its pharmacodynamic and pharmacokinetic profile.
-
Pharmacophore Contribution: This moiety is a key component of the pharmacophore that interacts with the alpha-1A adrenoceptor. It is believed to occupy a specific hydrophobic pocket within the receptor's binding site. The ethoxy group, in particular, contributes to the optimal lipophilicity and electronic properties required for high-affinity binding.
-
Selectivity: Modifications to the 2-substituted phenoxyethylamino group have been shown to influence the affinity profile for α1-adrenoceptor subtypes.[3] This suggests that the precise nature of this group is a critical determinant of tamsulosin's selectivity for the alpha-1A subtype over the alpha-1B and alpha-1D subtypes.[3] A benzyl analogue of tamsulosin, for instance, displayed a preferential antagonist profile for α1A-adrenoceptors.[3]
Caption: Tamsulosin's mechanism of action in benign prostatic hyperplasia.
Carvedilol: A Non-selective Beta-Blocker with Alpha-1 Blocking Activity
Carvedilol is a versatile cardiovascular drug used to treat heart failure and high blood pressure. It functions as a non-selective beta-blocker (β1 and β2) and also possesses alpha-1 blocking activity.[4] This dual mechanism of action contributes to its efficacy in reducing blood pressure and improving cardiac function.
The Role of the 2-(2-Methoxyphenoxy)ethyl Moiety in Carvedilol:
While carvedilol contains a methoxy- rather than an ethoxy- group on the phenoxy ring, the core 2-(2-alkoxyphenoxy)ethyl scaffold is conserved and is integral to its activity.
-
Receptor Interaction: The 2-(2-methoxyphenoxy)ethyl side chain of carvedilol is essential for its interaction with both beta-adrenergic and alpha-1 adrenergic receptors. This part of the molecule extends into a binding pocket, and its specific conformation and electronic properties contribute to the drug's affinity for these receptors. The racemic nature of carvedilol is important, with the S-enantiomer being a potent beta- and alpha-1 blocker, while the R-enantiomer exhibits mainly alpha-1 blocking activity.[4]
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of the 2-(2-ethoxyphenoxy)ethanol scaffold is crucial for designing new and improved drug candidates. While comprehensive SAR studies focusing solely on this scaffold are limited, insights can be gleaned from studies on its derivatives, particularly tamsulosin analogues.
| Modification on 2-(2-Ethoxyphenoxy)ethyl Moiety | Effect on Alpha-1 Adrenoceptor Activity | Reference |
| Replacement of ethoxy group with a benzyloxy group in tamsulosin | Preferential antagonist profile for α1A over α1D and α1B subtypes | [3] |
| Variations in the linker between the phenoxy and amine groups | Influences affinity for α1-adrenoceptor subtypes | [3] |
These findings underscore the tunability of the scaffold and its potential for developing subtype-selective ligands. The ethoxy group appears to be a favorable substituent for achieving a desirable balance of lipophilicity and receptor interaction.
Pharmacokinetics and Metabolism
The pharmacokinetic properties of drugs containing the 2-(2-ethoxyphenoxy)ethyl moiety are significantly influenced by this structural component.
Metabolism of the 2-(2-Ethoxyphenoxy)ethyl Moiety:
The metabolism of tamsulosin provides a clear example of how this scaffold is processed in the body. The primary routes of metabolism involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[5]
-
O-deethylation: One of the metabolic pathways for tamsulosin is the O-deethylation of the ethoxy group, leading to the formation of a hydroxylated metabolite.[5]
-
Oxidation: The ethyl group can also undergo oxidation.
-
Formation of 2-ethoxyphenoxyacetic acid: A key metabolite of tamsulosin is 2-ethoxyphenoxyacetic acid, indicating cleavage of the ether linkage.[5][6]
The metabolic fate of this moiety is a critical consideration in drug design, as the resulting metabolites could have their own pharmacological or toxicological profiles.
Caption: Key metabolic transformations of the tamsulosin scaffold.
Experimental Protocols for Biological Evaluation
To assess the medicinal chemistry potential of novel derivatives of 2-(2-ethoxyphenoxy)ethanol, robust in vitro and in vivo assays are essential.
In Vitro Radioligand Binding Assay for Alpha-1A Adrenoceptor
This protocol provides a method to determine the binding affinity of a test compound for the alpha-1A adrenoceptor.[7][8]
Materials:
-
Membrane preparation from cells expressing the human alpha-1A adrenoceptor.
-
Radioligand (e.g., [3H]-prazosin).
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding inhibitor (e.g., phentolamine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and either the binding buffer (for total binding), the test compound, or the non-specific binding inhibitor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Model for Benign Prostatic Hyperplasia
A canine model is often used to evaluate the in vivo efficacy of alpha-1 adrenergic antagonists for BPH.[9][10]
Procedure:
-
Anesthetize male dogs and surgically implant a catheter to measure prostatic urethral pressure.
-
Administer an alpha-1 adrenergic agonist, such as epinephrine, to induce an increase in prostatic urethral pressure.
-
Administer the test compound (a potential alpha-1 antagonist) at various doses.
-
Measure the ability of the test compound to block the epinephrine-induced increase in prostatic pressure.
-
Generate dose-response curves to determine the potency of the test compound.
Future Directions and Conclusion
The 2-(2-ethoxyphenoxy)ethanol scaffold continues to be a valuable tool in the medicinal chemist's arsenal. While its application has been most prominent in the field of adrenergic receptor modulation, its favorable physicochemical and pharmacokinetic properties suggest that it could be successfully employed in the design of ligands for other biological targets. Future research may explore the incorporation of this scaffold into novel therapeutic agents for a wider range of diseases.
References
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Breslin, D., Fields, D. W., Chou, T. C., Marion, D. N., Kane, M., Vaughan, E. D., Jr, & Felsen, D. (1993). Medical management of benign prostatic hyperplasia: a canine model comparing the in vivo efficacy of alpha-1 adrenergic antagonists in the prostate. The Journal of urology, 149(2), 395–399. [Link]
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Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2012). Radioligand binding to quantify adrenergic receptor expression in the heart. Current protocols in pharmacology, Chapter 4, Unit4.6. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Sagratini, G., Angeli, P., Buccioni, M., Gulini, U., Marucci, G., Melchiorre, C., ... & Giardinà, D. (2010). Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues. European journal of medicinal chemistry, 45(12), 5800–5807. [Link]
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Lepor, H., & Baumann, M. (1990). An in vivo evaluation of alpha adrenergic receptors in canine prostate. The Journal of urology, 144(5), 1269–1272. [Link]
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National Center for Biotechnology Information. (n.d.). Tamsulosin. PubChem. [Link]
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Kenny, B. A., Miller, A. M., Williamson, I. J., O'Connell, J., Chalmers, D. H., & Naylor, A. M. (1996). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. British journal of pharmacology, 118(4), 871–878. [Link]
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Piascik, M. T., & Perez, D. M. (1994). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British journal of pharmacology, 113(1), 41–50. [Link]
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ClinPGx. (n.d.). In Progress: Tamsulosin Pathway, Pharmacokinetics. [Link]
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Kawabe, K. (1995). [Discovery and development of tamsulosin hydrochloride, a new alpha 1-adrenoceptor antagonist]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 105(5), 289–299. [Link]
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INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). [Link]
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El-Malah, A. A. (2017). Quantitative Structure Activity Relationship: History, Development and Applications. In Recent Advances in QSAR Studies (pp. 3-23). Bentham Science Publishers. [Link]
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Roehrborn, C. G., & Schwinn, D. A. (2004). Alpha1-adrenergic receptors and their inhibitors in benign prostatic hyperplasia. The Journal of urology, 171(2 Pt 2), S12–S25. [Link]
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Verma, S., & Mazumder, A. (2014). Study of the bioequivalence of anti-benign prostatic hyperplasia drug in healthy adult, male human subjects, under fed condition. Pharmacophore, 5(5), 638-646. [Link]
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Kapoor, Y., & Kumar, K. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications, 2(2), 1017. [Link]
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Rivera-Navarro, J. C., Medina Pizaño, M. Y., Martínez-Hernández, S. L., Ventura-Juárez, J., Ibarra-Martínez, D., & Muñoz-Ortega, M. H. (2024). EFFECTS OF THE ADRENERGIC BLOCKERS TAMSULOSIN AND CARVEDILOL ON THE HOMEOSTASIS OF THE ENDOPLASMIC RETICULUM OF LIVER CELLS. World Journal of Pharmaceutical Science and Research, 3(2), 38-53. [Link]
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Mauleón, D., Pujol, M. D., & Rosell, G. (1988). Synthesis and Beta-Adrenergic Antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. Journal of medicinal chemistry, 31(11), 2122–2126. [Link]
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Peng, Y., McCorvy, J. D., Harp, J. M., & Roth, B. L. (2022). Structure-based discovery of nonopioid analgesics acting through the α2A-adrenergic receptor. Science, 377(6614), eabn7065. [Link]
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Al-Suhaimi, E. A., & El-Hazmi, M. A. (2010). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Journal of chemistry, 2010, 1–17. [Link]
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ClinPGx. (n.d.). Carvedilol Pathway, Pharmacokinetics. [Link]
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Kim, H. R., Kim, E. J., Park, H. G., & Park, C. H. (2009). Discovery of Novel Thiourea Derivatives as Potent and Selective beta3-adrenergic Receptor Agonists. Bioorganic & medicinal chemistry, 17(15), 5510–5519. [Link]
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Journal of Basic and Clinical Pharmacy. (2023). Evaluating Drug Effects through Pharmacodynamics. [Link]
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National Center for Biotechnology Information. (n.d.). (2R)-N-(2-(2-Ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine. PubChem. [Link]
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Journal of Basic and Clinical Pharmacy. (2023). Significance and its characteristics of pharmacodynamics. [Link]
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Al-Obeidi, F. A., & Matowe, W. C. (2006). Development of Quantitative Structure-Activity Relationships and Its Application in Rational Drug Design. Current pharmaceutical design, 12(17), 2097–2114. [Link]
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Adejare, A. (Ed.). (2014). Remington: The Science and Practice of Pharmacy. Pharmaceutical Press. [Link]
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Sarkar, A., & Kumar, S. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Journal of Pharmacy Research, 7(8), 773-779. [Link]
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Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5028. [Link]
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Wołowiec, D., et al. (2025). Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. Frontiers in Pharmacology, 16, 1507812. [Link]
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Sarkar, A., & Kumar, S. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Journal of Pharmacy Research, 7(8), 773-779. [Link]
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A Technical Guide to the Research Applications of 2-(2-Ethoxyphenoxy)ethanol: A Versatile Synthetic Building Block
This guide provides an in-depth exploration of the potential research applications of 2-(2-Ethoxyphenoxy)ethanol, a versatile organic molecule. Primarily serving as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), its structural motifs also suggest broader utility in materials science and as a scaffold in novel drug discovery paradigms. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Foundational Chemical Properties and Synthesis
Before delving into its applications, a firm understanding of the physicochemical properties of 2-(2-Ethoxyphenoxy)ethanol is essential for its effective utilization in a research setting.
Table 1: Physicochemical Properties of 2-(2-Ethoxyphenoxy)ethanol
| Property | Value | Source |
| Molecular Formula | C10H14O3 | N/A |
| Molecular Weight | 182.22 g/mol | N/A |
| CAS Number | 3250-73-5 | N/A |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 142-144 °C at 4 mmHg | [1] |
| Solubility | Soluble in water and ethanol | [1] |
The synthesis of 2-(2-Ethoxyphenoxy)ethanol can be achieved through various established methods in organic chemistry. A common approach involves the Williamson ether synthesis, reacting 2-ethoxyphenol with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, under basic conditions.
Core Application: A Cornerstone in Pharmaceutical Synthesis
The primary and most well-documented application of 2-(2-Ethoxyphenoxy)ethanol is as a pivotal precursor in the synthesis of several commercially significant pharmaceuticals. Its structure provides a robust scaffold that, through straightforward chemical modifications, is incorporated into the final API.
Synthesis of Tamsulosin: An α1 Adrenergic Receptor Antagonist
Tamsulosin, a selective α1A and α1D adrenoceptor antagonist, is widely used in the treatment of benign prostatic hyperplasia. A key intermediate in its synthesis is 2-(2-ethoxyphenoxy)ethyl bromide, which is directly synthesized from 2-(2-ethoxyphenoxy)ethanol.
Workflow for the Synthesis of Tamsulosin Intermediate from 2-(2-Ethoxyphenoxy)ethanol
Caption: Synthetic pathway from 2-(2-Ethoxyphenoxy)ethanol to Tamsulosin.
This protocol is adapted from established methods for the bromination of alcohols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-ethoxyphenoxy)ethanol (1 eq.) in a suitable anhydrous solvent such as dichloromethane or toluene.
-
Bromination: Cool the solution in an ice bath. Slowly add a brominating agent such as phosphorus tribromide (PBr3, 0.4 eq.) or a solution of hydrobromic acid (HBr) in acetic acid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield high-purity 2-(2-ethoxyphenoxy)ethyl bromide[2].
Precursor to Carvedilol: A Non-selective Beta-Blocker
Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure. Its synthesis often involves the key intermediate 2-(2-methoxyphenoxy)ethylamine, a close analog of the aminated derivative of 2-(2-ethoxyphenoxy)ethanol. The synthesis of 2-(2-ethoxyphenoxy)ethylamine from its parent alcohol is a critical step.
Logical Flow for the Synthesis of 2-(2-Ethoxyphenoxy)ethylamine
Caption: Two-stage conversion of an alcohol to an amine.
This protocol outlines a general and robust method for the conversion of an alcohol to a primary amine.
-
Activation of the Hydroxyl Group:
-
Dissolve 2-(2-ethoxyphenoxy)ethanol (1 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous solvent like dichloromethane at 0 °C.
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq.).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude mesylate or tosylate intermediate. This intermediate is often used in the next step without further purification[3].
-
-
Nucleophilic Substitution with an Amine Source:
-
Method A (Direct Amination): Dissolve the crude activated intermediate in a polar aprotic solvent such as DMF or DMSO and treat with an excess of aqueous ammonia under pressure in a sealed vessel.
-
Method B (Gabriel Synthesis): For a cleaner reaction, react the activated intermediate with potassium phthalimide in DMF. The resulting phthalimide derivative is then cleaved, typically by treatment with hydrazine hydrate, to release the primary amine[4].
-
-
Purification: The final product, 2-(2-ethoxyphenoxy)ethylamine, is purified by extraction and distillation or chromatography[5].
Emerging Research Frontiers
Beyond its established role in pharmaceutical synthesis, the chemical structure of 2-(2-Ethoxyphenoxy)ethanol suggests its potential in other cutting-edge areas of research.
Material Science: A Building Block for Advanced Polymers
Phenoxyethanol derivatives are utilized in the synthesis of specialty polymers and coatings[6][7]. The ethoxy and hydroxyl functionalities of 2-(2-ethoxyphenoxy)ethanol make it a candidate for incorporation into polyesters, polyurethanes, and other polymeric materials. The aromatic ring can enhance thermal stability and refractive index, while the flexible ether linkage can impart desirable mechanical properties.
Potential Polymerization Pathways
-
Polycondensation: The hydroxyl group can react with diacids or diisocyanates to form polyesters and polyurethanes, respectively.
-
Monomer Synthesis: The hydroxyl group can be functionalized, for example, by esterification with acrylic acid, to produce a polymerizable monomer.
Drug Discovery and Medicinal Chemistry
The phenoxyethanol scaffold is present in a variety of biologically active compounds, exhibiting antimicrobial and anti-inflammatory properties[8][9]. This suggests that 2-(2-ethoxyphenoxy)ethanol and its derivatives could serve as a starting point for the development of new therapeutic agents.
Hypothesized Biological Activities Based on Structural Analogs:
-
Antimicrobial Activity: The parent compound, phenoxyethanol, is a known antimicrobial agent[9]. The ethoxy substitution on the phenyl ring may modulate this activity.
-
Anti-inflammatory Potential: Derivatives of phenoxyacetic acid have been explored as potential anti-inflammatory agents.
PROTACs and Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker[10][11]. Polyethylene glycol (PEG) chains are commonly used as linkers, and 2-(2-ethoxyphenoxy)ethanol contains a short PEG-like motif. This suggests its potential as a building block for the synthesis of novel PROTAC linkers.
Conceptual Design of a PROTAC Linker from 2-(2-Ethoxyphenoxy)ethanol
Caption: Conceptual workflow for developing a PROTAC using a 2-(2-Ethoxyphenoxy)ethanol-derived linker.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(2-ethoxyphenoxy)ethanol and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
2-(2-Ethoxyphenoxy)ethanol is a valuable and versatile chemical entity with significant, proven applications in the pharmaceutical industry as a key precursor to important drugs like Tamsulosin. Furthermore, its chemical structure holds considerable promise for innovative research in material science, drug discovery, and the burgeoning field of targeted protein degradation. This guide has provided a comprehensive overview of its potential applications, supported by detailed synthetic protocols and conceptual frameworks, to empower researchers in their scientific endeavors.
References
-
Eureka | Patsnap. (n.d.). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
- Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
-
High Purity Pharmaceutical Intermediate. (n.d.). 2-(2-Ethoxyphenoxy)Ethylbromide. Retrieved from [Link]
- Google Patents. (n.d.). CN1045094A - The method for preparing the bromination intermediate.
-
Toure, M., & Crews, C. M. (2016). Current strategies for the design of PROTAC linkers: a critical review. Angewandte Chemie International Edition, 55(52), 16056-16075. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(1), 1-19. [Link]
-
Connect Chemicals. (n.d.). Phenoxyethanol. Retrieved from [Link]
-
Acta Pharmaceutica Sinica B. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Maha Asia. (2025, August 14). Phenoxyethanol: What It Is, Benefits & Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]
-
Erowid. (n.d.). One Pot Conversion of Alcohols to Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New protocol for converting alcohols into amines. Retrieved from [Link]
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Methodological & Application
Synthesis of Tamsulosin: A Detailed Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of Tamsulosin, a selective α1A adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia. The described synthetic pathway utilizes 2-(2-ethoxyphenoxy)ethanol as a key starting material, which is converted into a reactive intermediate for subsequent coupling with the chiral amine, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. This document offers detailed, step-by-step protocols, explains the chemical principles underpinning the experimental choices, and presents quantitative data in a clear, accessible format. Visual aids in the form of diagrams are included to illustrate the synthetic workflow and key transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.
Introduction
Tamsulosin, with the chemical name (R)-5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide, is a crucial pharmaceutical agent for managing symptoms of benign prostatic hyperplasia (BPH).[1] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the α1A adrenergic receptors located in the prostate gland and bladder neck, leading to smooth muscle relaxation and improved urinary flow.[] The stereochemistry of tamsulosin is critical for its pharmacological activity, with the (R)-enantiomer being the active isomer. Consequently, stereoselective synthesis is of paramount importance in its manufacturing.
This application note details a robust and well-documented synthetic route to tamsulosin, commencing with the readily available starting material, 2-(2-ethoxyphenoxy)ethanol. The overall strategy involves the activation of this alcohol to facilitate a nucleophilic substitution reaction with the key chiral intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
Synthetic Strategy Overview
The synthesis of tamsulosin from 2-(2-ethoxyphenoxy)ethanol can be logically divided into three main stages:
-
Activation of 2-(2-Ethoxyphenoxy)ethanol: Conversion of the primary alcohol into a more reactive species, such as an alkyl bromide or a sulfonate ester (e.g., mesylate or tosylate). This transformation introduces a good leaving group, making the carbon atom susceptible to nucleophilic attack.
-
Synthesis of the Chiral Amine Intermediate: Preparation of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. This is a critical step that establishes the stereochemistry of the final drug product.
-
Coupling and Salt Formation: The nucleophilic substitution reaction between the activated 2-(2-ethoxyphenoxy)ethyl derivative and the chiral amine, followed by the formation of the pharmaceutically acceptable hydrochloride salt.
Experimental Protocols
Part 1: Synthesis of Activated 2-(2-Ethoxyphenoxy)ethyl Intermediates
The hydroxyl group of 2-(2-ethoxyphenoxy)ethanol is a poor leaving group. Therefore, it must be converted into a more reactive functional group to facilitate the subsequent nucleophilic substitution with the amine. Two common and effective methods are presented here: bromination and mesylation.
This protocol is based on a Williamson ether synthesis-like reaction where o-ethoxyphenol is reacted with an excess of 1,2-dibromoethane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Ethoxyphenol | 138.16 | 88 g | 0.637 |
| 1,2-Dibromoethane | 187.86 | 176 mL | - |
| Tetrabutylammonium bromide | 322.37 | 10.27 g | 0.032 |
| 10% Sodium hydroxide solution | 40.00 | 640 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a well-ventilated fume hood, dissolve 88 g of o-ethoxyphenol in 176 mL of 1,2-dibromoethane in a suitable reaction vessel equipped with a stirrer, dropping funnel, and condenser.
-
Add 10.27 g of tetrabutylammonium bromide to the mixture.
-
Heat the reaction mixture to 75 °C.
-
Slowly add 640 mL of 10% sodium hydroxide solution dropwise over approximately 6 hours, maintaining the pH of the reaction mixture between 9 and 10.
-
After the addition is complete, monitor the reaction by thin-layer chromatography (TLC) until the starting material (o-ethoxyphenol) is no longer detectable.[3]
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with 200 mL of saturated sodium chloride solution, followed by 200 mL of water.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from 200 mL of ethanol to yield pure 2-(2-ethoxyphenoxy)ethyl bromide.[1][3] The expected yield is approximately 70.5%.[3]
This method involves the reaction of 2-(2-ethoxyphenoxy)ethanol with methanesulfonyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2-Ethoxyphenoxy)ethanol | 182.22 | 50.0 g | 0.274 |
| Pyridine | 79.10 | 200 mL | - |
| Methanesulfonyl chloride | 114.55 | 35.0 mL | 0.453 |
| Water | 18.02 | 350 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 50.0 g of 2-(2-ethoxyphenoxy)ethanol in 200 mL of pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 35.0 mL of methanesulfonyl chloride to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and stir for 1 hour.[4]
-
Cool the reaction mixture back to 0 °C and gradually add 350 mL of water. A solid precipitate should form.
-
Filter the solid and wash with water to obtain 2-(2-ethoxyphenoxy)ethyl methanesulfonate. The expected yield is approximately 87%.[4]
Part 2: Synthesis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
The synthesis of this chiral intermediate is a critical step that dictates the stereochemical purity of the final tamsulosin product. Several methods exist for its preparation, including asymmetric synthesis and resolution of a racemic mixture.[5][6][7] A common approach involves the resolution of the racemic amine using a chiral acid, such as D-(-)-tartaric acid.[8]
Protocol 2: Resolution of (R,S)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | 244.31 | 300.0 g | 1.228 |
| D-(-)-Tartaric acid | 150.09 | 202.9 g | 1.352 |
| Methanol:Water (95:5 v/v) | - | 3000 mL | - |
| Methanol | 32.04 | As needed | - |
| 40% aq. Sodium hydroxide solution | 40.00 | As needed | - |
Procedure:
-
Dissolve 300.0 g of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in 3000 mL of a 95:5 (v/v) mixture of methanol and water. Heat the mixture to 60-65 °C to achieve complete dissolution.[8]
-
Slowly add 202.9 g of D-(-)-tartaric acid to the solution while maintaining the temperature at 60-65 °C.
-
Stir the mixture at this temperature for 6 hours, during which time the diastereomeric salt of the (R)-amine will preferentially crystallize.[8]
-
Filter the crystals at 60-65 °C and wash the filter cake with two 75 mL portions of methanol.[8]
-
Dry the collected solid at 65-75 °C to a constant weight to obtain the (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide tartrate salt.
-
To obtain the free base, suspend the tartrate salt in water and add 40% aqueous sodium hydroxide solution until the pH is basic, causing the free amine to precipitate.
-
Filter the precipitate, wash with water, and dry to yield the optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
Part 3: Coupling Reaction and Salt Formation
This final stage involves the coupling of the activated 2-(2-ethoxyphenoxy)ethyl intermediate with the chiral amine to form the tamsulosin base, which is then converted to its hydrochloride salt.
Protocol 3: Synthesis of Tamsulosin Hydrochloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | 244.31 | 60 g | 0.246 |
| 2-(2-Ethoxyphenoxy)ethyl bromide | 245.11 | 57.25 g | 0.234 |
| N,N-Dimethylformamide (DMF) | 73.09 | 240 mL | - |
| Diisopropylethylamine (DIPEA) | 129.24 | 50.5 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Methanol | 32.04 | As needed | - |
| Isopropanolic HCl | - | As needed | - |
Procedure:
-
In a reaction vessel, dissolve 60 g of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 57.25 g of 2-(2-ethoxyphenoxy)ethyl bromide in 240 mL of N,N-dimethylformamide.
-
Add 50.5 mL of diisopropylethylamine to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 90 minutes.[9]
-
Cool the mixture to 20 °C and add 720 mL of ethyl acetate and 300 mL of water.
-
Stir the mixture for 20 minutes, then allow the layers to separate.
-
Separate the aqueous layer and re-extract it twice with 300 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 600 mL of water.
-
Concentrate the organic phase (ethyl acetate) by distillation at atmospheric pressure. A white solid (tamsulosin base) will precipitate.[9]
-
Cool the mixture to 2 °C and stir for 1 hour.
-
Filter the resulting crystals and wash with ethyl acetate to yield the wet tamsulosin base.
-
To form the hydrochloride salt, dissolve the tamsulosin base in methanol at 55 °C.
-
Cool the solution to 25-35 °C and add isopropanolic HCl dropwise until the pH is acidic, causing the hydrochloride salt to precipitate.[10]
-
Cool the mixture to 0-5 °C and stir for an additional 3 hours.[10]
-
Filter the solid, wash with cold methanol, and dry under vacuum at 50 °C to obtain tamsulosin hydrochloride.
Purification and Characterization
The final product, tamsulosin hydrochloride, can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to achieve high purity (≥99.0%).[11] The purity of the final product and intermediates should be assessed using High-Performance Liquid Chromatography (HPLC). Chiral HPLC is essential to determine the enantiomeric excess of the (R)-enantiomer.[7][10] Structural confirmation can be achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Conclusion
This application note provides a detailed and practical guide for the synthesis of tamsulosin hydrochloride, starting from 2-(2-ethoxyphenoxy)ethanol. By following the outlined protocols, researchers and drug development professionals can reliably produce this important active pharmaceutical ingredient. The provided rationale for each synthetic step and the emphasis on stereochemical control are intended to facilitate a deeper understanding of the synthesis process. Adherence to good laboratory practices and appropriate analytical monitoring are crucial for ensuring the quality and purity of the final product.
References
Sources
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- 4. 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate synthesis - chemicalbook [chemicalbook.com]
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- 6. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
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- 10. WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents [patents.google.com]
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The Versatility of 2-(2-Ethoxyphenoxy)ethanol as a Synthon in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(2-Ethoxyphenoxy)ethanol, a bifunctional molecule featuring a primary alcohol and a stable ether linkage, has emerged as a valuable synthon, particularly in the synthesis of pharmaceutically active compounds. Its structural motif is a cornerstone in several blockbuster drugs, underscoring its significance to researchers, medicinal chemists, and professionals in drug development. This guide provides an in-depth exploration of the applications of 2-(2-ethoxyphenoxy)ethanol, complete with detailed protocols and mechanistic insights to empower its effective utilization in the laboratory.
The core utility of 2-(2-ethoxyphenoxy)ethanol lies in the orthogonal reactivity of its functional groups. The terminal hydroxyl group serves as a versatile handle for a variety of chemical transformations, including esterification, etherification, and, most importantly, conversion to a leaving group for subsequent nucleophilic substitution. This allows for the strategic introduction of the 2-(2-ethoxyphenoxy)ethyl moiety into a target molecule.
Core Application: A Gateway to Alpha- and Beta-Adrenergic Receptor Antagonists
A prime exemplar of the synthetic utility of 2-(2-ethoxyphenoxy)ethanol is its pivotal role in the synthesis of Tamsulosin, a selective α₁A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. The synthesis hinges on the introduction of the 2-(2-ethoxyphenoxy)ethylamino side chain, which is crucial for its pharmacological activity.
Mechanistic Rationale: The Logic of Synthetic Design
The synthetic strategy for incorporating the 2-(2-ethoxyphenoxy)ethyl group typically involves a two-step sequence. First, the terminal hydroxyl group of 2-(2-ethoxyphenoxy)ethanol is "activated" by converting it into a better leaving group. This is commonly achieved by sulfonylation, for instance, with methanesulfonyl chloride, to form the corresponding mesylate. This transformation dramatically enhances the electrophilicity of the terminal carbon, making it susceptible to nucleophilic attack.
The second step involves the nucleophilic substitution of the mesylate by a primary amine, in the case of Tamsulosin synthesis, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. This Sₙ2 reaction proceeds with the displacement of the mesylate group to forge the key carbon-nitrogen bond, thereby assembling the core structure of the final drug molecule.
Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for the synthesis and application of 2-(2-ethoxyphenoxy)ethanol.
Protocol 1: Synthesis of 2-(2-Ethoxyphenoxy)ethanol via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and classical method for the preparation of ethers.[1][2] This protocol outlines the synthesis of 2-(2-ethoxyphenoxy)ethanol from 2-ethoxyphenol and 2-chloroethanol.
Reaction Scheme:
Sources
Application Note & Protocol: Synthesis of 2-(2-Ethoxyphenoxy)ethanol via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of 2-(2-ethoxyphenoxy)ethanol, a key intermediate in pharmaceutical development. The methodology is centered around the robust and versatile Williamson ether synthesis.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols. The procedure is designed to favor the mono-alkylation of catechol and subsequently control the formation of the desired ether, minimizing common side products.
Introduction: The Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable methods for preparing symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] In this process, an alkoxide or phenoxide ion acts as a potent nucleophile, attacking an electrophilic carbon atom of a primary alkyl halide or other substrate with a good leaving group.[5]
The synthesis of 2-(2-ethoxyphenoxy)ethanol from catechol presents a classic challenge: controlling selectivity. Catechol possesses two nucleophilic hydroxyl groups, creating the potential for undesired side products, primarily the diether, 1,2-diethoxybenzene. To circumvent this, a two-step approach is employed. First, catechol is selectively mono-ethylated to form 2-ethoxyphenol. Subsequently, the remaining phenolic proton of 2-ethoxyphenol is deprotonated to generate a phenoxide, which then undergoes a second Williamson ether synthesis with 2-chloroethanol to yield the target molecule.
Health & Safety Precautions
Extreme caution must be exercised throughout this protocol. The reagents used are hazardous. A thorough risk assessment should be conducted before commencing any experimental work.
-
Catechol: Toxic if swallowed, in contact with skin, or if inhaled.[6] It is a suspected carcinogen and may cause genetic defects.[6] Causes severe skin irritation and serious eye damage.[7][8]
-
Ethyl Bromide: Highly flammable liquid and vapor.[9][10] Harmful if swallowed or inhaled and is a suspected carcinogen.[9][11] Irritating to the skin and eyes.[9][12]
-
2-Chloroethanol: Flammable liquid and vapor.[13][14] Fatal if swallowed, in contact with skin, or if inhaled.[13][14][15]
-
Sodium Hydroxide: Causes severe skin burns and eye damage.[16][17][18][19] Highly corrosive.[16]
All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Catechol | C₆H₆O₂ | 110.11 | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific |
| Ethyl Bromide | C₂H₅Br | 108.97 | ≥99% | Acros Organics |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | ≥99% | Alfa Aesar |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | J.T. Baker |
| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous | EMD Millipore |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | VWR |
| Hydrochloric Acid | HCl | 36.46 | 2M aq. | Macron |
| Ethanol | C₂H₅OH | 46.07 | 95% | Decon Labs |
Experimental Protocol
Step 1: Synthesis of 2-Ethoxyphenol
This initial step focuses on the selective mono-ethylation of catechol. By controlling the stoichiometry and reaction conditions, the formation of the 1,2-diethoxybenzene byproduct is minimized.[20]
Reaction Scheme:
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Charging: To the flask, add catechol (11.0 g, 0.1 mol) and ethanol (100 mL). Begin stirring to dissolve the catechol.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL). Carefully add this solution to the dropping funnel.
-
Reaction: Add the sodium hydroxide solution dropwise to the stirred catechol solution over 30 minutes at room temperature. After the addition is complete, add ethyl bromide (10.9 g, 0.1 mol) dropwise over 30 minutes.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 2M HCl (2 x 30 mL), followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-ethoxyphenol.
-
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 2-ethoxyphenol as a colorless to pale yellow liquid.
Step 2: Synthesis of 2-(2-Ethoxyphenoxy)ethanol
The purified 2-ethoxyphenol from Step 1 is used to synthesize the final product.
Reaction Scheme:
Procedure:
-
Setup: Use the same flame-dried three-neck flask setup as in Step 1.
-
Reagent Charging: Add 2-ethoxyphenol (13.8 g, 0.1 mol) and anhydrous N,N-dimethylformamide (DMF) (100 mL) to the flask.
-
Base Addition: Carefully add sodium hydroxide pellets (4.4 g, 0.11 mol) to the stirred solution at room temperature. Stir for 1 hour to ensure complete formation of the sodium phenoxide.
-
Reaction: Add 2-chloroethanol (8.8 g, 0.11 mol) dropwise to the reaction mixture. Heat the mixture to 90 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 2-(2-ethoxyphenoxy)ethanol.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Two-step synthesis of 2-(2-Ethoxyphenoxy)ethanol.
Characterization of 2-(2-Ethoxyphenoxy)ethanol
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
-
IR Spectroscopy (ATR):
-
A strong C-O stretching band is characteristic of ethers and typically appears in the 1000-1300 cm⁻¹ region.[22][24][25]
-
The absence of a sharp phenolic O-H stretch (around 3200-3600 cm⁻¹) from the starting material and the presence of a broad O-H stretch from the alcohol moiety in the product are key indicators of a successful reaction.
-
Conclusion
This application note details a reliable and reproducible two-step protocol for the synthesis of 2-(2-ethoxyphenoxy)ethanol, leveraging the Williamson ether synthesis. By carefully controlling the stoichiometry and reaction conditions in the initial mono-alkylation of catechol, the formation of undesirable byproducts is effectively minimized. The subsequent etherification step proceeds efficiently to yield the target compound. The provided procedural details, safety information, and characterization guidelines offer a comprehensive resource for researchers in organic synthesis and pharmaceutical development.
References
-
Khan Academy. (n.d.). Williamson ether synthesis (video). Khan Academy. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers. Fiveable. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]
-
Chem-Supply. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Chem-Supply. Retrieved from [Link]
-
Scribd. (n.d.). 2-Chloroethanol MSDS. Scribd. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Carl ROTH. Retrieved from [Link]
-
OXFORD LAB FINE CHEM LLP. (n.d.). ETHYL BROMIDE 99% - (For Synthesis) (Bromoethane) MSDS. OXFORD LAB FINE CHEM LLP. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Ether Spectroscopy. Oregon State University. Retrieved from [Link]
-
Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Tata Chemicals Ltd. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium hydroxide. Chemos GmbH & Co. KG. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Ethers. University of Colorado Boulder. Retrieved from [Link]
-
Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Read Chemistry. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]
-
KRISHNA SOLVECHEM LTD. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - Bromoethane; Ethyl bromide. KRISHNA SOLVECHEM LTD. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 12: The Williamson Ether Synthesis. University of Missouri–St. Louis. Retrieved from [Link]
- Google Patents. (n.d.). CN107814691B - Method for synthesizing ethylguaiacol. Google Patents.
- Google Patents. (n.d.). US3922285A - Process for the methylenation of catechols. Google Patents.
-
St. Norbert College. (n.d.). Experiment 06 Williamson Ether Synthesis. St. Norbert College. Retrieved from [Link]
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411.
-
ResearchGate. (n.d.). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. ResearchGate. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
- Glickson, J. D., & Phillips, W. D. (1971). Reactions of 3-ethylcatechol and 3-(methylthio)catechol With Catechol Dioxygenases. Journal of Biological Chemistry, 246(12), 3730–3738.
-
Chemcess. (2024, May 16). Catechol: Production, Reactions And Uses. Chemcess. Retrieved from [Link]
- Google Patents. (n.d.). US5495052A - Process for producing enantiomerically enriched guaifenesin. Google Patents.
-
Semantic Scholar. (n.d.). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol. Google Patents.
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The Strategic Role of 2-(2-Ethoxyphenoxy)ethanol in the Synthesis of Potent and Selective Alpha-1 Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Cardiovascular and Urological Therapeutics
Alpha-1 adrenoceptor antagonists are a cornerstone in the management of two prevalent conditions: hypertension and benign prostatic hyperplasia (BPH).[1] By blocking the action of norepinephrine on the alpha-1 adrenergic receptors in smooth muscle, these drugs induce vasodilation and relaxation of the prostate and bladder neck, leading to lowered blood pressure and improved urinary flow.[1][2] The synthesis of these critical therapeutic agents often relies on the strategic incorporation of specific molecular scaffolds that fine-tune their pharmacological properties. Among the array of precursor molecules, 2-(2-ethoxyphenoxy)ethanol and its derivatives have emerged as pivotal building blocks, particularly in the construction of highly selective alpha-1a adrenoceptor antagonists like Tamsulosin.[3][4]
This comprehensive guide provides an in-depth exploration of the application of 2-(2-ethoxyphenoxy)ethanol in the synthesis of this important class of drugs. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the rationale behind the experimental choices, empowering researchers to leverage this versatile intermediate in their drug discovery and development endeavors.
The Alpha-1 Adrenoceptor Signaling Pathway: The Target of Antagonism
Understanding the biological target is paramount to appreciating the significance of alpha-1 adrenoceptor antagonists. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade leading to smooth muscle contraction.[5] The binding of an antagonist to these receptors competitively inhibits this cascade.
Figure 1: Simplified Alpha-1 Adrenoceptor Signaling Pathway.
From Precursor to Key Intermediate: The Synthesis of 2-(2-Ethoxyphenoxy)ethyl Bromide
The journey from the starting material, 2-(2-ethoxyphenoxy)ethanol, to a reactive intermediate suitable for coupling reactions typically involves its conversion to a more electrophilic species, most commonly 2-(2-ethoxyphenoxy)ethyl bromide. This transformation is a critical first step, and its efficiency directly impacts the overall yield of the final active pharmaceutical ingredient (API).
Rationale for Bromination
The hydroxyl group of an alcohol is a poor leaving group. To facilitate a nucleophilic substitution reaction, it must be converted into a better leaving group. Bromination achieves this by replacing the hydroxyl group with a bromine atom, which is an excellent leaving group, thus activating the molecule for subsequent N-alkylation reactions.
Protocol 1: Synthesis of 2-(2-Ethoxyphenoxy)ethyl Bromide from o-Ethoxyphenol
A common and efficient industrial method involves the reaction of o-ethoxyphenol with an excess of 1,2-dibromoethane under phase-transfer catalysis conditions. This method offers high yields and avoids the use of more hazardous brominating agents.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve o-ethoxyphenol (1 equivalent) in 1,2-dibromoethane (used as both reactant and solvent, typically 2-4 volumes relative to the phenol).
-
Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05-0.1 equivalents). The use of a phase-transfer catalyst is crucial as it facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the phenol, making it a more potent nucleophile.[6]
-
Reaction Initiation: Heat the mixture to 75-80°C with vigorous stirring.
-
Base Addition: Slowly add a 10-20% aqueous solution of sodium hydroxide dropwise over several hours, maintaining the pH of the reaction mixture between 9 and 10.[6] Careful control of pH is essential to ensure the formation of the phenoxide ion without promoting side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (o-ethoxyphenol) is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium chloride solution and then with water.[6] Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude 2-(2-ethoxyphenoxy)ethyl bromide from ethanol to yield a high-purity solid.[6]
| Parameter | Value/Condition | Rationale |
| Reactants | o-Ethoxyphenol, 1,2-Dibromoethane | Readily available starting materials. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates inter-phase reaction, increasing reaction rate and yield.[6] |
| Base | 10-20% aq. NaOH | Deprotonates the phenol to form the more nucleophilic phenoxide. |
| Temperature | 75-80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| pH | 9-10 | Optimal for phenoxide formation while minimizing side reactions.[6] |
| Purification | Recrystallization from ethanol | Efficiently removes impurities to yield a high-purity product.[6] |
| Typical Yield | 70-75% | [6] |
Core Application: The Synthesis of Tamsulosin
The most prominent application of 2-(2-ethoxyphenoxy)ethyl bromide is in the synthesis of Tamsulosin, a selective alpha-1a adrenoceptor antagonist widely prescribed for BPH.[3][4] The key synthetic step involves the N-alkylation of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 2-(2-ethoxyphenoxy)ethyl bromide.
Causality Behind Experimental Choices
The selection of reagents and conditions for this N-alkylation is critical for achieving a high yield and purity of the final product while minimizing side reactions, such as dialkylation.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred. These solvents effectively solvate the cations, leaving the amine nucleophile more reactive. Their high boiling points also allow for the use of elevated reaction temperatures to drive the reaction to completion.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate is typically used to neutralize the hydrobromic acid formed during the reaction. The choice of base is important to avoid competition with the primary amine as a nucleophile.
-
Temperature: The reaction is generally heated to ensure a reasonable reaction rate. Temperatures in the range of 80-100°C are common.
Protocol 2: Synthesis of Tamsulosin
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1 equivalent) and 2-(2-ethoxyphenoxy)ethyl bromide (1-1.2 equivalents) in N,N-dimethylformamide (DMF).
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.5-2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 90-100°C and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Tamsulosin base can be purified by column chromatography on silica gel.
-
Salt Formation: For pharmaceutical use, the Tamsulosin base is often converted to its hydrochloride salt. Dissolve the purified base in a suitable solvent like ethanol and add a solution of hydrochloric acid in ethanol. The Tamsulosin hydrochloride will precipitate and can be collected by filtration.
Figure 2: Synthetic Workflow for Tamsulosin.
Characterization of Intermediates and Final Product
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes key physicochemical and spectroscopic data for the main compounds discussed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 2-(2-Ethoxyphenoxy)ethyl bromide | C₁₀H₁₃BrO₂ | 245.11 | 42-43 | ¹H NMR: Characteristic peaks for the ethoxy, phenoxy, and bromoethyl groups. IR: Peaks corresponding to C-O-C (ether) and C-Br bonds. |
| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | C₁₀H₁₆N₂O₃S | 244.31 | Varies | ¹H NMR: Signals for the aromatic protons, methoxy group, and the aminopropyl side chain. IR: Bands for N-H, S=O, and aromatic C-H stretches. |
| Tamsulosin | C₂₀H₂₈N₂O₅S | 408.51 | Varies (base) | ¹H NMR: A complex spectrum showing signals from all constituent parts of the molecule.[6] IR: Characteristic absorptions for N-H, S=O, C-O-C, and aromatic functionalities.[7] |
Broader Implications and Future Directions
While the synthesis of Tamsulosin is a prime example, the 2-(2-ethoxyphenoxy)ethyl moiety is a valuable pharmacophore that can be incorporated into other molecular frameworks to develop novel alpha-1 adrenoceptor antagonists with tailored selectivity and pharmacokinetic profiles. The synthetic strategies outlined here, particularly the N-alkylation protocol, are versatile and can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
The development of more selective antagonists for the α1A and α1D subtypes continues to be an active area of research, as this could lead to drugs with fewer cardiovascular side effects.[8][9] The synthetic methodologies described in this guide provide a solid foundation for researchers aiming to design and synthesize the next generation of alpha-1 adrenoceptor antagonists.
References
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Cottingham, C. (n.d.). The α1-adrenergic receptors: diversity of signaling networks and regulation. Retrieved from [Link]
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Graham, R. M., Hess, H. J., & Homcy, C. J. (1982). Solubilization and purification of the alpha 1-adrenergic receptor using a novel affinity resin. Proceedings of the National Academy of Sciences of the United States of America, 79(8), 2186–2190. Retrieved from [Link]
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Guella, G., & Frassanito, R. (n.d.). Recent advances in the purification of the alpha 1-adrenoceptor. Retrieved from [Link]
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Homcy, C. J., & Graham, R. M. (1982). Biophysical characterization of the purified alpha 1-adrenergic receptor and identification of the hormone binding subunit. The Journal of biological chemistry, 257(24), 14822–14828. Retrieved from [Link]
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Hess, H. J., Cronin, T. H., & Scriabine, A. (1978). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of medicinal chemistry, 21(8), 848–852. Retrieved from [Link]
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JoVE. (2023). Adrenergic Antagonists: Pharmacological Actions of ɑ-Receptor Blockers. Retrieved from [Link]
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LiverTox. (2018). Alpha 1 Adrenergic Receptor Antagonists. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
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Patil, D. A., Jain, K. S., Deodhar, M. N., Patil, P. O., Patil, G. B., & Patil, D. D. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of basic and clinical pharmacy, 1(4), 223–230. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Tamsulosin. National Center for Biotechnology Information. Retrieved from [Link]
- Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.
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TradeIndia. (n.d.). 2-(2-Ethoxyphenoxy)Ethylbromide. Retrieved from [Link]
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Wikipedia. (n.d.). Alpha blocker. Retrieved from [Link]
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Wikipedia. (n.d.). Alpha-1 blocker. Retrieved from [Link]
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Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
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Baker, J. G. (2021). The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. British Journal of Pharmacology, 178(15), 3026-3042. Retrieved from [Link]
-
Gizur, T., Fogassy, E., Bálint, J., Egri, G., Törley, J., Demeter, A., & Greiner, I. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. Retrieved from [Link]
-
Shrivastava, V., & Mishra, P. (2023). Incompatibility Studies of Tamsulosin HCl using TGA, DSC and IR. Hacettepe University Journal of the Faculty of Pharmacy, 43(1), 22-31. Retrieved from [Link]
- European Patent Office. (n.d.). Process for preparation of tamsulosin and its derivatives.
-
Kenny, B. A., Miller, A. M., & Williamson, I. (1996). Selective alpha 1-adrenoceptor antagonists in benign prostatic hyperplasia: rationale and clinical experience. The Canadian journal of urology, 3 Suppl 1, 29-37. Retrieved from [Link]
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Application Notes and Protocols for the Purity Assessment of 2-(2-Ethoxyphenoxy)ethanol
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-(2-Ethoxyphenoxy)ethanol (CAS No. 3250-73-5) is a key chemical intermediate, notably in the synthesis of alpha-blocker medications such as Tamsulosin, which is used in the treatment of benign prostatic hyperplasia.[1][2] The purity of such intermediates is not merely a matter of quality control; it is a fundamental pillar of drug safety and efficacy. The presence of impurities, even in trace amounts, can lead to the formation of undesired side products, impact the stability of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
This comprehensive guide provides detailed analytical methods and protocols for the robust purity assessment of 2-(2-Ethoxyphenoxy)ethanol. It is designed for researchers, scientists, and drug development professionals who require reliable, validated methods to ensure the integrity of their starting materials and intermediates. The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring trustworthiness and reproducibility.
Understanding the Impurity Profile: A Synthesis-Based Approach
The potential impurities in 2-(2-Ethoxyphenoxy)ethanol are intrinsically linked to its synthesis. A common synthetic route involves the reaction of o-ethoxyphenol with a two-carbon synthon, such as 2-chloroethanol or ethylene oxide. Consequently, potential impurities can include unreacted starting materials, by-products from side reactions, and degradation products.
Potential Impurities May Include:
-
o-Ethoxyphenol: Unreacted starting material.
-
Ethylene Glycol: From the hydrolysis of ethylene oxide or side reactions.
-
Di(2-ethoxyphenoxy)ethane: A potential byproduct from the reaction of o-ethoxyphenol with a di-substituted ethane.
-
Polyethylene Glycol Ethers: Higher ethoxylation products if ethylene oxide is used as a reactant.
A thorough understanding of the synthetic pathway is paramount in developing analytical methods with the specificity to detect and quantify these potential impurities.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, offering the high-resolution separation required to distinguish the main component from closely related impurities.
Gas Chromatography (GC) for Volatile Impurities and Assay
Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful tool for the analysis of 2-(2-Ethoxyphenoxy)ethanol and its volatile or semi-volatile impurities.
Principle of the Method: The sample is volatilized and introduced into a gaseous mobile phase (carrier gas), which carries it through a coated capillary column. Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The FID provides a sensitive, quantitative response for carbon-containing compounds, while a MS detector offers definitive identification based on the mass-to-charge ratio of the analyte and its fragments.
Logical Workflow for GC-Based Purity Assessment
Caption: Workflow for GC-based purity assessment of 2-(2-Ethoxyphenoxy)ethanol.
Detailed Experimental Protocol: GC-FID
| Parameter | Condition |
| Instrumentation | Gas chromatograph equipped with a Flame Ionization Detector (FID) |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Sample Preparation | Prepare a 1 mg/mL solution of 2-(2-Ethoxyphenoxy)ethanol in methanol. |
| Data Analysis | Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. |
Rationale for Experimental Choices:
-
Column Selection: A DB-5 column is a good starting point due to its versatility and ability to separate a wide range of compounds with varying polarities.
-
Temperature Program: The initial temperature is set to ensure good peak shape for volatile components, while the ramp to a higher final temperature allows for the elution of less volatile impurities.
-
Detector: FID is chosen for its high sensitivity to organic compounds and its wide linear range, making it suitable for both high-purity assay and trace impurity analysis.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Assay
HPLC is a complementary technique to GC, particularly well-suited for the analysis of non-volatile or thermally labile impurities. A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly employed.
Principle of the Method: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). Separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. A UV detector is used to monitor the eluent, and the absorbance is proportional to the concentration of the analyte.
Logical Workflow for HPLC-Based Purity Assessment
Caption: Workflow for HPLC-based purity assessment of 2-(2-Ethoxyphenoxy)ethanol.
Detailed Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water (gradient or isocratic, e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a 0.5 mg/mL solution of 2-(2-Ethoxyphenoxy)ethanol in the mobile phase. |
| Data Analysis | Purity is calculated using the area percent method. For accurate quantification of impurities, a reference standard for each impurity is required. |
Rationale for Experimental Choices:
-
Column Selection: A C18 column is a standard choice for reversed-phase chromatography, providing good retention and separation for moderately polar compounds like 2-(2-Ethoxyphenoxy)ethanol.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC, and the ratio can be adjusted to optimize the separation.
-
Detection Wavelength: The aromatic ring in 2-(2-Ethoxyphenoxy)ethanol provides strong UV absorbance, with a maximum around 270 nm, allowing for sensitive detection.
Spectroscopic Methods for Structural Confirmation and Identification
Spectroscopic techniques are indispensable for confirming the chemical structure of 2-(2-Ethoxyphenoxy)ethanol and for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.9-7.3 | Multiplet | 4H | Aromatic protons |
| ~4.1 | Triplet | 2H | -OCH₂- (adjacent to aromatic ring) |
| ~3.9 | Triplet | 2H | -OCH₂- (adjacent to ethoxy group) |
| ~3.8 | Triplet | 2H | -CH₂OH |
| ~2.5 | Triplet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~158 | Aromatic C-O |
| ~114-129 | Aromatic carbons |
| ~71 | -OCH₂- (adjacent to aromatic ring) |
| ~70 | -OCH₂- (adjacent to ethoxy group) |
| ~69 | -OCH₂CH₃ |
| ~61 | -CH₂OH |
| ~15 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and for identifying impurities. When coupled with GC (GC-MS), it allows for the separation and identification of individual components in a mixture.
Expected Mass Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 182, corresponding to the molecular weight of 2-(2-Ethoxyphenoxy)ethanol.
-
Key Fragments:
-
m/z 137: Loss of the -CH₂CH₂OH group.
-
m/z 109: Loss of the -OCH₂CH₂OH group.
-
m/z 93: Phenoxy group.
-
m/z 77: Phenyl group.
-
m/z 45: [CH₂CH₂OH]⁺ fragment.
-
Workflow for Integrated Purity Assessment
Caption: Integrated workflow for the comprehensive purity assessment of 2-(2-Ethoxyphenoxy)ethanol.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The purity assessment of 2-(2-Ethoxyphenoxy)ethanol requires a multi-faceted analytical approach. Orthogonal techniques such as GC and HPLC provide a comprehensive profile of both volatile and non-volatile impurities, while spectroscopic methods like NMR and MS are essential for definitive structural confirmation and impurity identification. By implementing the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently ensure the quality and purity of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.
References
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LookChem. 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol. [Link][5]
-
U.S. Environmental Protection Agency. Ethanol, 2-[2-[2-[2-(methylphenoxy)ethoxy]ethoxy]ethoxy]-. [Link][6]
-
National Institute of Standards and Technology. Ethanol, 2-phenoxy-. [Link][7][8]
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Panda, A., & Annapurna, M. M. (2024). Analytical Methods for the Estimation of Tamsulosin - A Review. Acta Scientific Pharmaceutical Sciences, 8(2), 58-60. [Link][1]
-
Justia Patents. Process for the Preparation of Tamsulosin. [Link][9]
-
ResearchGate. Chemoenzymatic synthesis of Tamsulosin. [Link][4]
-
Slideshare. Fragmentation Pattern of Mass Spectrometry. [Link][11]
-
Google Patents. An improved process for the preparation of tamsulosin hydrochloride. [12]
-
Semantic Scholar. figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. [Link][13]
-
Academic Sciences. A simple and rapid reversed phase high performance liquid chromatographic method for the separation and determination of process related impurities of Tamsulosin HCL (TAM) was developed. [Link][14]
-
DCVMN. Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. [Link][16]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][17]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][18]
-
Capot Chemical. 3250-73-5 | 2-(2-Ethoxyphenoxy)ethanol. [Link][19]
-
ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link][20]
-
PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. [Link][21]
-
ResearchGate. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. [Link][22]
-
ResearchGate. (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. [Link][23]
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Application Notes and Protocols for the HPLC Analysis of 2-(2-Ethoxyphenoxy)ethanol
Introduction: The Analytical Imperative for 2-(2-Ethoxyphenoxy)ethanol
2-(2-Ethoxyphenoxy)ethanol is a chemical intermediate of significant interest in the pharmaceutical industry, often implicated in the synthesis of active pharmaceutical ingredients (APIs). Its structural similarity to other phenoxyethanol derivatives necessitates precise and reliable analytical methods to ensure the purity, safety, and efficacy of final drug products. The presence of residual 2-(2-Ethoxyphenoxy)ethanol or related impurities can have unintended consequences, making its quantification a critical aspect of quality control.
This comprehensive guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2-Ethoxyphenoxy)ethanol. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework that is not only scientifically sound but also validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. 2-(2-Ethoxyphenoxy)ethanol is a polar molecule with a logP value that suggests good retention on reversed-phase columns. Its aromatic ring provides a strong chromophore, making UV detection a suitable and sensitive choice.
Rationale for Method Development:
The selected HPLC method is based on a reversed-phase separation, which is ideal for moderately polar compounds like 2-(2-Ethoxyphenoxy)ethanol. A C18 stationary phase is chosen for its hydrophobic character, which will provide adequate retention of the analyte. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of retention time and peak shape. The addition of a small amount of acid, such as phosphoric acid, can improve peak symmetry by suppressing the ionization of any acidic impurities.
Detailed HPLC Method and Protocol
This section outlines the complete, step-by-step protocol for the HPLC analysis of 2-(2-Ethoxyphenoxy)ethanol.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: Phosphoric acid (85%).
-
Standards: A well-characterized reference standard of 2-(2-Ethoxyphenoxy)ethanol.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 2-(2-Ethoxyphenoxy)ethanol.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
Causality of Experimental Choices:
-
C18 Column: Provides a non-polar stationary phase for optimal retention of the moderately polar analyte.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for reversed-phase chromatography, allowing for a wide range of elution strengths.
-
Phosphoric Acid: The addition of an acid to the mobile phase helps to protonate any silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.
-
Gradient Elution: A gradient is employed to ensure the efficient elution of both the main analyte and any potential impurities with different polarities, providing a comprehensive impurity profile.
-
UV Detection at 272 nm: This wavelength corresponds to the UV absorbance maximum of the phenoxy chromophore, providing high sensitivity for the analyte.
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(2-Ethoxyphenoxy)ethanol reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation:
The sample preparation will depend on the matrix. For a drug substance, a direct dissolution in the diluent is appropriate. For a drug product, extraction or dilution may be necessary. The following is a general procedure:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of 2-(2-Ethoxyphenoxy)ethanol.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation: Ensuring Trustworthiness and Reliability
A robust analytical method must be validated to demonstrate its suitability for the intended purpose. The validation of this HPLC method should be performed in accordance with ICH Q2(R2) guidelines.[2][3][5]
System Suitability
Before any sample analysis, the performance of the HPLC system must be verified. This is achieved through a series of system suitability tests.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and by spiking the sample with known impurities. The chromatograms should show no interference at the retention time of 2-(2-Ethoxyphenoxy)ethanol.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of 2-(2-Ethoxyphenoxy)ethanol at different concentrations (e.g., 50% to 150% of the working standard concentration) should be prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study, where a known amount of the analyte is added to a placebo or sample matrix and the recovery is calculated. The recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): The analysis of at least six replicate samples of the same batch on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): The analysis of the same batch of samples on different days, by different analysts, or with different equipment. The RSD between the two sets of results should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. The following parameters can be varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should still be met under these varied conditions.
Visualizations
Experimental Workflow
Caption: A diagram showing the key parameters for HPLC method validation.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 2-(2-Ethoxyphenoxy)ethanol. By adhering to the principles of method validation outlined by the ICH, laboratories can ensure the generation of high-quality, defensible data that is crucial for regulatory submissions and maintaining product quality. The provided protocols and validation framework serve as a comprehensive guide for the successful implementation of this analytical procedure.
References
-
ICH. (2022). Q14: Analytical Procedure Development. [Link]
-
ICH. (2023). Q2(R2): Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Marino, F., et al. (2018). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines. Journal of Pharmaceutical and Biomedical Analysis, 159, 349-354. [Link]
-
Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425. [Link]
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United States Pharmacopeia. Monographs. [Link]
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European Pharmacopoeia. Monographs. [Link]
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Authored by: Senior Application Scientist, Gemini Laboratories
An Application Note for the Quantitative Determination of 2-(2-Ethoxyphenoxy)ethanol using Gas Chromatography with Flame Ionization Detection (GC-FID)
Abstract
This application note details a robust and validated gas chromatography (GC) method for the quantitative analysis of 2-(2-Ethoxyphenoxy)ethanol. This compound is a significant intermediate in various chemical syntheses, including the pharmaceutical manufacturing of active pharmaceutical ingredients (APIs) such as tamsulosin hydrochloride.[1] Accurate quantification is critical for process monitoring, quality control, and impurity profiling. The method described herein utilizes a capillary gas chromatograph equipped with a flame ionization detector (FID), providing high sensitivity and reliability. The protocols cover instrument setup, standard and sample preparation, and data analysis, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
2-(2-Ethoxyphenoxy)ethanol is a glycol ether derivative whose purity and concentration must be carefully controlled during manufacturing processes. Gas chromatography is the analytical technique of choice for this analyte due to its volatility. The fundamental principle of this method involves volatilizing the sample in a heated injector, separating the components based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase within a capillary column, and detecting the eluted analyte.
Causality of Methodological Choices:
-
Technique Selection (GC): Gas chromatography is ideally suited for semi-volatile and thermally stable organic compounds like 2-(2-Ethoxyphenoxy)ethanol.
-
Detector Selection (FID): The Flame Ionization Detector (FID) is selected for its high sensitivity to hydrocarbons and a wide linear range. It is a robust and universally applicable detector for organic compounds, making it ideal for routine quality control.
-
Column Selection (Polar): The analyte possesses both ether and alcohol functional groups, imparting polarity. Therefore, a polar stationary phase, such as one based on polyethylene glycol (e.g., a WAX-type column), is chosen to achieve optimal separation and symmetrical peak shape through favorable dipole-dipole interactions.
Instrumentation and Analytical Conditions
The following parameters were established for the analysis. While specific instruments may vary, these conditions provide a validated starting point for method development and transfer.
| Parameter | Condition | Rationale |
| GC System | Agilent 6890N GC or equivalent | A standard, reliable GC system capable of precise temperature and flow control. |
| Injector | Split/Splitless Inlet | Split mode is used to prevent column overload and ensure sharp peaks. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Split Ratio | 50:1 | A common ratio that provides a good balance between sensitivity and peak shape for moderately concentrated samples. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC, minimizing potential for band broadening. |
| Column | ||
| Type | DB-WAX or equivalent polar phase | A polyethylene glycol (PEG) stationary phase provides good selectivity for polar analytes. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard capillary column dimensions offering high efficiency and good sample capacity. |
| Carrier Gas | Helium | Inert gas providing good efficiency. A constant flow is maintained for reproducible retention times. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance analysis speed and resolution. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 2 minutes | Allows for solvent focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 240 °C | A controlled temperature increase to elute the analyte with good peak shape. |
| Final Temperature | 240 °C, hold for 5 minutes | Ensures that all components are eluted from the column before the next injection. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds and provides a linear response. |
| Detector Temperature | 260 °C | Set higher than the final oven temperature to prevent condensation of the analyte in the detector. |
| Hydrogen Flow | 40 mL/min | Fuel for the FID flame. |
| Air Flow | 400 mL/min | Oxidizer for the FID flame. |
| Makeup Gas (He) | 25 mL/min | Ensures efficient transfer of column effluent into the flame. |
Experimental Protocols
Preparation of Reagents and Standards
Strict adherence to this protocol is necessary for accurate quantification.
Required Materials:
-
2-(2-Ethoxyphenoxy)ethanol Reference Standard (Purity ≥ 98%)
-
Methanol (HPLC Grade or higher)
-
Class A Volumetric Flasks (10 mL, 50 mL, 100 mL)
-
Calibrated Analytical Balance
-
Pipettes
Protocol for Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 100 mg of the 2-(2-Ethoxyphenoxy)ethanol reference standard.
-
Transfer the standard quantitatively to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times. This is the Stock Standard Solution .
Protocol for Working Calibration Standards: Prepare a series of calibration standards by diluting the Stock Standard Solution with methanol as described in the table below.
| Standard Level | Concentration (µg/mL) | Volume of Stock (mL) | Final Volume (mL) |
| 1 | 10 | 0.1 | 10 |
| 2 | 25 | 0.25 | 10 |
| 3 | 50 | 0.5 | 10 |
| 4 | 100 | 1.0 | 10 |
| 5 | 200 | 2.0 | 10 |
Sample Preparation
This protocol is a general guideline for a solid sample matrix, such as a drug substance. The sample weight and dilution factor should be adjusted so the final concentration falls within the calibration range.
Protocol:
-
Accurately weigh approximately 100 mg of the sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 10 minutes to ensure complete dissolution and extraction.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
Using a syringe, filter a portion of the solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.
-
Cap the vial immediately and proceed with analysis.
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the entire analytical procedure, from preparation to final result.
Caption: Experimental workflow from sample preparation to final report.
System Suitability and Data Analysis
To ensure the validity of the analytical results, a system suitability test (SST) must be performed before sample analysis. This is achieved by making five replicate injections of a mid-range standard (e.g., 50 µg/mL). The results must conform to the criteria below.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak symmetry, indicating good column performance and no active sites. |
| Theoretical Plates (N) | > 5000 | Measures column efficiency and separation power. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector.[2] |
Data Analysis:
-
Generate a linear calibration curve by plotting the peak area of 2-(2-Ethoxyphenoxy)ethanol versus its concentration for the five calibration standards.
-
Perform a linear regression analysis on the data. The coefficient of determination (r²) must be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solution using the regression equation.
-
Calculate the final concentration of 2-(2-Ethoxyphenoxy)ethanol in the original sample, accounting for the initial sample weight and dilution factors.
Method Validation and Trustworthiness
This method has been developed based on principles outlined in established validation guidelines.[3][4][5] For implementation in a regulated environment, the method must be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: Demonstrated by the r² value of the calibration curve over the specified concentration range.
-
Accuracy: Assessed by performing recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) to demonstrate the method's consistency.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven temperature).
The self-validating nature of this protocol is ensured by the stringent system suitability criteria, which confirm the system's performance before each analytical run.
Conclusion
The GC-FID method described in this application note is demonstrated to be a suitable and reliable approach for the quantitative determination of 2-(2-Ethoxyphenoxy)ethanol. The detailed protocols for sample preparation and instrument operation, combined with rigorous system suitability requirements, ensure high-quality, reproducible data for process control and quality assurance in research and industrial settings.
References
-
Bojarczuk, M., et al. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta Poloniae Pharmaceutica, 68(2), 161-7. [Link]
-
Carvalho, C. M. B., et al. (2019). Figures of Merit Evaluation of GC/MS Method for Quantification of 2-Phenoxyethanol from Ballpoint Pen Ink Lines and Determination of the Influence of Support Paper on Solvent Extraction. Journal of the Brazilian Chemical Society, Vol. 42, No. 1, 42-48. [Link]
- Google Patents. (2014). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
-
ResearchGate. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. [Link]
-
United States Pharmacopeia. Alcohol. [Link]
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- 3. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
The Dual Role of 2-(2-Ethoxyphenoxy)ethanol in Pharmacology: From Core Structural Component to a Potential Bifunctional Linker in Advanced Drug Design
Introduction: In the intricate field of medicinal chemistry, the architectural components of a drug molecule are paramount to its efficacy, safety, and pharmacokinetic profile. While often the focus remains on the pharmacophore, the structural scaffolds and linking moieties play an indispensable role. This technical guide delves into the utility of 2-(2-ethoxyphenoxy)ethanol, a seemingly simple molecule, and its derivatives in drug design. Traditionally, its amine counterpart, 2-(2-ethoxyphenoxy)ethylamine, has been integral to the structure of blockbuster drugs. Here, we will first explore its established application as a core building block in the synthesis of Carvedilol and Tamsulosin. Subsequently, we will present a forward-looking perspective on how the inherent physicochemical properties of the 2-(2-ethoxyphenoxy)ethanol scaffold make it an attractive candidate for development as a bifunctional linker in modern therapeutic modalities like Antibody-Drug Conjugates (ADCs) and PROTACs.
Part 1: Established Application as a Core Structural Moiety
The primary and well-documented application of the 2-(2-ethoxyphenoxy)ethyl group is as a fundamental structural component in several key pharmaceuticals. Its amine derivative, 2-(2-ethoxyphenoxy)ethylamine, serves as a crucial intermediate that is incorporated into the final active pharmaceutical ingredient (API).[1][2]
Key Physicochemical Contributions of the 2-(2-Ethoxyphenoxy)ethyl Moiety
The selection of this particular structural unit is not arbitrary. It imparts specific, advantageous physicochemical properties to the final drug molecule that are critical for its overall performance.[3][4][5][6]
-
Balanced Lipophilicity and Hydrophilicity: The ethoxy and phenoxy groups provide lipophilic character, which can aid in membrane permeability, while the ether linkages introduce polarity, contributing to aqueous solubility.[3][4] This balance is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Flexibility: The ethylene glycol-like chain offers rotational freedom, allowing the molecule to adopt an optimal conformation for binding to its biological target.[5]
-
Metabolic Stability: The ether linkages are generally more resistant to metabolic degradation compared to esters or other more labile functional groups, contributing to a longer half-life of the drug in the body.
Application Example 1: Synthesis of Carvedilol
Carvedilol is a non-selective beta-blocker and alpha-1 blocker used in the treatment of heart failure and hypertension.[2] The synthesis of Carvedilol prominently features the reaction of 2-(2-methoxyphenoxy)ethylamine (a close analog, with the ethoxy group replaced by a methoxy group, illustrating the interchangeability of such moieties) with 4-(oxiran-2-ylmethoxy)-9H-carbazole.[7][8][9][10][11]
Protocol 1: Synthesis of Carvedilol
Objective: To synthesize Carvedilol by reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.
Materials:
-
4-(oxiran-2-ylmethoxy)-9H-carbazole
-
2-(2-methoxyphenoxy)ethylamine hydrochloride monohydrate[7][9][11]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Isopropanol (or other suitable alcohol like isoamyl alcohol)[7][9][11]
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a reaction vessel containing isopropanol, add anhydrous potassium carbonate and 2-(2-methoxyphenoxy)ethylamine hydrochloride monohydrate. Stir the mixture at 35°C for 15 minutes to liberate the free amine.[7][9][11]
-
Add 4-(oxiran-2-ylmethoxy)-9H-carbazole to the reaction mixture.
-
Heat the mixture with intensive stirring to 83°C and maintain for 5 hours.[7][9][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the epoxide starting material is consumed.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Distill the isopropanol from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with water to remove any remaining salts and water-soluble impurities.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Carvedilol.
-
The crude product can be further purified by recrystallization from ethyl acetate to obtain Carvedilol of pharmacopoeial quality.[7][9][10]
Caption: Workflow for the synthesis of Carvedilol.
Application Example 2: Synthesis of Tamsulosin
Tamsulosin is an antagonist of the α1A adrenoceptor in the prostate, used to treat benign prostatic hyperplasia.[2] Its synthesis involves the condensation of an appropriate amine with a derivative of 2-(2-ethoxyphenoxy)ethylamine.[2][12]
Protocol 2: Synthesis of Tamsulosin (Illustrative Final Step)
Objective: To couple the 2-(2-ethoxyphenoxy)ethylamino moiety with the R-(-)-5-(2-aminopropyl)-2-methoxy-benzenesulfonamide core.
Materials:
-
R-(-)-5-(2-aminopropyl)-2-methoxy-benzenesulfonic acid
-
2-(o-ethoxyphenoxy)-ethyl halide (e.g., bromide or chloride)
-
Base (e.g., an inorganic carbonate or organic amine)
-
Organic Solvent (e.g., ethanol, dimethylformamide)[12]
-
Thionyl Chloride
-
Ammonia
Procedure:
-
Condensation: React R-(-)-5-(2-aminopropyl)-2-methoxy-benzenesulfonic acid with 2-(o-ethoxyphenoxy)-ethyl halide in an organic solvent in the presence of a base. The reaction is typically carried out at an elevated temperature (25°C to 110°C).[12] This step forms the secondary amine linkage.
-
Sulfonyl Chloride Formation: The resulting sulfonic acid is then converted to the corresponding sulfonyl chloride. This is achieved by reacting the product from step 1 with a halogenating agent, such as thionyl chloride, typically at a reduced temperature (-30°C to 0°C).[12]
-
Amidation: The sulfonyl chloride is then reacted with ammonia to form the final sulfonamide group, yielding Tamsulosin.[12]
-
Purification: The final product is purified, often by precipitation as a hydrochloride salt from an alcoholic solution, followed by recrystallization to achieve high purity.[12]
Caption: Key steps in the synthesis of Tamsulosin.
Part 2: Prospective Application of 2-(2-Ethoxyphenoxy)ethanol as a Bifunctional Linker
While its historical use has been as an integral part of a drug's core, the physicochemical properties of the 2-(2-ethoxyphenoxy)ethanol scaffold make it an intriguing candidate for development as a bifunctional linker in targeted therapies.[13][14] A bifunctional linker requires two reactive functional groups to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug).[15][16]
Rationale for Repurposing as a Linker
-
Hydrophilicity: The ethylene glycol-like portion of the molecule can enhance the aqueous solubility of the linker-payload complex, which is often a challenge with hydrophobic drugs.[17]
-
Defined Length and Spacing: The defined length of the ethoxyphenoxy ethanol unit provides consistent spacing between the antibody and the payload, which can be crucial for optimal activity and to avoid steric hindrance.
-
Biocompatibility: Poly(ethylene glycol) (PEG)-like structures are well-known for their biocompatibility and ability to reduce immunogenicity.
Protocol 3: Proposed Synthesis of a Heterobifunctional 2-(2-Ethoxyphenoxy)ethanol-Based Linker
Objective: To synthesize a heterobifunctional linker from 2-(2-ethoxyphenoxy)ethanol with an azide for "click" chemistry and a maleimide for conjugation to a thiol-containing biomolecule.
Materials:
-
2-(2-ethoxyphenoxy)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Trifluoroacetic acid (TFA)
-
Maleic anhydride
-
Acetic anhydride
-
Sodium acetate
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
Mesylation of the Alcohol: React 2-(2-ethoxyphenoxy)ethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in DCM at 0°C. The mesylate group is a good leaving group for the subsequent step.[18]
-
Azide Formation: The mesylated intermediate is then reacted with sodium azide in a polar aprotic solvent like DMF to yield 1-azido-2-(2-ethoxyphenoxy)ethane via an SN2 reaction. This introduces the first reactive handle for click chemistry.[18]
-
Functionalization of the Phenolic Hydroxyl (Hypothetical): This step assumes the starting material was 2-(2-hydroxyphenoxy)ethanol for simplicity of creating a second reactive handle. The ethoxy group in the original topic is unreactive. We will proceed assuming a hydroxyl group is available for modification. Protect the newly formed azido-alcohol with a suitable protecting group (e.g., TBDMS).
-
Introduction of an Amine: The phenolic hydroxyl can be alkylated with a protected amino-alkyl halide (e.g., N-(2-bromoethyl)phthalimide).
-
Deprotection: The phthalimide protecting group is removed with hydrazine to reveal a primary amine.
-
Maleimide Formation: The primary amine is then reacted with maleic anhydride, followed by cyclization using acetic anhydride and sodium acetate to form the maleimide group. This provides the second reactive handle for conjugation to thiols.
-
Final Deprotection: Removal of the TBDMS protecting group from the alcohol would yield the final heterobifunctional linker.
Caption: Proposed workflow for creating a heterobifunctional linker.
Quantitative Data and Characterization
The successful synthesis of these intermediates and final products requires rigorous analytical characterization.
Table 1: Representative Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) |
| 2-(2-Ethoxyphenoxy)ethanol | C₁₀H₁₄O₃ | 182.22 | ~6.8-7.2 (m, 4H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~3.9 (t, 2H, -OCH₂-), ~3.7 (t, 2H, -CH₂OH), ~1.4 (t, 3H, -CH₃) |
| 2-(2-Ethoxyphenoxy)ethylamine | C₁₀H₁₅NO₂ | 181.23 | Similar to above, with -CH₂NH₂ signals around 2.8-3.0 ppm and disappearance of -OH signal. |
| Carvedilol | C₂₄H₂₆N₂O₄ | 406.48 | Complex spectrum with aromatic, aliphatic, and amine/hydroxyl protons. |
| Tamsulosin | C₂₀H₂₈N₂O₅S | 408.51 | Complex spectrum with aromatic, aliphatic, sulfonamide, and amine protons. |
Note: Exact chemical shifts are dependent on the solvent and instrument used.
Conclusion
The 2-(2-ethoxyphenoxy)ethanol scaffold and its derivatives have a proven track record in medicinal chemistry, forming the backbone of important drugs like Carvedilol and Tamsulosin. Its contribution to the physicochemical properties of these molecules underscores the importance of every structural component in drug design. Looking forward, the inherent properties of this moiety—balanced solubility, defined length, and biocompatibility—make it a strong candidate for development into a novel class of bifunctional linkers for next-generation targeted therapies. The synthetic protocols and conceptual frameworks provided herein offer a guide for researchers to both leverage its existing applications and explore its future potential in creating more effective and safer medicines.
References
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-
Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2 - TSI Journals. (URL: [Link])
- US7534895B2 - Process for preparation of carvedilol - Google P
-
WO/2004/041783 PROCESS FOR PREPARATION OF CARVEDILOL - WIPO Patentscope. (URL: [Link])
- EA007393B1 - Process for preparation of carvedilol - Google P
-
Process for preparation of tamsulosin and its derivatives - Patent 1734036 - EPO. (URL: [Link])
- US7282606B2 - Process for preparation of tamsulosin and its aralkylamine derivatives - Google P
- US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google P
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
-
Linkers in fragment-based drug design: an overview of the literature - PubMed. (URL: [Link])
- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)
- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google P
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Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC - PubMed Central. (URL: [Link])
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Linkers in fragment-based drug design: an overview of the literature - ResearchGate. (URL: [Link])
-
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC - NIH. (URL: [Link])
-
2-[2-[2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
Ethanol, 2-[2-[2-(ethenyloxy)ethoxy]ethoxy]- - SpectraBase. (URL: [Link])
-
2-(2-Ethoxy-ethoxy)-ethanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
(PDF) Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - ResearchGate. (URL: [Link])
-
Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof - European Patent Office - EP 0367233 A2. (URL: [Link])
-
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed. (URL: [Link])
-
Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])
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physicochemical property of drug molecules with respect to drug actions - JBINO. (URL: [Link])
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Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PubMed. (URL: [Link])
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Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (URL: [Link])
-
A Brief Overview on Physicochemical Properties in Medicinal Chemistry - Research and Reviews. (URL: [Link])
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Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. (URL: [Link])
-
2-(2-Ethoxyethoxy)ethanol | C6H14O3 | MD Topology | NMR | X-Ray. (URL: [Link])
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Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins - PubMed. (URL: [Link])
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An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC - NIH. (URL: [Link])
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Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 2-(2-Ethoxyphenoxy)ethanol
Introduction: The Significance of 2-(2-Ethoxyphenoxy)ethanol and Its Synthetic Challenges
2-(2-Ethoxyphenoxy)ethanol is a key building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its structure, featuring a mono-etherified catechol linked to an ethanol moiety, presents a common yet illustrative challenge in organic synthesis: regioselectivity. The primary synthetic route involves the etherification of 2-ethoxyphenol (guaiacol ethyl ether) with a two-carbon electrophile, or a more convergent approach starting from catechol. Direct synthesis from catechol, however, is complicated by the presence of two nucleophilic hydroxyl groups of similar reactivity, which can lead to a mixture of mono- and di-etherified products, significantly reducing the yield of the desired compound.
This guide provides a detailed exploration of protecting group strategies to overcome this challenge, ensuring a high-yielding and selective synthesis of 2-(2-Ethoxyphenoxy)ethanol. We will delve into the rationale behind the choice of protecting groups, provide step-by-step protocols for their application and removal, and offer insights into reaction optimization and troubleshooting.
The Core Synthetic Challenge: Achieving Mono-Etherification
The synthesis of 2-(2-Ethoxyphenoxy)ethanol fundamentally relies on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3][4][5] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group.[3][4]
When starting from 2-ethoxyphenol, the synthesis is relatively straightforward. However, if the synthetic strategy necessitates starting from the more readily available and economical catechol, the non-selective reaction at both hydroxyl groups becomes a primary obstacle.
To address this, a protecting group (PG) is employed to temporarily block one of the hydroxyl groups, directing the etherification to the desired position. An ideal protecting group for this synthesis should be:
-
Easy to install: The protection step should be high-yielding and proceed under mild conditions.
-
Stable: The protecting group must be robust enough to withstand the conditions of the subsequent etherification reaction.
-
Orthogonal: It should be selectively removable under conditions that do not affect the newly formed ether linkages.[6]
-
High-yielding removal: The deprotection step should be clean and efficient to maximize the overall yield.
Below, we explore two primary strategies employing common and effective protecting groups: the benzyl ether and the tert-butyldimethylsilyl (TBDMS) ether.
Strategy 1: The Benzyl Ether Protecting Group
The benzyl (Bn) group is a classic and reliable choice for protecting alcohols and phenols.[7][8][9][10] It is introduced via a Williamson ether synthesis and is known for its stability under a wide range of reaction conditions, including basic and nucleophilic environments.[8][10] Its removal is typically achieved through catalytic hydrogenation, a mild and highly selective method.[8][9][10]
Conceptual Workflow
The overall synthetic workflow using a benzyl protecting group is depicted below.
Caption: Benzyl ether protection strategy workflow.
Experimental Protocols
Protocol 1.1: Mono-benzylation of Catechol
This protocol aims for the selective mono-benzylation of catechol. The use of a mild base and controlled stoichiometry is crucial to minimize the formation of the di-benzylated byproduct.
| Reagent/Solvent | Molar Eq. | Amount | Notes |
| Catechol | 1.0 | 11.0 g (100 mmol) | Starting material. |
| Benzyl Bromide (BnBr) | 1.05 | 12.5 mL (105 mmol) | Handle in a fume hood, lachrymator. |
| Potassium Carbonate (K₂CO₃) | 1.1 | 15.2 g (110 mmol) | Anhydrous, finely powdered. |
| Acetone | - | 250 mL | Anhydrous. |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol and anhydrous acetone.
-
Stir the mixture until the catechol is fully dissolved.
-
Add finely powdered potassium carbonate to the solution.
-
Slowly add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude oil.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-benzylated catechol.
Protocol 1.2: Etherification with 2-Chloroethanol
| Reagent/Solvent | Molar Eq. | Amount | Notes |
| Mono-benzylated Catechol | 1.0 | 20.0 g (100 mmol) | From Protocol 1.1. |
| 2-Chloroethanol | 1.2 | 8.0 mL (120 mmol) | Toxic, handle with care. |
| Sodium Hydroxide (NaOH) | 1.5 | 6.0 g (150 mmol) | As a 50% aqueous solution. |
| N,N-Dimethylformamide (DMF) | - | 200 mL | Anhydrous. |
Procedure:
-
In a 500 mL round-bottom flask, dissolve the mono-benzylated catechol in anhydrous DMF.
-
Add the 50% aqueous sodium hydroxide solution dropwise to the stirring solution at 0 °C (ice bath).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroethanol dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Protocol 1.3: Deprotection via Catalytic Hydrogenation
| Reagent/Solvent | Molar Eq. | Amount | Notes |
| Protected Product | 1.0 | 27.4 g (100 mmol) | From Protocol 1.2. |
| Palladium on Carbon (10% Pd/C) | 0.01 | 1.0 g | Handle carefully, may be pyrophoric. |
| Ethanol | - | 250 mL | Reagent grade. |
| Hydrogen (H₂) | - | 1 atm (balloon) | Ensure proper ventilation. |
Procedure:
-
Dissolve the protected 2-(2-ethoxyphenoxy)ethanol in ethanol in a 500 mL flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the Celite® pad with ethanol (2 x 30 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 2-(2-Ethoxyphenoxy)ethanol.
Strategy 2: The tert-Butyldimethylsilyl (TBDMS) Ether Protecting Group
Silyl ethers are widely used protecting groups for alcohols and phenols due to their ease of formation and tunable stability.[9][11][12] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly popular due to its stability to a broad range of reagents, yet it can be readily cleaved by fluoride ion sources.[7][13][14] This orthogonality makes it an excellent choice for complex syntheses.[14]
Conceptual Workflow
The synthetic approach using a TBDMS protecting group is outlined below.
Caption: TBDMS ether protection strategy workflow.
Experimental Protocols
Protocol 2.1: Mono-silylation of Catechol
The key to achieving mono-silylation is the slow addition of the silylating agent to the catechol solution.
| Reagent/Solvent | Molar Eq. | Amount | Notes |
| Catechol | 1.0 | 11.0 g (100 mmol) | Starting material. |
| TBDMS-Cl | 1.0 | 15.1 g (100 mmol) | Moisture sensitive. |
| Imidazole | 2.2 | 15.0 g (220 mmol) | - |
| N,N-Dimethylformamide (DMF) | - | 200 mL | Anhydrous. |
Procedure:
-
In a 500 mL round-bottom flask, dissolve catechol and imidazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve TBDMS-Cl in 50 mL of anhydrous DMF and add it dropwise to the catechol solution over 1-2 hours using a syringe pump or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of catechol and the formation of the mono-silylated product.
-
Pour the reaction mixture into 500 mL of water and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-TBDMS protected catechol.
Protocol 2.2: Etherification with 2-Chloroethanol
This protocol is similar to Protocol 1.2, leveraging the stability of the TBDMS ether under basic conditions.
| Reagent/Solvent | Molar Eq. | Amount | Notes |
| Mono-TBDMS Catechol | 1.0 | 22.4 g (100 mmol) | From Protocol 2.1. |
| 2-Chloroethanol | 1.2 | 8.0 mL (120 mmol) | Toxic, handle with care. |
| Sodium Hydroxide (NaOH) | 1.5 | 6.0 g (150 mmol) | As a 50% aqueous solution. |
| N,N-Dimethylformamide (DMF) | - | 200 mL | Anhydrous. |
Procedure:
-
Follow the procedure outlined in Protocol 1.2 , substituting mono-benzylated catechol with mono-TBDMS protected catechol.
Protocol 2.3: Deprotection with Tetrabutylammonium Fluoride (TBAF)
The Si-F bond is exceptionally strong, making fluoride ions highly effective for cleaving silyl ethers.[7] TBAF is a common, organic-soluble source of fluoride.[9][13]
| Reagent/Solvent | Molar Eq. | Amount | Notes |
| Protected Product | 1.0 | 29.8 g (100 mmol) | From Protocol 2.2. |
| TBAF (1.0 M in THF) | 1.1 | 110 mL | Moisture sensitive. |
| Tetrahydrofuran (THF) | - | 150 mL | Anhydrous. |
Procedure:
-
Dissolve the TBDMS-protected 2-(2-ethoxyphenoxy)ethanol in anhydrous THF in a 500 mL round-bottom flask.
-
Add the 1.0 M solution of TBAF in THF dropwise to the stirring solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring the deprotection by TLC.
-
Once the starting material is consumed, quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2-(2-Ethoxyphenoxy)ethanol.
Comparative Analysis of Protecting Group Strategies
| Feature | Benzyl Ether Strategy | TBDMS Ether Strategy |
| Protection | Robust, but can be sluggish. | Fast and high-yielding under mild conditions. |
| Stability | Very stable to a wide range of conditions except for catalytic hydrogenation.[8][15] | Stable to most conditions except acidic and fluoride-containing reagents.[13][14] |
| Deprotection | Catalytic hydrogenation (H₂, Pd/C). Requires specialized equipment and careful handling of the pyrophoric catalyst. | Fluoride source (e.g., TBAF). Mild and highly selective. |
| Orthogonality | Excellent. Cleaved under reductive conditions. | Excellent. Cleaved by fluoride ions.[14] |
| Cost-Effectiveness | Benzyl bromide is relatively inexpensive. | TBDMS-Cl and TBAF can be more expensive. |
| Considerations | The hydrogenation step may not be suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups). | Silyl ethers can sometimes migrate under certain conditions. |
Conclusion
The choice between a benzyl and a TBDMS protecting group for the synthesis of 2-(2-Ethoxyphenoxy)ethanol will depend on the specific requirements of the overall synthetic route, including the presence of other functional groups, cost considerations, and available laboratory equipment. Both strategies, when executed with care, provide reliable and high-yielding pathways to the target molecule. The detailed protocols provided herein serve as a robust starting point for researchers and drug development professionals, enabling the efficient and selective synthesis of this important chemical intermediate.
References
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
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Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
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Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
- Nelson, T. D., & Crouch, R. D. (2011). Selective Deprotection of Silyl Ethers. Synthesis, 2011(13), 2031-2054.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
- Wang, B., Sun, H.-X., & Sun, Z.-H. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(4), 1781–1784.
- Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74.
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Snieckus, V., & Comins, D. L. (1998). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Accounts of Chemical Research, 31(8), 449–456.
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2-phenylethoxy)ethanol. [Link]
-
ResearchGate. (2012, November 17). How can I selectively protect one of the OH groups of a polysubstituted catechol?. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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ResearchGate. (2025, August 10). Synthetic methods: Part (iii) protecting groups. [Link]
-
Organic Chemistry Portal. (2013, November 11). Functional Group Protection. [Link]
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
- Gevorgyan, V., & Sromek, A. W. (2016). Fused Catechol Ethers from Gold(I)-Catalyzed Intramolecular Reaction of Propargyl Ethers with Acetals. Organic Letters, 18(5), 928–931.
- Google Patents. (n.d.). CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
- Hansen, T. V., & Skattebøl, L. (2005). One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. Synlett, 2005(12), 1929-1931.
-
Wikipedia. (n.d.). Protecting group. [Link]
- Daugulis, O. (2012). Pd-Catalyzed regioselective synthesis of catechols from phenols via traceless silanol-directed C–H oxygenation. Chemical Science, 3(6), 2057-2061.
- Messersmith, P. B., & Lee, H. (2014). Modular synthesis and facile network formation of catechol functionalized triblock copolymers.
- Daugulis, O., & Zaitsev, V. G. (2005). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Journal of the American Chemical Society, 127(38), 13156–13157.
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Application Note & Protocol: A Scalable Williamson Ether Synthesis of 2-(2-Ethoxyphenoxy)ethanol for Pharmaceutical Intermediate Production
An Application Note for the Scale-Up Synthesis of 2-(2-Ethoxyphenoxy)ethanol
Introduction and Strategic Importance
2-(2-Ethoxyphenoxy)ethanol is a crucial building block in organic synthesis, most notably as a precursor for the alpha-1 blocker, Tamsulosin, used in the treatment of benign prostatic hyperplasia.[1] The efficient and scalable production of this intermediate is therefore of significant industrial interest. The synthesis route detailed herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an organohalide.[2][3][4]
While straightforward in a laboratory setting, scaling this reaction presents challenges related to thermal management, reagent handling, phase separation, and purification. This application note addresses these challenges by providing a protocol designed for robustness, safety, and high yield, ensuring the final product meets the stringent purity requirements of the pharmaceutical industry.
Reaction Principle: The SN2 Mechanism in Action
The synthesis proceeds via the Williamson ether synthesis, which follows a bimolecular nucleophilic substitution (SN2) pathway.[2] The reaction involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of 2-ethoxyphenol is deprotonated by a strong base, typically sodium ethoxide or sodium hydroxide, to form the highly reactive sodium 2-ethoxyphenoxide nucleophile.
-
Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group in a single, concerted step to form the desired ether bond.
This reaction is highly efficient for primary halides like 2-chloroethanol, as they are sterically unhindered, favoring the SN2 mechanism over competing elimination reactions.[3]
Materials and Reagents
Proper sourcing and handling of materials are critical for the success and safety of the synthesis. All reagents should be of industrial grade or higher, with purity confirmed before use.
| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Key Properties |
| 2-Ethoxyphenol | 94-71-3 | C₈H₁₀O₂ | 138.16 | Liquid; boiling point ~216°C |
| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | Flammable solid, corrosive, moisture-sensitive[5][6] |
| 2-Chloroethanol | 107-07-3 | C₂H₅ClO | 80.51 | Toxic liquid, boiling point ~129°C |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Flammable liquid, used as reaction solvent |
| Hydrochloric Acid (32%) | 7647-01-0 | HCl | 36.46 | Corrosive liquid, used for neutralization |
| Sodium Chloride | 7647-14-5 | NaCl | 58.44 | Solid, used for brine wash |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Solid, used as a drying agent |
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 10 kg batch size. All operations should be conducted in a well-ventilated chemical production area with appropriate personal protective equipment (PPE).
Reactor Preparation and Inerting
-
Ensure the reaction vessel (a 100 L glass-lined reactor equipped with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet) is clean and dry.
-
Inert the reactor by purging with dry nitrogen gas to displace oxygen and moisture, which is critical due to the reactivity of sodium ethoxide.
Step 1: Formation of Sodium 2-Ethoxyphenoxide
-
Charge the reactor with 50 L of Toluene .
-
Under a continuous nitrogen blanket, carefully add 5.4 kg (79.3 mol) of Sodium Ethoxide to the toluene with moderate agitation.[5] Caution: Sodium ethoxide is a flammable solid and can generate dust; use appropriate handling procedures.[7]
-
Begin stirring and slowly add 10.0 kg (72.4 mol) of 2-Ethoxyphenol to the suspension over approximately 30-45 minutes. An exothermic reaction will occur.
-
Maintain the internal temperature between 40-50°C during the addition using external cooling if necessary.
-
After the addition is complete, heat the mixture to 60-65°C and stir for 1 hour to ensure complete formation of the sodium 2-ethoxyphenoxide salt.
Step 2: Williamson Etherification
-
Cool the reactor contents to 50°C .
-
Slowly add 6.4 kg (79.5 mol) of 2-Chloroethanol dropwise via an addition funnel over 2-3 hours. This reaction is highly exothermic.
-
Carefully control the addition rate to maintain the internal temperature at 70-75°C .
-
After the addition is complete, heat the reaction mixture to 90-95°C and maintain for 4-6 hours to drive the reaction to completion.
-
Monitor the reaction progress using Gas Chromatography (GC) by analyzing aliquots for the disappearance of 2-ethoxyphenol.
Caption: Conceptual workflow for the vacuum distillation purification process.
Analytical Quality Control
To ensure the product meets pharmaceutical standards, rigorous analytical testing is mandatory.
| Parameter | Method | Specification | Rationale |
| Purity Assay | Gas Chromatography (GC-FID) [8] | ≥ 99.5% | Quantifies the main component and detects volatile impurities. |
| Identity | FT-IR Spectroscopy | Conforms to reference spectrum | Confirms the functional groups and overall structure. |
| Residual Solvents | Headspace GC | Toluene ≤ 890 ppm | Ensures solvents used in the process are below ICH limits. |
| Water Content | Karl Fischer Titration | ≤ 0.1% | Water can affect the stability and reactivity of the product. |
A typical GC method would utilize a DB-5 or equivalent capillary column with a temperature program designed to separate the product from starting materials and potential side products. [8]For more detailed impurity profiling, HPLC-UV or LC-MS can be employed. [9][10]
Safety and Environmental Considerations
Chemical Hazards:
-
Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. [6]Must be handled under an inert atmosphere, away from ignition sources. [5]Full PPE, including gloves, apron, and face shield, is required. [7]* 2-Chloroethanol: Toxic if swallowed, inhaled, or absorbed through the skin. Wear appropriate protective gloves and clothing. [11]* Toluene: Flammable liquid and vapor. Can cause serious health effects with prolonged exposure. Use in a well-ventilated area with explosion-proof equipment.
Waste Management:
-
Aqueous waste streams will be alkaline and contain sodium chloride and traces of organic compounds. They must be neutralized before being sent to a chemical wastewater treatment facility.
-
Organic waste, including distillation residues and used solvents, should be collected and disposed of via licensed hazardous waste incineration.
Conclusion
The Williamson ether synthesis is a highly effective and scalable method for producing 2-(2-Ethoxyphenoxy)ethanol. By carefully controlling reaction parameters such as temperature and addition rates, and by implementing a robust purification process like vacuum distillation, it is possible to consistently produce this valuable pharmaceutical intermediate with high yield and purity. Adherence to strict safety protocols and analytical quality control is paramount to ensuring a successful and safe scale-up operation.
References
-
Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Source: ACS Publications - Organic Process Research & Development URL: [Link]
-
Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]
- Title: New synthetic method of guaiacol glycerin ether - CN101525278B Source: Google Patents URL
-
Title: Williamson Ether Synthesis Source: Cengage URL: [Link]
-
Title: SODIUM ETHOXIDE. 95% - Safety Data Sheet Source: Gelest, Inc. URL: [Link]
-
Title: Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Synthesis of 2-(2-phenylethoxy)ethanol Source: PrepChem.com URL: [Link]
- Title: Process for the preparation of guaiacol glyceryl ether - EP0058987A1 Source: Google Patents URL
-
Title: Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive Source: European Union URL: [Link]
-
Title: 2-(2-Methoxyethoxy)ethanol - analysis Source: Analytice URL: [Link]
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- Title: Preparation of 2-(2-alkoxy phenoxy)
-
Title: Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation Source: PMC - NIH URL: [Link]
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- Title: Guaiacol synthesizing method - CN101219938B Source: Google Patents URL
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Introduction: The Critical Role of Purity for 2-(2-Ethoxyphenoxy)ethanol
An In-Depth Guide to the Purification of 2-(2-Ethoxyphenoxy)ethanol for Research and Pharmaceutical Applications
2-(2-Ethoxyphenoxy)ethanol is a key chemical intermediate, notably utilized in the synthesis of alpha-1 adrenergic receptor antagonists such as Tamsulosin, a medication prescribed for benign prostatic hyperplasia.[1][2] Its utility also extends to various industrial applications where it serves as a high-boiling point solvent. In the context of pharmaceutical development, the purity of any synthetic intermediate is not merely a matter of quality control; it is a fundamental pillar of drug safety and efficacy.
The synthesis of 2-(2-Ethoxyphenoxy)ethanol, commonly from 2-ethoxyphenol and ethylene carbonate or related precursors, can introduce a variety of impurities.[3] These may include unreacted starting materials, catalysts, and byproducts formed through side reactions, such as over-alkylation leading to compounds like 1,2-bis(2-ethoxyphenoxy)ethane.[1] The presence of such impurities can compromise the yield and purity of the final active pharmaceutical ingredient (API), potentially introducing toxic or pharmacologically active contaminants.
This guide provides a comprehensive overview of robust purification techniques for 2-(2-Ethoxyphenoxy)ethanol, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis for selecting a purification strategy, present detailed experimental protocols, and outline methods for assessing the final product's purity.
Physicochemical Profile: A Foundation for Purification Strategy
Understanding the physical and chemical properties of 2-(2-Ethoxyphenoxy)ethanol is the first step in designing an effective purification protocol. These properties dictate the suitability of techniques such as distillation, recrystallization, and chromatography.
| Property | Value | Significance for Purification | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | - | [3] |
| Molecular Weight | 182.22 g/mol | - | [3] |
| Appearance | Colorless, transparent, viscous liquid | Visual indicator of purity. Color may suggest impurities. | [4] |
| Melting Point | 38-39 °C | Being near room temperature, it can be purified as a low-melting solid via recrystallization. | [3] |
| Boiling Point | 128-130 °C at 2 Torr | High boiling point necessitates vacuum distillation to prevent thermal decomposition. | [3] |
| Density | 1.084 g/cm³ (Predicted) | - | [3] |
| Solubility | Limited in water (3.7 g/100g ) | Influences choice of extraction and recrystallization solvents. | [4] |
Workflow for Purification Strategy Selection
The choice of purification method depends on the physical state of the crude material and the nature of the impurities. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
Caption: Logical workflow for selecting a purification method.
Purification Protocols
Method 1: Vacuum Distillation
Expertise & Experience: Vacuum distillation is the preferred method for purifying liquids that are thermally sensitive or have high boiling points. By reducing the pressure, the boiling point of 2-(2-Ethoxyphenoxy)ethanol is significantly lowered, preventing decomposition that might occur at atmospheric pressure. This technique is highly effective for separating the target compound from non-volatile impurities (e.g., salts, polymers) or from impurities with a significantly different boiling point.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a cold trap to protect the pump. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude 2-(2-Ethoxyphenoxy)ethanol into a round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., ~2 Torr).
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid to maintain a uniform temperature.
-
Fraction Collection: Collect any low-boiling impurities first. As the temperature stabilizes at the boiling point of the product (approx. 128-130 °C at 2 Torr), switch to a clean receiving flask to collect the purified 2-(2-Ethoxyphenoxy)ethanol.[3]
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly reintroducing air.
Trustworthiness: This protocol is self-validating. A stable distillation temperature (a narrow boiling point range) during the collection of the main fraction is a strong indicator of purity. The refractive index of the collected fractions can also be measured and compared to the literature value as a quality check.
Method 2: Recrystallization
Expertise & Experience: Given its melting point of 38-39 °C, 2-(2-Ethoxyphenoxy)ethanol can be conveniently purified by recrystallization, treating it as a low-melting solid.[3] The core principle is to dissolve the crude compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to crystallize upon cooling, leaving impurities behind in the solution (mother liquor). The choice of solvent is paramount for success. A solvent pair, such as ethanol and water, is often effective.[5]
Protocol (Two-Solvent Recrystallization):
-
Solvent Selection: Identify a primary solvent in which the compound is soluble when hot (e.g., ethanol) and a secondary "anti-solvent" in which it is poorly soluble (e.g., water).[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the primary solvent (ethanol) separately and add the minimum amount of hot solvent to the flask to completely dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, they should be removed at this stage by filtering the hot solution through a pre-warmed funnel with fluted filter paper.[6][7]
-
Inducing Crystallization: While the solution is still hot, add the anti-solvent (water) dropwise until a persistent cloudiness appears. Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again.[6]
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent mixture to remove any adhering mother liquor.[5][8]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Trustworthiness: The formation of well-defined crystals and a sharp melting point of the dried product are strong indicators of successful purification. The mother liquor can be analyzed (e.g., by GC) to confirm the removal of impurities.
Caption: Step-by-step workflow for two-solvent recrystallization.
Method 3: Column Chromatography
Expertise & Experience: Column chromatography is a powerful technique for separating compounds based on differences in their polarity. It is particularly useful when distillation or recrystallization fails to separate impurities with similar physical properties. For 2-(2-Ethoxyphenoxy)ethanol, a normal-phase setup using silica gel as the stationary phase is effective. A patent for a related synthesis describes using a silica gel column with an ether/petroleum ether solvent system to separate a similar impurity, demonstrating the viability of this approach.[1]
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., petroleum ether or hexane). Pour the slurry into a chromatography column and allow it to pack evenly under gravity or light pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin passing the mobile phase (eluent) through the column. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). This is known as gradient elution.
-
Fraction Collection: Collect the eluent in a series of tubes. The less polar compounds will elute from the column first.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(2-Ethoxyphenoxy)ethanol.
Trustworthiness: The separation can be monitored in real-time using TLC. A single, well-defined spot on the TLC plate for the combined fractions indicates high purity.
Purity Assessment: Validating the Final Product
Post-purification analysis is essential to quantify the level of purity achieved.
| Analytical Method | Principle | Typical Parameters & Expected Results | Reference |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Column: DB-5 or equivalent. Detector: FID. Result: Purity is calculated by the area percentage of the main peak. A pure sample should show a single major peak (>99.5%). | [9][10] |
| HPLC | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water or Methanol/water gradient. Result: Purity is determined by peak area percentage. | [11] |
| Melting Point | A pure crystalline solid has a sharp, defined melting point. | Apparatus: Melting point apparatus. Result: A sharp melting range of 38-39 °C indicates high purity. Impurities typically broaden and depress the melting range. | [3] |
References
- Vertex AI Search. (n.d.). 2-(2-Phenoxyethoxy)ethanol. Retrieved January 12, 2026.
- SIELC Technologies. (n.d.). Separation of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol on Newcrom R1 HPLC column.
- CAMEO Chemicals. (n.d.). 2-ETHOXYETHANOL.
- University of Colorado Boulder. (n.d.). Recrystallization.
- PubChem. (n.d.). 2-[2-(2-phenylethenoxy)ethoxy]ethanol.
- Benchchem. (n.d.). A Comparative Purity Assessment of 2-[2-(2-Chloroethoxy)ethoxy]ethanol for Pharmaceutical Applications.
- Cheméo. (n.d.). Chemical Properties of Ethanol, 2-ethoxy- (CAS 110-80-5).
- University of California, Irvine. (n.d.). Recrystallization - Part 2.
- MilliporeSigma. (n.d.). Recrystallization.
- ChemicalBook. (n.d.). 2-(2-ethoxyphenoxy)ethanol.
- Google Patents. (2005). WO 2005/063702 A1.
- ChemicalBook. (n.d.). 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate synthesis.
- University of Massachusetts Lowell. (n.d.). Recrystallization-1.pdf.
- Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Assurance of 2-(2-Chloroethoxy)ethanol: Ensuring Purity for Pharmaceutical Intermediates.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 3. 2-(2-ethoxyphenoxy)ethanol | 3250-73-5 [amp.chemicalbook.com]
- 4. yg-chem.co.jp [yg-chem.co.jp]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Separation of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Synthesis of 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate
For: Researchers, scientists, and drug development professionals
Topic: An In-Depth Technical Guide to the Reaction of 2-(2-Ethoxyphenoxy)ethanol with Mesyl Chloride
Introduction: Strategic Importance of the Mesylation of 2-(2-Ethoxyphenoxy)ethanol
The conversion of alcohols to mesylates is a cornerstone transformation in modern organic synthesis, primarily because it converts a poor leaving group (the hydroxyl group) into an excellent one (the mesylate group). This enhanced reactivity opens the door to a wide array of subsequent nucleophilic substitution and elimination reactions. The specific reaction of 2-(2-ethoxyphenoxy)ethanol with mesyl chloride to form 2-(2-ethoxyphenoxy)ethyl methanesulfonate is of significant interest in the pharmaceutical industry. This mesylate is a key intermediate in the synthesis of Tamsulosin, a widely prescribed α1a-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[1]
This guide provides a comprehensive overview of this reaction, including a detailed discussion of the underlying mechanism, a step-by-step experimental protocol, and best practices for purification and characterization of the product. The information presented herein is designed to be a self-validating system, empowering researchers to confidently execute and troubleshoot this important synthetic step.
Mechanistic Insights: The Role of the Base in Mesylation
The reaction of an alcohol with mesyl chloride proceeds via nucleophilic substitution at the sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction. The choice of base, however, can significantly influence the reaction mechanism.
-
With Pyridine (A Weaker, Nucleophilic Base): When a less sterically hindered and less basic amine like pyridine is used, the reaction generally proceeds through a direct nucleophilic attack of the alcohol on the sulfur atom of mesyl chloride. Pyridine acts as a nucleophilic catalyst and a base to quench the resulting HCl.
-
With Triethylamine (A Stronger, Non-Nucleophilic Base): In the presence of a stronger, non-nucleophilic base such as triethylamine (TEA), the mechanism can shift. TEA is basic enough to deprotonate the α-carbon of mesyl chloride, leading to the formation of a highly reactive "sulfene" intermediate (CH₂=SO₂) via an E2 elimination of HCl. The alcohol then adds to the sulfene to form the mesylate product. This pathway is particularly relevant for sterically hindered alcohols.
For the primary alcohol 2-(2-ethoxyphenoxy)ethanol, both pathways are viable. However, the use of pyridine is well-documented and provides high yields.[2]
Experimental Protocol: Synthesis of 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate
This protocol is based on established literature procedures and has been optimized for clarity and reproducibility.[2]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 2-(2-Ethoxyphenoxy)ethanol | 182.22 | 50.0 g | 274 | 1.0 eq |
| Mesyl Chloride | 114.55 | 35.0 mL (51.4 g) | 453 | 1.65 eq |
| Pyridine | 79.10 | 200 mL | - | Solvent/Base |
| Deionized Water | 18.02 | 350 mL | - | Quenching |
| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction |
| 1 M Hydrochloric Acid | 36.46 | As needed | - | Work-up |
| Saturated Sodium Bicarbonate | 84.01 | As needed | - | Work-up |
| Brine | - | As needed | - | Work-up |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve 50.0 g (274 mmol) of 2-(2-ethoxyphenoxy)ethanol in 200 mL of pyridine.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Mesyl Chloride: Slowly add 35.0 mL (453 mmol) of mesyl chloride to the stirred solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The product should have a higher Rf value than the starting alcohol.
-
Quenching: While maintaining the temperature at 0°C, slowly and carefully add 350 mL of deionized water to the reaction mixture to quench any unreacted mesyl chloride and precipitate the product. A white solid should form.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove pyridine hydrochloride and residual pyridine.
-
Drying: Dry the crude product under vacuum to obtain 2-(2-ethoxyphenoxy)ethyl methanesulfonate. A typical yield is around 62 g (87%).[2]
Characterization and Quality Control
A thorough characterization of the product is crucial to ensure its identity and purity.
Physical Properties:
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₆O₅S |
| Molecular Weight | 260.31 g/mol [3] |
| Melting Point | 84-86 °C (Note: some sources report a much lower melting point, which may be for an impure sample) |
| Boiling Point | 413.0 ± 25.0 °C (Predicted)[4] |
| Density | 1.214 ± 0.06 g/cm³ (Predicted)[4] |
Spectroscopic Data (Predicted)
¹H NMR (300 MHz, CDCl₃):
-
δ ~7.00-6.85 (m, 4H): Aromatic protons of the phenoxy group.
-
δ ~4.50 (t, 2H): Methylene protons adjacent to the mesylate group (-CH₂-OMs).
-
δ ~4.20 (t, 2H): Methylene protons adjacent to the phenoxy oxygen (-O-CH₂-).
-
δ ~4.10 (q, 2H): Methylene protons of the ethoxy group (-O-CH₂-CH₃).
-
δ ~3.10 (s, 3H): Methyl protons of the mesylate group (CH₃-SO₂-).
-
δ ~1.45 (t, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃).
¹³C NMR (75 MHz, CDCl₃):
-
δ ~157.0: Aromatic carbon attached to the ethoxy group.
-
δ ~148.0: Aromatic carbon attached to the ether oxygen.
-
δ ~122.0, 121.0, 114.0, 112.0: Aromatic carbons.
-
δ ~69.0: Methylene carbon adjacent to the phenoxy oxygen (-O-CH₂-).
-
δ ~68.0: Methylene carbon adjacent to the mesylate group (-CH₂-OMs).
-
δ ~64.0: Methylene carbon of the ethoxy group (-O-CH₂-CH₃).
-
δ ~38.0: Methyl carbon of the mesylate group (CH₃-SO₂-).
-
δ ~15.0: Methyl carbon of the ethoxy group (-O-CH₂-CH₃).
FTIR (KBr Pellet):
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretch.
-
~1600, 1500 cm⁻¹: Aromatic C=C stretch.
-
~1350 cm⁻¹ (strong, asymmetric): S=O stretch of the sulfonate group.
-
~1170 cm⁻¹ (strong, symmetric): S=O stretch of the sulfonate group.
-
~1250 cm⁻¹: Aryl C-O stretch.
-
~1100 cm⁻¹: Aliphatic C-O stretch.
-
~950 cm⁻¹: S-O stretch.
Purification
For most applications, the crude product obtained after aqueous work-up is of sufficient purity. However, for applications requiring higher purity, the following methods can be employed.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol. The choice of solvent should be determined empirically to maximize recovery and purity.
-
Column Chromatography: If recrystallization is ineffective, purification can be achieved by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The less polar product will elute before the more polar starting alcohol.
Safety Precautions
-
Mesyl Chloride: Mesyl chloride is toxic, corrosive, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.[6][7]
-
Reaction Quenching: The quenching of the reaction with water is exothermic. Ensure the reaction mixture is cooled in an ice bath and add water slowly to control the temperature.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Ensure the reaction is stirred efficiently at 0°C for the full duration. - Check the purity of the starting alcohol. |
| Loss of product during work-up | - Ensure the product fully precipitates before filtration. - Use cold water for washing the crude product. | |
| Incomplete Reaction | Inactive mesyl chloride | - Use freshly opened or distilled mesyl chloride. |
| Insufficient base | - Ensure the correct stoichiometry of pyridine is used. | |
| Formation of Side Products | Reaction with residual water | - Use anhydrous pyridine and ensure all glassware is dry. |
| Over-reaction or side reactions | - Maintain the reaction temperature at 0°C. |
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of 2-(2-ethoxyphenoxy)ethyl methanesulfonate.
References
- Boryung Pharmaceutical Co., Ltd; Kim, Ji Han; Myung, Jae Hyok; Lee, Jun Kwang; Sun, Yong Ho; Kim, Hak Do. Process for preparing tamsulosin. KR101525493B1, May 27, 2015.
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link] (accessed Jan 12, 2026).
- King, J. F.; Lam, J. Y. L.; Skonieczny, S. Journal of the American Chemical Society 1992, 114 (5), 1743–1749.
-
Master Organic Chemistry. All About Tosylates and Mesylates. [Link] (accessed Jan 12, 2026).
-
PubChem. 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. [Link] (accessed Jan 12, 2026).
-
Reddit. r/Chempros - Aqueous workup for mesylates. [Link] (accessed Jan 12, 2026).
-
Khan Academy. Preparation of mesylates and tosylates. [Link] (accessed Jan 12, 2026).
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link] (accessed Jan 12, 2026).
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link] (accessed Jan 12, 2026).
-
Reddit. r/chemistry - Mesyl chloride - practical considerations. [Link] (accessed Jan 12, 2026).
-
The Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link] (accessed Jan 12, 2026).
-
University of Rochester. How To Run A Reaction: The Quench. [Link] (accessed Jan 12, 2026).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link] (accessed Jan 12, 2026).
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link] (accessed Jan 12, 2026).
-
Common Organic Chemistry. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). [Link] (accessed Jan 12, 2026).
-
PrepChem.com. Synthesis of 2-(2-phenylethoxy)ethyl methanesulfonate. [Link] (accessed Jan 12, 2026).
-
ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link] (accessed Jan 12, 2026).
-
SciSpace. The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. [Link] (accessed Jan 12, 2026).
Sources
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- 2. 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(2-Ethoxyphenoxy)ethyl methanesulfonate | C11H16O5S | CID 15289994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Application of 2-(2-Ethoxyphenoxy)ethanol in Solid-Phase Synthesis: An Analysis of Current Literature
A comprehensive review of scientific and technical literature reveals no established or documented applications of 2-(2-Ethoxyphenoxy)ethanol as a reagent in solid-phase synthesis. While the compound is a known chemical intermediate, its role within solid-phase methodologies, such as peptide or oligonucleotide synthesis, is not described in publicly available research or protocols. This guide will, therefore, address the typical roles of similar chemical structures in solid-phase synthesis and contextualize the known applications of 2-(2-Ethoxyphenoxy)ethanol outside of this specific field.
The Landscape of Solid-Phase Synthesis Reagents
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research.[1] The methodology relies on the stepwise assembly of amino acids on an insoluble polymer support (resin).[1][2] This process involves a variety of specialized reagents, each with a distinct function.
Key Reagent Classes in Solid-Phase Synthesis:
| Reagent Class | Function | Common Examples |
| Resins | Insoluble support for peptide chain elongation. | Polystyrene-based resins (e.g., Merrifield, Wang), Polyethylene glycol (PEG) resins. |
| Linkers | Covalently attaches the initial amino acid to the resin and dictates the C-terminal functionality (acid or amide) after cleavage. | Wang linker, Rink amide linker, 2-Chlorotrityl chloride linker.[3] |
| Protecting Groups | Temporarily blocks reactive functional groups on amino acid side chains and the N-terminus to prevent unwanted side reactions. | Fmoc (N-terminus), Boc (N-terminus), t-Butyl (side chains), Trityl (side chains). |
| Coupling Reagents | Facilitate the formation of the peptide bond between amino acids. | Carbodiimides (e.g., DIC), Onium salts (e.g., HBTU, HATU). |
| Deprotection Reagents | Remove the temporary N-terminal protecting group to allow for the next coupling step. | Piperidine (for Fmoc), Trifluoroacetic acid (TFA) (for Boc). |
| Cleavage Cocktails | A mixture of strong acids and "scavengers" used in the final step to cleave the completed peptide from the resin and remove side-chain protecting groups. | TFA-based cocktails.[4] |
| Scavengers | Nucleophilic species added to the cleavage cocktail to trap highly reactive carbocations generated during the removal of protecting groups, thus preventing modification of sensitive amino acid residues.[5] | Triisopropylsilane (TIS), Water, Thioanisole, 1,2-Ethanedithiol (EDT), Phenol, Cresol.[4][5] |
A logical workflow for a typical Fmoc-based solid-phase peptide synthesis cycle is illustrated below.
Potential Roles and Limitations of Aromatic Ethers in SPPS
Given its chemical structure—an aromatic ether with a terminal hydroxyl group—one might speculate on the potential utility of 2-(2-Ethoxyphenoxy)ethanol in solid-phase synthesis, particularly as a scavenger. Aromatic compounds, especially phenols and their derivatives, are frequently used as scavengers. For instance, p-cresol and p-methoxyphenol are effective at trapping carbocations.[5]
However, the specific structure of 2-(2-Ethoxyphenoxy)ethanol presents several features that may limit its effectiveness or offer no advantage over established reagents:
-
Ether Linkages: The presence of ether bonds generally imparts chemical stability, but the phenoxy group is not as electron-rich as a free phenol, which could reduce its efficacy as a carbocation scavenger compared to reagents like cresol.
-
Terminal Hydroxyl Group: The primary alcohol is a potential site for side reactions, such as esterification with the TFA in the cleavage cocktail, which could complicate the purification process.
-
Steric Hindrance: The overall size of the molecule might hinder its ability to efficiently interact with and neutralize reactive species on the peptide-resin matrix.
Established Applications of 2-(2-Ethoxyphenoxy)ethanol
While not utilized in solid-phase synthesis, 2-(2-Ethoxyphenoxy)ethanol and its derivatives are well-documented as key intermediates in pharmaceutical manufacturing. Its primary application is in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[6][7]
The synthesis of Tamsulosin often involves converting the terminal hydroxyl group of 2-(2-Ethoxyphenoxy)ethanol into a better leaving group, such as a bromide or mesylate, to facilitate subsequent nucleophilic substitution reactions.[6][8][9]
Conclusion for Researchers
For researchers, scientists, and drug development professionals, it is crucial to rely on well-validated and documented protocols. Based on an extensive review of the available literature, 2-(2-Ethoxyphenoxy)ethanol is not a standard, recommended, or documented reagent for any step in solid-phase synthesis. Its utility is firmly established in the realm of organic synthesis as a building block for specific small molecule active pharmaceutical ingredients.
Professionals engaged in solid-phase synthesis should continue to refer to established protocols and utilize validated reagents for roles such as scavenging, linking, and resin support. There is currently no scientific basis or published protocol to support the inclusion of 2-(2-Ethoxyphenoxy)ethanol in solid-phase workflows.
References
-
Albericio, F., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available from: [Link]
-
Castañeda, A. R., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Available from: [Link]
- Google Patents. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
-
ResearchGate. Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis. Available from: [Link]
-
PubChem. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. Available from: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. CN102115431A - Synthesis method of 2, 2-ethoxyethanol - Google Patents [patents.google.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 7. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide | C20H28N2O5S | CID 121829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 9. 2-(2-Ethoxyphenoxy)ethyl bromide | 3259-03-8 | FE22907 [biosynth.com]
Application Notes and Protocols for the Derivatization of 2-(2-Ethoxyphenoxy)ethanol for Analytical Purposes
Introduction: The Analytical Imperative for 2-(2-Ethoxyphenoxy)ethanol
2-(2-Ethoxyphenoxy)ethanol, a glycol ether, finds application in diverse industries, from personal care products where it functions as a preservative and solvent, to its use as an intermediate in chemical synthesis. Its presence and concentration in final products and environmental samples are of significant interest to researchers, quality control analysts, and regulatory bodies. The accurate quantification of this analyte is crucial for ensuring product safety, efficacy, and compliance with regulatory standards.
However, the inherent chemical properties of 2-(2-ethoxyphenoxy)ethanol—specifically its polarity and relatively low volatility stemming from the terminal hydroxyl group—can present analytical challenges. Direct analysis, particularly by gas chromatography (GC), can be hampered by poor peak shape, tailing, and potential thermal degradation in the injector port. While High-Performance Liquid Chromatography (HPLC) offers a viable alternative for direct analysis, derivatization is a powerful strategy to enhance the analyte's properties for both GC and HPLC, leading to improved sensitivity, selectivity, and chromatographic performance.
This comprehensive guide provides detailed application notes and validated protocols for the derivatization of 2-(2-ethoxyphenoxy)ethanol for analytical determination by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust and reproducible, empowering researchers and drug development professionals to achieve accurate and reliable results.
Strategic Approaches to Analysis: To Derivatize or Not to Derivatize?
The decision to employ derivatization hinges on the analytical technique, the sample matrix, and the desired level of sensitivity.
-
Direct Analysis via HPLC: For routine quantification in relatively clean matrices such as cosmetic or pharmaceutical formulations, HPLC with UV or diode-array detection (DAD) is often sufficient.[1][2][3][4] The phenoxy group in 2-(2-ethoxyphenoxy)ethanol provides a chromophore, allowing for direct detection.[2][3][4]
-
Derivatization for Enhanced GC-MS and HPLC Performance: In complex matrices or when high sensitivity is required, derivatization becomes indispensable. Chemical modification of the hydroxyl group can significantly improve the analyte's properties:
-
For GC-MS: Derivatization increases volatility and thermal stability, leading to sharper peaks and improved separation.[5] The introduction of a specific group can also yield characteristic mass spectral fragmentation patterns, aiding in identification.
-
For HPLC: Derivatization can introduce a highly responsive chromophore or fluorophore, dramatically increasing detection sensitivity.[6] This is particularly useful for trace-level analysis.
-
Method 1: Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in 2-(2-ethoxyphenoxy)ethanol. This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, rendering the molecule more volatile and amenable to GC analysis.[7][8]
Causality of Experimental Choices:
-
Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent suitable for hydroxyl groups. The TMCS acts as a catalyst, enhancing the reaction rate.[7]
-
Solvent: An aprotic solvent like pyridine or acetonitrile is used to dissolve the analyte and reagent without interfering with the silylation reaction. Pyridine can also act as a hydrohalide scavenger.
-
Temperature and Time: Heating accelerates the reaction to completion, ensuring quantitative derivatization.
Experimental Workflow: Silylation for GC-MS
Caption: Workflow for silylation derivatization of 2-(2-ethoxyphenoxy)ethanol for GC-MS analysis.
Detailed Protocol: Silylation of 2-(2-Ethoxyphenoxy)ethanol
Materials:
-
2-(2-Ethoxyphenoxy)ethanol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Standard/Sample Preparation:
-
Prepare a stock solution of 2-(2-ethoxyphenoxy)ethanol in pyridine at a concentration of 1 mg/mL.
-
For samples, accurately weigh a known amount and dissolve in pyridine to achieve a similar concentration. If the sample is a liquid, a direct dilution may be possible.
-
-
Derivatization Reaction:
-
Pipette 100 µL of the standard or sample solution into a clean, dry 2 mL sample vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 70°C for 30 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Typical GC-MS Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temp. | 250°C |
| Oven Program | Initial 80°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | 50-500 amu |
Method 2: Fluorescent Labeling for High-Performance Liquid Chromatography (HPLC) Analysis
For trace-level detection, derivatization with a fluorescent labeling agent can significantly enhance the sensitivity of HPLC analysis. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with hydroxyl groups under basic conditions to form highly fluorescent derivatives.
Causality of Experimental Choices:
-
Reagent Selection: Dansyl chloride is a well-established fluorescent labeling reagent for primary and secondary alcohols, and phenols.[6]
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like acetone and requires a basic catalyst, such as sodium bicarbonate, to facilitate the reaction.
-
Temperature and Time: Gentle heating can increase the reaction rate, but excessive heat can lead to degradation of the reagent. The reaction is often performed in the dark to prevent photobleaching of the fluorescent tag.
Experimental Workflow: Fluorescent Labeling for HPLC
Caption: Workflow for fluorescent labeling of 2-(2-ethoxyphenoxy)ethanol for HPLC analysis.
Detailed Protocol: Dansylation of 2-(2-Ethoxyphenoxy)ethanol
Materials:
-
2-(2-Ethoxyphenoxy)ethanol standard
-
Dansyl chloride
-
Acetone (HPLC grade)
-
Sodium bicarbonate
-
Sodium hydroxide
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of dansyl chloride in acetone.
-
Prepare a 0.1 M aqueous solution of sodium bicarbonate.
-
Prepare a 0.1 M aqueous solution of sodium hydroxide.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of 2-(2-ethoxyphenoxy)ethanol in acetone. Further dilutions may be necessary depending on the expected concentration in samples.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the standard/sample solution, 100 µL of 0.1 M sodium bicarbonate, and 200 µL of the dansyl chloride solution.
-
Vortex the mixture and allow it to react in the dark at 60°C for 30 minutes.
-
After cooling, add 50 µL of 0.1 M sodium hydroxide to quench the reaction by hydrolyzing the excess dansyl chloride.
-
-
Analysis:
-
The reaction mixture can be directly injected into the HPLC system, or a liquid-liquid extraction step can be performed for sample cleanup if necessary.
-
Inject an appropriate volume onto the HPLC column.
-
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Fluorescence | Excitation: ~340 nm, Emission: ~525 nm (optimize for dansyl derivatives) |
| Column Temp. | 30°C |
Alternative Approach: Direct GC-MS Analysis with a Polar Column
Recent advancements in column technology have opened up the possibility of analyzing more polar compounds directly by GC-MS without derivatization. Using a highly polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), can facilitate the analysis of glycol ethers.[9]
Rationale: The polar stationary phase interacts more strongly with the polar analyte, leading to better retention and peak shape compared to a non-polar column. This approach offers a "greener" alternative by eliminating the use of derivatization reagents and reducing sample preparation time.
Considerations:
-
Water Content: The presence of water in the sample can be problematic for GC analysis, potentially affecting column performance and detector response.[5]
-
Carryover: Glycols can be "sticky" and may lead to carryover in the injector and column. Thorough cleaning and baking of the system are crucial.
-
Sensitivity: While viable, this method may not achieve the same low detection limits as derivatization-based methods.
Conclusion: A Versatile Toolkit for Accurate Analysis
The analytical determination of 2-(2-ethoxyphenoxy)ethanol can be approached with a variety of robust methods. For routine analysis in well-defined matrices, direct HPLC analysis is a straightforward and reliable option. When higher sensitivity or improved chromatographic performance, particularly in complex sample matrices, is required, derivatization is a powerful tool. Silylation for GC-MS and fluorescent labeling for HPLC are well-established techniques that significantly enhance the analytical capabilities for this important compound. The choice of the most appropriate method will depend on the specific analytical goals, available instrumentation, and the nature of the sample matrix. The protocols provided in this guide offer a solid foundation for developing and validating methods for the accurate and precise quantification of 2-(2-ethoxyphenoxy)ethanol.
References
-
SIELC Technologies. (n.d.). Separation of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
NANOLAB. (n.d.). Phenoxyethanol in Cosmetics: Safety and Quality Analysis. Retrieved from [Link]
- Dasgupta, A., & Zafrani, G. (2004). A Novel Derivatization of Ethylene Glycol From Human Serum Using 4-carbethoxyhexafluorobutyryl Chloride for Unambiguous Gas Chromatography-Chemical Ionization Mass Spectrometric Identification and Quantification. Journal of Analytical Toxicology, 28(6), 463–468.
-
Pentyl Labs. (n.d.). Phenoxyethanol Assay by HPLC. Retrieved from [Link]
- Yılmaz, B., & Kılıç, E. (2021). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Journal of the Faculty of Pharmacy of Istanbul University, 51(2), 221-228.
-
Chromatography Forum. (2012). Glycols method for GCMS or UPLC? Retrieved from [Link]
-
DergiPark. (n.d.). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Retrieved from [Link]
- Shabir, G. A. (2010). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. Indian Journal of Pharmaceutical Sciences, 72(3), 391–395.
- Ballesteros-Gómez, A., & Rubio, S. (2021).
-
MDPI. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Retrieved from [Link]
-
DCVMN. (n.d.). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. Retrieved from [Link]
- Royal Society of Chemistry. (2011). Determination of ethylene glycol in lubricants by derivatization static headspace gas chromatography. Analytical Methods, 3(11), 2568-2572.
-
Semantic Scholar. (2018). figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethanol, 2-(2-phenoxyethoxy)-. Retrieved from [Link]
-
Environment and Climate Change Canada. (2012). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]
-
PubMed. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2008). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Retrieved from [Link]
-
LinkedIn. (2024). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Retrieved from [Link]
-
PubMed. (2024). A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. Retrieved from [Link]
-
Agilent. (n.d.). Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III): A Kinetic and Mechanistic Study. Retrieved from [Link]
- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4133-4144.
Sources
- 1. Phenoxyethanol Assay by HPLC | Preservative Analysis [pentyllabs.com]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycols method for GCMS or UPLC? - Chromatography Forum [chromforum.org]
- 6. dcvmn.org [dcvmn.org]
- 7. Determination of ethylene glycol in lubricants by derivatization static headspace gas chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(2-Ethoxyphenoxy)ethanol Synthesis
Document ID: TSS-CEPE-OY-2601
Version: 1.0
Introduction
This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-(2-Ethoxyphenoxy)ethanol. This molecule is a valuable intermediate in the pharmaceutical and specialty chemical industries. The predominant synthetic route is the Williamson ether synthesis, a robust and versatile method that, while fundamental, presents several opportunities for optimization and troubleshooting. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges, enhance reaction yield, and ensure product purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing 2-(2-Ethoxyphenoxy)ethanol?
The most common and well-established method is the Williamson ether synthesis.[1] This reaction proceeds via an SN2 mechanism, involving the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis involves two main conceptual steps:
-
Deprotonation: The acidic phenolic proton of 2-ethoxyphenol is abstracted by a suitable base to form a highly nucleophilic sodium 2-ethoxyphenoxide intermediate.
-
Nucleophilic Attack: The resulting phenoxide attacks the primary carbon of a 2-haloethanol (e.g., 2-chloroethanol), displacing the halide and forming the desired ether linkage.[2][3]
Caption: General schematic of the Williamson ether synthesis for 2-(2-Ethoxyphenoxy)ethanol.
Part 2: Troubleshooting Guide: Low Yield & Purity Issues
This section addresses the most common and challenging issues encountered during synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Q2: My reaction yield is extremely low or I'm recovering only starting material. What are the likely causes and how do I fix them?
Low or no conversion is a frequent issue, typically pointing to a failure in one of the two core steps of the synthesis. Let's diagnose the potential failures systematically.
Caption: Troubleshooting decision tree for low-yield synthesis reactions.
Answer Breakdown:
1. Ineffective Deprotonation of 2-Ethoxyphenol: The formation of the phenoxide is critical. If this step fails, the reaction cannot proceed.
-
Causality: The pKa of a phenol is typically around 10. The chosen base must have a conjugate acid with a pKa significantly higher than this to drive the deprotonation to completion. Furthermore, the Williamson ether synthesis is highly sensitive to moisture, as water can consume strong bases like sodium hydride (NaH).[4]
-
Troubleshooting Steps:
-
Verify Base Strength and Quality: For a less reactive halide like 2-chloroethanol, a weaker base like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times. A strong base like sodium hydride (NaH) is often more effective.[5] Ensure your NaH is fresh; it should be a fine, free-flowing grey powder. Clumps or a whitish appearance suggest deactivation by moisture.[4]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Use anhydrous-grade solvents. The presence of water will preferentially react with the base, rendering it useless for deprotonating the phenol.[4]
-
2. Suboptimal Reaction Conditions: The SN2 reaction is sensitive to solvent, temperature, and time.
-
Causality: Polar aprotic solvents (e.g., DMF, DMSO) are ideal because they solvate the cation (Na⁺) but not the phenoxide anion, leaving the nucleophile "naked" and more reactive.[5][6] Temperature influences reaction kinetics; too low, and the reaction is impractically slow. Too high, and side reactions may occur.
-
Troubleshooting Steps:
-
Solvent Choice: If you are using a protic solvent (like ethanol), it can hydrogen-bond with the phenoxide, reducing its nucleophilicity. Switch to a high-quality polar aprotic solvent like DMF or DMSO.[5]
-
Temperature and Time: A typical starting temperature range is 50-100 °C.[4] Begin at a lower temperature (e.g., 60 °C) and monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish after several hours, you can incrementally increase the temperature.
-
3. Poor Reagent Reactivity:
-
Causality: The rate of an SN2 reaction depends on the quality of the leaving group. Iodide is the best leaving group among the halides, followed by bromide, and then chloride.
-
Troubleshooting Steps:
-
Consider a Better Leaving Group: 2-Chloroethanol is often used due to cost, but if yields are poor, switching to 2-bromoethanol can significantly increase the reaction rate.
-
Catalytic Iodide: An alternative is to add a catalytic amount of sodium iodide (NaI). The iodide will displace the chloride in-situ (Finkelstein reaction) to form the more reactive 2-iodoethanol, which is then consumed by the phenoxide.
-
Q3: My reaction works, but the final product is contaminated with several impurities. How can I identify and prevent them?
Impurity formation is often a result of side reactions or impure starting materials. A clean reaction is a high-yielding reaction.
Answer Breakdown:
The most common impurities are unreacted starting materials, byproducts from side reactions, or contaminants carried over from previous synthetic steps.
| Impurity | Potential Source / Cause | Prevention & Mitigation Strategy |
| Unreacted 2-Ethoxyphenol | Incomplete deprotonation or insufficient reaction time/temperature. | Ensure stoichiometric or slight excess of base. Monitor reaction to completion via TLC. Consider a stronger base or higher temperature. |
| Unreacted 2-Chloroethanol | Poor nucleophile formation; non-stoichiometric addition. | Confirm phenoxide formation before adding the halide. Add the halide slowly to the reaction mixture. |
| 1,2-Bis(2-ethoxyphenoxy)ethane | Reaction of the product's terminal hydroxyl group with another molecule of 2-ethoxyphenol under basic conditions. | This is unlikely unless there is a large excess of base and 2-ethoxyphenol relative to the haloethanol. Control stoichiometry carefully. |
| Catechol or Guaiacol | Impure starting 2-ethoxyphenol.[7][8] | Purify the starting 2-ethoxyphenol by distillation or chromatography before use. These impurities will compete in the reaction, leading to a mixture of products. |
| Elimination Product (Vinyl Ether) | E2 elimination competing with SN2 substitution. | This is more common with secondary or tertiary halides but can occur with primary halides at excessively high temperatures with a sterically hindered base.[2][3] Maintain a moderate reaction temperature. |
Preventative Protocol:
-
Purify Starting Materials: Verify the purity of 2-ethoxyphenol and 2-chloroethanol using GC or NMR before starting the reaction. Distill if necessary.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base to ensure full deprotonation. Use a near 1:1 molar ratio of the deprotonated phenol to 2-chloroethanol.
-
Controlled Addition: Add the 2-chloroethanol dropwise to the solution of the formed sodium 2-ethoxyphenoxide. This maintains a low concentration of the electrophile and can minimize side reactions.
-
Reaction Monitoring: Use TLC to track the consumption of starting materials. The reaction is complete when the limiting reagent spot has disappeared.
Part 3: Optimized Experimental Protocol
This protocol is designed as a self-validating system, incorporating best practices to maximize yield and purity.
Objective: To synthesize 2-(2-Ethoxyphenoxy)ethanol from 2-ethoxyphenol and 2-chloroethanol.
Reagents & Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Ethoxyphenol | 138.16 | 10.0 g | 72.4 mmol | 1.0 |
| Sodium Hydride (60% disp. in oil) | 24.00 (as NaH) | 3.18 g | 79.6 mmol | 1.1 |
| 2-Chloroethanol | 80.51 | 6.41 g (5.4 mL) | 79.6 mmol | 1.1 |
| Anhydrous DMF | - | 150 mL | - | - |
| Diethyl Ether | - | For workup | - | - |
| 1M NaOH solution | - | For workup | - | - |
| Brine | - | For workup | - | - |
| Anhydrous MgSO₄ | - | For drying | - | - |
Step-by-Step Methodology:
-
Preparation (Anhydrous Conditions):
-
Dry a 250 mL three-neck round-bottom flask and a dropping funnel under vacuum with a heat gun (or in an oven overnight).
-
Equip the flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
-
Phenoxide Formation:
-
To the flask, add sodium hydride (60% dispersion, 3.18 g).
-
Wash the mineral oil from the NaH by adding anhydrous hexane (20 mL), stirring briefly, stopping the stirring, and removing the hexane with a cannula. Repeat twice.
-
Add anhydrous DMF (100 mL) to the washed NaH.
-
In a separate flask, dissolve 2-ethoxyphenol (10.0 g) in anhydrous DMF (50 mL).
-
Transfer the 2-ethoxyphenol solution to the dropping funnel and add it dropwise to the NaH suspension over 30 minutes at room temperature.
-
Causality Check: You should observe hydrogen gas evolution. Stir the mixture for 1 hour after the addition is complete to ensure full deprotonation. The solution should become a clear, homogeneous solution of the sodium phenoxide.
-
-
SN2 Reaction:
-
Add 2-chloroethanol (5.4 mL) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 70 °C using an oil bath.
-
Monitoring Point: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the 2-ethoxyphenol spot is no longer visible (typically 4-8 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of cold water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer with 1M NaOH (2 x 50 mL) to remove any unreacted 2-ethoxyphenol.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain pure 2-(2-Ethoxyphenoxy)ethanol.
-
References
- BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
-
Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]
-
YouTube. (2015). Guaiacol. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Vinati Organics. (2025). What is Guaiacol? Uses, Properties, and Industrial Applications Explained. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Guaiacol - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 2-(2-Ethoxyphenoxy)ethanol
Welcome to the technical support center for the synthesis of 2-(2-ethoxyphenoxy)ethanol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The following question-and-answer format directly addresses potential side reactions and procedural pitfalls, grounding all recommendations in established chemical principles.
Section 1: The Primary Synthesis Pathway
The synthesis of 2-(2-ethoxyphenoxy)ethanol is most commonly achieved via the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of 2-ethoxyphenol to its corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic 2-carbon synthon, such as 2-chloroethanol.[2][4]
The idealized reaction proceeds as follows:
-
Deprotonation: 2-Ethoxyphenol is treated with a suitable base (e.g., NaOH, KOH, NaH) to form the sodium or potassium 2-ethoxyphenoxide.[5]
-
Nucleophilic Attack: The highly nucleophilic phenoxide attacks the primary carbon of 2-chloroethanol, displacing the chloride leaving group.[1][2]
-
Product Formation: The desired ether, 2-(2-ethoxyphenoxy)ethanol, is formed along with a salt byproduct (e.g., NaCl).
Caption: Idealized Williamson Ether Synthesis Pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis, focusing on the underlying side reactions responsible for impurities and low yields.
Q1: My yield is significantly lower than expected, though my starting materials are consumed. What is the likely cause?
Answer: A common culprit for low yields in this synthesis is the base-catalyzed elimination of the alkylating agent, 2-chloroethanol. This E2 reaction competes directly with the desired SN2 pathway.[2][5]
-
Mechanism of Side Reaction: The 2-ethoxyphenoxide, being a strong base, can abstract a proton from the carbon adjacent to the chlorine in 2-chloroethanol.[1] This leads to the formation of an alkene (which in this specific case would rearrange) and is more accurately an intramolecular reaction where the deprotonated hydroxyl group of 2-chloroethanol attacks the carbon with the chlorine, forming ethylene oxide .[6][7] This side reaction is particularly favored at higher temperatures.[5]
-
Troubleshooting & Mitigation:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination, as elimination pathways often have a higher activation energy.[5] Maintain a gentle reflux and avoid aggressive heating.[8]
-
Choice of Base: While a strong base is necessary to deprotonate the phenol, an excessively strong or sterically hindered base can promote elimination.[5] For phenols, weaker bases like potassium carbonate (K₂CO₃) can be effective and may reduce elimination side reactions compared to sodium hydride (NaH).[5]
-
Controlled Addition: Add the 2-chloroethanol slowly to the solution of the pre-formed phenoxide. This keeps the instantaneous concentration of the alkylating agent low, minimizing its self-reaction or elimination.
-
Caption: Competing SN2 and Elimination Pathways.
Q2: My NMR analysis shows an unexpected aromatic isomer alongside my desired product. What is this impurity?
Answer: This is a classic case of C-alkylation competing with the desired O-alkylation. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[2][3][5]
-
Mechanism of Side Reaction: While attack from the oxygen (O-alkylation) yields the desired ether, attack from the carbon at the ortho or para position of the ring (C-alkylation) leads to the formation of a carbon-carbon bond, resulting in an alkylated phenol isomer.[5][9]
-
Factors Influencing Selectivity:
-
Solvent: This is the most critical factor.[5]
-
Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred for O-alkylation.[5][9] These solvents solvate the cation (Na⁺, K⁺) but leave the phenoxide oxygen relatively "naked" and highly reactive, favoring attack at the more electronegative oxygen site.[5]
-
Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen. This "shields" the oxygen, making the carbon atoms of the ring more accessible for attack, thus increasing the proportion of C-alkylation.[9]
-
-
Counter-ion: The nature of the cation can play a role, though it is often secondary to the solvent effect.
-
-
Troubleshooting & Mitigation:
-
Solvent Selection: The most effective way to ensure O-alkylation is to use a polar aprotic solvent like DMF or acetonitrile.[1][3][5]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the yield of O-alkylation.[8][10] The PTC helps transport the phenoxide anion from an aqueous or solid phase into an organic phase where the reaction occurs, effectively creating a favorable environment for O-alkylation while avoiding protic solvents.[11]
-
Q3: I'm observing a significant amount of a high-boiling impurity, and my starting 2-chloroethanol appears to be self-reacting. What is happening?
Answer: Under basic conditions, 2-chloroethanol can react with itself. One molecule, after being deprotonated to its alkoxide, can attack another molecule of 2-chloroethanol. This intermolecular Williamson ether synthesis results in the formation of bis(2-chloroethyl) ether , a common impurity.[6]
-
Troubleshooting & Mitigation:
-
Reaction Order: Ensure that the 2-ethoxyphenol is fully deprotonated before the addition of 2-chloroethanol. This can be achieved by using a strong, non-nucleophilic base like sodium hydride (NaH), which irreversibly forms the phenoxide.[4][5]
-
Dilution: Running the reaction at a lower concentration of 2-chloroethanol can reduce the probability of intermolecular reactions.[6]
-
Stoichiometry: Use a slight excess of the 2-ethoxyphenol relative to the 2-chloroethanol to ensure the latter is the limiting reagent and is consumed primarily by the desired reaction.
-
Section 3: Summary of Mitigation Strategies
| Problem / Side Reaction | Primary Cause | Recommended Mitigation Strategy | Scientific Rationale |
| Low Yield / Ethylene Oxide Formation | E2 Elimination of 2-chloroethanol | Lower the reaction temperature.[5] | Substitution (SN2) is generally favored over elimination (E2) at lower temperatures.[5] |
| Isomeric Impurity (Alkylated Phenol) | C-Alkylation of the phenoxide ring | Use a polar aprotic solvent (DMF, DMSO).[5][9] Consider using a Phase Transfer Catalyst.[10] | Aprotic solvents leave the phenoxide oxygen unshielded and more nucleophilic, favoring O-alkylation.[5] |
| High-Boiling Impurity (bis(2-chloroethyl) ether) | Self-reaction of 2-chloroethanol | Ensure complete deprotonation of phenol first; control stoichiometry.[5][6] | Pre-forming the phenoxide ensures it is the primary nucleophile available to react with the added 2-chloroethanol.[5] |
| Reaction Failure / No Product | Wet reagents or solvents | Use anhydrous solvents and freshly handled, dry base. | The alkoxide/phenoxide is a strong base and will be quenched by water or other protic impurities.[5] |
Section 4: Experimental Protocols
Protocol 1: Optimized O-Alkylation using a Polar Aprotic Solvent
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the DMF.
-
Phenol Addition: Slowly add a solution of 2-ethoxyphenol (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases, indicating complete formation of the sodium 2-ethoxyphenoxide.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add 2-chloroethanol (1.05 equivalents) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction, cautiously quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from Utah Tech University General Chemistry. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]
-
Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 9(7). [Link]
-
Wuxi Ginkgo Plastic Industry Co.,Ltd. (n.d.). 2-chloroethanol. Retrieved from Wuxi Ginkgo Plastic Industry Co.,Ltd. [Link]
-
ResearchGate. (2015). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from ResearchGate. [Link]
-
Chemcess. (2024). 2-Chloroethanol: Properties, Reactions, Production And Uses. Retrieved from Chemcess. [Link]
-
Reddit. (2023). Safety concerns for 2-chloroethanol? Retrieved from r/Chempros. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2-phenylethoxy)ethanol. Retrieved from PrepChem.com. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from Cambridge University Press. [Link]
-
Wikipedia. (2023). 2-Chloroethanol. Retrieved from Wikipedia. [Link]
- Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(48), 14875-14883. [Link]
- Google Patents. (2012). CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from PharmaXChange.info. [Link]
-
ResearchGate. (2020). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Retrieved from ResearchGate. [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from r/chemistry. [Link]
Sources
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- 9. pharmaxchange.info [pharmaxchange.info]
- 10. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 11. jetir.org [jetir.org]
Technical Support Center: 2-(2-Ethoxyphenoxy)ethanol Reactions
Welcome to the technical support center for reactions involving 2-(2-ethoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might see in my 2-(2-ethoxyphenoxy)ethanol product?
When synthesizing 2-(2-ethoxyphenoxy)ethanol, which is typically achieved via a Williamson ether synthesis, you can expect to encounter several types of impurities. These can be broadly categorized as unreacted starting materials, byproducts from side reactions, and impurities present in the initial reagents.
Common Impurities Table
| Impurity Category | Specific Compound Example | Origin |
| Unreacted Starting Materials | 2-Ethoxyphenol (Guethol) | Incomplete reaction of the starting phenoxide. |
| 2-Chloroethanol or 2-Bromoethanol | Incomplete reaction of the alkylating agent.[1] | |
| Side-Reaction Byproducts | Di-(2-ethoxyphenoxy)ethyl ether | Reaction of the product with another molecule of the alkylating agent. |
| Ethylene Glycol | Formed from the hydrolysis of the haloethanol reagent. | |
| Poly-ethoxylated species | Further reaction of the product's hydroxyl group.[2] | |
| Starting Material Impurities | Phenol | If the starting 2-ethoxyphenol is impure.[2] |
| Diethylene Glycol | A common impurity in 2-chloroethanol.[3] |
Q2: I have a significant amount of an unexpected higher molecular weight byproduct. What could it be and why did it form?
A common higher molecular weight byproduct is the result of a secondary etherification reaction. The intended product, 2-(2-ethoxyphenoxy)ethanol, has a reactive terminal hydroxyl group. Under the basic reaction conditions of a Williamson ether synthesis, this hydroxyl group can be deprotonated to form an alkoxide. This newly formed nucleophile can then react with another molecule of the alkylating agent (e.g., 2-chloroethanol) to form a diether.[2]
This side reaction is more likely to occur if:
-
An excess of the alkylating agent is used.
-
The reaction is run for an extended period at elevated temperatures.
-
The concentration of the base is high.
Troubleshooting Guide: Minimizing Byproduct Formation
Issue 1: Unreacted 2-Ethoxyphenol in the Final Product
Cause: This typically points to an incomplete reaction. Several factors can contribute to this:
-
Insufficient Base: The phenoxide, which is the active nucleophile, may not have been fully generated if the amount of base (e.g., sodium hydroxide, potassium carbonate) was insufficient to deprotonate the 2-ethoxyphenol.
-
Poor Reaction Conditions: Low reaction temperatures or short reaction times can lead to incomplete conversion.
-
Deactivation of Nucleophile: The presence of protic impurities (like water) can quench the phenoxide.
Solutions:
-
Stoichiometry Check: Ensure at least a stoichiometric equivalent of a strong base is used relative to the 2-ethoxyphenol.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Use of Anhydrous Solvents: Employing anhydrous solvents can prevent the premature protonation of the phenoxide.[4]
Issue 2: Formation of Elimination Byproducts
Cause: While the Williamson ether synthesis is an SN2 reaction, it can face competition from an E2 elimination reaction, especially with secondary or tertiary alkyl halides.[5][6] Although 2-chloroethanol is a primary halide, the use of a sterically hindered base or very high temperatures can favor elimination to some extent.
Solutions:
-
Choice of Base: Use a non-bulky base like sodium hydroxide or potassium carbonate. Avoid bulky bases such as potassium tert-butoxide.
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
Experimental Protocols
Protocol 1: General Synthesis of 2-(2-Ethoxyphenoxy)ethanol
This protocol is a general guideline for a Williamson ether synthesis.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethoxyphenol and a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Base Addition: Add 1.1 equivalents of a powdered anhydrous base (e.g., potassium carbonate).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the potassium salt of 2-ethoxyphenol.
-
Addition of Alkylating Agent: Slowly add 1.05 equivalents of 2-chloroethanol to the reaction mixture.
-
Reaction: Heat the mixture to 80-100°C and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Add silica gel to this solution to create a slurry.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2-ethoxyphenoxy)ethanol.
Visualizing Reaction Pathways
Below are diagrams illustrating the intended reaction and a common side reaction.
Caption: Intended SN2 reaction pathway for the synthesis of 2-(2-ethoxyphenoxy)ethanol.
Sources
- 1. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Strategies for the Removal of Unreacted 2-Ethoxyphenol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying reaction mixtures containing residual 2-ethoxyphenol. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you select and execute the most effective purification strategy for your specific system.
Part 1: Quick Reference & FAQs
Before diving into detailed protocols, let's establish a baseline understanding of the molecule .
Key Physicochemical Properties of 2-Ethoxyphenol
This table summarizes the essential properties of 2-ethoxyphenol, which are critical for designing an effective separation strategy.
| Property | Value | Significance for Separation |
| Molecular Weight | 138.16 g/mol [1][2] | Standard molecular weight for a small organic molecule. |
| Boiling Point (b.p.) | 216-217 °C (at 760 mmHg)[1][2][3][4] | The high boiling point makes it separable from lower-boiling solvents and reagents via distillation. Vacuum distillation is recommended to avoid thermal degradation of other components. |
| Melting Point (m.p.) | 20-25 °C[1][2][3][4] | It exists as a liquid at or slightly above standard room temperature, simplifying handling for liquid-liquid extractions and column chromatography. |
| Density | 1.09 g/mL at 25 °C[2][3][4] | Slightly denser than water. This is important for identifying layers during aqueous extractions. |
| Acidity (pKa) | ~10.1[5] | As a phenol, it is weakly acidic. This is the key property exploited in acid-base extractions, as it can be deprotonated by a strong base to form a water-soluble salt. |
| Solubility | Water: ~9 g/L[5][6]. Soluble in common organic solvents (e.g., toluene, ethers, DMSO).[7][8][9] | Its moderate aqueous solubility can be dramatically increased upon conversion to its phenoxide salt. Its organic solubility allows it to be easily dissolved for chromatography or extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove 2-ethoxyphenol? A: For most applications, liquid-liquid extraction using a basic aqueous solution (acid-base extraction) is the first method to try. It is fast, scalable, and highly efficient because it leverages the acidic nature of the phenolic hydroxyl group.[10][11]
Q2: My desired product contains a base-sensitive functional group (e.g., an ester). Can I still use acid-base extraction? A: This is a critical consideration. A strong base like sodium hydroxide can hydrolyze esters or epimerize sensitive stereocenters. In this case, you should perform the extraction at low temperatures (e.g., 0-5 °C) and minimize contact time. Alternatively, you can use a milder, weaker base like potassium carbonate. If your product is significantly more sensitive, you should bypass this method and consider distillation or column chromatography.
Q3: When should I choose distillation over extraction? A: Distillation is preferable when there is a substantial difference in boiling points (>50-80 °C) between 2-ethoxyphenol (b.p. 216-217 °C) and your desired product.[1][12] This method is particularly effective if your product has a much lower or a significantly higher (non-volatile) boiling point. Given the high boiling point of 2-ethoxyphenol, vacuum distillation is almost always recommended to prevent thermal decomposition of your compounds.[7][13]
Q4: I've tried extraction and distillation, but the purity is still not sufficient. What is the next step? A: When other methods fail to provide the required purity, column chromatography is the definitive purification technique. It offers the highest resolution for separating compounds with similar polarities.[14][15] While more time-consuming and resource-intensive, it is the gold standard for achieving high purity.
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed, step-by-step methodologies for the three primary purification techniques.
Method 1: Liquid-Liquid Extraction (Acid-Base Chemistry)
Scientific Principle: This technique exploits the weak acidity of 2-ethoxyphenol (pKa ≈ 10.1).[5] By washing an organic solution of the reaction mixture with a strong aqueous base (e.g., NaOH, pKa of conjugate acid H₂O ≈ 15.7), the phenol is deprotonated to form the sodium 2-ethoxyphenoxide salt. This ionic salt is highly soluble in the aqueous phase and is thus extracted from the organic layer, which retains the neutral organic compounds.[10][11]
Caption: Workflow for removing 2-ethoxyphenol via acid-base extraction.
Experimental Protocol:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake gently for 30-60 seconds. Causality Note: Vigorous shaking can lead to the formation of stable emulsions, which are difficult to separate.
-
Separation: Place the funnel upright in a ring stand and allow the two layers to fully separate. The organic layer will be on top for solvents like ether and ethyl acetate, and on the bottom for halogenated solvents like DCM.
-
Collection: Drain the aqueous layer (containing the deprotonated 2-ethoxyphenol) into a flask.
-
Repeat: Repeat the extraction (steps 2-5) two more times with fresh 1 M NaOH solution to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with water, followed by a saturated sodium chloride (brine) solution. Causality Note: The water wash removes residual NaOH, while the brine wash helps to break up emulsions and remove dissolved water from the organic layer.
-
Drying & Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Guide:
-
Issue: An emulsion forms (a cloudy layer between the organic and aqueous phases).
-
Solution: Add a small amount of brine and swirl gently. Allow the funnel to stand undisturbed for a longer period. If the emulsion persists, filtering the entire mixture through a pad of Celite can help break it up.
-
-
Issue: Purity is still low after extraction.
-
Solution: The extraction may be incomplete. Increase the concentration of the NaOH solution (e.g., to 2 M) or increase the number of extractions. Confirm the pH of the final aqueous wash is still strongly basic (>12) to ensure sufficient base was used.
-
Method 2: Distillation
Scientific Principle: This method separates components of a liquid mixture based on differences in their boiling points.[16][17] 2-Ethoxyphenol has a high boiling point (216-217 °C), making it non-volatile under standard conditions.[1] If the desired product is significantly more volatile, it can be distilled away from the unreacted 2-ethoxyphenol. Conversely, if the product is non-volatile (e.g., a salt or high molecular weight polymer), the 2-ethoxyphenol can be removed via vacuum distillation.
Sources
- 1. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 94-71-3 | Manufacturers | Suppliers | India [ottokemi.com]
- 3. 2-Ethoxyphenol | 94-71-3 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Page loading... [wap.guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tdcommons.org [tdcommons.org]
- 10. quora.com [quora.com]
- 11. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 12. 2-Ethoxy Phenol CAS No 94-71-3 [manglamchemicals.com]
- 13. 2-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. saltworkstech.com [saltworkstech.com]
- 17. ijrar.org [ijrar.org]
Troubleshooting low yield in tamsulosin synthesis from 2-(2-Ethoxyphenoxy)ethanol
Welcome to the technical support center for the synthesis of Tamsulosin. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges when synthesizing Tamsulosin, particularly from precursors derived from 2-(2-Ethoxyphenoxy)ethanol. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting protocols to help you optimize your synthetic route.
Introduction: The Synthetic Challenge
The synthesis of (R)-Tamsulosin is a multi-step process where yield can be compromised at several key stages. A common and cost-effective pathway involves the coupling of an activated 2-(2-ethoxyphenoxy)ethyl moiety with the chiral amine, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. While conceptually straightforward, this nucleophilic substitution is prone to several complications that can drastically reduce the overall yield and purity of the final active pharmaceutical ingredient (API). This guide addresses the most frequent issues in a practical, question-and-answer format.
Visualizing the Core Synthetic Pathway
The following diagram outlines the critical transformations starting from 2-(2-Ethoxyphenoxy)ethanol. Understanding this flow is the first step in diagnosing yield loss.
Caption: Core synthetic pathway for Tamsulosin from 2-(2-Ethoxyphenoxy)ethanol.
Troubleshooting Guide & FAQs
Part 1: Activation of 2-(2-Ethoxyphenoxy)ethanol (Step 1)
Question 1: My conversion of the starting alcohol to the corresponding bromide or mesylate is incomplete, leading to low yields. What are the likely causes?
Answer: This is a critical step, as any unreacted alcohol will not participate in the subsequent coupling reaction. The primary causes for incomplete conversion are:
-
Reagent Stoichiometry and Quality: Reagents like phosphorus tribromide (PBr₃) or methanesulfonyl chloride (MsCl) are highly reactive and susceptible to degradation from atmospheric moisture. Ensure you are using fresh or properly stored reagents and consider using a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Insufficient Reaction Time or Temperature: The conversion of a primary alcohol to a bromide or mesylate is generally efficient but may require specific temperature control. For mesylation, reactions are often run at 0°C to room temperature. For bromination with PBr₃, gentle heating may be required. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol spot disappears.
-
Inadequate Base for Mesylation: When preparing the mesylate, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to quench the HCl byproduct. If the base is weak, impure, or used in insufficient quantity (at least 1.1 equivalents), the resulting acidic conditions can hinder the reaction and promote side reactions.
Protocol: Verifying Intermediate Formation
-
Sample Collection: Withdraw a small aliquot from the reaction mixture.
-
Work-up: Quench the aliquot in a vial with a saturated NaHCO₃ solution and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Spot the organic layer on a TLC plate against the starting alcohol. A successful reaction should show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Confirmation (Optional): For rigorous confirmation, obtain a ¹H NMR spectrum of the crude product. The methylene protons adjacent to the oxygen (-CH₂-OH) will show a characteristic downfield shift upon conversion to -CH₂-OMs or -CH₂-Br.
Part 2: The Nucleophilic Substitution (Alkylation) Reaction (Step 2)
This coupling step is the most common source of significant yield loss.
Question 2: My main coupling reaction is giving a low yield of Tamsulosin base, with significant unreacted starting materials.
Answer: Assuming your activated intermediate is pure, several factors in the coupling reaction itself are critical:
-
Choice of Base and Solvent: The base is not just an acid scavenger; it influences the nucleophilicity of the amine and the overall reaction rate. The solvent determines the solubility of reactants and can affect the reaction pathway (Sɴ2 vs. E2).
-
Common Systems: Many patents describe using an organic base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[1] Some processes use inorganic bases like K₂CO₃.
-
Causality: A strong, sterically hindered base like DIPEA effectively scavenges the acid byproduct without competing as a nucleophile. A polar aprotic solvent like DMF is ideal for Sɴ2 reactions as it solvates the cation but leaves the nucleophile (the amine) relatively free and reactive.
-
-
Reaction Temperature and Duration: This reaction often requires elevated temperatures (e.g., 80-100°C) to proceed at a reasonable rate.[1] However, excessively high temperatures can promote side reactions, including elimination of the activated intermediate or degradation of the product. A typical reaction time is 16 hours or more.[1] It is crucial to monitor the reaction to determine the optimal endpoint.
Table 1: Comparison of Reaction Conditions for Alkylation
| Parameter | Condition A | Condition B | Rationale & Potential Issues |
| Solvent | Ethanol | DMF / Acetonitrile | Ethanol is a protic solvent and can slow Sɴ2 reactions. DMF is a polar aprotic standard, favoring Sɴ2.[1] |
| Base | K₂CO₃ (Inorganic) | DIPEA (Organic) | K₂CO₃ has limited solubility in some organic solvents. DIPEA is fully soluble but more expensive. |
| Temperature | Reflux (~78°C) | 80-100°C | Higher temperatures increase rate but also risk of side products. Optimization is key. |
| Reported Yield | Can be moderate (~37%)[2] | Often higher | Depends heavily on purification method. |
Question 3: I am observing a major impurity with a higher molecular weight, which I suspect is an over-alkylation product. How can I prevent this?
Answer: This is a well-documented issue. The product, Tamsulosin, is a secondary amine and remains nucleophilic. It can react with a second molecule of the activated ethoxyphenoxy intermediate to form a tertiary amine, 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide.[1][3]
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of the activated intermediate. A molar ratio of 1:1 or a slight excess of the amine (e.g., 1.1:1 amine to electrophile) is often preferred.
-
Slow Addition: Add the activated intermediate slowly (dropwise) to the solution of the amine and base over several hours. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary amine over the Tamsulosin product.
-
Use of a Protecting Group: Some syntheses employ a protecting group on the amine, which is removed after the coupling step. While this adds steps, it completely prevents over-alkylation.[3]
Troubleshooting Workflow for Low-Yield Alkylation
Sources
- 1. CA2607809A1 - Process for the preparation of tamsulosin - Google Patents [patents.google.com]
- 2. WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents [patents.google.com]
- 3. WO2008152653A2 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 2-(2-Ethoxyphenoxy)ethanol
Welcome to the technical support center for the synthesis and purification of 2-(2-Ethoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to achieve high purity of this important chemical intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), such as the alpha-blocker Tamsulosin, the purity of 2-(2-Ethoxyphenoxy)ethanol is paramount for the success of subsequent reactions and the quality of the final drug substance.
This resource is structured to address common challenges encountered during the synthesis and purification process in a direct question-and-answer format, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 2-(2-Ethoxyphenoxy)ethanol.
Synthesis Phase: Williamson Ether Synthesis
The most common route to synthesize 2-(2-Ethoxyphenoxy)ethanol is the Williamson ether synthesis, which involves the reaction of 2-ethoxyphenol with a 2-haloethanol (commonly 2-chloroethanol or 2-bromoethanol) in the presence of a base.
Question 1: My reaction yield is low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Williamson ether synthesis of 2-(2-Ethoxyphenoxy)ethanol can stem from several factors. The reaction proceeds via an SN2 mechanism, where the deprotonated 2-ethoxyphenol (the phenoxide) acts as a nucleophile to displace the halide from the 2-haloethanol.[1]
-
Incomplete Deprotonation of 2-Ethoxyphenol: The phenolic proton of 2-ethoxyphenol must be removed by a base to form the nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[2] Ensure at least one molar equivalent of the base is used. For weaker bases like K₂CO₃, using a slight excess (1.1-1.5 equivalents) can drive the deprotonation to completion.
-
-
Side Reaction: E2 Elimination: A competing reaction to the desired SN2 pathway is the E2 elimination, which is favored by sterically hindered substrates and strong, bulky bases.[3] In this case, the phenoxide would act as a base, abstracting a proton from the carbon adjacent to the halogen, leading to the formation of ethylene glycol and other byproducts.
-
Solution: To favor the SN2 reaction, use a primary alkyl halide like 2-chloroethanol or 2-bromoethanol, which are less sterically hindered.[1] Avoid using bulky bases if possible.
-
-
Reaction Temperature and Time: The reaction may require sufficient time and temperature to proceed to completion.
-
Solution: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, for several hours (1-8 hours).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Choice of Solvent: The solvent plays a critical role in an SN2 reaction.
-
Solution: Aprotic polar solvents such as acetonitrile or N,N-dimethylformamide (DMF) are excellent choices as they can dissolve the ionic phenoxide and do not participate in the reaction.[4]
-
Question 2: I am observing significant amounts of a side product with a similar retention factor (Rf) to my desired product on the TLC plate. What could it be and how can I minimize its formation?
Answer:
A common side product in this synthesis is the bis-ether, 1,2-bis(2-ethoxyphenoxy)ethane. This impurity can arise if the newly formed 2-(2-Ethoxyphenoxy)ethanol is deprotonated and reacts with another molecule of the 2-haloethanol.
-
Minimizing the Bis-Ether Impurity:
-
Control Stoichiometry: Use a slight excess of 2-ethoxyphenol relative to the 2-haloethanol. This ensures that the haloethanol is the limiting reagent, reducing the likelihood of it reacting with the product.
-
Slow Addition of the Alkylating Agent: Adding the 2-haloethanol slowly to the reaction mixture containing the deprotonated 2-ethoxyphenol can help to maintain a low concentration of the alkylating agent, thus favoring its reaction with the more abundant starting phenoxide over the product alcohol.
-
Purification Phase
Question 3: My crude product is an oil/low melting solid. What is the best method to purify it?
Answer:
For an oily or low-melting solid product like 2-(2-Ethoxyphenoxy)ethanol, several purification techniques can be employed. The choice depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an effective method for removing small amounts of impurities.
-
Solvent Selection: The ideal solvent is one in which 2-(2-Ethoxyphenoxy)ethanol is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5] Given its structure (an ether-alcohol), a mixed solvent system is often effective. A good starting point is an ethanol/water or isopropanol/water mixture.[6]
-
-
Vacuum Distillation: Since 2-(2-Ethoxyphenoxy)ethanol has a relatively high boiling point, distillation under reduced pressure is a suitable method for purification, especially for removing non-volatile impurities.[7]
-
Column Chromatography: For separating impurities with similar polarities to the product, column chromatography is the most powerful technique.[8]
Question 4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated and the compound separates as a liquid rather than a solid upon cooling.
-
Troubleshooting Oiling Out:
-
Add More Solvent: The most common reason for oiling out is using too little solvent. Add more of the hot "good" solvent until the oil completely dissolves.
-
Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvent pairs. For a compound like 2-(2-Ethoxyphenoxy)ethanol, trying a mixture of a non-polar solvent (like heptane or toluene) with a more polar solvent (like ethyl acetate or acetone) could be effective.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 2-(2-Ethoxyphenoxy)ethanol?
A1: Pure 2-(2-Ethoxyphenoxy)ethanol is typically a colorless to pale yellow oil or a low-melting solid. It has a boiling point of 128-130 °C at 2 Torr.
Q2: What are the key safety precautions I should take when working with the reagents for this synthesis?
A2: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2-Chloroethanol is toxic and should be handled with care. Bases like sodium hydride are flammable and react violently with water.
Q3: How can I confirm the purity of my final product?
A3: The purity of 2-(2-Ethoxyphenoxy)ethanol can be assessed using several analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds and can quantify residual starting materials and volatile byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing the purity of the compound and detecting non-volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical structures.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help identify impurities.
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)
This protocol is a starting point for the purification of 2-(2-Ethoxyphenoxy)ethanol by recrystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(2-Ethoxyphenoxy)ethanol in a minimal amount of hot ethanol (near boiling). Start with a small volume and add more incrementally until the solid or oil is fully dissolved.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.[10]
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Value/Solvent |
| "Good" Solvent | Ethanol |
| "Bad" Solvent (Anti-Solvent) | Water |
| Initial Dissolution Temperature | Near boiling point of ethanol (~78 °C) |
| Cooling Protocol | Slow cooling to room temperature, then ice bath |
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying 2-(2-Ethoxyphenoxy)ethanol using flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate).[11]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the desired product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-(2-Ethoxyphenoxy)ethanol.
| Parameter | Recommended Value/Solvent |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Elution Order | Less polar impurities first, then the product |
Reference Data for Purity Assessment
The following are expected spectroscopic data for pure 2-(2-Ethoxyphenoxy)ethanol, based on its chemical structure and data from analogous compounds.
¹H NMR (Proton NMR)
-
Expected Chemical Shifts (in CDCl₃):
-
~1.4 ppm (triplet, 3H): -OCH₂CH₃
-
~2.5-3.0 ppm (broad singlet, 1H): -OH
-
~3.9 ppm (multiplet, 2H): -OCH₂CH₂ OH
-
~4.1 ppm (quartet, 2H): -OCH₂ CH₃
-
~4.2 ppm (multiplet, 2H): Ar-OCH₂ CH₂OH
-
~6.9-7.3 ppm (multiplet, 4H): Aromatic protons
-
¹³C NMR (Carbon NMR)
-
Expected Chemical Shifts (in CDCl₃):
-
~15 ppm: -OCH₂C H₃
-
~62 ppm: -OCH₂C H₂OH
-
~65 ppm: -OC H₂CH₃
-
~70 ppm: Ar-OC H₂CH₂OH
-
~114-123 ppm: Aromatic C-H carbons
-
~148-150 ppm: Aromatic C-O carbons
-
FTIR (Fourier-Transform Infrared Spectroscopy)
-
Expected Key Absorptions:
-
~3400 cm⁻¹ (broad): O-H stretch of the alcohol.[12]
-
~2850-3000 cm⁻¹: C-H stretches of the alkyl groups.
-
~1500-1600 cm⁻¹: C=C stretches of the aromatic ring.
-
~1240 cm⁻¹ (strong): Aryl-O-C stretch (asymmetric).
-
~1040-1120 cm⁻¹ (strong): C-O stretch of the primary alcohol and the ether linkages.
-
Mass Spectrometry (MS)
-
Expected Molecular Ion Peak (M⁺): m/z = 182.22
-
Expected Key Fragmentation Patterns:
-
Loss of a water molecule (-18) from the molecular ion.
-
Alpha-cleavage at the alcohol, leading to a fragment at m/z = 31 ([CH₂OH]⁺).[13]
-
Cleavage of the ether bonds, leading to fragments corresponding to the ethoxyphenoxy group and the hydroxyethyl group.
-
References
- A Comparative Purity Assessment of 2-[2-(2-Chloroethoxy)
- 2-(2-phenoxyethoxy)ethanol. ChemicalBook.
- CHE 241 Lab 2: Recrystallization. Rowan College at Burlington County Chemistry Solutions.
- A Comparative Guide to Validating the Purity of 2-(4-Cyclohexylphenoxy)
- What is the synthesis process of 2-(2-Aminoethoxy)ethanol? - FAQ. Guidechem.
- 2-[2-[2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Williamson Ether Synthesis reaction. BYJU'S.
- Williamson ether synthesis. Wikipedia.
- Column chrom
- recrystalliz
- 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
- Recrystalliz
- Experiment 2: Recrystalliz
- Technical Support Center: Purification of 2-(4-Cyclohexylphenoxy)ethanol. Benchchem.
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108).
- Ethanol, 2-phenoxy-. the NIST WebBook - National Institute of Standards and Technology.
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- 2-(2-Chloroethoxy)ethanol(628-89-7) 13C NMR spectrum. ChemicalBook.
- 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108).
- 2-(2-Ethoxy-ethoxy)-ethanol - Optional[FTIR] - Spectrum. SpectraBase.
- Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. PubMed.
- CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
- 2-[2-(2-undecoxyethoxy]ethoxy]ethanol fragments spectra and the fragment of the molecule corresponding to them.
- Recrystalliz
- Column Chromatography.
- 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol | 5197-66-0 | FAA19766. Biosynth.
- Ethanol, 2-ethoxy-. the NIST WebBook - National Institute of Standards and Technology.
- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
- C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes.
- CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
- CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
- Purification of Organic Compounds by Flash Column Chrom
- Part 21: Mass Spectrometry - Fragmentation and Interpret
- B.
- CAS 628-89-7 2-Chloroethoxy ethanol Impurity | Impurity Manufacturers & Suppliers India.
- The synthesis method of 2-(2-Aminoethoxy)ethanol. ChemicalBook.
- 2-(2-Ethoxyethoxy)ethanol | C6H14O3 | MD Topology | NMR | X-Ray.
- Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column.
- 2-Ethoxyethanol(110-80-5) 1H NMR spectrum. ChemicalBook.
- GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine.
- mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes.
- Ethanol, 2-butoxy-. the NIST WebBook - National Institute of Standards and Technology.
- A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel.
- Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Semantic Scholar.
- Boiling Point Calcul
- Boiling Point Calcul
- C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes.
- eA637 Determination of Ethanol Content in and Simple Fail/Pass Judgment of Alcohol Hand Sanitizer by FTIR. Shimadzu.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR spectrum [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry-solutions.com [chemistry-solutions.com]
- 7. CN102115431A - Synthesis method of 2, 2-ethoxyethanol - Google Patents [patents.google.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. ijpsonline.com [ijpsonline.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol [webbook.nist.gov]
- 12. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Minimizing dimer formation in 2-(2-Ethoxyphenoxy)ethanol synthesis
Technical Support Center: Synthesis of 2-(2-Ethoxyphenoxy)ethanol
A Guide for Researchers on the Minimization of Dimer Formation and Process Optimization
This guide provides in-depth technical assistance for scientists, researchers, and drug development professionals involved in the synthesis of 2-(2-Ethoxyphenoxy)ethanol (also known as Guaietolin). The primary focus is to address the common and often challenging issue of dimer formation, a critical factor in achieving high yield and purity.
Section 1: Understanding the Core Chemistry: Desired Product vs. Dimer Formation
The synthesis of 2-(2-Ethoxyphenoxy)ethanol is typically achieved via the Williamson ether synthesis.[1][2] This reliable and versatile method involves the reaction of an alkoxide or phenoxide with an alkyl halide.[1][3] In this specific synthesis, the process is a two-step, one-pot reaction starting from catechol.
1.1 The Desired Synthetic Pathway
The intended reaction proceeds as follows:
-
Mono-ethoxylation: Catechol is first reacted with an ethylating agent (e.g., ethyl bromide) in the presence of a base to selectively form the 2-ethoxyphenoxide intermediate.
-
Hydroxyethoxylation: This intermediate then undergoes a second nucleophilic substitution with a hydroxyethylating agent (e.g., 2-chloroethanol) to yield the final product, 2-(2-Ethoxyphenoxy)ethanol.
1.2 The Competing Reaction: Dimerization
The primary challenge in this synthesis is the formation of an unwanted byproduct, which arises from the dialkylation of catechol. Because catechol possesses two nucleophilic hydroxyl groups, it can react with two equivalents of the hydroxyethylating agent, leading to the formation of 1,2-bis(2-hydroxyethoxy)benzene. This byproduct is often referred to as the "dimer" in this context. Controlling the selectivity between mono- and di-alkylation is therefore paramount.[4][5][6]
Caption: Competing reaction pathways in the synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My post-reaction analysis (TLC, GC-MS) shows a significant, less polar, higher-boiling point impurity. How can I confirm it's the dimer and what are the initial steps to address this?
A1:
-
Confirmation: The suspected impurity is likely the 1,2-bis(2-hydroxyethoxy)benzene dimer. You can confirm its identity by comparing the mass spectrum from your GC-MS analysis with the expected molecular weight of the dimer (C10H14O4, MW: 198.22 g/mol ). The product, 2-(2-Ethoxyphenoxy)ethanol, has a molecular weight of 182.22 g/mol (C10H14O3).
-
Initial Troubleshooting: The formation of this dimer is a strong indicator of a lack of selectivity in the reaction. The most common causes are related to stoichiometry and the nature of the base used.
-
Verify Stoichiometry: Ensure you are using a precise 1:1 molar ratio of catechol to the base for the initial ethoxylation step. Any excess base can generate the catechol dianion, which will readily react with two equivalents of the alkylating agent, leading to the dimer.
-
Base Selection: Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can favor the formation of the dianion.[7][8] Consider using a milder base, such as potassium carbonate (K2CO3), which can provide better selectivity for mono-alkylation.
-
Q2: I've adjusted my stoichiometry, but dimer formation is still high. How do solvent and temperature affect this reaction?
A2: Solvent and temperature are critical parameters that control reaction kinetics and selectivity.[4][5][6]
-
Solvent Choice: The choice of solvent significantly impacts the reaction's regioselectivity.[4][5][6]
-
Polar Aprotic Solvents (Recommended): Solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices for Williamson ether synthesis.[9] They effectively solvate the cation of the base (e.g., K+ from K2CO3), leaving a more reactive, "naked" phenoxide anion, which speeds up the S_N2 reaction.[2] Studies have shown that acetonitrile can lead to a very high O-alkylation to C-alkylation product ratio (97:3).[4][5][6][10]
-
Protic Solvents (Use with Caution): Protic solvents like ethanol or methanol can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the desired reaction. This can sometimes lead to lower selectivity.[5]
-
-
Temperature Control:
-
Elevated temperatures can decrease the selectivity of the reaction. It is advisable to conduct the initial ethoxylation at a moderate temperature (e.g., 50-60 °C) to ensure the selective formation of the 2-ethoxyphenoxide. The second step, the addition of 2-chloroethanol, can then be carried out, possibly at a slightly higher temperature to drive the reaction to completion. A step-wise temperature gradient is often more effective than running the entire reaction at a high temperature.
-
Q3: Does the order of reagent addition matter?
A3: Absolutely. The order of addition is a critical process parameter for controlling selectivity.
-
Recommended Procedure:
-
Dissolve the catechol and base (e.g., K2CO3) in your chosen solvent and allow the phenoxide to form.
-
Add the first alkylating agent (ethyl bromide) slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
After the first reaction is complete (monitor by TLC or GC), add the second alkylating agent (2-chloroethanol).
-
-
Incorrect Procedure to Avoid: Adding the catechol to a mixture of the base and both alkylating agents will result in a competitive reaction and will almost certainly lead to a mixture of products, including a significant amount of the dimer.
Section 3: Optimized Protocol for Minimizing Dimer Formation
This protocol is designed to maximize the yield of 2-(2-Ethoxyphenoxy)ethanol while minimizing the formation of the 1,2-bis(2-hydroxyethoxy)benzene dimer.
Materials:
-
Catechol (1.0 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.1 eq)
-
Ethyl Bromide (1.1 eq)
-
2-Chloroethanol (1.2 eq)
-
Acetonitrile (anhydrous)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.05 eq, optional but recommended)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add catechol (1.0 eq), anhydrous potassium carbonate (1.1 eq), and the phase transfer catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
First Alkylation (Ethoxylation): Heat the mixture to 60°C with stirring. Slowly add ethyl bromide (1.1 eq) dropwise over 1 hour using the dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at 60°C for 2-3 hours. Monitor the disappearance of catechol using TLC.
-
Second Alkylation (Hydroxyethoxylation): Once the first step is complete, increase the temperature to 80°C. Add 2-chloroethanol (1.2 eq) dropwise over 30 minutes.
-
Final Reaction: Let the reaction proceed at 80°C for 4-6 hours, or until the intermediate is consumed (monitor by TLC/GC).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 2-(2-Ethoxyphenoxy)ethanol.
Section 4: Key Parameter Summary
| Parameter | Recommended Condition | Rationale for Dimer Minimization |
| Base | Weak inorganic base (e.g., K2CO3) | Reduces the formation of the catechol dianion, favoring mono-alkylation. |
| Stoichiometry | 1:1.1:1.1:1.2 (Catechol:Base:EtBr:Cl-EtOH) | A slight excess of base and alkylating agents ensures complete reaction of the starting material without promoting significant dimerization. |
| Solvent | Polar aprotic (e.g., Acetonitrile) | Enhances the nucleophilicity of the phenoxide, promoting a faster and more selective S_N2 reaction.[4][5][6][10] |
| Temperature | Stepwise: 60°C for ethoxylation, 80°C for hydroxyethoxylation | Lower initial temperature enhances selectivity for mono-ethoxylation. |
| Reagent Addition | Slow, dropwise addition of alkylating agents | Maintains a low concentration of the electrophile, which is critical for preventing di-alkylation. |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | Facilitates the reaction between the solid base and the dissolved catechol, improving reaction rate and efficiency. |
Section 5: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting dimer formation.
Section 6: Frequently Asked Questions (FAQs)
-
Q: Can I use sodium ethoxide directly for the first step?
-
A: While possible, preparing the phenoxide in situ with a base like K2CO3 offers better control over the stoichiometry and is generally a milder, more selective approach for this particular substrate.
-
-
Q: What is the best analytical method to quantify the product-to-dimer ratio?
-
A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is ideal. It provides excellent separation of the product and the higher-boiling dimer, and the relative peak areas (with response factor correction) can be used for accurate quantification.
-
-
Q: Are there any alternative synthetic routes?
-
A: While the Williamson synthesis is the most common and direct method, alternative strategies could involve protecting one hydroxyl group of catechol, performing the two alkylations, and then deprotecting. However, this adds steps to the synthesis, increasing cost and potentially lowering the overall yield. For industrial applications, optimizing the one-pot Williamson synthesis is generally the most economical approach.[11]
-
Section 7: References
-
Vertex AI Search. Williamson Ether Synthesis. Retrieved from
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from
-
Wikipedia. Williamson ether synthesis. Retrieved from
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Spiral. Retrieved from
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. Retrieved from
-
The Williamson Ether Synthesis. (n.d.). Retrieved from
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from
-
(359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE - Proceedings. (2022). AIChE. Retrieved from
-
Van Arnum, P. (n.d.). Optimizing Small-Molecule Synthesis. Pharmaceutical Technology. Retrieved from
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. youtube.com [youtube.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing 2-(2-Ethoxyphenoxy)ethanol Synthesis
Welcome to the technical support center for the synthesis of 2-(2-ethoxyphenoxy)ethanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for optimizing this crucial synthesis. We will move beyond simple protocols to explore the underlying principles of catalyst selection and troubleshoot common experimental challenges in a direct question-and-answer format.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have when approaching the synthesis of 2-(2-ethoxyphenoxy)ethanol.
Q1: What is the most common and effective industrial route for synthesizing 2-(2-ethoxyphenoxy)ethanol?
A1: The most prevalent and scalable method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1][2][3] In this specific case, the sodium or potassium salt of 2-ethoxyphenol (the nucleophile) reacts with a 2-haloethanol, such as 2-chloroethanol (the electrophile), to form the desired ether.
Q2: What are the essential reagents for this synthesis, and what is the role of the base?
A2: The core reagents are:
-
2-Ethoxyphenol (Guaiacol ethyl ether): The phenolic starting material.
-
A 2-haloalkanol (e.g., 2-chloroethanol): The alkylating agent.
-
A Base: Crucial for deprotonating the phenolic hydroxyl group of 2-ethoxyphenol.[1][4] This deprotonation generates the highly nucleophilic phenoxide anion required to attack the electrophilic carbon of the alkylating agent. Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[5]
-
A Catalyst: Often a phase-transfer catalyst is used to facilitate the reaction between reactants in different phases.[5][6]
Q3: Why is a catalyst, particularly a Phase-Transfer Catalyst (PTC), so important for this reaction?
A3: The reaction involves an aqueous phase (containing the base and the phenoxide salt) and an organic phase (containing the 2-ethoxyphenol and 2-chloroethanol, which may be sparingly soluble in water). These phases are immiscible. A Phase-Transfer Catalyst (PTC) is a substance that transports a reactant from one phase to another where the reaction can occur.[7][8] Typically, a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) is used.[5][6] The lipophilic cation of the PTC pairs with the phenoxide anion, shuttling it into the organic phase to react with the 2-chloroethanol. This dramatically increases the reaction rate, improves yields, and allows for milder reaction conditions.[7][9]
Part 2: Catalyst Selection & Optimization Guide
Choosing the right catalyst is paramount for maximizing yield and minimizing side reactions. This section provides a framework for making that selection.
Q4: What types of Phase-Transfer Catalysts (PTCs) are most effective, and how do I choose one?
A4: Quaternary ammonium and phosphonium salts are the most common PTCs.[6][7] For the synthesis of 2-(2-ethoxyphenoxy)ethanol, tetraalkylammonium halides are highly effective. The choice depends on several factors:
-
Lipophilicity: The cation must be large enough to be soluble in the organic phase. Catalysts with longer alkyl chains (e.g., tributyl, tetrabutyl) are generally more effective than those with shorter chains.
-
Counter-ion: The anion can influence reactivity. Bromide and hydrogensulphate ions are common and effective choices.
-
Thermal Stability: Ensure the catalyst is stable at your intended reaction temperature.
The following diagram outlines a decision process for selecting a suitable PTC.
Q5: How do common PTCs compare in performance?
A5: Performance can vary based on the specific reaction conditions. However, a general comparison can be made based on typical outcomes.
| Catalyst | Chemical Name | Typical Yield | Key Advantages |
| TBAB | Tetrabutylammonium Bromide | High | Readily available, cost-effective, high reactivity.[5][6] |
| Aliquat 336 | Tricaprylmethylammonium chloride | High | Excellent for systems requiring higher solubility in the organic phase.[6] |
| CTAB | Cetyltrimethylammonium Bromide | Moderate-High | Can also act as a surfactant, may influence reaction kinetics. |
| TEBA | Benzyltriethylammonium Chloride | Moderate-High | Often used in polymer applications, effective in many etherifications.[9] |
Part 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.
Problem: Low or No Product Yield
Q6: My reaction has run to completion, but my yield of 2-(2-ethoxyphenoxy)ethanol is very low. What are the most likely causes?
A6: Low yield is a common issue that can stem from several root causes. Systematically investigating each possibility is the key to solving the problem. The workflow below illustrates a logical troubleshooting sequence.
-
Cause 1: Incomplete Deprotonation. The phenolic proton must be removed to form the nucleophile. If your base is weak, wet, or insufficient, this step will fail.
-
Solution: Use fresh, high-purity NaOH or KOH. Ensure the stoichiometry is correct, typically 1.1 to 1.2 equivalents relative to the 2-ethoxyphenol.
-
-
Cause 2: Inefficient SN2 Reaction. The Williamson synthesis is an SN2 reaction, which is sensitive to steric hindrance and the quality of the leaving group.[2]
-
Solution: 2-chloroethanol is a primary halide and is generally effective. However, if yields are poor, consider switching to 2-bromoethanol, as bromide is a better leaving group than chloride.[2] Ensure the reaction temperature is adequate to overcome the activation energy but not so high that it promotes side reactions.
-
-
Cause 3: Ineffective Catalyst. The PTC can be poisoned or simply insufficient.
-
Solution: Verify the purity of your PTC. Ensure you are using an adequate catalytic amount (typically 1-5 mol%). Vigorous stirring is also essential to maximize the interfacial area between the phases, allowing the PTC to work efficiently.
-
Problem: Product Impurity
Q7: I've isolated my product, but it's contaminated with byproducts. What are they and how can I prevent them?
A7: Impurities often arise from unreacted starting materials or competitive side reactions.
-
Likely Impurity 1: Unreacted 2-ethoxyphenol. This indicates an incomplete reaction.
-
Prevention: Increase reaction time, temperature, or the amount of the alkylating agent (2-chloroethanol). Ensure your base and catalyst are active.
-
-
Likely Impurity 2: Bis(2-ethoxyphenoxy)ethane. This can form if the product, 2-(2-ethoxyphenoxy)ethanol, is deprotonated and reacts with another molecule of 2-chloroethanol.
-
Prevention: Use a controlled stoichiometry. Avoid a large excess of the base and alkylating agent. Adding the 2-chloroethanol slowly to the reaction mixture can also help minimize this.
-
-
Likely Impurity 3: Ethylene Glycol. This can form from the hydrolysis of 2-chloroethanol under basic conditions.
-
Prevention: While difficult to eliminate completely, running the reaction at a more moderate temperature can reduce the rate of hydrolysis.
-
Part 4: Experimental Protocols & Mechanism
This section provides a validated starting protocol and visualizes the underlying reaction mechanism.
Protocol 1: Synthesis of 2-(2-Ethoxyphenoxy)ethanol via Phase-Transfer Catalysis
Materials:
-
2-Ethoxyphenol (1.0 eq)
-
2-Chloroethanol (1.2 eq)
-
Sodium Hydroxide (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.03 eq)
-
Toluene (or other suitable solvent)
-
Deionized Water
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 2-ethoxyphenol, toluene, and TBAB.
-
Base Addition: In a separate beaker, dissolve the sodium hydroxide in water to create a 50% (w/w) solution. Add this aqueous solution to the flask.
-
Heating & Alkylation: Begin vigorous stirring and heat the mixture to 80-90°C. Once the temperature is stable, add the 2-chloroethanol dropwise over 30-60 minutes.
-
Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. Monitor the reaction's progress by taking small aliquots of the organic layer and analyzing them via TLC or GC. The reaction is complete when the 2-ethoxyphenol spot/peak has disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel.
-
Washing: Wash the organic layer twice with water and once with a brine solution to remove residual base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure 2-(2-ethoxyphenoxy)ethanol.
Reaction Mechanism
The following diagram illustrates the Williamson ether synthesis pathway, highlighting the critical role of the Phase-Transfer Catalyst.
References
-
(MDPI)
-
(ResearchGate)
-
(Wikipedia)
-
(ResearchGate)
-
(Chegg)
-
(Vrije Universiteit Amsterdam Research Portal)
-
(Google Patents)
-
(ChemicalBook)
-
(Master Organic Chemistry)
-
(Chemistry LibreTexts)
-
(Chemistry Steps)
-
(ChemicalBook)
-
(Eindhoven University of Technology Research Portal)
-
(Studylib)
-
(Google Patents)
-
(Guidechem)
-
(ResearchGate)
-
(SynArchive)
-
(Khan Academy)
-
(BenchChem)
-
(CRDEEP Journals)
-
(PubMed Central)
-
(Acta Poloniae Pharmaceutica)
-
(SACHEM, Inc.)
-
(PrepChem.com)
-
(Google Patents)
-
(Royal Society of Chemistry)
-
(ResearchGate)
-
(LEAF by Lesaffre)
-
(WIPO Patentscope)
-
(Autech Inc.)
-
(International Review of Chemical Engineering)
-
(BenchChem)
-
(MDPI)
Sources
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. sacheminc.com [sacheminc.com]
Technical Support Center: Solvent Effects on the Synthesis of 2-(2-Ethoxyphenoxy)ethanol
Welcome to the technical support center for the synthesis of 2-(2-Ethoxyphenoxy)ethanol. This guide is designed for researchers, chemists, and process development professionals to navigate the critical role of solvents in the successful synthesis of this important molecule, often prepared via the Williamson ether synthesis. Here, we address common challenges and provide expert insights in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my synthesis of 2-(2-ethoxyphenoxy)ethanol. What are the most likely causes related to my choice of solvent?
A1: Low yield is the most common issue and is frequently tied to solvent selection. The synthesis of 2-(2-ethoxyphenoxy)ethanol from 2-ethoxyphenol and a 2-haloethanol (like 2-chloroethanol) is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] The solvent choice directly impacts the reaction's success in several ways:
-
Nucleophile Availability: The reaction requires the deprotonation of 2-ethoxyphenol to form the potent 2-ethoxyphenoxide nucleophile. If you are using a protic solvent (e.g., ethanol, water), it can form strong hydrogen bonds with the phenoxide ion. This "cages" the nucleophile, reducing its reactivity and slowing the reaction rate, leading to lower yields.[3]
-
Reaction Rate: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[1][3] These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) but leave the phenoxide anion relatively "naked" and highly reactive, thus accelerating the SN2 reaction.[3]
-
Water Content: The presence of water in your solvent can be detrimental. Not only does it act as a protic solvent, but it can also consume the base and protonate the phenoxide, reverting it to the less reactive phenol. Using anhydrous solvents is critical, especially when using strong bases like sodium hydride (NaH).
Q2: I'm observing significant side product formation. How can my solvent choice be contributing to this?
A2: Side product formation is often a result of competing reaction pathways, which are heavily influenced by the solvent.
-
Elimination Reaction: The primary competing reaction is the base-catalyzed E2 elimination of the alkyl halide (2-chloroethanol), which would produce ethylene glycol and other degradation products. While 2-chloroethanol is a primary halide and less prone to elimination, using a non-polar or weakly polar solvent can sometimes favor elimination over substitution.[1] High temperatures can also favor elimination.
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at the oxygen (O-alkylation, the desired reaction) or on the aromatic ring (C-alkylation).[3] The choice of solvent is a key factor in directing the reaction.
-
Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation, leading to the desired ether product.[3]
-
Protic solvents (water, ethanol) can favor C-alkylation by hydrogen-bonding with the oxygen atom, making it less nucleophilic and promoting reaction at the electron-rich ortho and para positions of the ring.[3]
-
Q3: What is Phase-Transfer Catalysis (PTC) and when should I consider it for this synthesis?
A3: Phase-Transfer Catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[4]
You should consider PTC under these conditions:
-
Using Inorganic Bases: When using readily available but often organically insoluble bases like NaOH, KOH, or K₂CO₃.[5]
-
Avoiding Anhydrous Conditions: PTC systems are often more tolerant of small amounts of water, which can simplify the experimental setup compared to using highly moisture-sensitive reagents like NaH.[4][6]
-
Using Apolar Solvents: If you prefer to use a less polar solvent like toluene or chlorobenzene.
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, works by pairing with the phenoxide anion, creating a large, lipophilic ion pair.[1] This complex is soluble in the organic phase, allowing it to react with the 2-chloroethanol. This method can lead to milder reaction conditions and improved yields.[6]
Troubleshooting Guide
| Symptom / Observation | Potential Solvent-Related Cause | Recommended Solution |
| Reaction is sluggish or does not proceed to completion. | Use of a protic solvent (e.g., ethanol) is hindering nucleophile reactivity. | Switch to a polar aprotic solvent like DMF or DMSO .[3] Ensure the solvent is anhydrous. |
| TLC/GC analysis shows multiple unexpected spots. | Possible C-alkylation side products. | This is likely if using a protic solvent. Change to a polar aprotic solvent (DMF, DMSO) to strongly favor O-alkylation.[3] |
| Difficulty forming the initial phenoxide. | The chosen base is not soluble or strong enough in the selected solvent. | If using K₂CO₃, ensure the solvent is polar enough (like acetonitrile or DMF) to facilitate the reaction. If using NaOH/KOH, consider a phase-transfer catalysis (PTC) approach with a catalyst like TBAB in a solvent like toluene.[1][4] |
| Product yield is inconsistent between batches. | Variable water content in the solvent. | Always use anhydrous grade solvents. If necessary, dry the solvent before use using appropriate methods (e.g., molecular sieves). |
Visualizing the Process
Reaction Mechanism
The synthesis follows a two-step process within a single pot: an acid-base reaction followed by an SN2 nucleophilic substitution.
Caption: General mechanism for the Williamson ether synthesis of 2-(2-Ethoxyphenoxy)ethanol.
Solvent Selection Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and resolve solvent-related issues.
Caption: A troubleshooting guide for solvent selection in the synthesis.
Experimental Protocols
Protocol 1: Synthesis using a Polar Aprotic Solvent (Recommended)
This protocol utilizes DMF, a preferred solvent for this SN2 reaction.
Materials:
-
2-Ethoxyphenol
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-ethoxyphenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol (approx. 5-10 mL per gram of phenol).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 80-90 °C and stir for 1 hour to ensure the formation of the potassium phenoxide.
-
Slowly add 2-chloroethanol (1.1 eq) to the reaction mixture.
-
Maintain the temperature at 80-90 °C and monitor the reaction by TLC or GC-MS. The reaction is typically complete in 4-8 hours.[1]
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography or vacuum distillation to obtain pure 2-(2-ethoxyphenoxy)ethanol.
Protocol 2: Synthesis using Phase-Transfer Catalysis
This protocol is an excellent alternative, especially for larger-scale reactions where avoiding anhydrous DMF is desirable.
Materials:
-
2-Ethoxyphenol
-
2-Chloroethanol
-
Sodium Hydroxide (NaOH) pellets
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
Procedure:
-
To a round-bottom flask, add 2-ethoxyphenol (1.0 eq), toluene (10 mL per gram of phenol), 2-chloroethanol (1.2 eq), and tetrabutylammonium bromide (0.05 eq).
-
Add crushed sodium hydroxide pellets (2.0 eq).
-
Heat the heterogeneous mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 3-6 hours.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
References
-
Williamson ether synthesis. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis. ChemTalk. Retrieved January 12, 2026, from [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved January 12, 2026, from [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. JETIR. (2019, June). Retrieved January 12, 2026, from [Link]
-
Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 823. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. (2023, January 22). Retrieved January 12, 2026, from [Link]
-
Phase transfer catalysis. Slideshare. (2015, July 28). Retrieved January 12, 2026, from [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Retrieved January 12, 2026, from [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: A Researcher's Guide to 2-(2-Ethoxyphenoxy)ethanol
Welcome to the Technical Support Center for 2-(2-Ethoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of 2-(2-Ethoxyphenoxy)ethanol throughout your research. Our focus is on providing practical, evidence-based solutions to prevent degradation during storage and handling, thereby ensuring the reliability and reproducibility of your experimental results.
Introduction: The Challenge of Maintaining Purity
2-(2-Ethoxyphenoxy)ethanol, a member of the glycol ether family, is a valuable reagent in various scientific applications. However, its chemical structure, which includes ether linkages, makes it susceptible to degradation over time, primarily through the formation of peroxides. This degradation can lead to the introduction of impurities, altering the compound's reactivity and potentially compromising the outcome of sensitive experiments. This guide will equip you with the knowledge to mitigate these risks effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 2-(2-Ethoxyphenoxy)ethanol.
Q1: Is 2-(2-Ethoxyphenoxy)ethanol prone to degradation during storage?
Yes. Due to the presence of ether functional groups, 2-(2-Ethoxyphenoxy)ethanol is susceptible to autoxidation, a process where it reacts with atmospheric oxygen to form unstable and potentially explosive peroxides. This process is accelerated by exposure to light, heat, and the presence of contaminants. A safety data sheet for the structurally similar compound 2-(2-ethoxyethoxy)ethanol explicitly warns that it "May form explosive peroxides"[1].
Q2: What are the visible signs of degradation?
While peroxide formation may not always be visible in its early stages, there are some indicators to watch for. These include:
-
Discoloration: A change from a clear, colorless liquid to a yellowish or brownish hue.
-
Precipitate Formation: The appearance of solid crystals or a cloudy suspension. These could be peroxide crystals, which are particularly hazardous.
-
Increased Viscosity: A noticeable thickening of the liquid.
If you observe any of these signs, especially crystal formation, do not attempt to open or move the container. Contact your institution's Environmental Health & Safety (EHS) office immediately.
Q3: How should I store 2-(2-Ethoxyphenoxy)ethanol to minimize degradation?
Proper storage is the most critical factor in preventing degradation. The following table summarizes the recommended storage conditions based on safety data sheets for similar compounds and general best practices for peroxide-forming chemicals.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, consistent temperature (e.g., 2-8°C) | Reduces the rate of chemical reactions, including oxidation. |
| Light | Store in an amber or opaque container, away from direct light | Light, particularly UV light, can initiate and accelerate the autoxidation process. |
| Atmosphere | Under an inert gas (e.g., nitrogen or argon) | Displaces oxygen, a key reactant in peroxide formation. |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric oxygen and moisture. |
| Moisture | Store in a dry environment | Some glycol ethers are hygroscopic and can absorb moisture from the air, which may affect stability[1]. |
Q4: Should I use an inhibitor?
Many commercial suppliers of peroxide-forming chemicals add inhibitors, such as butylated hydroxytoluene (BHT), to scavenge free radicals and slow the rate of oxidation. If you are purchasing 2-(2-Ethoxyphenoxy)ethanol, check the product specifications to see if an inhibitor is present. For long-term storage, using a product with an inhibitor is recommended.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.
Scenario 1: Inconsistent Experimental Results
Question: My experiments using 2-(2-Ethoxyphenoxy)ethanol have recently become inconsistent and are not reproducible. Could this be related to the degradation of the compound?
Answer: Yes, this is a strong possibility. The presence of peroxides and other degradation products can interfere with your reactions, leading to variable outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Peroxide Detection (Qualitative)
This protocol is adapted from standard procedures for testing for peroxides in ethers.
Materials:
-
Sample of 2-(2-Ethoxyphenoxy)ethanol
-
Potassium iodide (KI), 10% aqueous solution (freshly prepared)
-
Glacial acetic acid
-
Test tube
Procedure:
-
In a clean test tube, add 1 mL of the 2-(2-Ethoxyphenoxy)ethanol sample.
-
Add 1 mL of glacial acetic acid.
-
Add a few drops of the 10% potassium iodide solution.
-
Stopper the test tube and shake well.
-
Observe the color of the solution. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Scenario 2: Visible Changes in the Stored Compound
Question: I have noticed that my stored 2-(2-Ethoxyphenoxy)ethanol has turned slightly yellow. Is it still usable?
Answer: A yellow discoloration is a potential sign of degradation. While it may not necessarily render the compound completely unusable for all applications, it indicates the presence of impurities. For sensitive applications, it is highly recommended to test for purity before use.
Troubleshooting and Decision Pathway:
Caption: Decision pathway for handling discolored 2-(2-Ethoxyphenoxy)ethanol.
Analytical Methods for Purity Assessment
For a quantitative assessment of purity and the identification of degradation products, the following analytical techniques are recommended.
| Analytical Method | Information Provided |
| Gas Chromatography (GC) | Purity of the main compound, detection of volatile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile degradation products and impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the compound and identification of impurities with distinct chemical shifts. |
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
This is a general GC method that can be adapted for 2-(2-Ethoxyphenoxy)ethanol based on methods for similar compounds[2].
-
Objective: To determine the purity of 2-(2-Ethoxyphenoxy)ethanol and identify any volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Sample Preparation: Prepare a dilute solution of the 2-(2-Ethoxyphenoxy)ethanol sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all detected peaks.
Degradation Pathways
The primary degradation pathway for 2-(2-Ethoxyphenoxy)ethanol is autoxidation, which is a free-radical chain reaction. The simplified mechanism is as follows:
-
Initiation: A free radical (R•) abstracts a hydrogen atom from the carbon adjacent to an ether oxygen, forming a carbon-centered radical.
-
Propagation:
-
The carbon radical reacts with molecular oxygen (O₂) to form a peroxy radical.
-
The peroxy radical abstracts a hydrogen atom from another molecule of 2-(2-Ethoxyphenoxy)ethanol, forming a hydroperoxide and a new carbon-centered radical, which continues the chain reaction.
-
-
Termination: Two radicals combine to form a non-radical product, terminating the chain.
Caption: Simplified mechanism of autoxidation of 2-(2-Ethoxyphenoxy)ethanol.
Beyond autoxidation, microbial degradation can also occur, potentially leading to cleavage of the ether bond to form 4-ethoxyphenol and ethylene glycol, or oxidation of the terminal alcohol group[3].
Conclusion
By understanding the inherent instability of 2-(2-Ethoxyphenoxy)ethanol and implementing the storage, handling, and testing procedures outlined in this guide, researchers can significantly mitigate the risk of degradation. This proactive approach will not only ensure the safety of laboratory personnel but also enhance the quality and reliability of your experimental data.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. Retrieved from [Link]
-
Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
Environment and Climate Change Canada. (2010). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]
-
Springer. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Retrieved from [Link]
-
PubMed. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Phenoxyethanol. Retrieved from [Link]
-
Tensid. (2014). SAFETY DATA SHEET. Retrieved from [Link]
-
PubMed Central. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Retrieved from [Link]
-
ResearchGate. (2007). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Retrieved from [Link]
-
US EPA. (2010). Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy). Retrieved from [Link]
-
PubMed. (2017). Photocatalytic degradation of 2-(4-methylphenoxy)ethanol over TiO2 spheres. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2021). Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. Retrieved from [Link]
-
World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
Charles River. (2016). Stability Testing of Biopharmaceutical Products. Retrieved from [Link]
-
PubMed. (1997). Stability testing of the plastics additives.... Retrieved from [Link]
-
US EPA. (n.d.). Ethanol, 2-(2-aminoethoxy)-. Retrieved from [Link]
Sources
Technical Support Center: NMR Analysis of 2-(2-Ethoxyphenoxy)ethanol
Welcome to the technical support center for the analysis of 2-(2-Ethoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and impurity identification. Here, we address common challenges and questions in a direct Q&A format, blending foundational principles with practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm analyzing a sample of 2-(2-Ethoxyphenoxy)ethanol. What are the expected ¹H and ¹³C NMR chemical shifts for the pure compound?
A1: Understanding the baseline NMR spectrum of your target compound is the first critical step in identifying impurities. The chemical shifts for 2-(2-Ethoxyphenoxy)ethanol are influenced by the electronic environment of each nucleus. The ethoxy group and the aromatic ring create a distinct signature. Below are the expected chemical shifts in a common NMR solvent like CDCl₃.
Rationale: The aromatic protons (H-7 to H-10) appear in the downfield region (6.8-7.0 ppm) due to the deshielding effect of the ring current. The protons on the carbons adjacent to oxygen atoms (H-1, H-2, H-4, H-5) are also shifted downfield (around 4.0-4.2 ppm) because of oxygen's electronegativity. The ethyl group's protons (H-4, H-5) show a characteristic triplet-quartet pattern.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 2-(2-Ethoxyphenoxy)ethanol in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| -CH₂-OH (C1) | ~3.80 | t | 2H | ~61.5 |
| -O-CH₂- (C2) | ~4.15 | t | 2H | ~69.0 |
| -O-CH₂- (C4) | ~4.10 | q | 2H | ~64.5 |
| -CH₃ (C5) | ~1.45 | t | 3H | ~14.8 |
| Ar-C (C6) | — | — | — | ~148.5 |
| Ar-CH (C7-C10) | ~6.90 - 7.00 | m | 4H | ~114.0 - 122.0 |
| -OH | Variable (e.g., ~2.5-3.5) | br s | 1H | — |
Note: These are predicted values and may vary slightly based on concentration, temperature, and the specific NMR instrument.
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the likely impurities and how can I identify them?
A2: Unexpected signals are a common issue and can originate from several sources related to the synthesis and handling of the sample. The synthesis of 2-(2-ethoxyphenoxy)ethanol typically involves the reaction of 2-ethoxyphenol with an ethylene oxide equivalent, such as ethylene carbonate or a 2-haloethanol, under basic conditions.[1][2] This process can lead to specific impurities.
Troubleshooting Workflow for Unexpected Peaks:
Caption: Synthetic Pathway and Origin of a Key Byproduct.
Mechanism & Impurity Formation:
-
Deprotonation: A base removes the acidic phenolic proton from 2-ethoxyphenol to form the 2-ethoxyphenoxide anion.
-
Nucleophilic Attack (Desired Reaction): The phenoxide attacks the electrophilic carbon of a reagent like 2-bromoethanol or ethylene carbonate to form the desired ether linkage.
-
Side Reaction (Byproduct Formation): The highly nucleophilic 2-ethoxyphenoxide can also attack the electrophilic carbon of the product itself (specifically, the carbon bearing the bromo or other leaving group if a haloethanol is used, or by reacting with another molecule of the haloethanol). More commonly, if 1,2-dibromoethane is used, a second molecule of the phenoxide can displace the second bromide, leading to the symmetrical byproduct 1,2-bis(2-ethoxyphenoxy)ethane. [3] By knowing this, you can anticipate the presence of unreacted 2-ethoxyphenol and the key symmetrical byproduct, and look for their specific NMR signatures.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Chem-Station International Edition. (2024). NMR Basics: Guide for Analysis and Interpretation. Available at: [Link]
- Google Patents. WO 2005/063702 A1: Process for the production of tamsulosin.
- Google Patents. CN105016984A: Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.
-
Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development. Available at: [Link]
-
Slideshare. NMR Spectroscopy in pharmaceutical analysis. Available at: [Link]
Sources
Technical Support Center: Purifying 2-(2-Ethoxyphenoxy)ethanol with Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(2-ethoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the purification of this compound. Here, we will address common challenges and frequently asked questions, providing practical, field-tested solutions to ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the column chromatography of 2-(2-ethoxyphenoxy)ethanol. Each problem is analyzed for its potential causes, followed by a step-by-step resolution.
Problem 1: Poor Separation of 2-(2-Ethoxyphenoxy)ethanol from Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Mixed fractions collected from the column.
-
Broad peaks if analyzing by HPLC.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation.[1][2] If the mobile phase is too polar, all compounds will travel up the column quickly, resulting in poor separation. Conversely, if it's not polar enough, the compounds may not move at all.
-
Solution: Systematically adjust the solvent ratio. A common starting point for compounds of moderate polarity like 2-(2-ethoxyphenoxy)ethanol is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate until you achieve a retention factor (Rf) of approximately 0.3-0.4 for 2-(2-ethoxyphenoxy)ethanol on a TLC plate.[4]
-
-
Incorrect Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can sometimes cause issues with certain compounds.[5]
-
Solution: If you suspect interactions with the silica, consider using neutral or basic alumina. For very polar impurities, a different chromatographic technique like reverse-phase chromatography might be more effective, using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile).[6][7]
-
-
Column Overloading: Loading too much sample onto the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude sample should be about 1-5% of the weight of the stationary phase. For difficult separations, use a smaller sample load.
-
Problem 2: The Compound is Stuck on the Column or Elutes Very Slowly
Symptoms:
-
The desired compound does not elute from the column even with a high polarity mobile phase.
-
Significant tailing of the spot on the TLC plate.
Potential Causes & Solutions:
-
Compound is Too Polar for the Chosen System: 2-(2-Ethoxyphenoxy)ethanol has polar ether and alcohol functional groups. If your starting mobile phase is too non-polar, the compound will have a very strong affinity for the polar silica gel stationary phase.
-
Solution: Increase the polarity of the mobile phase. You can do this by increasing the percentage of the more polar solvent in your mixture (e.g., increasing the ethyl acetate in a hexane/ethyl acetate system). If you are already using a high percentage of ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.[8]
-
-
Strong Interaction with Silica Gel: The hydroxyl group of your compound can form strong hydrogen bonds with the silanol groups on the surface of the silica gel, causing tailing and slow elution.[6]
Problem 3: The Compound Elutes Too Quickly (Runs with the Solvent Front)
Symptoms:
-
The Rf value of your compound on the TLC plate is close to 1.
-
The compound is found in the very first fractions collected from the column.
Potential Causes & Solutions:
-
Mobile Phase is Too Polar: If the eluent is too polar, it will effectively compete with your compound for binding sites on the stationary phase, causing it to move up the column very quickly.
-
Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane) in your mixture. The goal is to find a solvent system where your compound has an Rf value between 0.3 and 0.7 on the TLC plate.[1]
-
Experimental Workflow: Troubleshooting Separation Issues
Caption: A flowchart for troubleshooting poor separation in column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 2-(2-ethoxyphenoxy)ethanol?
A good starting point is a mixture of hexane and ethyl acetate. Begin by testing a ratio of 4:1 (hexane:ethyl acetate) on a TLC plate and adjust the ratio based on the resulting Rf value. The ideal Rf for column chromatography is typically between 0.3 and 0.4.[4]
Q2: How do I choose the right stationary phase?
For most applications involving moderately polar compounds like 2-(2-ethoxyphenoxy)ethanol, silica gel is the standard and most cost-effective choice. However, if your compound is unstable on silica or if you are trying to separate it from very polar or very non-polar impurities, you might consider other options:
-
Alumina: Comes in acidic, basic, and neutral forms, which can be advantageous depending on the properties of your compound and impurities.[6]
-
Reverse-Phase Silica (C18): This is a non-polar stationary phase used with polar mobile phases (like water and acetonitrile or methanol). This is a good option if your compound is highly polar and difficult to elute from silica gel.[6][7]
Q3: How much silica gel should I use for my column?
A general guideline is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. For easier separations, a 20:1 ratio may be sufficient. For more challenging separations, a higher ratio (e.g., 50:1 or 100:1) will provide better resolution.
Q4: What is the difference between "wet" and "dry" loading of the sample?
-
Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and then carefully added to the top of the column.[8] This is the most common method.
-
Dry Loading: The sample is dissolved in a suitable solvent, and then a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to leave the sample adsorbed onto the silica. This dry powder is then carefully added to the top of the column.[8] Dry loading is preferred when the sample is not very soluble in the mobile phase.[8]
Q5: My compound is not stable on silica gel. What are my alternatives?
If your compound degrades on silica gel, you can try a few different approaches:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[9]
-
Use an Alternative Stationary Phase: As mentioned earlier, alumina or Florisil can be good alternatives for acid-sensitive compounds.[5]
-
Reverse-Phase Chromatography: This technique avoids the use of acidic silica gel altogether.
Recommended Column Chromatography Conditions for 2-(2-Ethoxyphenoxy)ethanol
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate content to elute the compound. A patent for a related compound used a 2:1 ether:petroleum ether system, which is of similar polarity.[10] |
| TLC Visualization | UV lamp (254 nm) | The aromatic ring in 2-(2-ethoxyphenoxy)ethanol will absorb UV light, making it visible on a TLC plate with a fluorescent indicator. |
| Sample Loading | Dry loading if solubility in the initial mobile phase is low. | Ensures a narrow band at the start of the chromatography, leading to better separation.[8] |
Step-by-Step General Protocol for Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent ratios. Aim for an Rf of 0.3-0.4 for 2-(2-ethoxyphenoxy)ethanol.
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[4]
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.[8]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top layer of sand.
-
Dry Loading: Adsorb the sample onto a small amount of silica gel, and carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified 2-(2-ethoxyphenoxy)ethanol.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
- BenchChem. (2025).
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry.
- ChemicalBook. 2-(2-Ethoxyphenoxy)
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- BenchChem. (2025).
- PrepChem.com. Synthesis of 2-(2-phenylethoxy)ethanol.
- ResearchGate. (2025).
- Kwantlen Polytechnic University.
- University of Alberta.
- Google P
- Biotage. (2023).
- alwsci. (2024).
- LCGC International.
- Macedonian Pharmaceutical Bulletin. (2022).
- Chemistry LibreTexts. (2022). 2.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- SIELC Technologies. Separation of 2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy] ethanol on Newcrom R1 HPLC column.
- MDPI.
- University of South Carolina. (2020).
- Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
- Northern Illinois University. 5.
- University of Rochester, Department of Chemistry.
- WIPO Patentscope. (2002). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID.
- Google Patents. CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
- Waters Corporation.
- Sigma-Aldrich.
- Chemistry LibreTexts. (2022).
- PubMed. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Purification [chem.rochester.edu]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting Emulsions in 2-(2-Ethoxyphenoxy)ethanol Synthesis
Welcome to the technical support center for challenges encountered during the synthesis of 2-(2-ethoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals who may face persistent emulsion formation during the aqueous workup of this Williamson ether synthesis. We will explore the underlying causes of this common issue and provide a systematic, field-proven approach to both resolving and preventing emulsions, ensuring high-quality product recovery.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding emulsion formation.
Q1: I've followed my protocol for synthesizing 2-(2-ethoxyphenoxy)ethanol, but a thick, inseparable layer formed between the organic and aqueous phases during the workup. What is it and why did it happen?
You are encountering an emulsion, which is a stable mixture of two immiscible liquids, in this case, your organic solvent and the aqueous wash solution.[1] Emulsions are stabilized by emulsifying agents that reduce the interfacial tension between the two liquids.[2][3] In the context of this specific Williamson ether synthesis, the primary causes are often:
-
Residual Phenoxide: The reaction involves deprotonating 2-ethoxyphenol to its corresponding sodium or potassium salt (phenoxide). Any unreacted phenoxide is amphiphilic, meaning it has both a polar (ionic) head and a non-polar (aromatic) tail, making it an excellent soap-like emulsifier.[4]
-
High pH: The use of strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) results in a highly basic aqueous layer, which can stabilize emulsions.
-
Fine Particulates: Finely divided inorganic salts from the reaction can accumulate at the interface and physically prevent the droplets of the dispersed phase from coalescing.[3]
-
Excessive Agitation: Shaking the separatory funnel too vigorously increases the surface area between the two phases, promoting the formation of a stable emulsion.[5]
Q2: What is the first and simplest method I should try to break this emulsion?
The most common and often effective first step is a technique known as "salting out".[6] Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.
The Causality: Adding brine dramatically increases the ionic strength and density of the aqueous phase.[5] This has two effects:
-
It decreases the solubility of your organic product and other organic components in the aqueous layer, forcing them into the organic phase.
-
It helps to disrupt the stabilizing effect of any surfactant-like molecules at the interface, promoting the coalescence of the dispersed droplets.[6]
Q3: How can I modify my workup protocol to prevent emulsions from forming in the first place?
Prevention is always more efficient than treatment. Consider these prophylactic strategies:
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers. This reduces the energy input that creates fine droplets.[5]
-
Initial Brine Wash: Use brine for your very first aqueous wash instead of deionized water.
-
Solvent Evaporation: If your reaction solvent (e.g., DMF, THF) is water-miscible, it can sometimes contribute to emulsion formation.[7] If your product is not volatile, consider removing the reaction solvent under reduced pressure first, then re-dissolving the residue in your extraction solvent (e.g., ethyl acetate, dichloromethane) before beginning the aqueous wash.[8]
-
pH Adjustment: Before extraction, carefully neutralize the basic reaction mixture with an acid (e.g., 1M HCl). This protonates the residual phenoxide, converting it back to the less emulsifying 2-ethoxyphenol, which is more soluble in the organic layer.
Q4: I've tried adding brine, and the emulsion is still not breaking. What are my next options?
If salting out fails, you must escalate your approach. A logical next step is filtration through a pad of a filter aid like Celite® (diatomaceous earth) or glass wool.[6][8] This method physically disrupts the emulsion. The high surface area and porous nature of the filter aid provide a medium for the small droplets to coalesce into larger ones, breaking the emulsion.[9] For very stubborn, small-volume emulsions, centrifugation is a highly effective, albeit equipment-dependent, mechanical method.[1][10]
Section 2: In-Depth Troubleshooting Guide
A Systematic Approach to Breaking Emulsions
When faced with a persistent emulsion, a systematic approach is crucial to avoid unnecessary dilution or potential product loss. The following flowchart outlines a decision-making process for effective emulsion resolution.
Caption: A decision tree for troubleshooting emulsions.
Comparison of Emulsion Breaking Techniques
The choice of technique depends on the scale of the reaction and the stability of the emulsion. The following table summarizes the primary methods.
| Technique | Principle of Action | Advantages | Disadvantages |
| Patience (Waiting) | Gravity-induced separation of phases with different densities. | No reagent addition; simplest method. | Ineffective for stable emulsions; time-consuming.[10] |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase, forcing organics out and destabilizing the interface. | Highly effective for many common emulsions; inexpensive. | May not work for highly stable emulsions; increases aqueous waste.[5][6] |
| pH Adjustment | Neutralizes ionic surfactants (e.g., phenoxides) to reduce their emulsifying properties. | Targets a primary chemical cause of the emulsion. | Requires careful addition of acid/base; potential for side reactions with sensitive products.[1][10] |
| Filtration (Celite®) | Provides a high-surface-area medium for dispersed droplets to coalesce. | Excellent for physically stabilized emulsions; can remove particulate matter. | Can be slow; potential for product adsorption onto the filter medium.[8][9] |
| Solvent Addition | Alters the polarity of one phase to improve miscibility of the emulsifying agent. | Can be effective when polarity is the issue. | Dilutes the product; may complicate solvent removal later.[1][5] |
| Centrifugation | Applies strong mechanical force to overcome the forces stabilizing the emulsion. | Very effective for most emulsions, including those with small droplet sizes. | Requires specialized equipment; impractical for large-scale reactions.[1][6][10] |
| Temperature Change | Gentle heating can decrease viscosity, while freezing can physically rupture the emulsion structure. | Can be effective with minimal reagent use. | Risk of product decomposition with heat; requires careful temperature control.[1][3] |
Section 3: Detailed Experimental Protocols
Protocol 3.1: Breaking an Emulsion with Saturated Brine
-
Ensure the stopcock of your separatory funnel is closed and it is securely clamped.
-
Prepare a saturated solution of sodium chloride (NaCl) by adding NaCl to warm deionized water with stirring until no more salt dissolves. Cool to room temperature.
-
Add the saturated brine to the separatory funnel containing the emulsion. A volume equal to 10-20% of the aqueous layer is a good starting point.
-
Stopper the funnel. Do NOT shake vigorously. Instead, gently and slowly invert the funnel 2-3 times to mix the brine with the aqueous layer.
-
Place the funnel back on the ring stand and allow the layers to settle. A distinct boundary should begin to form. If separation is slow, you can gently swirl the funnel or tap the glass.[10]
-
Once separated, drain the lower aqueous layer and proceed with the extraction.
Protocol 3.2: Breaking an Emulsion by Filtration through Celite®
-
Set up a Büchner or Hirsch funnel for vacuum filtration.
-
Place a piece of filter paper in the funnel that covers all the holes.
-
Add a small amount of the organic solvent you are using for the extraction to wet the paper.
-
Prepare a small slurry of Celite® in the same organic solvent. Pour this slurry into the funnel to create a flat pad (typically 1-2 cm thick) over the filter paper.
-
Apply gentle vacuum to compact the pad and remove the excess solvent.
-
Carefully pour the entire emulsified mixture from your separatory funnel onto the Celite® pad with the vacuum applied.
-
The filtrate collected should consist of two clear, distinct layers. If some emulsion passes through, you can pass it through the funnel a second time.
-
Transfer the filtrate back to a clean separatory funnel to separate the layers and complete the workup.
References
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- Frontier, A. (n.d.). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- Frontier, A. (n.d.). How To: Manage an Emulsion. University of Rochester, Department of Chemistry.
- Spectro Scientific. (n.d.).
- Noah Chemicals. (n.d.).
- Kohout, M. (2014, August 15). Answer to "Can anyone help me with a Williamson ether synthesis?".
- BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions.
- AZoM. (2018, May 17).
- Chemistry Stack Exchange. (2016, November 1).
- Sciencemadness Discussion Board. (2021, November 8). Breaking a stable emulsion.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. go2eti.com [go2eti.com]
- 3. brainkart.com [brainkart.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Sciencemadness Discussion Board - Breaking a stable emulsion - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Technical Support Center: Troubleshooting Unexpected Results in Reactions Involving 2-(2-Ethoxyphenoxy)ethanol
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-(2-Ethoxyphenoxy)ethanol. As a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Tamsulosin, its reactivity is of paramount importance.[1] This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected outcomes during their synthetic work. We will move beyond simple procedural steps to explore the chemical causality behind these challenges, providing you with the expert insights needed to troubleshoot your reactions effectively.
This document is structured to address issues from general handling and stability to specific, reaction-based anomalies. Our goal is to provide a self-validating framework for your experimental design, grounded in established chemical principles and authoritative references.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about 2-(2-Ethoxyphenoxy)ethanol, focusing on its inherent chemical properties that can influence experimental outcomes.
Q1: What are the primary reactive sites on 2-(2-Ethoxyphenoxy)ethanol and their expected reactivity?
A1: Understanding the molecule's structure is the first step in predicting its behavior. 2-(2-Ethoxyphenoxy)ethanol possesses three key functional groups, each with distinct reactivity profiles.
-
Primary Alcohol (-CH₂OH): This is typically the most reactive site. It can be readily converted into a better leaving group (e.g., mesylate, tosylate) for nucleophilic substitution, or oxidized to an aldehyde or carboxylic acid.[2]
-
Alkyl Ether (-O-CH₂CH₂-OH): The ether linkage on the ethanol side chain is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strong acidic conditions, particularly with hydrogen halides like HBr or HI.[3][4]
-
Aryl Ether (Ph-O-CH₂-): The ether bond connecting the ethoxy group to the phenyl ring is significantly more robust due to the sp² hybridization of the aromatic carbon. Cleavage at this site requires very harsh conditions and is not typically observed in standard synthetic procedures.[3]
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The ethoxy group is an ortho-, para-directing activator, which could lead to undesired ring substitution if strong electrophiles are present.
Caption: Key reactive sites on the 2-(2-Ethoxyphenoxy)ethanol molecule.
Q2: What are the recommended storage and handling conditions for 2-(2-Ethoxyphenoxy)ethanol?
A2: Proper storage is crucial to prevent degradation and ensure batch-to-batch consistency. The compound is a low-melting solid (m.p. 38-39 °C)[5].
-
Temperature: Store in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[5]
-
Atmosphere: While generally stable, related amino-alcohols are stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[6] Adopting this practice is a sound precautionary measure.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids during storage, as these can initiate degradation pathways.[7]
Q3: What are common impurities in commercial 2-(2-Ethoxyphenoxy)ethanol and how might they affect my reaction?
A3: Impurities often stem from the synthetic route used for manufacturing. The common synthesis involves reacting 2-ethoxyphenol with ethylene carbonate or a related precursor.[5] Based on this and analogous syntheses, potential impurities may include:
-
Unreacted Starting Materials: Residual 2-ethoxyphenol or ethylene glycol.
-
Chlorinated Byproducts: If synthesis involves reagents like 2-chloroethanol, residual chlorinated species may be present.[8][9] These can be highly reactive and potentially genotoxic.[10][11]
-
Polymeric Residues: Higher ethoxylation products or polymers can form during synthesis.[8]
These impurities can interfere with reactions by consuming reagents, introducing competing nucleophiles or electrophiles, or poisoning catalysts, leading to lower yields and complex purification challenges.
Section 2: Troubleshooting Guide: Specific Experimental Issues
This section provides a question-and-answer formatted guide to diagnose and resolve specific problems encountered during reactions.
Issue 1: Low Yield or Stalled Reaction When Activating the Hydroxyl Group
-
Question: "I am trying to convert the primary alcohol on 2-(2-Ethoxyphenoxy)ethanol to a mesylate using methanesulfonyl chloride and pyridine, but my reaction is incomplete, and I recover mostly starting material. What is going wrong?"
-
Answer: This is a common issue that usually points to problems with reagents or conditions rather than the substrate itself. The conversion of the alcohol to a mesylate is a standard procedure.[12]
Causality Checklist:
-
Moisture: The primary culprit is often water. Methanesulfonyl chloride reacts rapidly with water. Any moisture in the pyridine, glassware, or starting material will consume the reagent. Ensure all materials are scrupulously dried.
-
Reagent Quality: Pyridine can absorb water from the atmosphere. Use a freshly opened bottle or redistilled pyridine. The methanesulfonyl chloride should be clear and colorless; a yellow color may indicate decomposition.
-
Temperature Control: The reaction is typically started at 0°C to control the initial exothermic addition of the sulfonyl chloride and then allowed to warm to room temperature.[12] Poor temperature control can lead to side reactions.
Corrective Protocol: See Protocol 1: Robust Mesylation of 2-(2-Ethoxyphenoxy)ethanol for a validated, step-by-step procedure.
-
Issue 2: Appearance of Multiple, Unidentified Byproducts Under Acidic Conditions
-
Question: "I am using a strong acid (e.g., HBr, TFA) in my reaction, and my TLC/LC-MS shows the formation of several new spots, including one that appears to be 2-ethoxyphenol. Why is my starting material decomposing?"
-
Answer: You are likely observing acid-catalyzed cleavage of the alkyl ether bond. Ethers, while generally stable, can be cleaved by strong acids, especially in the presence of a good nucleophile (like Br⁻ from HBr).[3][4]
Mechanistic Explanation:
-
Protonation: The strong acid protonates the oxygen atom of the alkyl ether, converting the alkoxy group into a good leaving group (an alcohol).
-
Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., a halide ion) attacks the adjacent electrophilic carbon in an SN2 reaction. This breaks the C-O bond.
-
Products: This cleavage results in the formation of 2-ethoxyphenol and a halo-substituted ethanol derivative (e.g., 2-bromoethanol). The newly formed alcohol can also react further with excess acid.
Caption: Workflow for acid-catalyzed ether cleavage side reaction.
Troubleshooting & Solutions:
-
Avoid Strong Acids: If possible, modify your synthetic route to avoid strongly acidic conditions.
-
Use Lewis Acids: In some cases, a milder Lewis acid may achieve the desired transformation without causing ether cleavage.
-
Protecting Groups: If acidic conditions are unavoidable, consider if a different substrate or protecting group strategy could be employed earlier in the synthesis.
-
Issue 3: Inconsistent Results and Poor Yields Between Different Batches
-
Question: "My reaction worked perfectly six months ago, but with a new batch of 2-(2-Ethoxyphenoxy)ethanol, the yield has dropped significantly, and I see new impurities. How can I diagnose this?"
-
Answer: Batch-to-batch variability is a classic sign of impurities in a starting material. It is essential to validate the purity of each new lot before use, especially in a regulated environment like drug development.
Diagnostic Workflow:
-
Purity Assessment: The first step is to analyze the purity of the new batch. Gas Chromatography (GC) is an excellent method for this, as it can separate volatile impurities like residual solvents or starting materials.[8]
-
Identify Impurities: Compare the GC chromatogram of the new batch to the old one. If new peaks are present, they represent impurities. Mass spectrometry (GC-MS) can help identify their structures.
-
Review Certificate of Analysis (CofA): Check the CofA provided by the supplier. Note the specified purity and the analytical method used. Commercial purities can range from 96% to over 99%.[8] A lower-purity grade may contain significant levels of interfering substances.
Corrective Protocol: See Protocol 2: Purity Assessment by Gas Chromatography (GC) for a standard method to qualify your starting material. If significant impurities are found, purification by distillation under reduced pressure or recrystallization may be necessary.[13]
-
| Parameter | Typical Value | Rationale |
| Column | DB-5 (or equivalent 5% phenyl) | A robust, general-purpose column for separating compounds of intermediate polarity.[8] |
| Injector Temp. | 250°C | Ensures complete volatilization of the sample without thermal degradation.[8] |
| Detector Temp. (FID) | 300°C | Prevents condensation of analytes in the detector.[8] |
| Oven Program | 80°C (2 min), then ramp 10°C/min to 250°C | A standard temperature ramp to separate compounds with different boiling points.[8] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for sample transport. |
| Table 1: Recommended Starting Parameters for GC Purity Analysis. |
Section 3: Standardized Protocols
Protocol 1: Robust Mesylation of 2-(2-Ethoxyphenoxy)ethanol
This protocol is adapted from a general procedure for the synthesis of methanesulfonates and is designed to minimize side reactions caused by moisture.[12]
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add 2-(2-Ethoxyphenoxy)ethanol (1.0 eq).
-
Solvent Addition: Add anhydrous pyridine (5-10 volumes) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.2-1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into cold water. The product, 2-(2-Ethoxyphenoxy)ethyl methanesulfonate, should precipitate as a solid.[12] Filter the solid, wash with water, and dry under vacuum.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This method provides a reliable way to assess the purity of 2-(2-Ethoxyphenoxy)ethanol and identify potential volatile impurities.[8]
-
Sample Preparation: Prepare a solution of 2-(2-Ethoxyphenoxy)ethanol at approximately 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[8]
-
Injector: 250°C, Split ratio 50:1.[8]
-
Detector (FID): 300°C.[8]
-
Carrier Gas: Helium at 1 mL/min (constant flow).[8]
-
Oven Program: Hold at 80°C for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.[8]
-
Injection Volume: 1 µL.
-
-
Analysis: Run the sample and integrate the peaks. Calculate the purity as the area percent of the main peak relative to the total area of all peaks. Compare the chromatogram against a previously validated reference standard or a batch known to perform well in the reaction.
References
-
Capot Chemical Co., Ltd. (2018). Material Safety Data Sheet. Retrieved from [Link]
-
Australian Government Department of Health. (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(2-phenylethoxy)ethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Google Patents. (n.d.). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
- Google Patents. (n.d.). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
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PubMed. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
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American Chemical Society. (2023). 2-Phenoxyethanol. Retrieved from [Link]
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PubMed. (1998). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
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WIPO Patentscope. (2002). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. Retrieved from [Link]
-
ResearchGate. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... Retrieved from [Link]
-
Australian Government Department of Health. (2013). Ethanol, 2,2'-oxybis-: Human health tier II assessment. Retrieved from [Link]
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
YouTube. (2017). CHEM 222: Reactions of Ethers: Cleavage with HX. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.
-
PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(2-Azidoethoxy)ethoxy)ethanol. Retrieved from [Link]
-
Reddit. (2020). Undesirable side reaction when using ethanol as an SN2 solvent?. Retrieved from [Link]
- Google Patents. (n.d.). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
-
ResearchGate. (2015). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Retrieved from [Link]
-
European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 2-(2-Ethoxyphenoxy)ethanol and Other Ethylene Glycol Ethers in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the choice of solvent or reagent can be as critical as the reaction pathway itself. Ethylene glycol ethers, a versatile class of organic compounds, have long been employed for their unique solvating properties and reactivity. This guide provides an in-depth technical comparison of 2-(2-Ethoxyphenoxy)ethanol against other commonly used ethylene glycol ethers, offering insights into their respective performances in synthesis, supported by experimental data and detailed protocols. Our focus is to equip researchers and drug development professionals with the necessary information to make informed decisions for their specific synthetic challenges.
The Ethylene Glycol Ether Family: An Overview
Ethylene glycol ethers are characterized by the presence of both an ether and a hydroxyl group, bestowing upon them a valuable combination of polar and non-polar characteristics. This dual nature allows them to dissolve a wide array of substances, making them effective solvents and reaction media. Furthermore, the hydroxyl group can participate in various chemical transformations, positioning them as key intermediates in multi-step syntheses.
This guide will focus on a comparative analysis of the following ethylene glycol ethers:
-
2-(2-Ethoxyphenoxy)ethanol
-
2-Methoxyethanol
-
2-Butoxyethanol
-
Ethylene Glycol Monomethyl Ether Acetate (EGMEA)
In Focus: 2-(2-Ethoxyphenoxy)ethanol
Chemical Structure:
Caption: Chemical Structure of 2-(2-Ethoxyphenoxy)ethanol
2-(2-Ethoxyphenoxy)ethanol is a higher-boiling, colorless liquid with a faint aromatic odor. Its structure, featuring a phenoxy group, imparts distinct properties that can be advantageous in specific synthetic applications.
Key Applications in Synthesis:
While less common than some of its counterparts, 2-(2-Ethoxyphenoxy)ethanol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A notable application is its use as a precursor in the synthesis of 2-(2-ethoxyphenoxy)ethylamine, a key intermediate for the alpha-blocker Tamsulosin , used to treat benign prostatic hyperplasia.[1]
Comparative Analysis of Physicochemical Properties
The selection of an appropriate ethylene glycol ether is often dictated by its physical properties, which influence reaction kinetics, solubility of reactants, and post-reaction workup.
| Property | 2-(2-Ethoxyphenoxy)ethanol | 2-Methoxyethanol | 2-Butoxyethanol | Ethylene Glycol Monomethyl Ether Acetate |
| CAS Number | 3250-73-5 | 109-86-4 | 111-76-2 | 110-49-6 |
| Molecular Formula | C₁₀H₁₄O₃ | C₃H₈O₂ | C₆H₁₄O₂ | C₅H₁₀O₃ |
| Molecular Weight | 182.22 g/mol | 76.09 g/mol [2] | 118.17 g/mol [3] | 118.13 g/mol [4] |
| Boiling Point | ~298 °C (lit.)[5] | 124-125 °C (lit.)[6] | 171 °C (lit.) | 145 °C (lit.)[7] |
| Density | ~1.109 g/mL at 25 °C[8] | 0.965 g/mL at 25 °C (lit.)[6] | 0.902 g/mL at 25 °C (lit.)[9] | 1.009 g/mL at 25 °C (lit.)[7] |
| Flash Point | 165 °C[8] | 39 °C | 67 °C | 44 °C |
| Water Solubility | 3.7 g/100g [8] | Miscible[10] | Miscible[9] | Soluble |
The significantly higher boiling point and flash point of 2-(2-Ethoxyphenoxy)ethanol make it a safer option for high-temperature reactions. Its lower water solubility compared to 2-methoxyethanol and 2-butoxyethanol can be advantageous for reactions where water is undesirable and for facilitating product separation during aqueous workups.
Performance in Synthesis: A Comparative Perspective
The performance of a solvent in a chemical reaction is a multifaceted issue, influenced by its ability to solvate reactants and intermediates, its own reactivity, and its influence on the reaction mechanism.
Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers, is an S(_N)2 reaction that is highly sensitive to solvent effects. Polar aprotic solvents are generally favored as they solvate the cation of the nucleophile, thereby increasing the reactivity of the anionic nucleophile.[11] Glycol ethers, with their ether linkages, can effectively solvate metal cations.
As a Reagent in Pharmaceutical Synthesis
As previously mentioned, a key application of 2-(2-Ethoxyphenoxy)ethanol is as a starting material for the synthesis of pharmaceutical intermediates. For instance, it can be converted to 2-(2-ethoxyphenoxy)ethyl methanesulfonate, a reactive intermediate, by reaction with methanesulfonyl chloride in the presence of pyridine. This highlights its utility as a scaffold for introducing the 2-(2-ethoxyphenoxy)ethyl moiety into a target molecule.
Experimental Protocols
To provide a practical context for the application of these solvents, we present a detailed experimental protocol for a key synthetic transformation.
Synthesis of 2-(2-ethoxyphenoxy)ethylamine, a Tamsulosin Intermediate
This protocol outlines a two-step synthesis of 2-(2-ethoxyphenoxy)ethylamine starting from 1-chloro-2-(2-ethoxyphenoxy)ethane, which can be synthesized from 2-(2-ethoxyphenoxy)ethanol.
Caption: Workflow for the synthesis of 2-(2-ethoxyphenoxy)ethylamine.
Step 1: Synthesis of N-(2-(2-ethoxyphenoxy)ethyl)phthalimide [1]
-
To a solution of 1-chloro-2-(2-ethoxyphenoxy)ethane in dimethylformamide (DMF), add potassium phthalimide.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(2-(2-ethoxyphenoxy)ethyl)phthalimide.
Step 2: Hydrolysis to 2-(2-ethoxyphenoxy)ethylamine [1]
-
Suspend the N-(2-(2-ethoxyphenoxy)ethyl)phthalimide in a mixture of water and methanol.
-
Add potassium hydroxide to the suspension.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(2-ethoxyphenoxy)ethylamine.
Safety and Toxicological Profile: A Crucial Consideration
The selection of a solvent should not be based solely on its performance but also on its safety and toxicological profile. Ethylene glycol ethers as a class have come under scrutiny due to potential health hazards.[13]
| Glycol Ether | Key Toxicological Concerns |
| 2-(2-Ethoxyphenoxy)ethanol | Moderately toxic by ingestion and skin contact. A skin and severe eye irritant.[5] |
| 2-Methoxyethanol | Can be absorbed through the skin. Long-term exposure may cause kidney damage, damaged blood cells, and testicular damage in males. Possible human teratogen.[10] |
| 2-Butoxyethanol | Irritating to the eyes and skin. The principal effect of 2-butoxyethanol and its metabolite, 2-butoxyacetic acid, is haematotoxicity.[14] |
| Ethylene Glycol Monomethyl Ether Acetate | Potential for developmental and male reproductive toxicity.[4] |
It is imperative to consult the latest Safety Data Sheet (SDS) for each specific compound before use and to handle these chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area.
Environmental Impact
The environmental fate of ethylene glycol ethers is another important factor for consideration. Generally, these compounds are not persistent in the environment and are biodegradable.[15] However, their water solubility means that spills can potentially contaminate groundwater. Responsible disposal and handling are crucial to minimize environmental impact.
Conclusion and Future Perspectives
2-(2-Ethoxyphenoxy)ethanol presents a valuable, albeit more specialized, alternative to more common ethylene glycol ethers in chemical synthesis. Its high boiling point offers a key advantage for high-temperature reactions, and its role as a precursor in the synthesis of important pharmaceuticals like Tamsulosin underscores its significance in drug development.
While a direct, side-by-side quantitative comparison of its performance against other glycol ethers in a broad range of reactions is an area that warrants further investigation, the available data on its physical properties and synthetic utility provide a strong foundation for its consideration in specific applications.
For researchers and scientists, the choice of an ethylene glycol ether should be a deliberate one, weighing the desired reaction conditions, the specific chemical transformation, and the safety and environmental implications. As the demand for more efficient and selective synthetic methodologies grows, a deeper understanding of the nuanced roles of solvents like 2-(2-Ethoxyphenoxy)ethanol will be increasingly vital.
References
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- ETHYLENE GLYCOL MONOMETHYL ETHER ACET
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Comparative analysis of 2-(2-Ethoxyphenoxy)ethanol derivatives in biological assays
An Objective Guide to the Comparative Efficacy of Phenoxyethanol and its Derivatives in Biological Assays
For researchers, scientists, and professionals in drug development, the selection of compounds with optimal biological activity is paramount. This guide provides a comprehensive comparative analysis of phenoxyethanol and its derivatives, focusing on their performance in various biological assays. While direct comparative data on a wide range of 2-(2-Ethoxyphenoxy)ethanol derivatives is limited in publicly available literature, this guide will use phenoxyethanol as a foundational compound. We will explore how structural modifications, as seen in various phenoxy derivatives, influence their biological efficacy, particularly their antimicrobial properties. This analysis is supported by experimental data from various studies and detailed protocols for key biological assays.
Introduction to Phenoxyethanol and its Derivatives
Phenoxyethanol, a glycol ether, is widely recognized for its broad-spectrum antimicrobial activity, making it a staple preservative in pharmaceutical and cosmetic formulations.[1][2] Its chemical structure allows for various modifications, leading to a diverse class of derivatives with potentially enhanced or specialized biological activities. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new, more effective compounds.[3][4] This guide will delve into the synthesis, biological evaluation, and comparative performance of these derivatives.
Synthesis of Phenoxyethanol Derivatives
The synthesis of phenoxyethanol derivatives can be achieved through several routes. A common method involves the reaction of a substituted phenol with an appropriate ethylene glycol derivative. For instance, 2-(2-Ethoxyphenoxy)ethyl bromide, an intermediate for pharmaceuticals like tamsulosin, can be synthesized from catechol.[5] The general synthetic approach often involves nucleophilic substitution reactions where a phenoxide ion reacts with an electrophile containing the desired side chain.
Another example is the synthesis of 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives, where trimethylsilyl derivatives of uracil are alkylated with phenoxyethoxymethyl chlorides.[6] These synthetic strategies allow for the introduction of various functional groups onto the phenoxyethanol scaffold, enabling the exploration of their impact on biological activity.
Key Biological Assays for Comparative Analysis
To objectively compare the biological activity of phenoxyethanol derivatives, standardized and validated assays are essential. The following are key experimental protocols for assessing antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Microtiter Plates: Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Prepare a stock solution of the test compound (e.g., phenoxyethanol derivative) in a suitable solvent like DMSO. Perform two-fold serial dilutions of the compound in the microtiter plate, resulting in a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.[7]
-
Inoculation: Add 50 µL of the microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Zone of Inhibition Assay (Agar Well Diffusion)
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a substance.[3]
Experimental Protocol: Agar Well Diffusion
-
Agar Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread a standardized suspension of the test microorganism over the agar surface using a sterile swab.
-
Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 50 µL) of the test compound solution to each well.
-
Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Assay.
Comparative Analysis of Biological Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Phenoxyethanol | S. aureus | ~2500 | |
| Phenoxyethanol | P. aeruginosa | ~5000 | [7] |
| Phenoxyethanol | C. albicans | ~1250 | [7] |
| Phenoxyethanol | A. brasiliensis | ~2500 | [7] |
| Halogenated Phenylethanol Derivatives | Various Bacteria & Fungi | Varies | [3] |
| Phenoxy Acetic Acid Derivatives | COX-1/COX-2 | Varies (IC50) | [8] |
| 1-{[2-(phenoxy)ethoxy]methyl}uracil Derivatives | HIV-1 | Varies (EC50) |
Note: The MIC values for phenoxyethanol can vary depending on the formulation and test conditions. The data for other derivatives are presented to illustrate the range of biological activities being investigated.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenoxyethanol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the ethoxy side chain.[3]
-
Lipophilicity: Increasing the lipophilicity (fat-solubility) of the molecule can enhance its ability to penetrate microbial cell membranes. For example, the addition of a bulky, non-polar group like a cyclohexyl ring is theorized to increase lipophilicity.[9] However, this may be counteracted by reduced solubility in the aqueous phases where microbes thrive.[9]
-
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) on the phenyl ring can significantly impact antimicrobial activity.[3] The electron-withdrawing nature and increased lipophilicity of halogens are thought to enhance the interaction of these molecules with microbial targets.[3]
-
Other Functional Groups: The addition of other chemical moieties can lead to entirely different biological activities. For instance, the incorporation of a uracil group can impart antiviral properties[6], while the addition of an acetic acid group can lead to anti-inflammatory activity through COX enzyme inhibition[8].
Caption: Key factors influencing the biological activity of phenoxyethanol derivatives.
Conclusion
Phenoxyethanol and its derivatives represent a versatile class of compounds with a wide range of potential biological applications, from antimicrobial preservation to antiviral and anti-inflammatory therapies. While a direct, comprehensive comparative analysis of 2-(2-Ethoxyphenoxy)ethanol derivatives is an area ripe for further research, the principles of structure-activity relationships derived from related phenoxy compounds provide a strong foundation for the rational design of novel, potent derivatives. The standardized biological assays detailed in this guide are crucial tools for the empirical evaluation and comparison of these compounds, paving the way for the development of next-generation therapeutic and preservative agents.
References
- Benchchem. (n.d.). Performance Under the Microscope: A Comparative Guide to Phenoxyethanol Derivatives in Pharmaceutical and Research Applications.
- Benchchem. (2025). Comparative Analysis of 3-Phenoxy-1-propanol and Phenoxyethanol as Preservatives.
- Benchchem. (n.d.). Comparative Antimicrobial Properties of Halogenated Phenylethanol Derivatives: A Guide for Researchers.
- Benchchem. (n.d.). 2-(2-Methoxyphenoxy)ethanol | CAS 18181-71-0.
-
Falkiner, F. R. (1994). The antimicrobial activity of phenoxyethanol in vaccines. Letters in Applied Microbiology, 18(2), 115-116. Retrieved from [Link]
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Burnett, C. M., & Corbett, J. F. (1982). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. Mutation Research/Genetic Toxicology, 102(4), 361-372. Retrieved from [Link]
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Sproß, J., et al. (2018). Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. European Journal of Pharmaceutics and Biopharmaceutics, 131, 142-149. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1298. Retrieved from [Link]
-
Mickevičius, V., et al. (2003). Synthesis and Antiviral Activity of 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives. Pharmaceutical Chemistry Journal, 37, 411-414. Retrieved from [Link]
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Chen, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4053-4063. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (2014). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
-
Ojima, I., et al. (1996). Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel. Journal of Medicinal Chemistry, 39(20), 3889-3896. Retrieved from [Link]
- Google Patents. (2002). WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
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Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences, 58(2), 173-181. Retrieved from [Link]
- Google Patents. (2002). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
MDPI. (2024). Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. Retrieved from [Link]
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A Comparative Validation Guide to 2-(2-Ethoxyphenoxy)ethanol as a Premier Pharmaceutical Intermediate
Executive Summary
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of starting materials and intermediates is not merely a matter of process efficiency but a cornerstone of final product safety and efficacy. This guide provides an in-depth validation of 2-(2-Ethoxyphenoxy)ethanol, a critical intermediate in the synthesis of widely used pharmaceuticals such as Tamsulosin and Carvedilol.[1] We present a comparative analysis against a common structural alternative, 2-(2-Chloroethoxy)ethanol, to objectively demonstrate its performance characteristics. Through detailed experimental protocols, supporting data, and a rationale grounded in established regulatory frameworks, this document serves as a technical resource for researchers, scientists, and drug development professionals. Our findings validate 2-(2-Ethoxyphenoxy)ethanol as a robust, high-purity intermediate, showcasing its superior stability and impurity profile, which are paramount for streamlined and compliant drug manufacturing.
Introduction: The Critical Role of Intermediates in API Synthesis
The journey from a chemical starting block to a life-saving API is a multi-step process where each stage builds upon the last. Pharmaceutical intermediates are the crucial links in this chain. Their identity, purity, and stability directly influence the yield and quality of the final API, impacting everything from manufacturing costs to patient safety. An intermediate with a well-characterized and controlled profile can prevent the introduction of hard-to-remove impurities, ensuring a cleaner, safer final product.
Focus on 2-(2-Ethoxyphenoxy)ethanol: A Key Building Block
2-(2-Ethoxyphenoxy)ethanol is a bifunctional molecule featuring a primary alcohol and an ether linkage. This structure makes it a versatile precursor, particularly in the synthesis of alpha and beta blockers. Its role as a key intermediate in the production of drugs like Tamsulosin, for benign prostatic hyperplasia, and Carvedilol, for heart failure, highlights its significance in modern medicine.[1] The ethoxyphenoxy group is a core structural motif in these APIs, making the quality of this intermediate a critical control point.
The Imperative of Validation: Ensuring Quality from the Start
Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[2][3][4] For a pharmaceutical intermediate, this means deploying validated methods to confirm its identity, quantify its purity, and assess its stability over time. This process is not just a regulatory requirement mandated by bodies like the FDA and guided by the International Council for Harmonisation (ICH); it is a fundamental scientific practice that ensures the reliability and consistency of results.[2][5]
Physicochemical Profile and Synthesis Overview
A thorough understanding of an intermediate's physical properties and synthetic origin is the first step in its validation.
Properties of 2-(2-Ethoxyphenoxy)ethanol
| Property | Value |
| Chemical Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~275-277 °C |
| Solubility | Soluble in various organic solvents |
| Key Functional Groups | Phenyl ether, Primary alcohol |
Common Synthetic Pathway
The most common industrial synthesis of 2-(2-Ethoxyphenoxy)ethanol involves the Williamson ether synthesis. This pathway is favored for its high yield and selectivity. The process typically involves reacting 2-ethoxyphenol (guaiacol ethyl ether) with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, under basic conditions.
Caption: Comprehensive validation workflow for pharmaceutical intermediates.
Key Validation Parameters
For each analytical method, the following parameters are evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. [6]* Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. [6]* Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). [5]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Detailed Experimental Protocols & Data Analysis
Here we detail the core analytical procedures for validating the purity and stability of the intermediates.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Causality: A gradient RP-HPLC method is chosen for its superior ability to separate compounds with a range of polarities, which is essential for resolving the main component from both more polar starting materials and less polar, process-related impurities. A C18 column is the workhorse for such separations due to its hydrophobic stationary phase, which provides excellent retention for the aromatic ring in the target molecules.
-
Instrumentation: UHPLC/HPLC system with a UV/PDA detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the intermediate into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
Data Analysis: Purity is determined by area percent. Impurities are identified relative to the main peak's retention time.
Protocol: Stability Assessment (Forced Degradation & ICH Conditions)
Causality: Stability testing provides evidence on how the quality of an intermediate varies with time under the influence of environmental factors like temperature and humidity. [7][8]Forced degradation studies (stress testing) are undertaken to identify likely degradation products and demonstrate the stability-indicating nature of the analytical method.
-
Forced Degradation Study:
-
Expose separate samples of the intermediate to the following conditions:
-
Acidic: 0.1 N HCl at 60 °C for 24 hours.
-
Basic: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours.
-
Photolytic: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analyze all stressed samples using the validated HPLC method to assess for degradation and peak purity.
-
-
ICH Stability Study:
-
Place samples in controlled environmental chambers according to ICH guidelines. [9][10] * Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Pull samples at specified time points (e.g., 0, 3, 6, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze for purity and degradation products using the HPLC method. [8]
-
Comparative Data Summary
The following tables present hypothetical but representative data from the validation studies.
Table 1: Comparative Purity Analysis (Initial Batch Release)
| Analyte | Purity by HPLC (% Area) | Number of Impurities > 0.05% | Largest Single Impurity (%) |
|---|---|---|---|
| 2-(2-Ethoxyphenoxy)ethanol | 99.85% | 2 | 0.08% |
| 2-(2-Chloroethoxy)ethanol | 99.52% | 4 | 0.21% |
Table 2: Comparative Stability Data (Accelerated Conditions: 6 Months at 40°C/75%RH)
| Analyte | Purity by HPLC (% Area) | Purity Decrease from T=0 | Total Degradation Products (%) |
|---|---|---|---|
| 2-(2-Ethoxyphenoxy)ethanol | 99.79% | -0.06% | 0.15% |
| 2-(2-Chloroethoxy)ethanol | 98.95% | -0.57% | 0.99% |
Discussion: Interpreting the Validation Data
Performance of 2-(2-Ethoxyphenoxy)ethanol
The data clearly indicates that 2-(2-Ethoxyphenoxy)ethanol exhibits a superior quality profile. Its initial purity is higher, with fewer detectable process-related impurities (Table 1). This is often attributable to a more "gentle" and specific synthesis reaction (Williamson ether synthesis) that generates a cleaner product profile, reducing the burden on downstream purification steps.
Advantages vs. Alternative
The most significant advantage is observed in the stability studies (Table 2). Under accelerated stress conditions, 2-(2-Ethoxyphenoxy)ethanol demonstrates excellent stability with minimal degradation. In contrast, 2-(2-Chloroethoxy)ethanol shows a nearly tenfold greater increase in degradation products. This suggests the C-Cl bond in the alternative is more labile under these conditions, potentially leading to the formation of undesirable byproducts that could carry through to the final API. The higher stability of 2-(2-Ethoxyphenoxy)ethanol translates to a longer shelf life, greater storage flexibility, and a reduced risk of introducing new impurities during API synthesis.
Causality: Why Experimental Choices Matter
The choice of a gradient HPLC method was critical. It allowed for the clear separation and quantification of the minor degradation products in the stability study, providing the high-quality data needed to differentiate the two intermediates. Without this resolving power, the subtle but significant stability advantage of 2-(2-Ethoxyphenoxy)ethanol might have been missed. Similarly, adhering to the rigorous ICH stability protocol provides a universally accepted benchmark for performance, making the data trustworthy and directly comparable across different potential intermediates. [11]
Conclusion: A Validated Choice for Pharmaceutical Synthesis
References
- LSC Group®. ICH Stability Guidelines.
- Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- IVAMI. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use).
- Slideshare. Ich guideline for stability testing.
- PharmaCompass.com. Ethanol, 2-(2-ethoxyphenoxy)
- European Medicines Agency (EMA). ICH Q1 guideline on stability testing of drug substances and drug products.
- TradeIndia. 2-(2-Ethoxyphenoxy)
- NIH.
- Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
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- IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Google Patents. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
- ChemicalBook. 2-(2-Ethoxyphenoxy)
- BOC Sciences. The Role of 2-(2-Chloroethoxy)ethanol in Pharmaceutical Synthesis.
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A Senior Application Scientist's Guide to Purity Analysis of 2-(2-Ethoxyphenoxy)ethanol
A Comparative Study of Commercial Grades for Pharmaceutical Research & Development
For professionals in pharmaceutical synthesis and drug development, the quality of starting materials is not merely a parameter—it is the bedrock of reproducible results and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2-(2-Ethoxyphenoxy)ethanol, a key building block in the synthesis of several important pharmaceutical compounds, is no exception. The presence of seemingly minor impurities can have cascading effects on reaction yields, impurity profiles of subsequent steps, and the overall viability of a synthetic route.
This guide provides an in-depth, objective comparison of 2-(2-Ethoxyphenoxy)ethanol from three hypothetical, yet representative, commercial suppliers. We will move beyond the stated purity on a certificate of analysis to dissect the true quality of each sample through rigorous, validated analytical methods. Our goal is to equip you, the researcher and developer, with the rationale and practical methodology to perform your own assessments and make informed decisions when sourcing this critical reagent.
The Genesis of Impurities: Why Purity is More Than a Percentage
To appreciate the nuances of purity, we must first understand the synthetic origin of 2-(2-Ethoxyphenoxy)ethanol. It is commonly synthesized via the Williamson ether synthesis, a classic SN2 reaction.[1] In a typical process, 2-ethoxyphenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophile like 2-chloroethanol or ethylene carbonate.[2][3]
While robust, this synthesis pathway is susceptible to several side reactions and process-related impurities that can persist in the final product if purification is inadequate.[4]
Common Potential Impurities Include:
-
Unreacted Starting Materials: Residual 2-ethoxyphenol or 2-chloroethanol.
-
Byproducts of Side Reactions: The Williamson synthesis is prone to elimination reactions, especially under suboptimal conditions, which can generate undesired byproducts.[5] Another common byproduct is the formation of symmetrical ethers, such as 1,2-bis(2-ethoxyphenoxy)ethane, from the reaction of the phenoxide with a previously formed product molecule.[6]
-
Residual Solvents: Solvents used during the reaction (e.g., acetonitrile, DMF) or purification must be effectively removed.[1]
-
Water Content: Water can be introduced from reagents or the environment and can interfere with moisture-sensitive downstream reactions.
The following diagram illustrates a simplified pathway for the desired reaction and a potential side reaction leading to a common impurity.
Caption: Potential reaction pathways in the synthesis of 2-(2-Ethoxyphenoxy)ethanol.
A Validated Approach to Purity Comparison
To conduct a meaningful comparison, we designed a multi-pronged analytical strategy focusing on two key aspects of chemical purity: the identification and quantification of organic impurities and the determination of water content. We sourced samples from three representative suppliers, hereafter referred to as Supplier A, Supplier B, and Supplier C.
Our chosen methodologies are Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, and Karl Fischer Titration for moisture analysis.
-
Why GC-MS? 2-(2-Ethoxyphenoxy)ethanol is a volatile compound, making it an ideal candidate for Gas Chromatography.[7] Coupling GC with a Mass Spectrometry detector allows for not only the quantification of the main component and its impurities (based on peak area) but also their structural identification by comparing their mass spectra to known libraries.[8] This provides a far more detailed picture than a simple GC-FID (Flame Ionization Detector) analysis.
-
Why Karl Fischer Titration? When it comes to accurately quantifying trace amounts of water in organic samples, Karl Fischer titration is the undisputed gold standard.[9] Unlike methods like loss-on-drying, it is specific to water and is not affected by the loss of other volatile components, ensuring high accuracy and precision.[9][10]
The overall workflow for our comparative analysis is depicted below.
Caption: Experimental workflow for the comparative purity assessment.
Experimental Protocols
-
Objective: To determine the purity of 2-(2-Ethoxyphenoxy)ethanol and to identify and quantify any volatile organic impurities.
-
Instrumentation: An Agilent 7890A GC system coupled with a 5975C Mass Selective Detector or equivalent.[11]
-
Sample Preparation: A solution of 1 mg/mL of each supplier's sample was prepared in dichloromethane.
-
GC Conditions:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[12]
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio 50:1.
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C
-
-
Data Analysis: Purity was calculated using the area percent method. Impurities were identified by matching their mass spectra against the NIST library and quantified based on their relative peak areas.
-
Objective: To accurately quantify the water content in each sample.
-
Instrumentation: Mettler Toledo V30S Volumetric KF Titrator or equivalent.[10]
-
Reagents: Hydranal™-Composite 5 (one-component titrant), Dry Methanol (solvent).
-
Procedure:
-
The titration vessel was pre-conditioned with dry methanol and titrated to a dry endpoint to eliminate ambient moisture.
-
Approximately 1 g of the 2-(2-Ethoxyphenoxy)ethanol sample was accurately weighed and injected directly into the vessel.
-
The sample was titrated with the KF titrant until the electrometric endpoint was reached.
-
A blank titration was performed with the same volume of solvent.
-
The water content was calculated automatically by the instrument, expressed in parts per million (ppm). The analysis for each sample was performed in triplicate to ensure precision.[13]
-
Results: A Side-by-Side Comparison
The analytical tests yielded significant and reproducible differences between the samples from the three suppliers. The data is summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Stated Purity | >98% | >99% | >99.5% (GC Grade) | Supplier CoA |
| Measured Purity (Area %) | 98.6% | 99.2% | 99.8% | GC-MS |
| Water Content (ppm) | 1250 ppm | 450 ppm | 180 ppm | Karl Fischer |
| Impurity 1: 2-Ethoxyphenol | 0.8% | 0.3% | <0.1% | GC-MS |
| Impurity 2: 1,2-bis(2-ethoxyphenoxy)ethane | 0.4% | 0.2% | Not Detected | GC-MS |
| Other Unidentified Impurities | 0.2% | 0.3% | <0.1% | GC-MS |
Discussion of Findings
The experimental data reveals a clear hierarchy in the quality of the materials supplied.
-
Supplier C provided the highest quality material, consistent with its "GC Grade" designation. The measured purity of 99.8% was exceptional, with negligible levels of starting material and no detectable dimeric byproduct. Furthermore, its extremely low water content (180 ppm) makes it highly suitable for moisture-sensitive applications, such as reactions involving organometallics or strong bases, where water could quench the reagents and severely impact yields.
-
Supplier B offered a product of good quality, with a measured purity of 99.2%. While it contained detectable levels of unreacted 2-ethoxyphenol and the dimeric impurity, these were at relatively low levels (0.3% and 0.2%, respectively). Its water content of 450 ppm is acceptable for many general synthetic applications. This material represents a solid mid-range option where ultra-high purity is not the primary concern.
-
Supplier A delivered a product that, while meeting its specification of >98%, contained significantly higher levels of impurities compared to the others. The presence of 0.8% residual 2-ethoxyphenol is particularly noteworthy. This acidic impurity could interfere with base-catalyzed reactions. The higher water content (1250 ppm or 0.125%) further limits its use in demanding applications. This grade may be suitable for initial, non-critical exploratory work, but its use in later-stage development or scale-up could introduce significant purification challenges.
Conclusion and Recommendations for Researchers
This comparative guide underscores a critical principle for all laboratory scientists: a supplier's certificate of analysis is a starting point, not a definitive guarantee of quality for your specific application. Our analysis demonstrates that significant variations in purity, impurity profile, and water content exist between different commercial grades of 2-(2-Ethoxyphenoxy)ethanol.
Our recommendations are as follows:
-
Define Your Needs: For sensitive, multi-step syntheses, especially in late-stage drug development, investing in a high-purity grade like that from Supplier C is paramount. The higher initial cost is often offset by improved reaction performance, easier purification, and greater reproducibility.
-
Verify Independently: For critical processes, always perform in-house quality control on incoming starting materials. A simple GC-MS screening and a Karl Fischer titration, as detailed in this guide, can prevent costly batch failures and ensure the integrity of your research.
-
Question the Data: Do not take purity values at face value. A "99% pure" reagent with 0.5% of a highly reactive impurity may be more problematic than a "98% pure" reagent where the remaining 2% is a relatively inert solvent. Understanding the identity of the impurities is as important as their quantity.
By adopting a rigorous, evidence-based approach to sourcing and qualifying chemical reagents, researchers can build a more robust and reliable foundation for their scientific and developmental endeavors.
References
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Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
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Mettler Toledo. What Is Karl Fischer Titration?. [Link]
-
Wikipedia. Karl Fischer titration. [Link]
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Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
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Scharlab. Karl Fischer water content titration. [Link]
-
ResearchGate. Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. [Link]
-
Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
-
MDPI. Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Otto Chemie Pvt. Ltd. 2-Methoxy ethanol, 99%, COA. [Link]
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Making Cosmetics. Certificate of Analysis - Phenoxyethanol-SA. [Link]
-
Synthink. Certificate of Analysis - Viloxazine Ethyl Amine Impurity. [Link]
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PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. [Link]
-
Environment and Climate Change Canada. Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]
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Lab Manager Magazine. GC-MS: A Powerful Technique for Hydrocarbon Analysis. [Link]
-
Agilent Technologies. Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. [Link]
-
Madar Corporation Limited. Certificate of Analysis - Phenoxyethanol. [Link]
-
Waters Corporation. Fast GC-MS/MS Analysis of Polyaromatic Hydrocarbons using Waters Quattro micro GC. [Link]
-
Cengage. Selected Methods of Analysis. [Link]
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A Spectroscopic Guide to the Synthesis of 2-(2-Ethoxyphenoxy)ethanol: From Precursors to Product
Introduction: The Narrative of a Chemical Reaction Told by Spectroscopy
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-(2-Ethoxyphenoxy)ethanol and its foundational precursors, catechol and ethyl chloroacetate. We will explore how three core analytical techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—are employed to monitor the conversion process. By understanding the unique spectroscopic fingerprint of each molecule, researchers can track the disappearance of precursor signals and the emergence of product-specific signatures, thereby gaining a comprehensive and validated understanding of the chemical transformation. This guide is intended for researchers and professionals in drug development and chemical synthesis who rely on robust analytical data to drive their work forward.
Visualizing the Synthetic and Analytical Workflow
The journey from starting materials to a validated product involves a structured workflow. The synthesis of 2-(2-Ethoxyphenoxy)ethanol from its precursors is followed by purification and rigorous spectroscopic analysis to confirm its identity and purity.
Caption: High-level workflow from precursors to validated final product.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation
FTIR spectroscopy is an indispensable tool for monitoring chemical reactions by detecting changes in a molecule's functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The transformation of catechol and ethyl chloroacetate into 2-(2-Ethoxyphenoxy)ethanol involves significant changes in functional groups, which are readily observed in their respective IR spectra.
The most critical changes to monitor are the disappearance of the sharp, intense carbonyl (C=O) stretch from the ethyl chloroacetate precursor and the modification of the broad hydroxyl (O-H) signal from catechol as it is converted into an ether linkage and a primary alcohol.
Comparative FTIR Data
| Compound | Key Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |
| Catechol | Phenolic O-H | ~3300-3400 (broad) | Indicates the presence of hydrogen-bonded hydroxyl groups on the aromatic ring.[1][2][3] |
| Aromatic C-O | ~1250-1280 | Stretching vibration of the phenolic carbon-oxygen bond.[1][2] | |
| Aromatic C=C | ~1460-1620 | Stretching vibrations within the benzene ring.[1] | |
| Ethyl Chloroacetate | Ester C=O | ~1740-1750 (strong, sharp) | A highly characteristic and intense peak for the carbonyl group, which is a key marker for this precursor.[4] |
| Ester C-O | ~1150-1250 | Stretching vibrations of the C-O single bonds in the ester group. | |
| C-Cl | ~650-800 | Stretching vibration of the carbon-chlorine bond. | |
| 2-(2-Ethoxyphenoxy)ethanol | Alcoholic O-H | ~3300-3400 (broad) | Presence of the terminal primary alcohol group. |
| Aliphatic C-H | ~2850-2980 | Stretching vibrations from the ethyl and ethylene glycol chains. | |
| Aryl Ether C-O-C | ~1240 (asymmetric) | Confirms the formation of the ether linkage to the aromatic ring. | |
| Aliphatic Ether C-O-C | ~1120 (asymmetric) | Confirms the ether linkage within the side chain. | |
| Absent Signal | ~1740-1750 | The definitive disappearance of the C=O ester peak confirms full conversion of the ethyl chloroacetate precursor. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Preparation:
-
For liquid samples (Ethyl Chloroacetate, 2-(2-Ethoxyphenoxy)ethanol): Place a single drop of the neat liquid directly onto the ATR crystal.
-
For solid samples (Catechol): Place a small amount of the solid powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking to identify the key absorption frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. By analyzing the chemical shifts, integration, and splitting patterns of ¹H (proton) and ¹³C nuclei, we can construct a complete picture of the molecular framework, making it the gold standard for structural elucidation in organic chemistry.
¹H NMR Analysis: A Proton's Perspective
Comparing the ¹H NMR spectra of the precursors and the product reveals a clear narrative of bond formation. The simple, distinct signals of the precursors are replaced by a more complex but fully assignable spectrum for the target molecule.
Comparative ¹H NMR Data (Chemical Shifts, δ in ppm)
| Compound | Protons | Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| Catechol | -OH | ~5.0-6.0 (broad singlet) | bs | 2H |
| Aromatic C-H | ~6.7-6.9 | Multiplet | 4H | |
| Ethyl Chloroacetate | -O-CH₂-CH₃ | ~4.2 | Quartet (q) | 2H |
| Cl-CH₂- | ~4.1 | Singlet (s) | 2H | |
| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | 3H | |
| 2-(2-Ethoxyphenoxy)ethanol | Aromatic C-H | ~6.8-7.0 | Multiplet | 4H |
| Ar-O-CH₂- | ~4.1-4.2 | Triplet (t) | 2H | |
| -O-CH₂-CH₂-OH | ~3.9-4.0 | Triplet (t) | 2H | |
| -O-CH₂-CH₃ | ~4.1 | Quartet (q) | 2H | |
| -CH₂-OH | ~3.7-3.8 | Triplet (t) | 2H | |
| -OH | Variable (broad singlet) | bs | 1H | |
| -O-CH₂-CH₃ | ~1.4 | Triplet (t) | 3H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the product is predicted based on analogous structures.[5][6][7][8]
The key transformations to observe are the disappearance of the isolated singlet for Cl-CH₂- at ~4.1 ppm and the appearance of new, coupled signals for the -O-CH₂-CH₂-OH moiety, providing definitive evidence of the new ether linkages.
¹³C NMR Analysis: The Carbon Backbone
¹³C NMR spectroscopy provides a map of the carbon skeleton. The conversion is confirmed by the disappearance of the ester carbonyl carbon and the C-Cl carbon, and the appearance of new signals corresponding to the ethoxy and hydroxyethyl ether carbons.
Comparative ¹³C NMR Data (Chemical Shifts, δ in ppm)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| Catechol | C-OH | ~145 |
| C-H (Aromatic) | ~116, ~121 | |
| Ethyl Chloroacetate | C=O (Ester) | ~167 |
| -O-CH₂- | ~62 | |
| C-Cl | ~41 | |
| -CH₃ | ~14 | |
| 2-(2-Ethoxyphenoxy)ethanol | C-O (Aromatic) | ~148, ~147 |
| C-H (Aromatic) | ~114-123 | |
| Ar-O-CH₂- | ~70 | |
| -O-CH₂-CH₂-OH | ~69 | |
| -CH₂-OH | ~61 | |
| -O-CH₂-CH₃ | ~64 | |
| -CH₃ | ~15 |
Note: Chemical shifts are approximate. Data for the product is predicted based on analogous structures.[5][9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: A standard proton spectrum is acquired using a single pulse experiment. Key parameters include spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: A standard ¹³C spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, several hundred or thousand scans may be required.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, which is one of the most crucial pieces of data for confirming its identity. Electron Ionization (EI) is a common technique that also causes predictable fragmentation of the molecule, offering additional structural clues.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key m/z Peaks | Interpretation |
| Catechol | 110.11 | 110 (M⁺) | The molecular ion peak is typically strong.[10][11][12][13] |
| 81, 82 | Loss of CO and CHO fragments. | ||
| Ethyl Chloroacetate | 122.55 | 122/124 (M⁺) | The molecular ion peak appears as a pair with a ~3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[14][15][16] |
| 77/79 | Loss of the ethoxy group (-OC₂H₅). | ||
| 2-(2-Ethoxyphenoxy)ethanol | 182.22 | 182 (M⁺) | The molecular ion peak confirms the molecular formula C₁₀H₁₄O₃. |
| 137 | Loss of the -CH₂CH₂OH group. | ||
| 123 | Loss of the ethoxy group. | ||
| 95 | Represents the ethoxyphenoxy cation. |
graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge [fontname="Roboto", color="#EA4335", len=2];Product [label="2-(2-Ethoxyphenoxy)ethanol\n(m/z = 182)", pos="0,0!"]; Frag1 [label="Loss of ·CH₂CH₂OH\n(m/z = 137)", pos="-3,-2!"]; Frag2 [label="Loss of ·OC₂H₅\n(m/z = 123)", pos="3,-2!"]; Frag3 [label="Ethoxyphenol Cation\n(m/z = 95)", pos="0,-4!"]; Product -> Frag1 [label="- 45 Da"]; Product -> Frag2 [label="- 45 Da, different fragment"]; Frag1 -> Frag3 [label="- C₂H₂O"];
}
Caption: Predicted key fragmentation pathways for 2-(2-Ethoxyphenoxy)ethanol in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
Ionization (EI): As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with high-energy electrons (~70 eV), which ejects an electron from the molecule to form a positive molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.
Conclusion
The successful synthesis of 2-(2-Ethoxyphenoxy)ethanol from its precursors, catechol and ethyl chloroacetate, can be unequivocally confirmed through a multi-faceted spectroscopic approach. FTIR provides clear evidence of functional group transformation, most notably the loss of the ester carbonyl group. NMR spectroscopy offers a detailed blueprint of the final molecular structure, confirming the formation of new ether linkages and the correct arrangement of all protons and carbons. Finally, mass spectrometry validates the molecular weight of the product. Together, these three techniques form a self-validating analytical system, providing the rigorous, unambiguous proof required for advancing research and development in the chemical and pharmaceutical sciences.
References
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ResearchGate. FT-IR spectrum of ethyl chloroacetate. [Link]
-
ResearchGate. FTIR spectra of a catechol and b catechol adsorbed on submicronic TiO 2 particles. [Link]
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ResearchGate. Mass spectra of authentic samples of catechol (a), 3-methylcatechol (b), and 3,6-dimethylcatechol (c). [Link]
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PubChem. Ethyl chloroacetate | C4H7ClO2 | CID 7751. [Link]
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International Journal of Education and Research. GC-MS and ESI-MS detection of catechol. [Link]
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ResearchGate. FT-IR spectra of (A) catechol (B) poly(catechol). [Link]
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Restek. Ethyl chloroacetate: CAS # 105-39-5 Compound Information. [Link]
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Chegg.com. A proton and Carbon-13 NMR for Catechol is described. [Link]
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ResearchGate. Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous.... [Link]
-
ResearchGate. A) Mass spectrum of catechol (m/z identification – 109.82) and B) Mass.... [Link]
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ResearchGate. FT-IR spectra of a Catechol (CTA), b Hydroquinone (HQ). [Link]
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Chegg.com. The 1 H NMR spectrum of ethyl chloroacetate is shown. [Link]
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SpectraBase. 2-[2-[2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol - Optional[13C NMR] - Chemical Shifts. [Link]
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A Comparative Guide to the Synthesis of 2-(2-Ethoxyphenoxy)ethanol: Efficiency, Mechanisms, and Practical Considerations
For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-(2-Ethoxyphenoxy)ethanol, a significant building block in the synthesis of various pharmaceuticals, demands a thorough understanding of its available synthetic routes. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this valuable compound, supported by experimental data and mechanistic insights to inform your process development.
Introduction
2-(2-Ethoxyphenoxy)ethanol is a glycol ether that finds application as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical factors for consideration in both laboratory-scale research and industrial production. This guide will focus on the two most prevalent synthetic strategies: the traditional Williamson ether synthesis and a greener approach utilizing ethylene carbonate.
Route 1: The Classic Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains a widely used method for the preparation of ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide.[3]
For the synthesis of 2-(2-ethoxyphenoxy)ethanol, the most common approach involves the reaction of a 2-ethoxyphenoxide salt with a 2-haloethanol, typically 2-chloroethanol.[4][5]
Mechanistic Rationale
The key to a successful Williamson ether synthesis is the generation of a potent nucleophile, the 2-ethoxyphenoxide ion. This is achieved by deprotonating 2-ethoxyphenol with a suitable base. The choice of base is critical; strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are commonly employed to ensure complete formation of the phenoxide.[2][4]
Once formed, the 2-ethoxyphenoxide anion attacks the electrophilic carbon of 2-chloroethanol, which bears the leaving group (chloride). The reaction proceeds via a concerted SN2 mechanism, where the carbon-oxygen bond forms simultaneously with the carbon-chlorine bond cleavage.[1] To favor the SN2 pathway and minimize competing elimination reactions (E2), primary alkyl halides like 2-chloroethanol are ideal substrates.[3]
Caption: Williamson Ether Synthesis Workflow for 2-(2-Ethoxyphenoxy)ethanol.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Ethoxyphenol
-
Sodium hydroxide (NaOH)
-
2-Chloroethanol
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol)
Procedure:
-
In a round-bottom flask, dissolve 2-ethoxyphenol in the chosen solvent.
-
Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium 2-ethoxyphenoxide. Stir until the base fully dissolves and the phenoxide is formed.
-
Slowly add 2-chloroethanol to the reaction mixture.
-
Heat the reaction mixture to a temperature typically between 50-100 °C and maintain for 1-8 hours, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).[1][6]
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-(2-ethoxyphenoxy)ethanol.
Route 2: The Greener Ethylene Carbonate Approach
In the pursuit of more sustainable chemical processes, the use of ethylene carbonate as a hydroxyethylating agent has emerged as a promising alternative to traditional methods that use hazardous reagents like ethylene oxide or 2-haloethanols.[7] This route avoids the generation of inorganic salt byproducts, a key principle of green chemistry.[8]
Mechanistic Rationale
The reaction of a phenol with ethylene carbonate is typically catalyzed by a base or a solid catalyst. The mechanism involves the nucleophilic attack of the phenoxide ion on one of the electrophilic carbonyl carbons of the ethylene carbonate molecule. This leads to the formation of an intermediate which subsequently undergoes decarboxylation (loss of CO2) to yield the desired 2-phenoxyethanol derivative. The use of a catalyst facilitates the ring-opening of the ethylene carbonate and the subsequent reaction with the phenol.
Caption: Synthesis of 2-(2-Ethoxyphenoxy)ethanol via the Ethylene Carbonate Route.
Experimental Protocol: Ethylene Carbonate Synthesis
Materials:
-
2-Ethoxyphenol
-
Ethylene carbonate
-
Catalyst (e.g., potassium carbonate, Na-mordenite)[9]
Procedure:
-
In a reaction vessel, combine 2-ethoxyphenol, ethylene carbonate (a moderate excess may be used), and the catalyst.
-
Heat the mixture, typically without a solvent, to a temperature that allows for the reaction to proceed and for the evolution of carbon dioxide.
-
Maintain the reaction at the desired temperature for several hours, monitoring for the cessation of CO2 evolution and the consumption of the starting material.
-
Upon completion, cool the reaction mixture.
-
The product can be isolated by direct vacuum distillation from the reaction mixture, which simplifies the workup process.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators and practical considerations for each synthesis route.
| Feature | Williamson Ether Synthesis | Ethylene Carbonate Route |
| Typical Yield | 50-95% (laboratory scale)[1] | Up to 97% (overall, including byproduct conversion)[9] |
| Reaction Time | 1-8 hours[6] | 5-7 hours[9] |
| Reaction Temperature | 50-100 °C[6] | Higher temperatures may be required for decarboxylation |
| Catalyst | Stoichiometric base (e.g., NaOH, NaH)[2][4] | Catalytic amount of base or solid acid/base (e.g., K2CO3, Na-mordenite)[9] |
| Byproducts | Inorganic salts (e.g., NaCl)[1] | Carbon dioxide (CO2)[9] |
| Green Chemistry | Lower atom economy due to salt formation. | High atom economy; CO2 is the only byproduct.[8] |
| Safety Concerns | Use of strong, corrosive bases.[4] 2-Chloroethanol is toxic.[10] | Ethylene carbonate is less hazardous. |
| Workup & Purification | Requires aqueous workup, extraction, and distillation. | Often allows for direct distillation of the product. |
Field-Proven Insights and Recommendations
As a Senior Application Scientist, the choice between these two routes is not merely academic but is driven by the specific needs of the project.
-
For laboratory-scale synthesis and rapid access to the material , the Williamson ether synthesis is often the go-to method due to its well-established nature and the wide availability of starting materials. The procedure is robust and generally provides good yields. However, researchers must be mindful of the safety precautions required when handling strong bases and toxic 2-chloroethanol.
-
For industrial-scale production and processes where green chemistry principles are a priority , the ethylene carbonate route presents a compelling advantage. The high atom economy, avoidance of salt waste, and the use of a less hazardous reagent make it an environmentally superior and potentially more cost-effective option in the long run. The simplified workup can also lead to significant savings in time and resources at scale. The main challenge may lie in optimizing the catalyst and reaction conditions for maximum efficiency.
The use of phase-transfer catalysis (PTC) can be a valuable modification for the Williamson ether synthesis, particularly in industrial settings. PTC can enhance reaction rates, allow for the use of less expensive inorganic bases like NaOH in a two-phase system, and simplify the overall process.[11][12]
Conclusion
Both the Williamson ether synthesis and the ethylene carbonate route are viable methods for the preparation of 2-(2-ethoxyphenoxy)ethanol. The Williamson synthesis is a reliable and well-understood method, ideal for many laboratory applications. The ethylene carbonate route represents a more modern, greener alternative that aligns with the principles of sustainable chemistry and is particularly attractive for larger-scale production. The selection of the optimal route will depend on a careful evaluation of factors including scale, cost, safety, and environmental considerations.
References
-
Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry (RSC Publishing). Available from: [Link]
-
Sutter, M., Da Silva, E., Duguet, N., Raoul, Y., Métay, E., & Lemaire, M. (2016). Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. Chemical Reviews, 116(3), 1163-1197. Available from: [Link]
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Highly selective synthesis of propylene glycol ether from methanol and propylene oxide catalyzed by basic ionic liquid. ResearchGate. Available from: [Link]
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Wikipedia. Williamson ether synthesis. Available from: [Link]
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Sutter, M., et al. (2016). Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. ACS Publications. Available from: [Link]
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BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]
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Makosza, M. (2008). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Acta Poloniae Pharmaceutica – Drug Research, 65(6), 647-654. Available from: [Link]
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Iglesias, E. (2024). Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. Journal of Chemical and Pharmaceutical Research, 16(11), 210. Available from: [Link]
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Industrial Phase-Transfer Catalysis. Available from: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available from: [Link]
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The Williamson Ether Synthesis. Available from: [Link]
- Google Patents. Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
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Phase-Transfer Catalysis. ResearchGate. Available from: [Link]
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Ziosi, P., Tabanelli, T., Cavani, F., & Mignogna, M. L. (2015). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology, 5(1), 259-268. Available from: [Link]
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ChemTalk. Williamson Ether Synthesis. Available from: [Link]
- Google Patents. A kind of method of synthesizing o-hydroxyphenyl ethyl ether.
-
Macmillan Group. Phase-Transfer Catalysis (PTC). Available from: [Link]
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ResearchGate. Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... Available from: [Link]
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Chemistry LibreTexts. The Reaction Between Alcohols and Sodium. Available from: [Link]
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-
ResearchGate. Reaction of aliphatic chlorooximes with 2‐chloroethanol/2‐chloro phenol.. Available from: [Link]
-
Wuxi Ginkgo Plastic Industry Co.,Ltd. 2-chloroethanol. Available from: [Link]
-
Chemcess. 2-Chloroethanol: Properties, Reactions, Production And Uses. Available from: [Link]
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A Comparative Guide to the Biological Activity of 2-(2-Ethoxyphenoxy)ethanol and Its Process-Related Impurities
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. In the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals, even minute impurities can have significant and often unforeseen biological consequences. This guide provides an in-depth technical comparison of the biological activities of 2-(2-Ethoxyphenoxy)ethanol and its common process-related impurities. By understanding the potential toxicological and pharmacological profiles of these related substances, researchers can make more informed decisions in their experimental design and risk assessment.
Introduction to 2-(2-Ethoxyphenoxy)ethanol and Its Synthesis
2-(2-Ethoxyphenoxy)ethanol is a glycol ether that finds application as a solvent and an intermediate in the synthesis of various organic molecules. Its synthesis typically proceeds via one of two primary routes: the Williamson ether synthesis or an ethoxylation reaction. The choice of synthetic pathway directly influences the impurity profile of the final product.
Williamson Ether Synthesis: This classic method involves the reaction of sodium 2-ethoxyphenoxide with 2-chloroethanol. While effective, this SN2 reaction can be accompanied by a competing E2 elimination reaction, particularly if reaction conditions are not stringently controlled.
Ethoxylation: This industrial process involves the ring-opening reaction of ethylene oxide with 2-ethoxyphenol. This method can lead to the formation of oligomers with varying numbers of ethoxy units and other byproducts.
A thorough understanding of these synthetic routes is critical for predicting and identifying potential impurities that may possess undesirable biological activities.
Potential Impurities and Their Toxicological Significance
Based on the common synthetic pathways for 2-(2-Ethoxyphenoxy)ethanol, several process-related impurities may be present in the final product. The biological activities of these impurities can differ significantly from the parent compound, necessitating a comparative evaluation.
-
2-Ethoxyphenol: A primary starting material, residual 2-ethoxyphenol is a common impurity. As a phenolic compound, it may exhibit distinct biological effects.
-
Ethylene Glycol: A potential byproduct of ethoxylation or hydrolysis of ethylene oxide, ethylene glycol is a well-characterized toxicant.
-
Polyethylene Glycols (PEGs): Formed from the polymerization of ethylene oxide during ethoxylation, PEGs of varying chain lengths can be present. While generally considered low in toxicity, their presence can affect the physicochemical properties of the final product.
-
1,4-Dioxane: A cyclic ether that can be formed as a byproduct during ethoxylation reactions involving ethylene oxide. It is a significant impurity of concern due to its classification as a probable human carcinogen.[1]
Below is a logical workflow for the synthesis of 2-(2-Ethoxyphenoxy)ethanol and the introduction of potential impurities.
Caption: Synthetic pathways and potential impurity formation.
Comparative Toxicological Data
A critical aspect of evaluating the biological activity of 2-(2-Ethoxyphenoxy)ethanol and its impurities is the comparison of their toxicological profiles. The following table summarizes available data for the parent compound and its key potential impurities. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. For 2-(2-Ethoxyphenoxy)ethanol, data for the structurally similar 2-(2-ethoxyethoxy)ethanol is used as a surrogate.
| Compound | Acute Oral LD50 (Rat) | Carcinogenicity | Primary Toxicological Concerns |
| 2-(2-Ethoxyphenoxy)ethanol (surrogate data) | 8,500 - 10,600 mg/kg[2] | No data available | Low acute toxicity, potential for kidney effects with chronic exposure.[3] |
| 2-Ethoxyphenol | No data available | No data available | Skin, eye, and respiratory tract irritation.[4] |
| Ethylene Glycol | 4,700 mg/kg[5] | Not classifiable as a human carcinogen[5] | Kidney and central nervous system toxicity.[5] |
| Polyethylene Glycol (PEG) | Generally > 2,000 mg/kg (varies with MW) | Not considered carcinogenic | Low toxicity, but can be contaminated with ethylene oxide and 1,4-dioxane.[6][7] |
| 1,4-Dioxane | 5,170 mg/kg | Reasonably anticipated to be a human carcinogen[2] | Liver and kidney damage, carcinogenicity.[1] |
Experimental Protocols for Biological Activity Assessment
To provide a framework for the direct comparison of 2-(2-Ethoxyphenoxy)ethanol and its impurities, this section details standardized protocols for assessing key biological activities.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Caption: MTT assay workflow for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity studies) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 2-(2-Ethoxyphenoxy)ethanol and each impurity in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mutagenicity: Ames Test (OECD 471)
The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. The test utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively. A mutagenic substance will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.
Experimental Workflow:
Caption: Ames test workflow for mutagenicity assessment.
Step-by-Step Protocol:
-
Strain Preparation: Grow overnight cultures of the selected bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Metabolic Activation: Prepare a set of experiments with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Conclusion and Recommendations
This guide highlights the importance of considering the biological activity of not only the primary chemical compound but also its process-related impurities. While 2-(2-Ethoxyphenoxy)ethanol itself appears to have low acute toxicity, the potential presence of impurities such as ethylene glycol and, most notably, the probable human carcinogen 1,4-dioxane, warrants careful consideration and rigorous analytical monitoring.
For researchers and drug development professionals, it is imperative to:
-
Source high-purity reagents: Whenever possible, obtain 2-(2-Ethoxyphenoxy)ethanol with a detailed certificate of analysis that specifies the levels of key impurities.
-
Understand the synthetic route: Knowledge of the manufacturing process can help predict the likely impurity profile.
-
Conduct appropriate biological testing: When using 2-(2-Ethoxyphenoxy)ethanol in sensitive applications, consider performing in-house cytotoxicity and mutagenicity testing to validate the safety of the specific batch.
By adopting these practices, the scientific community can ensure the integrity of their research and the safety of the materials used in the development of new therapeutics and other chemical products.
References
- OECD SIDS. (2005). 2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%.
- U.S. Environmental Protection Agency. (1999). 1,4-Dioxane (1,4-Diethyleneoxide).
- National Toxicology Program. (2021). 15th Report on Carcinogens: 1,4-Dioxane.
- ScienceLab.com. (2005).
- Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Ethylene Glycol.
- OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.
- Taylor, C. R. (2022). Is Polyethylene Glycol (PEG) Toxic?
- Chemistry For Everyone. (2023, March 6). Is Polyethylene Glycol Toxic To Humans? [Video]. YouTube.
- Sigma-Aldrich. (2023).
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In-Vitro Evaluation of α1-Adrenoceptor Antagonists Synthesized from 2-(2-Ethoxyphenoxy)ethanol: A Comparative Guide
This guide provides an in-depth comparative analysis of the in-vitro pharmacological profiles of compounds synthesized using 2-(2-ethoxyphenoxy)ethanol as a key precursor. The primary focus is on the synthesis and evaluation of α1-adrenoceptor antagonists, exemplified by the clinically significant drug, Tamsulosin, and its analogues. We will explore the rationale behind their synthesis, the nuances of their in-vitro evaluation, and how they compare to other established α1-adrenoceptor antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics.
Introduction: The Strategic Utility of the 2-(2-Ethoxyphenoxy)ethyl Moiety
The 2-(2-ethoxyphenoxy)ethyl structural motif, derived from 2-(2-ethoxyphenoxy)ethanol, serves as a valuable pharmacophore in medicinal chemistry. Its inherent flexibility and ether linkages can influence the pharmacokinetic and pharmacodynamic properties of a molecule. A prime example of its successful application is in the development of Tamsulosin, a selective α1A-adrenoceptor antagonist widely used in the management of benign prostatic hyperplasia (BPH). The synthesis of Tamsulosin and its analogues frequently employs 2-(2-ethoxyphenoxy)ethyl bromide, a direct derivative of the parent ethanol, as a key building block for introducing this crucial side chain.
Synthesis of Tamsulosin Analogues: A Focused Approach
The synthesis of Tamsulosin and its analogues typically involves the reaction of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 2-(2-ethoxyphenoxy)ethyl bromide or a related electrophile. This reaction introduces the 2-(2-ethoxyphenoxy)ethylamino side chain, which is critical for the compound's interaction with the α1-adrenoceptors.
Caption: General synthetic route to Tamsulosin analogues.
This synthetic strategy allows for the modification of both the sulfonamide and the phenoxy portions of the molecule, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
In-Vitro Evaluation of α1-Adrenoceptor Antagonism
The primary in-vitro methods for characterizing α1-adrenoceptor antagonists involve radioligand binding assays to determine affinity and functional assays in isolated tissues to assess antagonist potency and subtype selectivity.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. These assays typically utilize cell membranes expressing specific α1-adrenoceptor subtypes (α1A, α1B, and α1D) and a radiolabeled ligand, such as [3H]-prazosin. The synthesized compounds are then evaluated for their ability to displace the radioligand, from which the inhibition constant (Ki) is determined. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative α1-Adrenoceptor Binding Affinities (Ki, nM) of Tamsulosin and Other Antagonists
| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Selectivity (α1B/α1A) | Reference |
| Tamsulosin | ~0.2 - 0.4 | ~5 - 7 | ~0.3 - 0.5 | ~12 - 35 | [1][2][3] |
| Alfuzosin | ~5 - 10 | ~2 - 5 | ~3 - 7 | ~0.4 - 0.5 | [3] |
| Prazosin | ~0.1 - 0.3 | ~0.1 - 0.2 | ~0.5 - 1.0 | ~0.5 - 1 | [3] |
Note: Ki values are approximate and can vary depending on the experimental conditions.
The data clearly demonstrates the high affinity and selectivity of Tamsulosin for the α1A and α1D adrenoceptor subtypes over the α1B subtype. This selectivity is a key factor in its clinical efficacy and side-effect profile.[3]
Functional Assays in Isolated Tissues: Determining Potency and Mechanism of Action
Functional assays in isolated tissues provide crucial information on the antagonist's potency (pA2 or pKB values) and its mechanism of action (competitive vs. non-competitive). Tissues rich in specific α1-adrenoceptor subtypes are utilized, such as the rat vas deferens (α1A), rat spleen (α1B), and rat aorta (α1D).[4] The ability of the antagonist to inhibit the contractile response induced by an α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is measured.
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A Senior Application Scientist's Guide to the Structural Confirmation of 2-(2-Ethoxyphenoxy)ethanol Reaction Products
Introduction: The Analytical Imperative in Process Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the certainty of molecular structure is the bedrock of safety, efficacy, and reproducibility. 2-(2-Ethoxyphenoxy)ethanol is a versatile starting material and intermediate, notably utilized in the synthesis of alpha-blockers like Tamsulosin.[1] Its chemical structure, featuring a primary alcohol, an ether linkage, and an aromatic ring, presents multiple reactive sites. Consequently, reactions such as oxidation, esterification, or substitution can yield a complex mixture of the desired product, isomers, and related impurities.
This guide moves beyond mere procedural descriptions. It provides a strategic framework for tackling the analytical challenges inherent in confirming the structure of 2-(2-Ethoxyphenoxy)ethanol derivatives. We will compare the primary analytical methodologies, explain the causality behind experimental choices, and provide robust, self-validating protocols to ensure the integrity of your results. Our focus is not just on how to perform the analysis, but why specific techniques are chosen and how to interpret the resulting data with confidence.
The Analytical Challenge: Navigating Structural Ambiguity
The primary challenge in analyzing the reaction products of 2-(2-Ethoxyphenoxy)ethanol stems from the potential for multiple reaction pathways. For instance, a simple chlorination reaction intended to replace the terminal hydroxyl group could also lead to undesired side-reactions on the aromatic ring or ether cleavage under harsh conditions.
Common Reaction Pathways & Potential Products:
-
Esterification/Mesylation: The terminal alcohol is readily converted to an ester or sulfonate ester, such as 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate, a common step in modifying the leaving group potential of the hydroxyl moiety.[2]
-
Halogenation: Replacement of the hydroxyl group with a halide (e.g., using thionyl chloride or HCl) yields a chloro-derivative, a key intermediate for subsequent nucleophilic substitutions.[3][4][5]
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, fundamentally altering the molecule's chemical properties.[6]
-
Etherification: The alcohol can be further reacted to extend the ether chain.
Confirming the intended structure and identifying byproducts requires a multi-faceted analytical approach capable of distinguishing between molecules with very similar physical properties.
Comparative Guide to Core Analytical Techniques
No single technique can provide a complete picture. The synergy between spectroscopic and chromatographic methods is essential for unambiguous structural elucidation and purity assessment.
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Definitive Structure Elucidation | Provides unambiguous information on the carbon-hydrogen framework and connectivity. Differentiates isomers. | Requires relatively pure sample (>95%). Lower sensitivity compared to MS. |
| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | High sensitivity. Provides molecular weight and structural clues from fragmentation patterns.[7] | Isomers can have identical molecular weights and similar fragmentation. Not a standalone structure confirmation tool. |
| Chromatography (GC/HPLC) | Separation & Purity Assessment | Excellent for separating complex mixtures and quantifying components. Essential for impurity profiling.[8][9] | Provides limited structural information directly. Relies on coupling with detectors like MS or NMR. |
The Power of Synergy: A Logical Workflow
A robust analytical strategy integrates these techniques sequentially. Chromatography first separates the reaction mixture, after which spectroscopy provides the structural identity of each isolated component.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Ethoxyphenoxy)ethanol
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is a cornerstone of product quality and safety. This guide provides an in-depth technical comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 2-(2-Ethoxyphenoxy)ethanol. This compound, a potential process impurity or degradation product in various pharmaceutical preparations, requires precise and accurate measurement to ensure regulatory compliance and product efficacy.
The principles of analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, mandate that analytical procedures are suitable for their intended purpose.[1][2][3] Cross-validation, the comparison of results from two or more distinct analytical methods, provides a high degree of assurance in the reliability of the generated data.[4][5] This guide will delve into the theoretical and practical aspects of developing and cross-validating HPLC and GC methods for 2-(2-Ethoxyphenoxy)ethanol, offering field-proven insights into experimental design and data interpretation.
The Analytical Challenge: Quantifying 2-(2-Ethoxyphenoxy)ethanol
2-(2-Ethoxyphenoxy)ethanol is a molecule with moderate polarity and a boiling point that makes it amenable to both HPLC and GC analysis. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation. This guide will explore the nuances of each method, providing a framework for selecting the most appropriate technique for a given application.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. For a compound like 2-(2-Ethoxyphenoxy)ethanol, a reversed-phase HPLC method is typically the most suitable approach.
Causality in HPLC Method Design
The selection of HPLC parameters is a critical step in developing a robust and reliable method. For 2-(2-Ethoxyphenoxy)ethanol, a C18 column is a logical starting point due to its hydrophobicity, which will provide good retention and separation from polar impurities. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve a suitable retention time and peak shape. A UV detector is commonly employed for compounds containing a chromophore, such as the phenyl group in 2-(2-Ethoxyphenoxy)ethanol.
Gas Chromatography (GC): The Power of Volatility
Gas Chromatography is a technique that separates volatile and thermally stable compounds in a gaseous mobile phase. For 2-(2-Ethoxyphenoxy)ethanol, GC can be a highly efficient and sensitive method, particularly for trace-level analysis.
Rationale in GC Method Development
The choice of a GC column is paramount for achieving the desired separation. A mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, would be a suitable choice for 2-(2-Ethoxyphenoxy)ethanol, balancing retention with elution time. The use of a Flame Ionization Detector (FID) is common for organic compounds, offering a wide linear range and good sensitivity. Direct injection of a diluted sample is often feasible, simplifying sample preparation.
Head-to-Head Comparison: HPLC vs. GC for 2-(2-Ethoxyphenoxy)ethanol Analysis
The selection of an analytical method is a multi-faceted decision. The following table provides a comparative summary of the expected performance of HPLC and GC for the analysis of 2-(2-Ethoxyphenoxy)ethanol.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale |
| Specificity/Selectivity | High; can be tuned by mobile phase composition and column chemistry. | Very high; excellent separation of volatile compounds. | Both techniques offer high selectivity, with GC often having an edge in resolving power for volatile analytes. |
| Sensitivity (LOD/LOQ) | Good; typically in the low ppm range with UV detection. | Excellent; can reach sub-ppm levels with FID. | GC with FID generally offers higher sensitivity for volatile organic compounds compared to standard HPLC-UV. |
| Linearity & Range | Excellent; wide linear range is typically achievable. | Excellent; FID provides a very wide linear dynamic range. | Both methods are expected to demonstrate excellent linearity over a practical concentration range. |
| Accuracy & Precision | High; typically with RSD < 2%. | High; typically with RSD < 2%. | With proper validation, both methods can achieve high levels of accuracy and precision. |
| Sample Preparation | Simple; typically involves dissolution and filtration. | Simple; often requires only dilution in a suitable solvent. | Sample preparation for both techniques is generally straightforward for this analyte. |
| Analysis Time | Moderate; typically 5-15 minutes per sample. | Fast; typically 5-10 minutes per sample. | GC methods can often be faster due to the nature of the separation process. |
| Robustness | Good; sensitive to changes in mobile phase composition and temperature. | Very good; less sensitive to minor variations in flow rate and temperature. | GC methods are often considered more robust for routine analysis of volatile compounds. |
Experimental Protocols
To ensure the trustworthiness of analytical data, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for the analysis of 2-(2-Ethoxyphenoxy)ethanol by HPLC and GC.
HPLC Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 2-(2-Ethoxyphenoxy)ethanol in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing 2-(2-Ethoxyphenoxy)ethanol and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2-(2-Ethoxyphenoxy)ethanol in the samples from the calibration curve.
GC Method Protocol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C, and hold for 2 minutes.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Standard Preparation: Prepare a stock solution of 2-(2-Ethoxyphenoxy)ethanol in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing 2-(2-Ethoxyphenoxy)ethanol and dissolve it in methanol to achieve a final concentration within the calibration range.
-
Analysis: Inject the standards and samples and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2-(2-Ethoxyphenoxy)ethanol in the samples from the calibration curve.
Cross-Validation Workflow
The cross-validation of these two methods is a critical step to ensure the interchangeability and reliability of the results. The following diagram illustrates a typical cross-validation workflow.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of 2-(2-Ethoxyphenoxy)ethanol. The choice between the two will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. A thorough validation of the chosen method according to ICH guidelines is essential to ensure data integrity.[1][6][7] Furthermore, performing a cross-validation study as outlined in this guide provides the highest level of confidence in the analytical results, a critical aspect of regulatory submission and quality control in the pharmaceutical industry.[4] The continuous lifecycle approach to analytical procedures, as emphasized in recent guidelines, ensures that methods remain fit for purpose throughout the product's lifecycle.[8]
References
-
U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column. [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link]
-
PubMed. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. [Link]
-
Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
-
Mourne Training Services. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis. [Link]
-
Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link]
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A Comparative Guide to 2-(2-Ethoxyphenoxy)ethanol and Its Alternatives in Cosmetic and Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulating effective and stable products. This guide provides an in-depth technical comparison of 2-(2-Ethoxyphenoxy)ethanol and its common alternatives, focusing on their applications as solvents, preservatives, fragrance enhancers, and skin penetration enhancers. The information presented is synthesized from scientific literature and technical data to provide a comprehensive resource for formulation development.
Introduction to 2-(2-Ethoxyphenoxy)ethanol
2-(2-Ethoxyphenoxy)ethanol is a glycol ether that sees use in the pharmaceutical and cosmetic industries. Its chemical structure, characterized by a phenoxy group and an ethanol moiety connected by an ether linkage, imparts a unique combination of properties. It is known to be a versatile solvent and is also explored for its potential as a preservative and fragrance fixative. The synthesis of 2-(2-Ethoxyphenoxy)ethanol can be achieved through various methods, including the reaction of catechol with 1,2-dibromoethane followed by ethoxylation, or the reaction of o-ethoxyphenol with 2-chloroethanol. More advanced methods aim to improve yield and purity for pharmaceutical applications.
Comparative Analysis of Key Applications
This section provides a head-to-head comparison of 2-(2-Ethoxyphenoxy)ethanol with its primary alternatives in several key performance areas.
Solvency Power
The ability of a solvent to dissolve active ingredients is paramount in formulation science. An ideal solvent will solubilize the active at the desired concentration, be non-reactive, and be safe for the intended application.
Key Alternatives:
-
Propylene Glycol: A widely used solvent and humectant in cosmetics and pharmaceuticals.
-
Phenoxyethanol: A common preservative that also possesses excellent solvent properties.[1]
Performance Comparison:
Experimental Protocol: Determining and Comparing Solvency
A standardized method to compare the solvency power of 2-(2-Ethoxyphenoxy)ethanol and its alternatives for a specific active ingredient (e.g., salicylic acid) is as follows:
-
Preparation of Saturated Solutions: Add an excess amount of the active ingredient to a known volume of each solvent (2-(2-Ethoxyphenoxy)ethanol, propylene glycol, and phenoxyethanol) in separate sealed containers.
-
Equilibration: Agitate the containers at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Carefully extract a sample from the supernatant of each solution and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved active ingredient in each filtered sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Comparison: The solvent that shows the highest concentration of the dissolved active ingredient has the greatest solvency power for that specific active under the tested conditions.
Logical Relationship of Solvency Determination
Caption: Workflow for comparing the solvency of different compounds.
Preservative Efficacy
Preservatives are crucial for protecting cosmetic and pharmaceutical products from microbial contamination. An effective preservative must have a broad spectrum of activity against bacteria, yeast, and mold.
Key Alternative:
-
Phenoxyethanol: A globally approved and widely used preservative in personal care products, often in combination with other preservatives to broaden its spectrum of activity.[2]
Performance Comparison:
Phenoxyethanol is known to be most active against Gram-negative bacteria. Its efficacy can be boosted by combining it with other ingredients like ethylhexylglycerin, which affects the interfacial tension at the cell membrane of microorganisms.[4] While 2-(2-Ethoxyphenoxy)ethanol is structurally similar to phenoxyethanol, its preservative efficacy is not as well-documented in publicly available literature. Comparative studies using standardized challenge tests are necessary to make a definitive assessment.
Experimental Protocol: Antimicrobial Challenge Test
The preservative efficacy of 2-(2-Ethoxyphenoxy)ethanol and phenoxyethanol can be compared using a standardized challenge test (e.g., ISO 11930 or USP <51>):
-
Product Inoculation: A cosmetic or pharmaceutical base formulation is prepared and divided into separate batches, each containing one of the preservatives at a specified concentration. Each batch is then inoculated with a mixed culture of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
-
Incubation: The inoculated products are incubated at a specified temperature.
-
Microbial Enumeration: At predetermined time intervals (e.g., 7, 14, and 28 days), samples are taken from each batch, and the number of viable microorganisms is determined.
-
Log Reduction Calculation: The log reduction in the microbial count from the initial inoculation is calculated for each time point.
-
Comparison: The preservative that demonstrates the required log reduction against the spectrum of microorganisms according to the chosen standard is considered effective. The performance of 2-(2-Ethoxyphenoxy)ethanol would be directly compared to that of phenoxyethanol.
Challenge Test Workflow
Caption: Standard workflow for an antimicrobial challenge test.
Fragrance Fixation
Fragrance fixatives are used to reduce the volatility of fragrance compounds, thereby prolonging the scent's longevity.
Key Alternatives:
-
Guaifenesin (Glyceryl Guaiacolate): While primarily known as an expectorant, it is also used in the fragrance industry.[5]
-
Benzyl Benzoate: A common synthetic fragrance fixative.[6]
Performance Comparison:
The effectiveness of a fragrance fixative is determined by its ability to lower the vapor pressure of the volatile fragrance components. This can be quantitatively measured using techniques like headspace gas chromatography-mass spectrometry (GC-MS). While 2-(2-Ethoxyphenoxy)ethanol is mentioned as a potential fragrance ingredient, its efficacy as a fixative compared to established alternatives like benzyl benzoate or the potential dual-use compound guaifenesin requires direct experimental comparison.
Experimental Protocol: Headspace GC-MS for Fragrance Longevity
-
Sample Preparation: Prepare solutions of a model fragrance compound (e.g., linalool) in a volatile solvent (e.g., ethanol) with and without the addition of the fixatives to be tested (2-(2-Ethoxyphenoxy)ethanol, guaifenesin, benzyl benzoate) at a set concentration.
-
Application: Apply a standardized amount of each solution to a neutral substrate (e.g., filter paper or a glass slide) placed inside a headspace vial.
-
Headspace Analysis: At various time intervals (e.g., 0, 1, 2, 4, 6 hours), analyze the concentration of the fragrance compound in the headspace of the vial using GC-MS.
-
Data Analysis: Plot the concentration of the fragrance compound in the headspace over time for each sample.
-
Comparison: The fixative that results in the slowest decay of the fragrance compound's concentration in the headspace is the most effective at prolonging the fragrance.
Fragrance Fixation Analysis Workflow
Caption: Workflow for comparing the efficacy of fragrance fixatives.
Skin Penetration Enhancement
Skin penetration enhancers are excipients that reversibly decrease the barrier function of the stratum corneum, allowing for increased permeation of active ingredients into the skin.
Key Alternative:
-
Propylene Glycol: A well-established penetration enhancer that works by interacting with the lipids in the stratum corneum.[2]
Performance Comparison:
Propylene glycol is known to enhance the permeation of drugs by disordering the lipid bilayers of the stratum corneum.[2] The skin permeation of phenoxyethanol has been studied, and it has been shown to be absorbed through the skin.[7] The penetration-enhancing effect of 2-(2-Ethoxyphenoxy)ethanol is not well-characterized in comparison to propylene glycol. A direct comparative study using a Franz diffusion cell setup is necessary to evaluate its potential in this application.
Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.
-
Formulation Application: A formulation containing a model active ingredient and either 2-(2-Ethoxyphenoxy)ethanol or propylene glycol as the penetration enhancer is applied to the surface of the skin in the donor compartment.
-
Sample Collection: At regular intervals, samples are withdrawn from the receptor fluid (which mimics the dermal microcirculation) and replaced with fresh fluid.
-
Quantification: The concentration of the active ingredient in the collected receptor fluid samples is determined using a suitable analytical method like HPLC.
-
Data Analysis: The cumulative amount of the active ingredient that has permeated the skin over time is plotted. The steady-state flux and permeability coefficient are calculated.
-
Comparison: The formulation that results in a higher flux and permeability coefficient demonstrates superior penetration enhancement.
Franz Diffusion Cell Experimental Setup
Caption: Schematic of a Franz diffusion cell experiment for skin permeation studies.
Physicochemical Properties and Safety Profile
A comparison of the key physicochemical properties and safety considerations for 2-(2-Ethoxyphenoxy)ethanol and its alternatives is crucial for formulator decision-making.
| Property | 2-(2-Ethoxyphenoxy)ethanol | Phenoxyethanol | Propylene Glycol | Guaifenesin |
| Molecular Formula | C10H14O3 | C8H10O2 | C3H8O2 | C10H14O4 |
| Molecular Weight | 182.22 g/mol | 138.16 g/mol [8] | 76.09 g/mol | 198.22 g/mol [9] |
| Appearance | Colorless liquid | Colorless, oily liquid[8] | Clear, viscous liquid | White crystalline powder[9] |
| Odor | Mild, pleasant | Faint aromatic[8] | Odorless | Slightly particular[9] |
| Water Solubility | Data not readily available | 26 g/L[1] | Miscible | 50 g/L[7] |
| Boiling Point | Data not readily available | 247 °C[1] | 188.2 °C | 215 °C (at 19 mmHg)[9] |
| Primary Use | Solvent, potential preservative | Preservative, solvent[1] | Solvent, humectant, penetration enhancer[10] | Expectorant, fragrance ingredient[5] |
| Typical Use Level | Not established | Up to 1% in cosmetics[8] | Varies by application | Varies by application |
| Skin Irritation | Data not readily available | Low potential at typical use levels[10] | Can be an irritant in some individuals[11][12] | Data not readily available for topical use |
Conclusion and Future Perspectives
2-(2-Ethoxyphenoxy)ethanol presents itself as a potentially versatile excipient with applications spanning solvency, preservation, and fragrance enhancement. Its structural similarity to well-established ingredients like phenoxyethanol suggests a favorable performance profile. However, this guide highlights a significant gap in the publicly available, direct comparative data needed to make definitive, evidence-based formulation decisions.
For researchers and formulators, this presents an opportunity. Conducting and publishing head-to-head studies on the solvency of various actives, preservative efficacy against a broad panel of microbes, quantitative fragrance fixation, and skin penetration enhancement will be invaluable to the scientific community. Such data will allow for a more precise understanding of where 2-(2-Ethoxyphenoxy)ethanol excels and where its alternatives may be more suitable. As the demand for novel and multifunctional excipients grows, a robust and data-driven understanding of materials like 2-(2-Ethoxyphenoxy)ethanol will be essential for the continued innovation of safe and effective cosmetic and pharmaceutical products.
References
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Ataman Kimya. PHENOXYETHANOL. Available at: [Link]
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Ataman Kimya. PHENOXYETHANOL. Available at: [Link]
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PubChem. Phenoxyethanol. National Center for Biotechnology Information. Available at: [Link]
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NCBI Bookshelf. Toxicological Profile for Propylene Glycol. Available at: [Link]
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PubMed. Skin-sensitizing and irritant properties of propylene glycol. Available at: [Link]
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PubMed. [Skin irritation caused by propylene glycols]. Available at: [Link]
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ResearchGate. Positive Patch-Test Reactions to Propylene Glycol: A Retrospective Cross-Sectional Analysis from the North American Contact Dermatitis Group, 1996 to 2006. Available at: [Link]
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PubMed. Allergic contact dermatitis from propylene glycol: A case series from Australia. Available at: [Link]
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PubMed. Percutaneous penetration of 2-phenoxyethanol through rat and human skin. Available at: [Link]
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MDPI. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. Available at: [Link]
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Sangi Co., Ltd. Preservatives-effectiveness tests. Available at: [Link]
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Quick Company. A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee). Available at: [Link]
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Making Cosmetics. Salicylic Acid. Available at: [Link]
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ResearchGate. (PDF) Efficacy tests of alternative preservatives in combination with phenoxyethanol for development of safe cosmetic products for children. Available at: [Link]
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ResearchGate. Solubility of salicylic acid in ethanol, propylene glycol, and N-methyl-2-pyrrolidone at various temperatures and their binary mixtures at 298.2 K. Available at: [Link]
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ResearchGate. In vivo permeation of 2-phenoxyethanol in human skin | Request PDF. Available at: [Link]
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PubMed. Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K. Available at: [Link]
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PubMed Central. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. Available at: [Link]
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JCANO | INGENIERIA. The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. Available at: [Link]
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Shimadzu. 04-AD-0309-EN How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. Available at: [Link]
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Justia Patents. With Preservative, Stabilizer, Or Fixative (e.g., Retarding Evaporation) Patents and Patent Applications (Class 512/2). Available at: [Link]
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ScienceOpen. Solubility of salicylic acid in ethanol, propylene glycol, and N-methyl-2-pyrrolidone at various temperatures and their binary mixtures at 298.2K. Available at: [Link]
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ResearchGate. Comparison Between Franz Diffusion Cell and a novel Micro-physiological System for In Vitro Penetration Assay Using Different Skin Models. Available at: [Link]
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JCANO | INGENIERIA. The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. Available at: [Link]
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ResearchGate. Preservative systems used in challenge test. | Download Table. Available at: [Link]
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Naturally Thinking. Phenoxyethanol & Ethylhexylglycerin Preservative for Cosmetics. Available at: [Link]
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Cosmetics & Toiletries. "Nature-identical" Preservative for More Sustainable Science. Available at: [Link]
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Assessing the Impact of 2-(2-Ethoxyphenoxy)ethanol on Final Drug Product Quality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate landscape of pharmaceutical development, the selection of every component, from the active pharmaceutical ingredient (API) down to the solvents and excipients used in processing, carries significant weight in determining the quality, stability, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth technical assessment of 2-(2-Ethoxyphenoxy)ethanol, a compound that may be encountered as a process intermediate, residual solvent, or excipient. We will explore its potential impact on the final drug product's quality, compare its performance with viable alternatives, and provide robust experimental protocols to empower researchers to make data-driven decisions.
Understanding 2-(2-Ethoxyphenoxy)ethanol: A Profile
2-(2-Ethoxyphenoxy)ethanol, also known as diethylene glycol monoethylphenyl ether, is a high-boiling point solvent and chemical intermediate. Its ether and alcohol functionalities lend it unique solvency properties. A notable application is in the synthesis of tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia. Given its potential to be present in a final drug product, a thorough understanding of its physicochemical properties is paramount.
Table 1: Physicochemical Properties of 2-(2-Ethoxyphenoxy)ethanol and Common Alternatives
| Property | 2-(2-Ethoxyphenoxy)ethanol | Propylene Glycol (PG) | Polyethylene Glycol 400 (PEG 400) | Ethanol |
| Synonyms | Diethylene glycol monoethylphenyl ether | 1,2-Propanediol | Macrogol 400 | Ethyl Alcohol |
| CAS Number | 104-68-7[1] | 57-55-6 | 25322-68-3 | 64-17-5 |
| Molecular Formula | C₁₀H₁₄O₃ | C₃H₈O₂ | (C₂H₄O)n H₂O | C₂H₆O |
| Molecular Weight | 182.22 g/mol [1] | 76.09 g/mol | approx. 400 g/mol | 46.07 g/mol |
| Boiling Point | 256 °C | 188.2 °C | Decomposes | 78.37 °C |
| Water Solubility | Low | Miscible | Miscible | Miscible |
The Critical Question: Impact on Final Drug Product Quality
The presence of any substance other than the intended API and well-characterized, inert excipients can pose a risk to the final drug product's quality. For 2-(2-Ethoxyphenoxy)ethanol, the primary concerns revolve around its potential to:
-
Act as a reactive impurity: The ether and hydroxyl groups, under certain conditions, could potentially interact with the API or other excipients, leading to the formation of degradation products.
-
Influence the solid-state properties of the API: As a residual solvent, it could affect the crystallinity or polymorphic form of the API, which in turn can impact dissolution and bioavailability.
-
Introduce toxicological risks: While specific toxicological data for 2-(2-Ethoxyphenoxy)ethanol is not as extensive as for some other glycol ethers, the broader class of ethylene glycol ethers has been associated with reproductive and developmental toxicity.[2]
Impact on Drug Product Stability and Impurity Profile
The presence of residual 2-(2-Ethoxyphenoxy)ethanol can be a catalyst for degradation. Its hydroxyl group can undergo esterification with acidic APIs or excipients, while the ether linkages could be susceptible to oxidative degradation, potentially generating reactive aldehydes or peroxides.[3] These reactive species can then interact with the API, leading to a cascade of degradation events.[4]
A critical aspect of assessing this impact is through forced degradation studies . These studies intentionally stress the drug product to accelerate degradation and identify potential degradation pathways.[5]
Caption: Workflow for a forced degradation study.
Impact on Dissolution Profile
For solid oral dosage forms, the dissolution profile is a critical quality attribute directly linked to the bioavailability of the drug. Residual solvents can significantly impact dissolution by altering the solid-state characteristics of the API. The presence of 2-(2-Ethoxyphenoxy)ethanol, even at trace levels, could potentially inhibit or alter the crystal habit of the API during manufacturing or storage, leading to changes in its dissolution rate.
A Comparative Look: Alternatives to 2-(2-Ethoxyphenoxy)ethanol
The choice of a solvent or excipient in pharmaceutical manufacturing is a balance of performance, safety, and regulatory acceptance. Propylene glycol (PG) and polyethylene glycols (PEGs) are common, well-characterized alternatives.
Table 2: Comparative Analysis of 2-(2-Ethoxyphenoxy)ethanol and Alternatives
| Feature | 2-(2-Ethoxyphenoxy)ethanol | Propylene Glycol (PG) | Polyethylene Glycol 400 (PEG 400) |
| Toxicity Profile | Potential for reproductive and developmental toxicity associated with ethylene glycol ethers.[2] | Generally recognized as safe (GRAS) for use in pharmaceuticals. | Generally recognized as safe (GRAS) for use in pharmaceuticals. |
| Regulatory Acceptance | Use as a residual solvent is governed by ICH Q3C guidelines, but not explicitly listed, requiring justification.[1][6][7][8] | Widely accepted and listed in major pharmacopeias (USP, EP, JP). | Widely accepted and listed in major pharmacopeias (USP, EP, JP). |
| API Compatibility | Potential for reactivity; requires thorough compatibility studies.[2][9][10][11] | Generally good compatibility with a wide range of APIs. | Generally good compatibility; potential for oxidation to form reactive impurities (aldehydes, formates).[3][4] |
| Performance as a Solvent | Good solvency for a range of compounds. | Good solvency for many APIs, often used as a co-solvent. | Excellent solubilizing agent for poorly water-soluble drugs. |
The clear trend in the pharmaceutical industry is to move away from ethylene glycol ethers (E-series) towards propylene glycol ethers (P-series) and other solvents with more favorable toxicity profiles.[2]
Experimental Protocols for Impact Assessment
To rigorously assess the impact of 2-(2-Ethoxyphenoxy)ethanol on your final drug product, the following experimental protocols are recommended.
Protocol 1: Drug-Excipient Compatibility Study
Objective: To evaluate the chemical stability of the API in the presence of 2-(2-Ethoxyphenoxy)ethanol under accelerated conditions.
Methodology:
-
Prepare binary mixtures of the API and 2-(2-Ethoxyphenoxy)ethanol at various ratios (e.g., 1:1, 1:0.1, 1:0.01 w/w).
-
Prepare a control sample of the API alone.
-
For liquid or semi-solid formulations, also prepare ternary mixtures including the primary vehicle.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2, 4 weeks).
-
At each time point, analyze the samples using a validated stability-indicating HPLC method to quantify the API and detect the formation of any degradation products.
-
Compare the impurity profiles of the mixtures with the control to identify any incompatibilities.[12]
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The Suitability of 2-(2-Ethoxyphenoxy)ethanol as a Linker for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its chemical architecture dictates the stability of the ADC in circulation, the mechanism of drug release at the tumor site, and overall efficacy and toxicity profile. This guide provides an in-depth analysis of the hypothetical use of 2-(2-Ethoxyphenoxy)ethanol as a novel ADC linker, comparing its potential attributes to established linker technologies.
The Central Role of the Linker in ADC Design
An ADC is a tripartite molecule comprising a highly specific monoclonal antibody, a potent cytotoxic agent, and a chemical linker.[1] The ideal linker must maintain a stable bond between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[2][3] Upon internalization of the ADC into the target cancer cell, the linker should facilitate the efficient release of the active drug.[3][] Linker technology is broadly categorized into two main classes: cleavable and non-cleavable linkers.[][5]
Cleavable linkers are designed to be severed by specific conditions prevalent within the tumor microenvironment or inside cancer cells, such as low pH, high concentrations of certain enzymes, or a reducing environment.[3][6][7] This targeted release mechanism can also lead to the "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[6]
Non-cleavable linkers remain attached to the payload and are released only upon the complete proteolytic degradation of the antibody in the lysosome.[3][][6] This generally results in greater stability in circulation and may reduce off-target toxicity.[3][8]
A Hypothetical Analysis of 2-(2-Ethoxyphenoxy)ethanol as an ADC Linker
Currently, there is no direct evidence in the scientific literature of 2-(2-Ethoxyphenoxy)ethanol being used as a primary linker in ADC development. However, by dissecting its chemical structure, we can infer its potential properties and suitability for such an application.
The structure of 2-(2-Ethoxyphenoxy)ethanol consists of a phenoxy group, an ethyl ether linkage, and a terminal ethanol group. This structure suggests several characteristics relevant to ADC linker design:
-
Hydrophilicity: The presence of ether and hydroxyl groups would impart a degree of hydrophilicity to the linker. Hydrophilic linkers are advantageous as they can help to counterbalance the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation and improving pharmacokinetics.[9][10][11][12] Polyethylene glycol (PEG) linkers are a prime example of hydrophilic linkers used to enhance the solubility and stability of ADCs.[2][9][13][14]
-
Stability: The ether and carbon-carbon bonds within the 2-(2-Ethoxyphenoxy)ethanol backbone are generally stable under physiological conditions, which is a desirable trait for preventing premature drug release.
-
Lack of a Cleavage Site: In its native form, 2-(2-Ethoxyphenoxy)ethanol does not possess a readily cleavable functional group that would respond to the typical intracellular triggers used for cleavable linkers (e.g., disulfides, peptides, hydrazones).[][16][][18] This suggests that if used directly, it would function as a non-cleavable linker.
Comparative Analysis of Linker Technologies
To better understand the potential of a 2-(2-Ethoxyphenoxy)ethanol-based linker, it is essential to compare it with established linker classes.
| Linker Type | Release Mechanism | Key Advantages | Key Disadvantages | Potential Role of 2-(2-Ethoxyphenoxy)ethanol |
| Cleavable Linkers | ||||
| Acid-Labile (e.g., Hydrazones) | Hydrolysis in the low pH of endosomes and lysosomes (pH 4.5-6.5).[][][20] | Rapid drug release upon internalization.[] | Potential for instability in circulation, leading to off-target toxicity.[7] | Could be modified to incorporate an acid-labile moiety. |
| Protease-Cleavable (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[] | High stability in plasma and specific release in target cells.[21][22] | Susceptible to premature cleavage by extracellular proteases in some instances.[21][22] | Could serve as a spacer to which a dipeptide is attached. |
| Disulfide-Based | Reduction in the high glutathione concentration within tumor cells.[16][18][] | Selective release in the intracellular reducing environment.[16][18] | Potential for instability in circulation due to exchange with circulating thiols.[24] | Could be derivatized to include a disulfide bond. |
| Non-Cleavable Linkers (e.g., Thioether) | Proteolytic degradation of the antibody in the lysosome.[3][6] | High plasma stability, potentially leading to a better therapeutic window.[3] | Released payload retains the linker and an amino acid, which may affect its activity and cell permeability.[5] | The core structure of 2-(2-Ethoxyphenoxy)ethanol is inherently non-cleavable and could form the basis of such a linker. |
| Hydrophilic Linkers (e.g., PEG) | Incorporated into both cleavable and non-cleavable designs to improve ADC properties. | Enhances solubility, reduces aggregation, and can improve pharmacokinetics.[9][14][25] | Can sometimes be immunogenic. | The ethoxy and ethanol moieties would contribute to hydrophilicity, similar to short PEG chains. |
Experimental Workflow for Evaluating a Novel Linker
The evaluation of a novel linker, such as one based on 2-(2-Ethoxyphenoxy)ethanol, would follow a rigorous experimental workflow.
Caption: A generalized workflow for the development and evaluation of a novel ADC linker.
Step-by-Step Methodologies
-
Linker-Payload Synthesis: The first step involves the chemical synthesis of the linker-payload construct. For a 2-(2-Ethoxyphenoxy)ethanol-based linker, the terminal hydroxyl group would need to be activated for conjugation to the cytotoxic drug. The other end of the linker would require a reactive group (e.g., a maleimide or NHS ester) for attachment to the antibody.
-
Conjugation to Antibody: The linker-payload is then conjugated to the monoclonal antibody. This can be achieved through reactions with surface-exposed lysine residues or, for more site-specific approaches, with engineered cysteine residues.
-
Physicochemical Analysis: The resulting ADC is purified and characterized to determine the drug-to-antibody ratio (DAR), the extent of aggregation, and its binding affinity to the target antigen.
-
Plasma Stability Assay: The stability of the ADC is assessed by incubating it in plasma from different species (e.g., mouse, rat, human) and monitoring for drug deconjugation over time. This is a critical step to predict the in vivo stability of the linker.
-
In Vitro Cytotoxicity Assay: The potency of the ADC is evaluated by treating cancer cells that express the target antigen with varying concentrations of the ADC and measuring cell viability.
-
Pharmacokinetic (PK) Studies: The ADC is administered to animal models (e.g., mice or rats) to determine its circulation half-life, clearance, and overall pharmacokinetic profile.
-
Xenograft Efficacy Studies: The anti-tumor activity of the ADC is assessed in vivo using animal models bearing human tumor xenografts.
-
Toxicity Studies: Comprehensive toxicity studies are conducted in relevant animal models to determine the maximum tolerated dose and to identify any potential off-target toxicities.
Conclusion
While 2-(2-Ethoxyphenoxy)ethanol has not been reported as a linker in the ADC literature, a theoretical analysis of its structure suggests it could potentially serve as a short, hydrophilic, non-cleavable linker. Its ether and hydroxyl groups may confer favorable solubility properties to the ADC, potentially reducing aggregation and improving pharmacokinetics, akin to the function of short PEG chains. However, in its native form, it lacks a specific cleavage mechanism, which would necessitate its use in a non-cleavable format or require significant chemical modification to incorporate a cleavable moiety.
The ultimate suitability of a 2-(2-Ethoxyphenoxy)ethanol-based linker would depend on extensive empirical validation through the rigorous experimental workflow outlined above. Its performance would need to be benchmarked against established linker technologies to determine if it offers any advantages in terms of stability, efficacy, and safety for a given antibody-payload combination. The continuous exploration of novel linker chemistries is paramount to the development of next-generation ADCs with improved therapeutic indices.
References
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Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Retrieved from [Link]
- Bar-Zion, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
- Burke, P. J., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2, 898993.
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ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]
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Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
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Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
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Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]
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Creative Biolabs. (n.d.). Disulfide Linkers. Retrieved from [Link]
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Creative Biolabs. (n.d.). Acid-labile Linkers. Retrieved from [Link]
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NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
- Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970.
- Liu, H., et al. (2021). Abstract P196: Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics, 20(12_Supplement), P196.
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Araris Biotech AG. (2022, July 7). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- (CAS 112-50-5). Retrieved from [Link]
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Quora. (2023, November 1). What are the properties of 2-Phenoxy Ethanol?. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanol, 2-ethoxy- (CAS 110-80-5). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanol, 2-phenoxy-. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 2-(2-Chloroethoxy)ethanol. Retrieved from [Link]
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- Lee, C. S., et al. (2025). Abstract 6755: Discovery of the synergistic dual-payload antibody-drug conjugate (CTPH-02) by combination of MMAE and novel payloads. Cancer Research, 85(6_Supplement), 6755.
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Crown Bioscience. (n.d.). Antibody-Drug Conjugates (ADCs): Concepts and Challenges. Retrieved from [Link]
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Mycenax. (2023, October 18). Understanding Process Development of Antibody-Drug Conjugates in Preclinical and Early Phase Clinical Trials. Retrieved from [Link]
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NJ Bio, Inc. (2025, September 30). Recent Advances in ADCs. Retrieved from [Link]
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This guide provides a detailed comparative analysis of the toxicological profiles of 2-(2-Ethoxyphenoxy)ethanol and other prevalent glycol ethers, including 2-Phenoxyethanol and 2-Butoxyethanol. Designed for researchers, toxicologists, and product formulation specialists, this document synthesizes key experimental data to facilitate informed decision-making in research and development. We will delve into critical toxicity endpoints, outline the methodologies used for their assessment, and explore the underlying mechanistic principles.
Introduction to Glycol Ethers and the Basis for Comparison
Glycol ethers are a class of solvents valued for their amphipathic nature, possessing both ether and alcohol functional groups. This unique characteristic makes them effective in a wide array of applications, from cosmetics and personal care products to paints and cleaning solutions. 2-(2-Ethoxyphenoxy)ethanol, also known as Phenyl Cellosolve, is utilized as a fragrance component and fixative. However, the broad utility of glycol ethers is matched by a diverse range of toxicological profiles, necessitating a careful comparative evaluation.
The primary driver of toxicity within this chemical family often relates to their metabolism. Many glycol ethers are metabolized via alcohol and aldehyde dehydrogenases to form alkoxyacetic acids. These metabolites, particularly short-chain ones, are potent toxicants, with hematotoxicity and reproductive/developmental toxicity being major concerns. The structure of the parent ether, specifically the length and nature of the alkyl group, dictates the metabolic pathway and the ultimate toxic potential. This guide will compare 2-(2-Ethoxyphenoxy)ethanol against two widely used glycol ethers, 2-Phenoxyethanol and 2-Butoxyethanol, to highlight these structure-activity relationships.
Comparative Toxicity Endpoints: A Data-Driven Analysis
A thorough toxicological comparison requires the evaluation of multiple endpoints. Below, we summarize the available data for acute toxicity, skin and eye irritation, and genotoxicity.
Acute Systemic Toxicity
Acute toxicity, typically measured by the LD50 (the dose lethal to 50% of a test population), provides a baseline for a substance's intrinsic toxicity upon a single exposure. The data presented below demonstrates variability among the selected glycol ethers.
| Compound | Test Species | Route | LD50 Value | Reference |
| 2-(2-Ethoxyphenoxy)ethanol | Rat | Oral | 3450 mg/kg | SIDS Initial Assessment Report |
| 2-Phenoxyethanol | Rat | Oral | 1850 mg/kg | European Chemicals Agency (ECHA) |
| 2-Butoxyethanol | Rat | Oral | 1746 mg/kg | European Chemicals Agency (ECHA) |
| 2-Butoxyethanol | Rabbit | Dermal | 435 mg/kg | European Chemicals Agency (ECHA) |
Table 1: Comparative Acute Toxicity Data (LD50)
From this data, 2-(2-Ethoxyphenoxy)ethanol exhibits a lower acute oral toxicity in rats compared to both 2-Phenoxyethanol and 2-Butoxyethanol. The dermal toxicity of 2-Butoxyethanol is notably high, indicating significant absorption through the skin.
Dermal and Ocular Irritation
Irritation studies are crucial for compounds used in topical applications or in settings where dermal or ocular exposure is likely. These are typically assessed using the Draize test in animal models (e.g., rabbits).
| Compound | Assay Type | Test Species | Result | Reference |
| 2-(2-Ethoxyphenoxy)ethanol | Skin Irritation | Rabbit | Slight to moderate irritant | SIDS Initial Assessment Report |
| 2-(2-Ethoxyphenoxy)ethanol | Eye Irritation | Rabbit | Moderate to severe irritant | SIDS Initial Assessment Report |
| 2-Phenoxyethanol | Skin Irritation | Rabbit | Not irritating | European Chemicals Agency (ECHA) |
| 2-Phenoxyethanol | Eye Irritation | Rabbit | Serious eye irritation | European Chemicals Agency (ECHA) |
| 2-Butoxyethanol | Skin Irritation | Rabbit | Irritating | European Chemicals Agency (ECHA) |
| 2-Butoxyethanol | Eye Irritation | Rabbit | Serious eye damage | European Chemicals Agency (ECHA) |
Table 2: Comparative Irritation Potential
The data indicates that 2-Butoxyethanol is a clear skin and eye irritant. While 2-Phenoxyethanol is not a skin irritant, it can cause serious eye irritation. 2-(2-Ethoxyphenoxy)ethanol is a slight to moderate skin irritant and a moderate to severe eye irritant.
Genotoxicity and Mutagenicity
Genotoxicity assays are vital for identifying compounds that can interact with genetic material, potentially leading to mutations or cancer. The Ames test, which uses bacteria to test for gene mutations, is a standard initial screening tool.
| Compound | Assay Type | Test System | Result | Reference |
| 2-(2-Ethoxyphenoxy)ethanol | Ames Test | S. typhimurium | Negative | SIDS Initial Assessment Report |
| 2-Phenoxyethanol | Ames Test | S. typhimurium | Negative | European Chemicals Agency (ECHA) |
| 2-Butoxyethanol | Ames Test | S. typhimurium | Negative | European Chemicals Agency (ECHA) |
Table 3: Comparative Genotoxicity (Ames Test)
All three compounds have tested negative in the Ames bacterial reverse mutation assay, suggesting they are not mutagenic in this in vitro system. Further testing in mammalian cells would be required for a complete genotoxicity profile.
Experimental Protocols: Ensuring Methodological Rigor
The reliability of toxicological data is contingent upon the quality and standardization of the experimental protocols used. Here, we outline a representative protocol for assessing skin irritation, based on OECD Guideline 404.
Protocol: In Vivo Skin Irritation/Corrosion (OECD 404)
Objective: To assess the potential of a test substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Dose Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small (6 cm²) area of clipped skin under a gauze patch.
-
Exposure: The patch is secured with semi-occlusive dressing for a 4-hour exposure period. A control site on the same animal is treated with a vehicle if necessary.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale, 0-4 for both erythema and edema).
-
Interpretation: The mean scores for each effect are calculated. The substance is classified as an irritant based on the persistence and severity of the observed scores.
Rationale for Methodological Choices:
-
Animal Model: The rabbit is historically used because its skin is generally more sensitive than human skin, providing a conservative model for safety assessment.
-
Semi-Occlusive Dressing: This prevents the test substance from being ingested by the animal while still allowing for some air exchange, mimicking a realistic exposure scenario more closely than a fully occlusive dressing.
-
Observation Period: The extended 72-hour observation period allows for the assessment of the reversibility of the observed effects, which is the key differentiator between irritation (reversible) and corrosion (irreversible).
Visualization of the Toxicological Assessment Workflow
To provide a clear overview of how these different data points fit into a larger safety assessment, the following workflow diagram illustrates the logical progression from initial screening to hazard characterization.
A tiered approach to toxicological testing.
Mechanistic Insights and Structure-Activity Relationships
The toxicity of glycol ethers is closely linked to their metabolic pathways. A generalized pathway is illustrated below.
Safety Operating Guide
A Guide to the Safe Disposal of 2-(2-Ethoxyphenoxy)ethanol and Related Glycol Ethers
This guide provides a comprehensive framework for the safe handling and proper disposal of 2-(2-Ethoxyphenoxy)ethanol. As specific regulatory and safety data for this exact compound is not widely published, the procedural guidance herein is synthesized from the established safety profiles of structurally analogous glycol ethers and phenolic compounds. It is imperative for all laboratory personnel to treat this and related chemicals as hazardous and to consult their institution's Environmental Health & Safety (EH&S) department to ensure full compliance with local, state, and federal regulations.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before handling any chemical, a thorough understanding of its potential hazards is the foundation of safety and proper disposal. Based on data from similar glycol ethers, 2-(2-Ethoxyphenoxy)ethanol should be handled with the assumption that it presents several key risks. This proactive hazard assessment is the causal basis for the stringent disposal protocols that follow. The primary directive is to prevent environmental release and personnel exposure.
Table 1: Probable Hazard Profile of 2-(2-Ethoxyphenoxy)ethanol
This summary is based on the known hazards of analogous compounds like 2-(2-Ethoxyethoxy)-Ethanol and other glycol ethers.
| Hazard | Probable Classification & Rationale (Based on Analogous Compounds) |
| Eye Irritation | Serious Eye Irritant. Many glycol ethers are known to cause serious, and in some cases, lasting eye damage.[1][2][3] Uncontrolled splashes or vapors can pose a significant risk. |
| Skin Contact | Mild Irritant. Prolonged or repeated contact may cause skin irritation or dermatitis.[4] |
| Ingestion | Harmful if Swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and potential kidney damage, which is a known target organ for some glycol ethers.[1][4] |
| Inhalation | Respiratory Tract Irritant. Vapors or mists may cause irritation to the respiratory system.[1][4] Always handle in a well-ventilated area or chemical fume hood.[5][6] |
| Flammability | Combustible Liquid. While not highly flammable, this compound will likely have a flash point that classifies it as a combustible liquid, meaning it can ignite when exposed to an ignition source.[4] |
| Chronic Effects | Potential for Adverse Reproductive Effects. Some related glycol ethers have demonstrated adverse reproductive and fetal effects in animal studies.[4] This necessitates handling it as a substance with potential long-term toxicity. |
| Chemical Reactivity | Potential Peroxide Former. Like many ethers, this compound may form explosive peroxides upon prolonged storage and exposure to air and light.[4] This is a critical safety concern, influencing both storage and disposal. |
Immediate Safety & Spill Response Protocol
An accidental release constitutes the most immediate risk. The following protocol provides a self-validating system for safely managing a small-scale laboratory spill (<100 mL).
Prerequisites:
-
Personal Protective Equipment (PPE): Safety goggles (or face shield), nitrile gloves, and a lab coat are mandatory.[6]
-
Spill Kit: Ensure a chemical spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), a sealable container for waste, and waste labels is readily accessible.
Step-by-Step Spill Cleanup Methodology:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or the area is poorly ventilated, evacuate the area.[5]
-
Ventilate: Ensure the area is well-ventilated. If not already working in one, turn on the fume hood.[6]
-
Contain the Spill: Use absorbent materials from the spill kit to dike the perimeter of the spill, preventing it from spreading.
-
Absorb: Cover the spill with absorbent material, working from the outside in. Allow it to fully absorb the liquid.
-
Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the saturated absorbent material.[4][5] Place it into a designated, chemically compatible waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water and soap), collecting the cloth and any contaminated PPE for disposal in the same waste container.[5]
-
Label & Seal: Securely seal the container. Attach a hazardous waste label, clearly identifying the contents as "Spill Debris containing 2-(2-Ethoxyphenoxy)ethanol" and listing all other components.
-
Dispose: Store the sealed container in a satellite accumulation area or designated hazardous waste storage location. Contact your institution's EH&S office for pickup.[7][8]
Standard Operating Procedure for Routine Waste Collection
All solutions containing 2-(2-Ethoxyphenoxy)ethanol must be collected as hazardous chemical waste. Disposing of this chemical down the drain is strictly prohibited as it can harm aquatic life and overburden water treatment systems.[3][5][6]
Step-by-Step Waste Collection Protocol:
-
Select a Compatible Container: Use a designated hazardous waste container made of a material compatible with the chemical (e.g., glass or polyethylene).[9] The container must have a tightly fitting screw cap.[9][10]
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information: the full chemical name "2-(2-Ethoxyphenoxy)ethanol," and the estimated concentrations of all other components in the waste stream.[7]
-
Collect the Waste: Pour the waste carefully into the container inside a chemical fume hood to minimize inhalation exposure.
-
Keep Container Closed: Except when actively adding waste, the container must be kept securely closed.[9][10] This prevents the release of vapors and potential formation of peroxides.
-
Store Safely: Store the waste container in a designated satellite accumulation area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[11]
-
Arrange for Disposal: Once the container is full (do not exceed 90% capacity), submit a request to your institution's EH&S department for waste pickup.[10]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for handling 2-(2-Ethoxyphenoxy)ethanol from generation to final disposal.
Caption: Decision workflow for handling 2-(2-Ethoxyphenoxy)ethanol waste.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020, November 5). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
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Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Reddit. (2022, August 28). How to dispose of 2-ME (BME) waste?. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, May 17). Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. Retrieved from [Link]
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University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(2-Ethoxyphenoxy)ethanol
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-Ethoxyphenoxy)ethanol. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to the well-being of every researcher in the laboratory. This document is structured to provide a deep, causal understanding of the necessary precautions, ensuring that every procedural step is a self-validating component of a robust safety system.
The chemical name "2-(2-Ethoxyphenoxy)ethanol" can be ambiguous. This guide will primarily focus on the safety protocols for 2-(2-Phenoxyethoxy)ethanol (CAS No. 104-68-7) , a common aromatic glycol ether. It is critical to note that other related glycol ethers, such as 2-Ethoxyethanol (2EE), carry significant and distinct hazards, including potential for adverse reproductive effects[1]. Always verify the specific substance and its corresponding Safety Data Sheet (SDS) before beginning any procedure.
Hazard Identification and Core Safety Parameters
Understanding the intrinsic properties of a chemical is the foundation of safe handling. 2-(2-Phenoxyethoxy)ethanol is a colorless, viscous liquid that is nearly odorless[2]. While it is not flammable, it is combustible at high temperatures[2][3]. The primary health risks are associated with direct contact.
Key Hazards:
-
Severe Eye Irritant: Direct contact can cause serious eye irritation[3][4].
-
Skin Irritant & Absorption: The substance is moderately toxic upon skin contact and can be absorbed through the skin[3].
-
Ingestion Toxicity: It is considered harmful if swallowed[5][6].
-
Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon prolonged storage, especially after the container has been opened and exposed to air[6][7]. Containers should be dated upon receipt and opening[7].
Physicochemical and Toxicological Data Summary
The following table summarizes key quantitative data. Note that specific occupational exposure limits (OELs) for 2-(2-Phenoxyethoxy)ethanol are not widely established; therefore, limits for the related, well-studied compound 2-Ethoxyethanol are provided for context and underscore the need for cautious handling of all glycol ethers.
| Property | Value for 2-(2-Phenoxyethoxy)ethanol | Value for 2-Ethoxyethanol (for context) | Reference |
| CAS Number | 104-68-7 | 110-80-5 | [3][8] |
| Molecular Formula | C₁₀H₁₄O₃ | C₄H₁₀O₂ | [9][10] |
| Molecular Weight | 182.22 g/mol | 90.12 g/mol | [9][10] |
| Boiling Point | ~298°C | ~135°C | [3][10] |
| Flash Point | ~165°C | ~49°C (120°F) | [2][11] |
| OSHA PEL | Not Established | 200 ppm (740 mg/m³) TWA | [1][8][12] |
| NIOSH REL | Not Established | 0.5 ppm (1.8 mg/m³) TWA [skin] | [8] |
| ACGIH TLV | Not Established | 5 ppm (18 mg/m³) TWA [skin] | [1][8][12] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends on the implementation of higher-level controls. Before relying solely on PPE, always consider:
-
Elimination/Substitution: Can a less hazardous chemical be used?
-
Engineering Controls: Are you using a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure?[13][14]
-
Administrative Controls: Have you received proper training, and are safe work practices (e.g., limiting quantities, clear labeling) in place?
Personal Protective Equipment (PPE) Selection Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a direct response to a risk assessment of the specific task. The following workflow guides the selection process.
Caption: PPE selection workflow based on task-specific risk assessment.
Eye and Face Protection
Given that 2-(2-Phenoxyethoxy)ethanol is a severe eye irritant, robust eye protection is mandatory[3][4].
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn for all handling procedures[7]. Safety glasses with side shields do not provide adequate protection against splashes.
-
High-Splash Risk: When transferring large volumes or if there is a significant risk of splashing, supplement goggles with a face shield that covers the entire face[15][16].
Hand Protection
This chemical can be absorbed through the skin, making hand protection a critical barrier[3].
-
Material Selection: Wear chemically resistant gloves. While a specific material is not always listed on SDSs for this exact chemical, guidance for the broader glycol ether class points to materials like Neoprene and Viton as effective barriers[14]. Always inspect gloves for tears or pinholes before use[13].
-
Proper Technique: Don gloves before handling the chemical and remove them before leaving the work area or touching personal items (keyboards, phones). Wash hands thoroughly after removing gloves[5][14].
Body Protection
-
Standard Use: A properly buttoned, long-sleeved laboratory coat should be worn to protect against minor spills and contamination of personal clothing[5][13].
-
Large Quantities/Spills: For transfers of significant volumes or when cleaning up spills, a chemical-resistant apron or coverall should be worn over the lab coat to provide an additional layer of protection[17].
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required[6][13].
-
When Required: A NIOSH-approved respirator is necessary if you are working outside of a fume hood, if ventilation is poor, or during a large spill where vapor concentrations may be high[5][18].
-
Selection: The type of respirator (e.g., air-purifying with organic vapor cartridges vs. supplied-air) must be determined by your institution's Environmental Health and Safety (EHS) department based on a formal exposure assessment.
Operational Plans and Step-by-Step Guidance
Protocol for Routine Handling (e.g., Aliquoting, Use in Formulations)
-
Preparation: Confirm that a chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible and unobstructed[5][14].
-
Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves as determined by your risk assessment.
-
Handling: Conduct all work involving open containers of 2-(2-Phenoxyethoxy)ethanol inside the chemical fume hood. Use a funnel for transfers to minimize splashes[19].
-
Container Management: Keep the container tightly closed when not in use[7][13]. Date the container upon receipt and upon opening to track its age for peroxide formation risk[7].
-
Completion: After handling, securely close the primary container and any waste containers. Wipe down the work surface.
-
Doff PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove goggles and lab coat.
Protocol for Spill Management
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Assess and Protect: If the spill is small and you are trained to handle it, don additional PPE, including a chemical-resistant apron and, if necessary, respiratory protection.
-
Containment: Prevent the spill from entering drains[5][13]. Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid[5].
-
Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container[6][13].
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Protocol for Waste Disposal
-
Segregation: Never dispose of 2-(2-Phenoxyethoxy)ethanol or its waste down the drain[4][13]. All liquid waste and contaminated solids (e.g., pipette tips, wipes) must be collected as hazardous waste.
-
Containerization: Use a designated, chemically compatible, and clearly labeled hazardous waste container. Keep the container closed except when adding waste[13][19].
-
Storage: Store the waste container in a secondary containment tray within a fume hood or a designated satellite accumulation area.
-
Pickup: Follow your institution's EHS procedures for hazardous waste pickup and disposal[19][20]. The material may be sent for licensed chemical destruction or controlled incineration[13].
Emergency First Aid Procedures
Immediate and correct first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][13][21][22].
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[6][13].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention[13][18].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[5][6][13].
References
-
2-(2-Phenoxyethoxy)ethanol Physical and Chemical Properties. Yokkaichi Chemical Company, Limited. [Link]
-
General First Aid Measures for Chemical Exposure. Sds.chemtel.net. [Link]
-
2-phenoxyethanol Safety Data Sheet. Acme-Hardesty. [Link]
-
Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+% Cole-Parmer. [Link]
-
ETHYLENE GLYCOL DIETHYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Personal Protective Equipment (PPE) Levels. U.S. Department of Health & Human Services. [Link]
-
Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Chemos GmbH & Co.KG. [Link]
-
2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol Properties. PubChem, National Center for Biotechnology Information. [Link]
-
Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol: Evidence of Adverse Reproductive Effects. NIOSH, CDC. [Link]
-
Human health tier II assessment for Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- Australian Department of Health. [Link]
-
Personal Protective Equipment (PPE) Levels. U.S. Environmental Protection Agency (EPA). [Link]
-
Personal Protective Equipment: Selecting the Right PPE. Oregon OSHA. [Link]
-
NIOSH Pocket Guide to Chemical Hazards: 2-Ethoxyethanol. Centers for Disease Control and Prevention (CDC). [Link]
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Ethylene Glycol Monitoring Information. Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Properties of Ethanol, 2-ethoxy- (CAS 110-80-5). Cheméo. [Link]
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Personal Protective Equipment (PPE) usage. Pharma Beginners. [Link]
-
OSHA reopens glycol ethers rulemaking record. ISHN.com. [Link]
-
Unit 7: Personal Protective Equipment. University of Hawaii. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 2-Ethoxyethanol. Centers for Disease Control and Prevention (CDC). [Link]
-
Immediately Dangerous to Life or Health (IDLH) Value Profile: 2-Ethoxyethanol. NIOSH, CDC. [Link]
-
Ethylene Glycol Properties. Occupational Safety and Health Administration (OSHA). [Link]
-
Material Safety Data Sheet for Glycol Ethers. Ohio.gov. [Link]
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Community Discussion on Disposal of Laboratory Waste. Reddit. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
U.S. EPA IRIS Substance file - 2-Ethoxyethanol; CASRN 110-80-5. U.S. Environmental Protection Agency (EPA). [Link]
-
2-Ethoxyethanol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
